molecular formula C5H5N3O B1353753 Pyridazine-4-carboxamide CAS No. 88511-47-1

Pyridazine-4-carboxamide

Cat. No.: B1353753
CAS No.: 88511-47-1
M. Wt: 123.11 g/mol
InChI Key: GEBGCSXVYUDDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine-4-carboxamide (CAS Number: 88511-47-1) is a chemical compound with the molecular formula C5H5N3O and a molecular weight of 123.113 g/mol . It belongs to the pyridazine family, a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and agrochemical research. As a carboxamide derivative, it serves as a versatile building block or precursor for the synthesis of more complex molecules . Compounds featuring the pyridazine core and carboxamide functional group are frequently investigated for their potential biological activities. For instance, research on related pyrazine carboxamides has demonstrated their utility as elicitors to enhance the production of valuable secondary metabolites in plant cell cultures . Furthermore, structurally similar heterocyclic carboxamides, such as pyridine and pyrimidine derivatives, have shown notable antifungal properties by acting as succinate dehydrogenase inhibitors (SDHIs) . The pyrimido[5,4-c]pyridazine scaffold, a fused system related to pyridazine, has also been studied for its antimicrobial and antifungal activities . This suggests that this compound itself could be a key intermediate for researchers working in antifungal or antibiotic discovery. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBGCSXVYUDDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448276
Record name Pyridazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-47-1
Record name Pyridazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Pyridazine-4-carboxamide: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of pyridazine-4-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical characteristics, spectroscopic profile, and chemical reactivity of this important heterocyclic compound. By synthesizing technical data with practical insights, this guide aims to serve as an authoritative resource for leveraging this compound as a versatile building block in medicinal and agrochemical research.

Molecular Identity and Physicochemical Properties

This compound is a nitrogen-containing heterocyclic compound that has garnered significant interest as a versatile precursor for the synthesis of more complex molecules with potential biological activities.[1] Its structure, featuring a pyridazine ring coupled with a carboxamide functional group, provides a unique electronic and steric profile that is advantageous in the design of novel therapeutic and agrochemical agents.[1][2]

Chemical Identity
  • IUPAC Name: this compound[3]

  • CAS Number: 88511-47-1[3]

  • Molecular Formula: C₅H₅N₃O[3]

  • Molecular Weight: 123.11 g/mol [3]

  • Canonical SMILES: C1=CN=NC=C1C(=O)N[3]

  • InChI Key: GEBGCSXVYUDDPU-UHFFFAOYSA-N[3]

Diagram 1.0: 2D and 3D Structures of this compound

Caption: 2D and 3D representations of the this compound molecule.

Physicochemical Data Summary

The physicochemical properties of this compound and its parent carboxylic acid are crucial for predicting its behavior in various chemical and biological systems. These properties influence solubility, membrane permeability, and formulation characteristics.

PropertyValue (this compound)Value (Pyridazine-4-carboxylic acid)Reference(s)
Molecular Formula C₅H₅N₃OC₅H₄N₂O₂[3][4]
Molecular Weight 123.11 g/mol 124.10 g/mol [3][4]
Melting Point Not available244.2 °C (dec.)[2]
Boiling Point (Predicted) Not available404.2 ± 18.0 °C[2]
Topological Polar Surface Area 68.9 Ų63.1 Ų[3][4]
XLogP3 (Predicted) -1.0-0.3[3][4]
Appearance Not availableWhite to almost white crystalline powder[2]

Note: Experimental data for this compound is limited in public databases. Data for the closely related pyridazine-4-carboxylic acid is provided for comparative insight.

Spectroscopic and Crystallographic Profile

Spectroscopic and crystallographic methods are indispensable for the structural elucidation and characterization of this compound.[1]

1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure.[5][6]

  • ¹H NMR: The protons on the pyridazine ring are expected to resonate in the downfield region (typically δ 7.0–9.5 ppm) due to the deshielding effect of the aromatic heterocycle. The amide protons (-CONH₂) will likely appear as a broad signal, with a chemical shift that is dependent on solvent and concentration.[1]

  • ¹³C NMR: The carbon atoms of the pyridazine ring and the carbonyl carbon of the carboxamide group will show distinct signals.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the pyridazine ring.[1][6]

1.3.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the vibrational modes of the functional groups present in the molecule.[7]

  • Pyridazine Ring Vibrations: Characteristic C-H stretching vibrations are expected above 3000 cm⁻¹.[1]

  • Carboxamide Group Vibrations: The C=O stretching of the amide will appear as a strong band, typically in the region of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide will be visible as one or two bands in the 3200-3400 cm⁻¹ region.

1.3.3 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: A prominent molecular ion peak (M+) corresponding to the molecular weight of this compound would be expected.

  • Fragmentation Pathways: Common fragmentation would likely involve the loss of the amide group (•CONH₂) leading to a pyridazinyl cation, or cleavage of the pyridazine ring itself with the loss of N₂ or HCN.[1]

1.3.4 Crystallographic Data Single-crystal X-ray diffraction provides precise information on the three-dimensional structure. While specific data for this compound is not readily available, studies on analogous pyrazine-carboxamides reveal key structural features.[8][9] The molecule is expected to be largely planar, with the carboxamide group being nearly coplanar with the pyridazine ring.[8] The crystal packing would be dominated by intermolecular hydrogen bonds, with the amide group acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and the pyridazine nitrogens acting as acceptors.[8][9]

Synthesis and Chemical Reactivity

The synthesis of the pyridazine core and its derivatives has evolved to include a variety of methodologies, allowing for controlled and efficient production.[10]

Synthetic Strategies

A foundational approach to constructing the pyridazine ring involves the cyclization of a 1,4-dicarbonyl compound with a hydrazine derivative.[11] More advanced strategies offer greater control and diversity.

  • Condensation Reactions: This is a classic method for forming the pyridazine core.

  • [4+2] Cycloaddition: A green, one-pot procedure involving the [4+2] cycloaddition of singlet oxygen with a glycosyl furan, followed by reduction and cyclization with hydrazine, has been developed to produce pyridazine C-nucleosides.[12]

  • Skeletal Editing: A novel approach allows for the direct conversion of pyridines to pyridazines by a C-to-N atom replacement, bridging a significant gap in synthetic accessibility.[10]

  • Regioselective Functionalization: Directed ortho-metalation is an effective strategy for introducing substituents at specific positions on the pyridazine ring. For N-substituted pyridazine-4-carboxamides, the choice of a sterically bulky group on the amide nitrogen can direct lithiation exclusively to the 5-position.[1]

Diagram 2.1: General Synthetic Workflow for Pyridazines

Synthesis_Workflow Start 1,4-Dicarbonyl Compound Step1 Cyclocondensation Start->Step1 Reagent1 Hydrazine Derivative Reagent1->Step1 Intermediate Dihydropyridazine Intermediate Step1->Intermediate Step2 Oxidation Intermediate->Step2 Product Pyridazine Core Step2->Product

Caption: A generalized workflow for the synthesis of the pyridazine core.

Applications in Research and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry and agrochemical research due to its wide range of biological activities.[13]

Role as a Versatile Synthetic Intermediate

This compound serves as a key building block for creating more complex, biologically active molecules.[1][2] Its functional groups—the reactive pyridazine ring and the modifiable carboxamide—allow for diverse chemical transformations, facilitating the development of novel compounds.[2][14]

Pharmacological and Biological Potential

Derivatives of pyridazine exhibit a broad spectrum of pharmacological activities.[15] This makes the this compound core an attractive starting point for drug discovery programs.

  • Anticancer Activity: Pyridazine-containing compounds have shown significant promise as anticancer agents, with some derivatives entering clinical trials.[1]

  • Antimicrobial and Antifungal Activity: The pyridazine nucleus is a component of compounds with demonstrated antibacterial and antifungal properties.[16][15]

  • Analgesic and Anti-inflammatory Effects: Certain pyridazinone derivatives are marketed as analgesic and anti-inflammatory drugs.[16]

  • Cardiovascular and Antihypertensive Properties: Various pyridazine derivatives have been investigated for their effects on the cardiovascular system, including antiplatelet and antihypertensive activities.

  • Other Activities: The pyridazine scaffold is also found in compounds with antitubercular, anticonvulsant, and herbicidal activities.

Diagram 3.1: Role of Pyridazine Core in Drug Discovery ```dot digraph "Drug_Discovery_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: A standard workflow for the characterization of a synthesized compound.

Conclusion

This compound represents a molecule of significant value to the scientific community, particularly in the fields of drug discovery and agrochemical development. Its unique physicochemical properties, combined with a versatile reactivity profile, make it an ideal scaffold for the synthesis of novel compounds with a wide array of biological activities. This guide has provided a foundational understanding of its core properties, synthetic routes, and potential applications, intended to empower researchers to explore the full potential of this promising heterocyclic building block.

References

Sources

An In-Depth Technical Guide to Pyridazine-4-carboxamide: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Within this vast landscape, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of a significant percentage of FDA-approved drugs. The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is endowed with unique physicochemical properties that make it an increasingly attractive scaffold in drug design.[1][2] Characterized by its weak basicity, a high dipole moment that facilitates π-π stacking, and a robust, dual hydrogen-bonding capacity, the pyridazine moiety offers distinct advantages in molecular recognition and drug-target interactions.[1]

This guide focuses on a key derivative, Pyridazine-4-carboxamide (CAS No: 88511-47-1).[3][4] This compound serves as a versatile and highly valuable building block for medicinal chemists and drug development professionals.[3] Its structure, combining the polar pyridazine core with a reactive carboxamide functional group, provides a strategic starting point for the synthesis of complex molecules with potential biological activities, ranging from kinase inhibition to antifungal action.[2][3] We will delve into its core chemical identity, synthetic pathways, characterization techniques, and its burgeoning role in the development of next-generation therapeutics.

PART 1: Core Chemical Identity of this compound

A precise understanding of a molecule's structure and nomenclature is fundamental to all subsequent research and development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3][4] Its structure consists of a pyridazine ring substituted at the 4-position with a carboxamide group (-CONH₂).

Caption: 2D Chemical Structure of this compound.

Molecular Identifiers and Properties

For unambiguous identification and data retrieval, a standardized set of identifiers is crucial. The key properties and identifiers for this compound are summarized below.

Identifier/Property Value Source
IUPAC Name This compound[3][4]
CAS Number 88511-47-1[3][4]
Molecular Formula C₅H₅N₃O[3][4]
Molecular Weight 123.11 g/mol [3][4]
SMILES C1=CN=NC=C1C(=O)N[4]
InChI InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9)[4]
InChIKey GEBGCSXVYUDDPU-UHFFFAOYSA-N[3][4]

PART 2: Synthesis and Functionalization Strategies

The utility of a building block is defined by the accessibility and versatility of its synthetic routes. This compound can be synthesized through various methodologies, allowing for both core scaffold formation and subsequent functionalization.

Core Ring Synthesis: Condensation Reactions

A foundational strategy for constructing the pyridazine core involves the cyclization of a 1,4-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[3] This classical approach provides a reliable entry point to the pyridazine ring system, which can then be further modified to introduce the required carboxamide functionality. The choice of starting materials and reaction conditions is critical for controlling regioselectivity and maximizing yield.

Regioselective Functionalization

Controlling the position of substituents on the pyridazine ring is essential for modulating biological activity.[3] For N-substituted pyridazine-4-carboxamides, directed ortho-metalation is a powerful technique. A substituent on the amide nitrogen can direct deprotonation to an adjacent position on the pyridazine ring. For example, employing a sterically bulky N-(tert-butyl) protecting group on the carboxamide can effectively direct lithiation exclusively to the 5-position, enabling precise introduction of other functional groups at that site.[3]

Generalized Synthetic Protocol: From Carboxylic Acid Precursor

A common and direct method for preparing this compound involves the amidation of its corresponding carboxylic acid precursor, pyridazine-4-carboxylic acid.

Objective: To convert pyridazine-4-carboxylic acid to this compound.

Materials:

  • Pyridazine-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium hydroxide (NH₄OH)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Activation of the Carboxylic Acid:

    • Suspend pyridazine-4-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. This step converts the carboxylic acid to a more reactive acyl chloride intermediate, facilitating nucleophilic attack.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acyl chloride.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation:

    • Re-dissolve the crude acyl chloride in anhydrous DCM.

    • Cool the solution again to 0 °C.

    • Slowly add an excess of ammonia solution (e.g., 7N in MeOH, >3.0 eq) to the stirred solution. The ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the amide bond.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization or column chromatography (silica gel) to obtain pure this compound.

PART 3: Structural Elucidation and Analytical Workflow

Confirming the identity and purity of a synthesized compound is a non-negotiable step in chemical research. A suite of spectroscopic techniques is employed for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Chemical Synthesis Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, HSQC) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Structure Confirm Structure & Connectivity NMR->Structure MS->Structure IR->Structure XRay X-Ray Crystallography (Optional) XRay->Structure Purity Assess Purity Structure->Purity

Sources

An In-Depth Technical Guide to Pyridazine-4-carboxamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Pyridazine-4-carboxamide is a pivotal heterocyclic compound featuring a pyridazine ring core functionalized with a carboxamide group. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a highly valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, established and modern synthetic strategies, and the analytical techniques essential for its structural elucidation. Furthermore, it explores its significant role as a versatile scaffold in drug discovery, driven by its potential to modulate the physicochemical properties of bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Core Molecular Profile

This compound is an organic compound of significant interest in synthetic and medicinal chemistry.[1] Its fundamental properties are summarized below, providing the foundational data required for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C₅H₅N₃O[1][2]
Molecular Weight 123.11 g/mol [1][2][3]
IUPAC Name This compound[1][2]
CAS Number 88511-47-1[1][2][3]
Canonical SMILES C1=CN=NC=C1C(=O)N[2]
InChIKey GEBGCSXVYUDDPU-UHFFFAOYSA-N[2]

The structure consists of a 1,2-diazine (pyridazine) ring, which imparts a high dipole moment and distinct hydrogen bond accepting capabilities, and a carboxamide functional group, which can act as both a hydrogen bond donor and acceptor.[4] These features are crucial for its role in molecular recognition and interaction with biological targets.[4]

Synthesis and Strategic Functionalization

The synthesis of the pyridazine core and its derivatives has advanced significantly, employing both classical and modern methodologies to achieve efficiency and molecular diversity.

3.1 Foundational Synthetic Strategies

A cornerstone for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1] This cyclization is a robust and well-established method for forming the heterocyclic core, which can then be further modified to yield this compound.

3.2 Advanced Methodologies

To accelerate the generation of chemical diversity, multi-component reactions (MCRs) have emerged as a powerful strategy.[1] MCRs allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, offering significant advantages in terms of atom economy and operational simplicity. Another innovative approach involves the skeletal editing of more readily available pyridine precursors, directly converting a C-H bond in the pyridine ring to a nitrogen atom to form the pyridazine scaffold.[5]

3.3 Regioselective Functionalization

Controlling the position of substituents on the pyridazine ring is critical for tuning the molecule's biological activity. Directed ortho-metalation is a key strategy for achieving this.[1] In this technique, a functional group directs deprotonation to an adjacent position on the ring. For N-substituted pyridazine-4-carboxamides, the choice of a sterically bulky protecting group on the amide nitrogen can effectively control the site of metalation, enabling highly regioselective functionalization.[1]

Synthetic_Workflow Start Starting Materials (e.g., 1,4-Dicarbonyls, Hydrazine) Method Synthetic Method Start->Method Condensation Condensation/ Cyclization Method->Condensation Classic MCR Multi-Component Reaction Method->MCR Modern SkeletalEdit Skeletal Editing (from Pyridine) Method->SkeletalEdit Modern Core Pyridazine Core Formation Condensation->Core MCR->Core SkeletalEdit->Core Functionalization Functionalization/ Modification Core->Functionalization OrthoMetalation Directed ortho-Metalation Functionalization->OrthoMetalation Regioselective OtherFunc Other Functionalizations Functionalization->OtherFunc General Product This compound & Derivatives OrthoMetalation->Product OtherFunc->Product

A generalized workflow for the synthesis of this compound.
Analytical Characterization and Structural Elucidation

A suite of spectroscopic techniques is indispensable for the unambiguous structural determination and purity assessment of this compound and its derivatives.[1]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the molecular framework.[1]

  • ¹H NMR: The aromatic protons on the pyridazine ring are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms.[1] The two protons of the primary amide group (-CONH₂) typically present as a single broad signal whose chemical shift is sensitive to solvent, concentration, and temperature.[1]

  • ¹³C NMR: This one-dimensional experiment identifies the unique carbon environments within the molecule.

  • 2D NMR: Techniques such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively establish the connectivity between protons and carbons, confirming the substitution pattern and overall structure.[1]

Proton TypeExpected Chemical Shift (δ, ppm)Rationale
Pyridazine Ring Protons7.0 - 9.5Deshielded by aromatic ring current and adjacent nitrogen atoms.[1]
Amide (NH₂) ProtonsVariable (Broad)Subject to hydrogen bonding and chemical exchange.[1]
4.2 Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing confirmation of key functional groups.[1]

  • Pyridazine Ring Vibrations: Characteristic C-H stretching vibrations are observed above 3000 cm⁻¹.[1]

  • Amide Group Vibrations: Strong C=O (carbonyl) stretching band typically appears in the 1650-1690 cm⁻¹ region. N-H stretching vibrations for the primary amide appear as two bands in the 3200-3400 cm⁻¹ region.

4.3 Mass Spectrometry (MS)

MS is a powerful technique that measures the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural clues.[1]

  • Molecular Ion Peak: The primary peak corresponds to the molecular weight of the compound (123.11 Da).

  • Fragmentation Pathways: Common fragmentation patterns for this compound likely include the loss of the amide radical (•CONH₂, 44 Da) and cleavage of the pyridazine ring, often through the loss of stable molecules like N₂ (28 Da) or HCN (27 Da).[1]

Analytical_Workflow Sample Synthesized Sample (this compound) MS Mass Spectrometry (MS) Sample->MS Molecular Weight IR Infrared (IR) Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy Sample->NMR Data_Analysis Data Integration & Structural Confirmation MS->Data_Analysis IR->Data_Analysis NMR_1D 1D NMR (¹H, ¹³C) NMR->NMR_1D Atom Types NMR_2D 2D NMR (COSY, HSQC, etc.) NMR_1D->NMR_2D Connectivity NMR_2D->Data_Analysis Result Confirmed Structure & Purity Data_Analysis->Result

Sources

Synthesis of Pyridazine-4-carboxamide from pyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Pyridazine-4-carboxamide from Pyridazine-4-carboxylic Acid

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, including a significant dipole moment and capacity for hydrogen bonding, impart favorable pharmacokinetic characteristics such as increased water solubility.[1] Pyridazine-containing compounds have demonstrated a wide spectrum of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[3] this compound, specifically, serves as a crucial building block or a final drug substance in the development of novel therapeutics. The efficient and reliable synthesis of this amide from its corresponding carboxylic acid is therefore a critical process for researchers in drug discovery and development.

This guide provides a detailed exploration of the chemical principles and practical methodologies for the conversion of pyridazine-4-carboxylic acid to this compound. We will delve into the mechanistic underpinnings of amide bond formation, compare leading coupling strategies, and provide a comprehensive, field-tested protocol for its successful synthesis.

Part 1: The Fundamental Chemistry of Amide Bond Formation

The direct reaction of a carboxylic acid with an amine to form an amide is a thermodynamically unfavorable process at room temperature, requiring high temperatures that can degrade sensitive molecules.[4] The core challenge is the low electrophilicity of the carboxylic acid's carbonyl carbon and the basicity of the amine, which leads to a non-productive acid-base reaction, forming an ammonium carboxylate salt.

To overcome this, the carboxylic acid must be "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This activation is typically achieved in situ using a coupling reagent . The activated intermediate, often a highly reactive ester or acylphosphonium species, is then readily attacked by the amine nucleophile to form the stable amide bond.

Part 2: Strategic Selection of Coupling Reagents

The choice of coupling reagent is paramount and depends on factors such as substrate reactivity, desired reaction conditions (temperature, solvent), and the need to avoid side reactions. The most common and effective reagents fall into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimide-Based Reagents

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents.[5] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

Mechanism Insight: The primary drawback of this intermediate is its susceptibility to racemization if the carboxylic acid has a chiral center. Furthermore, it can rearrange into a stable N-acylurea byproduct, which can be difficult to remove. To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost always used.[5][6] These additives intercept the O-acylisourea to form an active ester (OBt or OAt ester), which is more stable, less prone to racemization, and reacts cleanly with the amine.

  • DCC: Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can be removed by filtration. This makes it excellent for solution-phase synthesis but unsuitable for solid-phase applications.[5]

  • EDC (or EDCI): A water-soluble carbodiimide. The corresponding urea byproduct is also water-soluble, allowing for easy removal via aqueous work-up, a significant advantage in many purification schemes.[5]

Phosphonium Salt Reagents

Phosphonium-based reagents, like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP, are highly efficient and generate fewer side products compared to carbodiimides.[6]

Mechanism Insight: These reagents directly convert the carboxylic acid into its corresponding OBt or OAt active ester without first forming an O-acylisourea intermediate. This leads to faster reactions and lower rates of racemization.[6] The byproducts are typically water-soluble and easily removed. PyAOP is generally more reactive than PyBOP due to the electronic properties of the HOAt leaving group.[6]

Aminium/Uronium Salt Reagents

This class includes some of the most powerful and commonly used coupling reagents in modern organic synthesis.

  • HBTU/TBTU: These were long believed to be uronium salts but have been shown to exist as aminium salts.[5] They react with carboxylic acids to generate OBt active esters, providing rapid and clean amide bond formation.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the HOAt additive, HATU is one of the most effective coupling reagents available.[6] The OAt active ester it generates is more reactive than the OBt ester, making HATU particularly suitable for sterically hindered substrates or less nucleophilic amines.[6]

  • COMU: A newer generation coupling reagent based on OxymaPure as the leaving group. It offers reactivity comparable or superior to HATU and boasts byproducts that are highly water-soluble, simplifying purification in a move towards "green chemistry" protocols.[7]

The general mechanism for amide bond formation using these activating agents is visualized below.

Amide_Bond_Formation cluster_activation 1. Activation cluster_coupling 2. Nucleophilic Attack CarboxylicAcid Pyridazine-4-carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., OAt Ester) CarboxylicAcid->ActivatedIntermediate CouplingAgent Coupling Reagent (e.g., HATU, PyBOP) Base Base (e.g., DIPEA) CouplingAgent->ActivatedIntermediate Base->ActivatedIntermediate Deprotonation AmideProduct This compound (R-CONH2) ActivatedIntermediate->AmideProduct Amine Amine Source (e.g., NH4Cl) Amine->AmideProduct Byproducts Byproducts (e.g., Tetramethylurea) Workflow Start 1. Reagent Preparation Dissolve Pyridazine-4-carboxylic acid, HATU, and NH4Cl in anhydrous DMF. Reaction 2. Reaction Initiation Add DIPEA dropwise at 0°C. Stir at room temperature for 4-12h. Start->Reaction Add Base Workup 3. Aqueous Work-up Quench with water, extract with EtOAc. Wash with NaHCO3 and brine. Reaction->Workup Reaction Complete Purification 4. Purification Dry organic layer (MgSO4). Concentrate and purify via silica gel chromatography. Workup->Purification Isolate Crude Characterization 5. Final Product Verify structure and purity by NMR, LC-MS, and HRMS. Purification->Characterization Purified Compound

Sources

Introduction: The Critical Role of Solubility in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Pyridazine-4-carboxamide

In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its potential success. Among these, solubility stands as a paramount parameter, governing everything from assay performance and bioavailability to formulation strategies. This compound (CAS: 88511-47-1, Mol. Wt.: 123.11 g/mol ) is a heterocyclic compound of significant interest, belonging to a class of molecules recognized for their versatile biological activities.[1] The pyridazine core, in particular, is often explored in medicinal chemistry as a bioisostere for other aromatic rings, with studies suggesting it can confer advantageous properties, including an enhancement in aqueous solubility.[2]

This technical guide provides a comprehensive analysis of the solubility profile of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a logical framework for understanding, predicting, and experimentally verifying the solubility of this compound. We will delve into its theoretical solubility based on structural attributes, examine the factors that modulate this property, and provide robust, field-proven protocols for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's behavior in various solvent systems.

Part 1: Theoretical Solubility Profile of this compound

A thorough review of publicly available literature and chemical databases indicates a lack of specific, published quantitative solubility data for this compound.[1][3] However, we can construct a robust theoretical profile by analyzing its molecular structure and leveraging data from structurally related analogues.

Structural Determinants of Solubility

The solubility of this compound is dictated by two primary structural features:

  • The Pyridazine Ring: This 1,2-diazine ring is an aromatic heterocycle characterized by a high dipole moment and the presence of two nitrogen atoms.[2] These nitrogen atoms act as hydrogen bond acceptors, enhancing the molecule's ability to interact with polar solvents. The inherent polarity of the pyridazine moiety suggests a favorable disposition towards solubility in polar media and contributes to increased aqueous solubility when compared to non-polar carbocyclic rings like benzene.[2][4]

  • The Carboxamide Group (-CONH₂): This functional group is a classic solubility enhancer. It possesses both a hydrogen bond donor (the N-H protons) and two hydrogen bond acceptor sites (the carbonyl oxygen and the nitrogen lone pair). This dual capacity for hydrogen bonding significantly facilitates interactions with protic solvents like water and alcohols, as well as polar aprotic solvents like DMSO.

A Data-Driven Analogue: 6-Phenyl-pyridazin-3(2H)-one

To move beyond pure theory, we can examine experimental data for a closely related pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one (PPD). A comprehensive study determined its solubility in a wide array of pharmaceutical solvents at various temperatures.[5] The findings are highly instructive and serve as an excellent proxy for predicting the behavior of this compound.

The data unequivocally show that PPD's solubility is highest in Dimethyl Sulfoxide (DMSO) across all tested temperatures, followed by other polar organic solvents like PEG-400 and Transcutol®.[5] Its solubility in water is, by contrast, exceedingly low.[5] This highlights the powerful solvating capacity of polar aprotic solvents for this class of compounds.

Table 1: Experimental Mole Fraction Solubility (xₑ) of Analogue 6-Phenyl-pyridazin-3(2H)-one at 318.2 K (45°C)

Solvent Mole Fraction (xₑ)
Dimethyl Sulfoxide (DMSO) 4.73 x 10⁻¹
Polyethylene Glycol-400 (PEG-400) 4.12 x 10⁻¹
Transcutol® 3.46 x 10⁻¹
Ethyl Acetate (EA) 8.81 x 10⁻²
1-Butanol 2.11 x 10⁻²
Propylene Glycol (PG) 1.50 x 10⁻²
Ethanol 8.22 x 10⁻³
Methanol 5.18 x 10⁻³
Water 1.26 x 10⁻⁵

(Data extracted from Reference[5])

Predicted Solubility Profile

Based on the structural analysis and the analogue data, we can predict the qualitative solubility of this compound. The absence of the lipophilic phenyl group present in the analogue suggests that this compound should exhibit even greater affinity for polar solvents and likely improved aqueous solubility, though it may still be classified as poorly soluble in water.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic DMSO , DMF, DMAc Highly Soluble Strong dipole-dipole interactions and H-bond accepting capacity of the solvent effectively solvate the polar pyridazine and carboxamide groups. Analogue data provides strong support.[5]
Polar Protic Water, Methanol, Ethanol Sparingly to Slightly Soluble Capable of H-bonding, but the crystalline lattice energy of the solid compound must be overcome. Expected to be significantly more soluble than in non-polar solvents.[4]

| Non-Polar | Hexane, Toluene, Chloroform | Insoluble to Very Slightly Soluble | "Like dissolves like" principle. The high polarity of the solute is incompatible with the non-polar nature of these solvents.[4] |

Part 2: Key Factors Influencing Experimental Solubility

The actual measured solubility can be influenced by several environmental and physical factors. A robust experimental design must control for these variables.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[6] The quantitative impact of temperature must be determined empirically.

  • pH (for Aqueous Solutions): The pyridazine ring is weakly basic.[2] While its pKa is low, the solubility in aqueous buffers may exhibit some pH-dependence, potentially increasing at lower pH due to protonation of the ring nitrogens.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid material can significantly impact solubility. Different polymorphs can have different lattice energies, leading to variations in measured solubility. It is crucial to characterize the solid form used in any solubility determination.

Part 3: Standardized Experimental Protocols

To obtain reliable and reproducible data, standardized protocols are essential. Here, we provide detailed methodologies for determining both thermodynamic and kinetic solubility—two distinct but equally important parameters in drug discovery.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method is the "gold standard" for determining the true equilibrium solubility of a compound. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature and at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, ensuring undissolved solid remains visible) to a known volume of the test solvent (e.g., 1 mL) in a glass vial.

  • Equilibration: Seal the vials and place them in an isothermal shaker or rotating wheel set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A 24-48 hour incubation is standard practice to ensure equilibrium is fully achieved.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of solid particles, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant. This step is critical to avoid artificially inflated results.

  • Quantification:

    • Prepare a series of dilutions of the clear supernatant with a suitable mobile phase or solvent.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

    • A standard calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factors. Express the final solubility in units such as mg/mL, µg/mL, or mM.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid This compound to solvent equil1 Seal and agitate (24-48h at 25°C) prep1->equil1 sep1 Centrifuge or Filter (0.22 µm) equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze via HPLC/UV against standard curve quant1->quant2 result Equilibrium Solubility (mg/mL or mM) quant2->result

Caption: Shake-Flask method workflow for equilibrium solubility.

Protocol 2: Kinetic Solubility Profiling using DMSO Stock

This high-throughput method is common in early drug discovery. It assesses the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer. The result is not a true thermodynamic value but is highly relevant for predicting behavior in biological assays that use DMSO for compound delivery.[6]

Objective: To measure the concentration at which this compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with 100% DMSO.

  • Addition to Buffer: Using a liquid handler, transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well on a 96-well analysis plate pre-filled with a larger volume of aqueous buffer (e.g., 100-200 µL, such as Phosphate-Buffered Saline, pH 7.4). This creates a range of final compound concentrations with a low final percentage of DMSO (typically 1-2%).

  • Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Precipitate Detection: Measure the amount of precipitate formed in each well. This is commonly done by measuring light scattering using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in precipitation (light scatter or absorbance) is observed compared to buffer-only controls.

Diagram 2: Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection prep1 Prepare 10 mM stock in 100% DMSO prep2 Serial dilute stock in DMSO plate prep1->prep2 assay1 Transfer DMSO stock to aqueous buffer plate (e.g., PBS, pH 7.4) prep2->assay1 detect1 Incubate (1-2h) assay1->detect1 detect2 Measure precipitate via Nephelometry or Absorbance detect1->detect2 result Kinetic Solubility (µM) detect2->result

Caption: High-throughput kinetic solubility workflow.

Conclusion: A Pathway to Comprehensive Characterization

While specific experimental data for the solubility of this compound remains to be published, a robust theoretical framework can be constructed. Based on its polar heterocyclic structure and the presence of a carboxamide group, it is predicted to be highly soluble in polar aprotic solvents like DMSO and sparingly soluble in aqueous media. This prediction is strongly supported by quantitative data from the closely related analogue, 6-phenyl-pyridazin-3(2H)-one.[5]

For any research or development program, however, theoretical prediction must be followed by empirical verification. The standardized shake-flask and kinetic assay protocols provided in this guide offer a clear and reliable path for scientists to generate the precise solubility data required for their work. A thorough understanding and experimental determination of solubility are not merely procedural steps; they are indispensable for making informed decisions that guide the trajectory of a compound from the research bench to potential clinical application.

References

  • Mistry, S., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Solubility of Things. (n.d.). Solubility of Pyridazine. Available at: [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10920505, this compound. PubChem. Available at: [Link]

  • Liberty University. (2022). Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

  • Slideshare. (n.d.). Pyridazine and its derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761046, Pyridazine-4-carboxylic Acid. PubChem. Available at: [Link]

  • My Skin Recipes. (n.d.). Pyridazine-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Physical Properties of Pyridazines. Available at: [Link]

  • Huayuan World. (n.d.). 4-脒吡啶盐酸盐. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinecarboxamide. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Available at: [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]

Sources

Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Properties of Pyridazine-4-carboxamide

The pyridazine ring is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1] Its unique physicochemical properties—characterized by a high dipole moment, robust hydrogen-bonding capacity, and a unique arrangement of nitrogen atoms—make it an attractive component in the design of novel therapeutics.[2] Pyridazine-containing molecules have shown a wide spectrum of biological activities and are integral to a number of clinical candidates and approved drugs, targeting a diverse array of biological processes involved in cancer, inflammatory diseases, and infections.[1][2][3]

This compound (CAS 88511-47-1) is a key building block within this chemical space.[4] The carboxamide functional group, appended to the electron-deficient pyridazine core, provides a crucial handle for synthetic elaboration and a key interaction point for biological targets through hydrogen bonding. Understanding the fundamental physicochemical properties of this molecule, such as its melting and boiling points, is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation and drug delivery.

This guide, intended for researchers and drug development professionals, provides an in-depth examination of the thermal properties of this compound. As a Senior Application Scientist, the focus extends beyond simple data reporting to elucidate the causality behind experimental choices and to provide robust, self-validating protocols for the determination of these key physical constants.

Core Physicochemical Properties

A summary of the core physicochemical data for this compound is presented below. It is noteworthy that while the molecular formula and weight are well-defined, a definitive, experimentally determined melting point is not consistently reported in readily accessible scientific literature. The boiling point is not reported, likely due to the compound's thermal behavior.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 88511-47-1[4]
Molecular Formula C₅H₅N₃O[4]
Molecular Weight 123.11 g/mol [4]
Melting Point Not explicitly reported. Expected to be in the range of 150-250 °C based on derivatives.[5][6]
Boiling Point Not reported (Likely sublimes or decomposes before boiling at atmospheric pressure).[7]

Part 1: Melting Point Determination for this compound

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity and identity.[8] For crystalline solids, a sharp melting range (typically < 2 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[9]

While a specific melting point for this compound is not found in the surveyed literature, various substituted pyridazine derivatives exhibit melting points ranging from approximately 155 °C to over 205 °C.[5] This provides a reasonable estimation for the target compound and informs the experimental approach.

Expertise & Experience: Causality Behind the Experimental Protocol

The chosen methodology for melting point determination must ensure uniform and controlled heating to accurately observe the phase transition. A slow heating rate (1-2 °C per minute) is critical as the sample approaches its melting point. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide and elevated melting range. The sample itself must be finely powdered and tightly packed in a capillary tube to ensure efficient and uniform heat transfer.[8]

Experimental Protocol: Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., a DigiMelt or similar instrument), which offers precise electronic control of the heating rate and clear visualization of the sample.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.

    • Place a small amount of the sample on a clean, dry watch glass.

    • If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.[8]

    • Invert a capillary melting point tube and press the open end into the powder until a small amount (1-2 mm height) enters the tube.

    • Tap the sealed end of the capillary on a hard surface or drop it down a long glass tube to tightly pack the powder at the bottom.[10] This prevents air pockets and ensures uniform heating.

  • Instrument Setup:

    • Turn on the digital melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run. Set a fast ramp rate (e.g., 10-20 °C/minute) to quickly identify the approximate melting range.[10]

    • Based on the preliminary run (or the expected range of 150-250 °C), set the starting temperature to approximately 20 °C below the expected melting point.

    • Set the ramp (heating) rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the heating block, thermometer, and sample.

  • Measurement:

    • Carefully insert the packed capillary tube into the sample holder of the apparatus.

    • Begin the heating program.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue to observe and record the temperature at which the last solid crystal melts into a liquid (T₂).

    • The melting range is reported as T₁ - T₂.

  • Post-Measurement:

    • Allow the apparatus to cool sufficiently before performing another measurement.

    • Dispose of the used capillary tube in the designated glass waste container.

Visualization: Melting Point Determination Workflow

The following diagram illustrates the logical workflow for an accurate melting point determination.

MeltingPointWorkflow A Start: Obtain Dry Sample B Prepare Sample: - Crush to fine powder - Pack 1-2 mm in capillary tube A->B C Is approximate MP known? B->C D Perform Rapid Scan (10-20°C/min) to find approximate MP C->D No E Set Parameters: - Start Temp: Approx. MP - 20°C - Ramp Rate: 1-2°C/min C->E Yes D->E F Insert Capillary & Start Heating E->F G Observe Sample F->G H Record T1 (First liquid drop) G->H I Record T2 (All solid melts) H->I J Report Melting Range (T1 - T2) I->J K End J->K

Caption: Workflow for accurate melting point determination.

Part 2: Boiling Point and Thermal Stability

An experimental boiling point for this compound at atmospheric pressure is not reported in the scientific literature. For a high-melting-point solid, this is not unusual. Many organic compounds, particularly those with strong intermolecular forces like the hydrogen bonding and dipole-dipole interactions present in this compound, will decompose or sublime at the high temperatures required to reach their boiling point at standard pressure.[7]

Expertise & Experience: Assessing Thermal Stability with TGA

Before attempting to measure a boiling point, it is imperative to understand the compound's thermal stability. The primary technique for this is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A sharp loss of mass indicates either decomposition or sublimation. Studies on other pyridazine derivatives have shown high thermal stability, with 5% weight loss occurring at temperatures above 300 °C, and have indicated that the mass loss is due to sublimation rather than thermal degradation.[7] This insight is crucial: attempting to measure a boiling point in an open or standard distillation setup would likely result in sample loss through sublimation long before boiling occurs.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Step-by-Step Methodology:

  • Instrument and Sample Preparation:

    • Tare a clean TGA sample pan (typically platinum or alumina).

    • Place a small, accurately weighed amount of the this compound sample (typically 2-10 mg) into the pan.

    • Load the sample pan into the TGA furnace.

  • TGA Program Setup:

    • Set the purge gas (typically nitrogen for an inert atmosphere) to the recommended flow rate.

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/minute) to a final temperature well above the expected region of interest (e.g., 400 °C).

  • Data Analysis:

    • Run the experiment and collect the data (mass vs. temperature).

    • Analyze the resulting TGA curve. The onset temperature of mass loss provides an indication of the temperature at which sublimation or decomposition begins. A complete weight loss is strongly indicative of sublimation.[7]

Boiling Point Determination Under Reduced Pressure

If a boiling point is required, it must be determined under reduced pressure (vacuum). Lowering the external pressure reduces the temperature at which the vapor pressure of the liquid equals the external pressure, thus allowing the compound to boil at a temperature below its decomposition or sublimation point.[11][12] This is a specialized technique not typically performed unless necessary for purification via vacuum distillation.

Visualization: Logic for Boiling Point Determination

This diagram outlines the decision-making process for determining the boiling point of a high-melting, potentially sensitive compound.

BoilingPointLogic A Start: Compound is a high MP solid B Assess Thermal Stability via TGA A->B C Does sample show mass loss? B->C D Determine onset temperature of mass loss C->D Yes I Compound is thermally stable in desired range. C->I No E Is mass loss due to sublimation or decomposition? D->E F Report: Compound sublimes/decomposes at Temp X. Boiling point not determined at atmospheric pressure. E->F Yes H End F->H G Consider Boiling Point Determination Under Vacuum G->H I->G

Caption: Decision workflow for boiling point analysis.

Conclusion

References

  • Jankauskas, V., et al. (2021). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 26(16), 4985. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • Penning, T. D. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 2135–2162. [Link]

  • University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(3), 359. [Link]

  • Liu, Z. Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]

  • ResearchGate. (2015). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Journal of Chemical Research. [Link]

  • Prezi. (2025). Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. [Link]

  • El-Gazzar, M. G., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(8), 1021-1043. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • SlideShare. (2021). experiment (1) determination of melting points. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 316-339. [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

  • Capot Chemical. (n.d.). 88511-47-1 | this compound. [Link]

  • Kwantlen Polytechnic University. (n.d.). Experiment 1: Melting-point Determinations. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]

  • Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. [Link]

  • ResearchGate. (2018). Amphiphatic Piperazine, Pyrazine, and Pyridine Derivaties as the Thermal Latency for Epoxy-Phenolic Resins. [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Al-Mustaqbal University College. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

  • Chemsigma. (n.d.). 4-Pyridazinecarboxamide [88511-47-1]. [Link]

  • Semantic Scholar. (2007). Thermal analysis of some novel pyrimidine derivatives. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of Pyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazine-4-carboxamide (C₅H₅N₃O) is a heterocyclic compound featuring a pyridazine ring substituted with a carboxamide group.[1][2] As a member of the diazine family, its unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity, make it a valuable scaffold and building block in medicinal and agrochemical research.[2][3] The inherent polarity of the pyridazine moiety often enhances aqueous solubility, a desirable trait in drug development.[4][5]

The integrity of any chemical entity is paramount for reproducible research and the development of safe and effective pharmaceutical products. Understanding the stability profile of this compound—its susceptibility to degradation under various environmental influences—is critical for scientists and researchers. This guide provides a comprehensive technical overview of its intrinsic stability, potential degradation pathways, and the scientifically grounded protocols required for its proper storage and handling. By synthesizing established chemical principles with regulatory standards, this document serves as an essential resource for ensuring the long-term quality and reliability of this compound in a laboratory or developmental setting.

Section 1: Core Physicochemical Properties

The stability of a molecule is intrinsically linked to its structure. This compound's behavior is dictated by the interplay between its electron-deficient aromatic pyridazine ring and the reactive carboxamide functional group. The adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment, influencing its interactions with solvents and other molecules, while also rendering the ring susceptible to certain chemical transformations.[3] The carboxamide group serves as both a hydrogen bond donor and acceptor, further defining its interaction profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₅H₅N₃O[1][2]
Molecular Weight 123.11 g/mol [1][2]
CAS Number 88511-47-1[1][2]
Appearance Varies; typically a solid powderN/A
Key Features Aromatic heterocycle, π-deficient ring system, primary amide[3][4]

Section 2: Intrinsic Stability and Potential Degradation Pathways

While the parent pyridazine ring is generally stable under standard conditions, the presence of the carboxamide group introduces specific vulnerabilities.[6] The primary degradation pathways for this compound can be logically inferred from its structure and are typically investigated through forced degradation studies, which are essential for identifying potential degradants and developing stability-indicating analytical methods.[7]

Key Degradation Mechanisms:
  • Hydrolytic Degradation: This is the most probable degradation pathway due to the carboxamide functional group. Amide hydrolysis can occur under both acidic and basic conditions, cleaving the C-N bond to yield Pyridazine-4-carboxylic acid and ammonia. The reaction rate is highly pH-dependent and is accelerated by heat.[8][9]

  • Oxidative Degradation: The electron-rich nitrogen atoms of the pyridazine ring are potential sites for oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxide derivatives. While the aromatic ring itself possesses a degree of stability, strong oxidative conditions could potentially lead to ring cleavage.

  • Photolytic Degradation: Aromatic heterocyclic systems can absorb UV and visible light, which may induce photochemical reactions. Photodegradation can lead to a complex mixture of products through mechanisms like ring rearrangement, cleavage, or reactions with solvent molecules.[10] As per ICH Q1B guidelines, photostability testing is a critical component of a comprehensive stability assessment.[11]

  • Thermal Degradation: Elevated temperatures act as a catalyst for other degradation mechanisms, particularly hydrolysis.[8] In a solid state, high heat can also lead to pyrolysis, although this typically requires temperatures beyond those encountered in standard storage or shipping.

G Potential Degradation Pathways of this compound Parent This compound C1 Acid/Base Hydrolysis (H₂O, H⁺/OH⁻, Δ) Parent->C1 C2 Oxidation (e.g., H₂O₂) Parent->C2 C3 Photolysis (UV/Vis Light) Parent->C3 Hydrolysis_Product Pyridazine-4-carboxylic Acid + Ammonia Oxidation_Product N-Oxide Derivatives (Putative) Photo_Product Complex Photodegradants (Unspecified) C1->Hydrolysis_Product C2->Oxidation_Product C3->Photo_Product

Caption: Potential degradation pathways for this compound.

Section 3: Recommended Storage and Handling Conditions

Based on the potential degradation pathways, a multi-faceted approach to storage is required to preserve the integrity of this compound. The primary objective is to mitigate exposure to heat, light, moisture, and reactive atmospheres.

Causality Behind Recommendations:

  • Temperature Control: Lower temperatures slow down the kinetics of all chemical reactions, most critically, hydrolysis. Storing at refrigerated temperatures (2-8°C) provides a robust barrier against thermal degradation.[12]

  • Moisture Prevention: Since hydrolysis is a key risk, excluding moisture is critical. This is achieved by using tightly sealed containers and, if necessary, a desiccated environment.[6]

  • Light Protection: Amber glass or opaque containers prevent photolytic degradation by blocking UV and visible light.[9]

  • Inert Atmosphere: Backfilling containers with an inert gas like argon or nitrogen displaces oxygen, preventing oxidative degradation.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale (Why it's important)
Temperature Store at 2-8°C (Refrigerated).Minimizes the rate of all potential degradation reactions, especially hydrolysis.
Humidity Store in a dry environment. Use containers with tight-fitting seals. Consider a desiccator for long-term storage.Prevents absorption of atmospheric moisture, which is a reactant in hydrolytic degradation.[9]
Light Protect from light by using amber vials or opaque containers. Store in a dark location.Prevents photolytic degradation caused by exposure to UV and visible light.[10]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen).Displaces oxygen and prevents oxidative degradation of the electron-rich nitrogen atoms.
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.Avoids direct chemical reactions that would rapidly degrade the compound.[6]

Section 4: Stability Testing Protocols

To formally characterize the stability of this compound, a systematic approach guided by the International Council for Harmonisation (ICH) guidelines is essential.[13][14] This involves an initial forced degradation study to understand its liabilities, followed by a formal study under controlled conditions to establish a re-test period.

G Comprehensive Stability Testing Workflow cluster_0 Phase 1: Stress Testing & Method Development cluster_1 Phase 2: Formal Stability Assessment Start Drug Substance: This compound Forced Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced Identify Identify Degradation Products & Pathways Forced->Identify Develop Develop & Validate Stability-Indicating Method (e.g., HPLC) Identify->Develop Formal Formal Stability Study (ICH Conditions) Develop->Formal Method Transfer Analyze Analyze Samples at Time Points Using Validated Method Formal->Analyze Evaluate Evaluate Data (Assess Purity, Degradant Levels) Analyze->Evaluate Establish Establish Re-Test Period & Confirmed Storage Conditions Evaluate->Establish

Caption: A workflow for assessing the stability of a drug substance.

Experimental Protocol 1: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[15]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol, Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • After heating, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Rationale: This condition aggressively tests the stability of the amide bond to acid-catalyzed hydrolysis.[9]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Maintain the solution at room temperature or gently heat (e.g., 40°C) for a defined period.

    • After the stress period, cool and neutralize with an equivalent amount of 0.1 N HCl.

    • Rationale: This evaluates the susceptibility to base-catalyzed amide hydrolysis, which can occur under different kinetics than acid hydrolysis.[9]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for a defined period, protected from light.

    • Rationale: This mimics potential exposure to oxidative stress and identifies susceptibility at the ring nitrogen atoms.[7]

  • Thermal Degradation (Solid State):

    • Place a known quantity of solid this compound in a vial.

    • Heat in a calibrated oven at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).

    • After exposure, dissolve the sample in the chosen solvent for analysis.

    • Rationale: This assesses the intrinsic thermal stability of the molecule in the absence of solvent effects.

  • Photostability Testing:

    • Expose both the solid substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[10]

    • A parallel control sample should be wrapped in aluminum foil to protect it from light.

    • Rationale: This is a regulatory requirement to determine if the substance is light-sensitive and requires specific protective packaging.[13]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., reverse-phase HPLC with a PDA detector). Compare the chromatograms to identify and quantify degradation products.

Experimental Protocol 2: Formal (ICH) Stability Study

Objective: To evaluate the stability of this compound under standardized storage conditions to determine a re-test period.[16]

Methodology:

  • Batch Selection: Place at least three primary batches of the substance into the stability program.[10]

  • Container Closure System: Use a container closure system that is representative of the proposed storage and shipping container.

  • Storage Conditions: Store the samples in calibrated stability chambers set to the conditions outlined in Table 3.

  • Testing Frequency: For long-term studies, test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months). For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10]

  • Analysis: At each time point, test the samples for critical quality attributes, including appearance, assay (purity), and degradation products, using the validated stability-indicating method.

Table 3: Standard ICH Storage Conditions for Formal Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months (minimum)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Source: ICH Q1A(R2) Guideline[16]

Conclusion

This compound is a molecule of significant interest, but its utility is contingent upon maintaining its chemical integrity. Its stability is primarily challenged by its susceptibility to hydrolytic degradation at the carboxamide group, with additional risks from oxidation, photolysis, and thermal stress. Adherence to stringent storage conditions—specifically refrigeration, protection from light, and exclusion of moisture—is non-negotiable for preserving its quality.

For professionals in drug development, a rigorous stability testing program, initiated with forced degradation studies and culminating in formal ICH-compliant stability trials, is imperative. This systematic approach not only ensures the reliability of research data but also forms the bedrock of regulatory compliance, ultimately safeguarding the development of robust and stable final products.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • ICH Stability Guidelines. LSC Group®.
  • Pyridazine - Safety Data Sheet. ChemicalBook.
  • This compound. PubChem, NIH.
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
  • This compound|CAS 88511-47-1. Benchchem.
  • Q1A(R2) Guideline. ICH.
  • Pyridine-4-carboxylic acid amide. Chem-Impex.
  • Pyridazine-4-carboxylic acid. Chem-Impex.
  • Pyridazine CAS#: 289-80-5. ChemicalBook.
  • Diazine Stability & Aromaticity: A Computational Study. Studylib.
  • Pyridazine. ChemicalBook.
  • ICSC 0323 - PYRIDINE. Inchem.org.
  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Liberty University.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Forced degradation studies. MedCrave online.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Current trends in forced degradation study for pharmaceutical product development.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.

Sources

The Core Mechanism of Pyridazine-4-carboxamide in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine-4-carboxamide scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique physicochemical properties, including its polarity and hydrogen bonding capabilities, make it a versatile core for the design of novel therapeutics.[1] This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound derivatives in biological systems, offering insights for researchers, scientists, and drug development professionals. We will delve into the primary modes of action, including enzyme inhibition and modulation of key signaling pathways, and provide detailed experimental protocols for their investigation.

I. Mechanisms of Action: A Multi-faceted Approach

The biological effects of this compound derivatives are diverse, stemming from their ability to interact with a range of molecular targets. The primary mechanisms can be broadly categorized into direct enzyme inhibition and modulation of intracellular signaling cascades.

Enzyme Inhibition: A Prominent Mode of Action

Pyridazine-4-carboxamides have been extensively studied as inhibitors of various enzymes crucial for cellular function and disease progression.

Numerous kinases are targeted by this compound derivatives, leading to the disruption of signaling pathways that are often hyperactivated in cancer and inflammatory diseases.

  • Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a prime target for anti-cancer therapies. Pyridine and pyridazine-based compounds have been identified as potent CDK2 inhibitors, blocking the transition from the G1 to the S phase of the cell cycle.[2] The inhibitory mechanism often involves competitive binding at the ATP-binding site of the kinase.

  • p38 Mitogen-Activated Protein Kinase (MAPK): Trisubstituted pyridazines have demonstrated potent in vitro inhibition of p38 MAPK, a key enzyme in the inflammatory response.[3] The most active compounds typically feature an aryl group alpha and a heteroaryl group beta to the nitrogen atom in the 2-position of the pyridazine ring.[3]

  • Protein Kinase B (Akt): The PI3K/Akt signaling pathway is crucial for cell survival and proliferation and is frequently dysregulated in cancer.[4] Certain carboxamide derivatives have been developed as potent and orally bioavailable inhibitors of Akt.[4][5]

Several pyridazine and pyrazine carboxamide derivatives have been identified as potent succinate dehydrogenase inhibitors (SDHIs).[6][7] SDH, also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production, a mechanism that is particularly effective for antifungal and insecticidal activities.[8][9] The mechanism of inhibition often involves the binding of the carboxamide to the ubiquinone binding site (Q-site) of the enzyme complex, thereby blocking electron transfer.[9]

  • Cholinesterases: Derivatives of pyridazine-3-carboxamide have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. This activity is relevant for the development of treatments for neurodegenerative diseases like Alzheimer's.

  • Urease: Pyridine carboxamide derivatives have been explored as urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, pyridazine-4-carboxamides can exert their biological effects by modulating complex intracellular signaling networks.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[10] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[10] Some pyridazine derivatives have been shown to inhibit NF-κB signaling.[5][11] This inhibition can occur at various points in the pathway, such as preventing the degradation of the inhibitory IκBα protein or blocking the nuclear translocation of the active NF-κB dimers.[12][13]

Diagram: Overview of the NF-κB Signaling Pathway and Potential Inhibition by Pyridazine-4-Carboxamides

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p p-IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Inhibition_Point_1 This compound (Potential Inhibition) Inhibition_Point_1->IKK_complex Inhibits Inhibition_Point_2 This compound (Potential Inhibition) Inhibition_Point_2->NFkB_n Blocks Translocation DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Potential inhibition points of pyridazine-4-carboxamides in the NF-κB signaling pathway.

The PI3K/Akt/mTOR and MAPK signaling pathways are central to cell proliferation, growth, and survival.[14][15] Their aberrant activation is a hallmark of many cancers. As previously mentioned, pyridazine derivatives have been developed to target key kinases within these pathways, such as Akt and p38 MAPK, thereby attenuating downstream signaling and inducing anti-proliferative effects.[3][4]

Diagram: Overview of the PI3K/Akt and MAPK Signaling Pathways and Targeting by Pyridazine-4-Carboxamides

Kinase_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Ras Ras GF_Receptor->Ras p38 p38 MAPK GF_Receptor->p38 Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation p38->Proliferation Inhibition_Akt This compound (Inhibition) Inhibition_Akt->Akt Inhibition_p38 This compound (Inhibition) Inhibition_p38->p38

Caption: Targeting of Akt and p38 MAPK by this compound derivatives.

II. Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of this compound derivatives, a combination of in vitro and cell-based assays is essential.

In Vitro Enzyme Inhibition Assays

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase (e.g., CDK2/cyclin A2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of test compound dilution (or DMSO for control).

    • 2 µL of recombinant kinase solution.

    • 2 µL of a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of the ADP-Glo™ Reagent (or equivalent) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This protocol describes a method to measure the inhibitory effect of compounds on SDH activity, often using isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., potassium phosphate buffer with succinate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Test compound (dissolved in DMSO)

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, fungal cells) using standard differential centrifugation methods.

  • Reaction Setup: In a cuvette, add the assay buffer, isolated mitochondria, and the test compound at various concentrations.

  • Initiation of Reaction: Add the electron acceptor (DCPIP) to initiate the reaction. The reduction of DCPIP by SDH activity leads to a decrease in absorbance at 600 nm.

  • Data Acquisition: Monitor the change in absorbance at 600 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each compound concentration.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Calculate the IC50 value from the dose-response curve.

Cell-Based Assays

This protocol details how to assess the anti-inflammatory properties of a compound by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and an LPS-only control.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α and IL-6 production for each compound concentration compared to the LPS-only control.

    • Determine the IC50 values.

Diagram: Experimental Workflow for Assessing Anti-inflammatory Activity

Anti_Inflammatory_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Pre-treat with Pyridazine Compound Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate for 24h LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α and IL-6 by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate % Inhibition and IC50 ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the anti-inflammatory effects of pyridazine-4-carboxamides.

III. Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridazine ring and the carboxamide group. Quantitative structure-activity relationship (QSAR) studies are crucial for optimizing the potency and selectivity of these compounds.[18][19][20][21]

Table 1: Inhibitory Activities of Selected Pyridazine Derivatives

Compound ClassTarget EnzymeExample CompoundIC50 (µM)Reference
Pyridazine-3-carboxamideAcetylcholinesteraseDerivative 4c0.021[22]
Pyridazine-basedp38 MAPKTrisubstituted pyridazine0.001 - 0.02[3]
Pyridine carboxamideSuccinate DehydrogenaseCompound 3f17.3[6]
Pyrazole-pyridazine hybridCOX-2Compound 6f1.15[17]
Pyrazolo-pyridazineCDK2/cyclin A2Compound 40.55[23]

Key SAR Insights:

  • Substitution on the Pyridazine Ring: The introduction of lipophilic groups at the C-5 position of the pyridazine ring can enhance AChE inhibitory activity and selectivity.[22]

  • Aryl Substituents: The type and position of substituents on flanking aryl rings are important for the inhibitory role of pyridazine-based compounds in amyloid fibril formation.[18]

  • Carboxamide Moiety: Modifications to the carboxamide group can significantly impact activity. For instance, in Akt inhibitors, variation of the linker between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors.[4][5]

IV. Conclusion

This compound and its derivatives represent a versatile and promising class of bioactive molecules with a wide range of therapeutic potential. Their mechanisms of action are multifaceted, primarily involving the inhibition of key enzymes such as kinases and succinate dehydrogenase, and the modulation of critical cellular signaling pathways including NF-κB, PI3K/Akt, and MAPK. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the rational design and development of novel and effective drugs based on the this compound scaffold. Continued exploration of the structure-activity relationships and the intricate details of their interactions with biological targets will undoubtedly pave the way for new therapeutic interventions in oncology, inflammation, and infectious diseases.

V. References

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). PubMed Central. [Link]

  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). PubMed. [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. (N.D.). Semantic Scholar. [Link]

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. (2001). PubMed. [Link]

  • Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin. (2015). PubMed Central. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2022). National Institutes of Health. [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2019). PubMed Central. [Link]

  • Pyridazine Based Inhibitors of p38 MAPK. (2002). PubMed. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). PubMed Central. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Bentham Science Publisher. [Link]

  • Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. (2020). PubMed. [Link]

  • Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. (N.D.). Semantic Scholar. [Link]

  • Quantitative Structure–Activity Relationships. (N.D.). ResearchGate. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PubMed Central. [Link]

  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (2022). PubMed Central. [Link]

  • Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. (2005). PubMed. [Link]

  • Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. (2020). ResearchGate. [Link]

  • 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB. (2010). PubMed. [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI. [Link]

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. (2017). ResearchGate. [Link]

  • (PDF) Modulation of PI3K/AKT signaling and DFT modeling via selected pharmaceutical compounds attenuates carrageenan-induced inflammation and oxidative stress in rats. (2025). ResearchGate. [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). MDPI. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). PubMed Central. [Link]

  • (PDF) Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (2022). ResearchGate. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Pyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine-4-carboxamide Scaffold - A Privileged Structure in Drug Discovery

The this compound core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, including its polarity and ability to act as a bioisosteric replacement for other aromatic systems, make it an attractive starting point for the development of novel therapeutics.[1] The two nitrogen atoms in the pyridazine ring can serve as hydrogen bond acceptors, facilitating robust interactions with biological targets.[2] This guide provides an in-depth exploration of the known and potential biological targets of this compound derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for target identification and validation, present detailed protocols, and visualize key signaling pathways.

Known and Potential Biological Targets

The this compound scaffold and its close analogs have been shown to interact with a diverse range of protein families. The primary targets identified to date fall into the categories of kinases, cholinesterases, and G-protein coupled receptors (GPCRs).

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are a major class of drug targets, and numerous pyridazine-containing compounds have been developed as kinase inhibitors.[2] The pyridazine scaffold can effectively occupy the ATP-binding site of various kinases, leading to the modulation of their activity.

  • c-Jun N-terminal Kinases (JNKs): JNKs are key players in stress-induced signaling pathways, and their dysregulation is implicated in various diseases, including inflammatory disorders and cancer.[3] Pyridazine derivatives have been identified as potent JNK inhibitors.

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): DYRK1A is involved in neurodevelopment and is linked to neurodegenerative diseases.[4] The imidazo[1,2-b]pyridazine scaffold, a fused pyridazine system, has shown inhibitory activity against DYRK1A.

  • Other Kinases: The versatility of the pyridazine scaffold has led to the development of inhibitors for a range of other kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 MAP kinase.[2]

Cholinesterases: Regulators of Neurotransmission

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[5] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[6] Pyridazine-3-carboxamide derivatives have been shown to exhibit potent and selective inhibition of AChE.

G-Protein Coupled Receptors (GPCRs): Mediators of Extracellular Signals

GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[7] Pyridazinone-4-carboxamides have been developed as potent and selective inverse agonists for the cannabinoid type-2 receptor (CB2R), a target for inflammatory and neuropathic pain.[8] Additionally, pyrrolo-pyridazine derivatives have been identified as positive allosteric modulators of the muscarinic M1 receptor, a target for cognitive enhancement.[9]

Other Potential Targets
  • Glucose Transporters: Some pyridazine derivatives have been shown to activate the translocation of glucose transporter type 4 (GLUT4), suggesting their potential as therapeutic agents for diabetes.[10]

  • Ion Channels and Nuclear Receptors: While less explored for the this compound scaffold specifically, the broader class of nitrogen-containing heterocycles has shown activity against various ion channels and nuclear receptors. Further investigation into these target classes for this compound derivatives is a promising area for future research.

Quantitative Data on Target Engagement

The following tables summarize the biological activity of representative this compound derivatives against their targets.

Table 1: Kinase Inhibitory Activity of Pyridazine Derivatives

Compound ClassTarget KinaseIC50 / EC50Reference
Pyrazolo[3,4-c]pyridazinesCDK1/cyclin BPotent Inhibition[6]
4-(Pyrazol-3-yl)-pyridinesJNK3160 nM[11]
Imidazo[1,2-b]pyridazinesDYRK1ASelective Inhibition
Pyrazine CarboxamideHPK190 nM (EC50)
Triazolo-pyridazinesPIM-1 KinaseStrong Binding

Table 2: Cholinesterase Inhibitory Activity of Pyridazine Derivatives

Compound ClassTarget EnzymeIC50Reference
Pyridazine-3-carboxamide derivative 5hAChE0.11 µM
Pyridazine-3-carboxamide derivative 5dAChE0.16 µM
Pyridazine-3-carboxamide derivative 5dBChE9.80 µM

Table 3: GPCR Modulatory Activity of Pyridazine Derivatives

Compound ClassTarget ReceptorActivity (Ki / EC50)Reference
Pyridazinone-4-carboxamide (compound 9)CB2R2.0 nM (Ki)[8]
Pyridazine-3-carboxamides (compound 26)CB2R3.665 nM (EC50)
Pyrrolo-pyridazine DerivativesM1 Muscarinic ReceptorPositive Allosteric Modulators[9]

Key Signaling Pathways

Understanding the signaling pathways in which the identified targets operate is crucial for elucidating the mechanism of action of this compound derivatives.

JNK Signaling Pathway

The JNK pathway is activated by various stress stimuli and plays a critical role in inflammation, apoptosis, and cell differentiation.

JNK_Signaling Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAPKKK (ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 CellularResponse Cellular Responses (Apoptosis, Inflammation) AP1->CellularResponse Pyridazine This compound Derivative Pyridazine->JNK inhibits

JNK Signaling Pathway and Point of Inhibition.
DYRK1A Signaling in Neurodevelopment

DYRK1A is a constitutively active kinase that regulates transcription and other cellular processes critical for neuronal development.[2]

DYRK1A_Signaling DYRK1A DYRK1A TranscriptionFactors Transcription Factors (e.g., NFAT) DYRK1A->TranscriptionFactors phosphorylates SplicingFactors Splicing Factors DYRK1A->SplicingFactors phosphorylates CytoskeletalProteins Cytoskeletal Proteins DYRK1A->CytoskeletalProteins phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression SplicingFactors->GeneExpression NeuronalDevelopment Neuronal Development & Proliferation CytoskeletalProteins->NeuronalDevelopment GeneExpression->NeuronalDevelopment Pyridazine This compound Derivative Pyridazine->DYRK1A inhibits

DYRK1A Signaling and Point of Inhibition.
Cholinergic Signaling at the Synapse

Acetylcholinesterase plays a critical role in terminating synaptic transmission by hydrolyzing acetylcholine.

Cholinergic_Signaling cluster_synapse Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft ACh_release->SynapticCleft AChR ACh Receptor SynapticCleft->AChR ACh binds AChE Acetylcholinesterase (AChE) SynapticCleft->AChE ACh binds Signal Signal Transduction AChR->Signal Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Pyridazine This compound Derivative Pyridazine->AChE inhibits

Cholinergic Signaling and Point of Inhibition.

Experimental Protocols for Target Identification and Validation

The identification and validation of biological targets for novel compounds like this compound derivatives require a multi-faceted approach. The following protocols represent key methodologies in this process.

Affinity Chromatography-Mass Spectrometry for Target Identification

This technique is a cornerstone for identifying the direct binding partners of a small molecule from a complex biological mixture.

Causality: By immobilizing a derivatized this compound onto a solid support, we can selectively capture proteins that physically interact with the compound. This allows for the direct identification of potential targets.

Self-Validation: The protocol includes a crucial control experiment using a structurally similar but biologically inactive analog of the this compound. Proteins that bind to the active compound but not the inactive control are considered high-confidence hits.

Experimental Workflow:

Affinity_Chromatography_Workflow Start Start Synthesis Synthesize Active and Inactive Pyridazine Probes Start->Synthesis Immobilization Immobilize Probes on Solid Support Synthesis->Immobilization Incubation Incubate Lysate with Immobilized Probes Immobilization->Incubation Lysate Prepare Cell/Tissue Lysate Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE and Protein Staining Elution->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Analysis Data Analysis and Target Identification MS->Analysis End End Analysis->End

Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Methodology:

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of the this compound with a linker suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Synthesize a structurally similar, inactive analog to serve as a negative control.

    • Covalently attach both the active and inactive probes to the solid support.

  • Preparation of Cell Lysate:

    • Culture and harvest cells of interest.

    • Lyse the cells in a non-denaturing buffer to maintain protein integrity.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified lysate with the immobilized active and inactive probes separately.

    • Thoroughly wash the beads with buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.

Causality: The binding of a ligand to a protein typically increases its thermal stability. CETSA measures this change in stability upon drug treatment, providing evidence of target engagement within intact cells.

Self-Validation: The assay includes a vehicle-treated control to establish the baseline thermal stability of the target protein. A statistically significant shift in the melting curve in the presence of the compound validates target engagement.

Experimental Workflow:

CETSA_Workflow Start Start CellTreatment Treat Cells with Pyridazine Derivative or Vehicle Start->CellTreatment Heating Heat Cell Suspensions at a Range of Temperatures CellTreatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Centrifuge to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant Detection Quantify Target Protein in Soluble Fraction (e.g., Western Blot) Supernatant->Detection Analysis Plot Melting Curves and Determine Thermal Shift Detection->Analysis End End Analysis->End

Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cultured cells with the this compound derivative at the desired concentration. Include a vehicle-only control.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures for a fixed duration (e.g., 3 minutes).

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the drug-treated sample indicates stabilization and target engagement.

Kinase Profiling Assays

These assays are essential for determining the potency and selectivity of this compound derivatives against a panel of kinases.

Causality: By measuring the inhibition of kinase activity in a controlled in vitro setting, we can quantify the potency (e.g., IC50) of the compound against specific kinases.

Self-Validation: The inclusion of positive and negative controls (known potent inhibitor and inactive compound, respectively) ensures the validity of the assay results. Screening against a broad panel of kinases provides a measure of selectivity.

Experimental Workflow:

Kinase_Profiling_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Pyridazine Derivative Start->CompoundPrep Incubation Add Compound and Incubate CompoundPrep->Incubation AssaySetup Set up Kinase Reaction: Kinase, Substrate, ATP AssaySetup->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis Selectivity Profile Against a Panel of Kinases Analysis->Selectivity End End Selectivity->End

Workflow for Kinase Profiling Assays.

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare a reaction buffer containing the necessary cofactors for kinase activity (e.g., MgCl2, ATP).

    • Use a purified, active kinase enzyme and a specific substrate (peptide or protein).

  • Compound Incubation:

    • Add varying concentrations of the this compound derivative to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period at the optimal temperature for the kinase.

  • Detection of Kinase Activity:

    • Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed.

    • Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To assess selectivity, perform the assay with a large panel of different kinases.

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of modulators for a variety of important biological targets, particularly protein kinases, cholinesterases, and GPCRs. The methodologies outlined in this guide provide a robust framework for the identification and validation of these targets, emphasizing the importance of causality and self-validation in experimental design.

Future research in this area should continue to explore the full potential of this privileged scaffold. A systematic investigation into its activity against less-explored target classes, such as ion channels and nuclear receptors, could unveil new therapeutic opportunities. Furthermore, the application of advanced techniques like chemical proteomics and chemogenomics will undoubtedly expand our understanding of the complete target landscape of this compound derivatives and pave the way for the development of next-generation therapeutics with enhanced potency and selectivity.

References

  • Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf. (2023, January 19). Retrieved from [Link]

  • The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PubMed Central. (n.d.). Retrieved from [Link]

  • Role of Cholinergic Signaling in Alzheimer's Disease - MDPI. (n.d.). Retrieved from [Link]

  • DYRK1A Proteins: Key Regulators in Neurodevelopment and Cellular Processes. (2025, July 22). Retrieved from [Link]

  • New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking - PubMed. (2017, February 15). Retrieved from [Link]

  • Orphan nuclear receptor transcription factors as drug targets - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - MDPI. (n.d.). Retrieved from [Link]

  • G protein-coupled receptors: structure- and function-based drug discovery - PubMed Central. (2021, January 8). Retrieved from [Link]

  • The JNK signal transduction pathway - Paulo Gentil. (2007, February 15). Retrieved from [Link]

  • Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PubMed Central. (n.d.). Retrieved from [Link]

  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed. (2018, May 8). Retrieved from [Link]

  • JNK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). Retrieved from [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed. (2025, March 8). Retrieved from [Link]

  • Regulation of Ion Channels by Pyridine Nucleotides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators - PMC - NIH. (2020, April 23). Retrieved from [Link]

  • Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies - PubMed. (2017, September 8). Retrieved from [Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (2005, October 8). Retrieved from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (2025, February 27). Retrieved from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org. (n.d.). Retrieved from [Link]

  • (PDF) " Pyridopyridazine " : A Versatile Nucleus in Pharmaceutical Field - ResearchGate. (2025, August 6). Retrieved from [Link]

  • High-throughput electrophysiology: An emerging paradigm for ion-channel screening and physiology | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • De novo design of a peptide modulator to reverse sodium channel dysfunction linked to cardiac arrhythmias and epilepsy - PubMed. (2025, October 30). Retrieved from [Link]

  • Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects - NIH. (n.d.). Retrieved from [Link]

  • De novo Design of a Peptide Modulator to Reverse Sodium Channel Dysfunction Linked to Cardiac Arrhythmias and Epilepsy | bioRxiv. (2025, April 28). Retrieved from [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed. (2025, February 13). Retrieved from [Link]

  • #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach | Journal of Pharmaceutical Chemistry. (2022, July 20). Retrieved from [Link]

  • Discovery of novel pyridazine derivatives as glucose transporter type 4 (GLUT4) translocation activators - PubMed. (2019, July 15). Retrieved from [Link]

  • (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). (2025, October 31). Retrieved from [Link]

Sources

Pyridazine-4-Carboxamide Derivatives: Strategic Synthesis and Advanced Screening Paradigms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and screening of pyridazine-4-carboxamide derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will explore robust synthetic methodologies, delve into the rationale behind various screening assays, and analyze structure-activity relationships to guide future drug discovery efforts.

Introduction: The Rising Prominence of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique physicochemical properties, including its potential for hydrogen bonding and its character as a less lipophilic bioisostere for phenyl rings, make it an attractive component for designing novel therapeutics.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, and neuroprotective effects.[2][3][4] The carboxamide moiety at the 4-position further enhances the molecule's ability to form critical hydrogen bond interactions with biological targets, making this compound a particularly promising structural motif. This guide offers an in-depth exploration of the chemical strategies used to construct these molecules and the biological evaluation methods employed to identify and optimize lead candidates.

Part 1: Core Synthetic Strategies for this compound Derivatives

The construction of the pyridazine core and the subsequent introduction of the 4-carboxamide group can be achieved through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and overall reaction efficiency.

Cyclization Reactions: Building the Core Heterocycle

The most common approach to the pyridazine skeleton involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine or its derivatives. This fundamental reaction forms the heterocyclic ring in a single, efficient step.

A key strategy involves the use of β,γ-unsaturated hydrazones, which can undergo a copper-promoted 6-endo-trig cyclization to yield 1,6-dihydropyridazines.[5] These intermediates can then be readily oxidized to the aromatic pyridazine system.[5] Another powerful method is the inverse-electron-demand Diels-Alder reaction between s-tetrazines and silyl enol ethers, which provides highly functionalized pyridazines with excellent regiocontrol.[5]

More recently, skeletal editing has emerged as a novel strategy, allowing for the direct conversion of ubiquitous pyridine scaffolds into pyridazines.[6] This two-step process involves N-amine assembly followed by a ring-remodeling sequence, effectively replacing a ring carbon with a nitrogen atom.[6] This method is particularly valuable for late-stage diversification of complex molecules.[6]

General approaches to the pyridazine core structure.
Functionalization and Carboxamide Formation

Once the pyridazine ring is formed, the 4-carboxamide group is typically installed. If the core synthesis does not already incorporate this feature, a common method involves the conversion of a precursor, such as a carboxylic acid or an ester at the 4-position.

Protocol: Amide Coupling from a Pyridazine-4-carboxylic Acid

This protocol describes a standard procedure for coupling a pyridazine-4-carboxylic acid with a desired amine to form the final carboxamide derivative. The choice of coupling agent is critical for ensuring high yield and minimizing side reactions.

Materials:

  • Pyridazine-4-carboxylic acid derivative (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: Dissolve the pyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid to form a highly reactive intermediate.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired this compound derivative.

Part 2: Screening Methodologies and Biological Evaluation

The diverse biological activities of pyridazine derivatives necessitate a range of screening assays to identify and characterize their therapeutic potential. The selection of assays is driven by the intended therapeutic target.

A Multi-tiered Screening Approach

A logical screening cascade is essential for efficiently identifying promising compounds. This process typically begins with high-throughput primary assays and progresses to more complex secondary and in vivo models for lead candidates.

Screening_Workflow Compound_Library Synthesized this compound Library Primary_Screen Primary In Vitro Screen (e.g., Enzyme Inhibition, Receptor Binding) Compound_Library->Primary_Screen Hit_ID Hit Identification (Potency & Selectivity) Primary_Screen->Hit_ID Secondary_Screen Secondary Cell-Based Assays (e.g., Anti-proliferative, Anti-inflammatory) Hit_ID->Secondary_Screen Lead_Gen Lead Generation (SAR Analysis) Secondary_Screen->Lead_Gen In_Vivo In Vivo Models (e.g., Animal models of disease) Lead_Gen->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

A typical workflow for screening and identifying lead compounds.
Key In Vitro and In Vivo Assays

Below are examples of established screening methods relevant to the known activities of pyridazine derivatives.

A. Anticonvulsant Activity Pyridazine derivatives have shown promise in the protection against epileptic seizures.[3] Standard preclinical models are used to evaluate this activity.

  • Maximal Electroshock (MES) Test: This assay is a model for generalized tonic-clonic seizures. Compounds that are active in this test, such as certain 5-substituted pyrido[2,3-d]pyridazin-8(7H)-ones, show complete abolition of the hindlimb extensor phase.[3]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify agents effective against absence seizures. Efficacy is measured by the ability of a compound to protect against convulsions induced by PTZ.[3][7]

B. Anti-inflammatory Activity The anti-inflammatory potential of pyridazine scaffolds is a significant area of investigation.[2]

  • BSA Denaturation Assay: A simple in vitro assay to assess anti-inflammatory activity is the inhibition of protein denaturation. The ability of a compound to prevent heat-induced denaturation of Bovine Serum Albumin (BSA) is measured spectrophotometrically. Some pyridazine derivatives have shown excellent activity in this assay, preventing over 88% of protein denaturation.[3][7]

Protocol: In Vitro Anti-inflammatory by BSA Denaturation

  • Preparation: Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

  • Test Samples: Prepare solutions of the test pyridazine derivatives and a standard drug (e.g., Indomethacin) at various concentrations (e.g., 10-100 µg/mL).

  • Incubation: Mix 1 mL of the BSA solution with 100 µL of the test/standard solution. Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

C. Enzyme Inhibition Assays Many pyridazine derivatives exert their effects by inhibiting specific enzymes.

  • Succinate Dehydrogenase (SDH) Inhibition: Pyrazole and pyridine carboxamides have been developed as potent SDH inhibitors for antifungal applications.[8][9] The inhibitory activity is measured by quantifying the reduction of a substrate by the SDH enzyme in the presence and absence of the test compound.[9]

  • Acetylcholinesterase (AChE) Inhibition: As potential treatments for Alzheimer's disease, certain pyridazine derivatives have been designed and synthesized as AChE inhibitors.[10] The assay measures the enzymatic activity of AChE on its substrate, acetylthiocholine, and the ability of the synthesized compounds to inhibit this reaction.[10]

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's structure and its biological activity is crucial for rational drug design and lead optimization. For pyridazine-4-carboxamides, SAR studies have revealed key structural features that govern potency and selectivity.

Impact of Substituents on the Pyridazine Ring

Systematic modification of the pyridazine core has yielded important insights.[10]

  • Position C-5: Introduction of a lipophilic group at the C-5 position of the pyridazine ring has been shown to be favorable for AChE-inhibitory activity and selectivity.[10]

  • Position C-6: The C-6 position often accommodates various substituted or unsubstituted phenyl groups, which can be modified to fine-tune activity.[10]

  • Flanking Aryl Rings: In pyridazine-based amyloid inhibitors, the type and position of substituents on flanking aromatic rings are critical for their inhibitory role in fibril formation.[11][12] For instance, a fluorinated compound was found to be a more effective kinetic inhibitor than the original lead compound.[11][12]

Table 1: Illustrative SAR Data for Antifungal Pyridine Carboxamides This table summarizes data for a series of N-(2-(phenylamino)phenyl)nicotinamide derivatives tested for their antifungal activity against Botrytis cinerea.[9]

Compound IDR Group on Phenylamino RingIn Vivo Antifungal Activity (%) at 200 mg/L
3b4-CH₃55.4
3d4-Cl60.1
3e2,4-di-CH₃58.2
3f(unsubstituted)65.8

Data synthesized from[9]. The unsubstituted phenylamino derivative (3f) showed the highest in vivo activity in this series, highlighting the subtle effects of substitution.

Conclusion and Future Directions

This compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. The synthetic routes are well-established, allowing for the creation of diverse chemical libraries. Advances in skeletal editing promise to further expand the accessible chemical space.[6] A combination of mechanism-based in vitro assays and relevant in vivo models provides a clear path for evaluating these compounds across a range of diseases, from neurological disorders to infectious diseases. Future efforts should focus on leveraging computational tools and detailed structural biology to guide the design of next-generation pyridazine-4-carboxamides with enhanced potency, selectivity, and drug-like properties.

References

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). JOCPR. [Link]

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. (1998). PubMed. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR. [Link]

  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. (2014). ResearchGate. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (n.d.). ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications. [Link]

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. (2001). PubMed. [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019). MDPI. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC - NIH. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. (2020). PubMed Central. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthetic routes explored for the synthesis of carboxamide derivative... (n.d.). ResearchGate. [Link]

  • Pyridine-to-pyridazine skeletal editing. (2023). ChemRxiv. [Link]

Sources

An In-Depth Technical Guide to the Discovery of Novel Pyridazine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Pyridazine Scaffold

For the dedicated researcher in drug discovery, the quest for novel chemical entities with therapeutic promise is a journey of meticulous design, synthesis, and evaluation. Within the vast landscape of heterocyclic chemistry, the pyridazine core has consistently emerged as a "privileged structure"—a scaffold that, through targeted modification, can interact with a diverse array of biological targets.[1] This guide provides a comprehensive, experience-driven framework for the discovery of novel Pyridazine-4-carboxamide analogs, a chemical class with demonstrated potential across multiple therapeutic areas, including inflammation, infectious diseases, and oncology.[2][3][4]

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical, iterative flow of a drug discovery program, from conceptualization and synthesis to biological characterization and data-driven optimization. As your senior application scientist, my aim is to not only provide protocols but to illuminate the scientific rationale behind each step, fostering a deeper understanding of the discovery process.

Part 1: Rational Design and Synthesis of Novel Analogs

The foundation of any successful drug discovery campaign lies in the thoughtful design of target molecules. The this compound scaffold offers a versatile platform for manipulation, allowing for the strategic placement of various substituents to modulate physicochemical properties and biological activity.

Design Strategies: Targeting Inflammation and Infectious Diseases

Our design strategy will focus on two well-validated and therapeutically relevant areas: anti-inflammatory and antimicrobial applications.

Chronic inflammation is a hallmark of numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory cascade. The pyridazine and pyridazinone cores have shown significant promise as scaffolds for the development of COX-2 inhibitors, which can mitigate inflammation while potentially offering a better safety profile than non-selective NSAIDs.[1][3][5] Our design will incorporate aromatic and heteroaromatic substituents on the carboxamide nitrogen, a common feature in many COX inhibitors, to explore interactions within the enzyme's active site.

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folate biosynthesis pathway, making it an attractive target for antimicrobial drug design.[4][6] Pyrimido[4,5-c]pyridazine-based compounds, close structural relatives of our target class, have been identified as potent inhibitors of DHPS.[4][6] We will leverage this knowledge to design this compound analogs that can effectively bind to the pterin pocket of DHPS.

General Synthetic Workflow

The synthesis of this compound analogs typically follows a convergent approach, culminating in the formation of the amide bond. The general workflow is depicted below:

G cluster_0 Starting Material Preparation cluster_1 Amide Bond Formation cluster_2 Purification & Characterization A Maleic Anhydride C Pyridazine-3,6-diol A->C Reaction with Hydrazine B Hydrazine B->C D 3,6-Dichloropyridazine C->D Chlorination (e.g., POCl3) E 3,6-Dichloropyridazine-4-carboxylic acid D->E Carboxylation G This compound Analog E->G Amide Coupling (e.g., HATU, EDC) F Amine (R-NH2) F->G H Crude Product G->H I Purified Analog H->I Chromatography J Structural Confirmation I->J NMR, MS, IR

Figure 1: General Synthetic Workflow for this compound Analogs.
Detailed Experimental Protocol: Synthesis of a Model N-Aryl-3,6-dichlorothis compound

This protocol details the synthesis of a representative N-aryl-3,6-dichlorothis compound, a key intermediate for further diversification.

The chosen route begins with the commercially available and relatively inexpensive maleic anhydride. Conversion to pyridazine-3,6-diol followed by chlorination provides the versatile 3,6-dichloropyridazine scaffold.[7] Subsequent carboxylation and amide coupling allow for the introduction of a wide variety of amine-containing fragments, enabling a thorough exploration of the structure-activity relationship. The use of a well-established coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures efficient amide bond formation under mild conditions, preserving sensitive functional groups on the amine component.

Step 1: Synthesis of 3,6-Dichloropyridazine

  • To a stirred solution of maleic hydrazide (pyridazine-3,6-diol) (10.0 g, 89.2 mmol) in phosphorus oxychloride (50 mL, 535 mmol), slowly add phosphorus pentachloride (18.6 g, 89.2 mmol).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine.

  • Purify the crude product by recrystallization from ethanol/water to afford white to off-white crystals.

Step 2: Synthesis of 3,6-Dichloropyridazine-4-carboxylic acid

This step often involves a Grignard reaction or metal-halogen exchange followed by quenching with carbon dioxide. The specific conditions can be sensitive and require an inert atmosphere.

Step 3: Synthesis of N-(4-chlorophenyl)-3,6-dichlorothis compound

  • To a solution of 3,6-dichloropyridazine-4-carboxylic acid (1.0 g, 5.18 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere, add HATU (2.36 g, 6.22 mmol) and N,N-diisopropylethylamine (DIPEA) (2.7 mL, 15.54 mmol).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-chloroaniline (0.73 g, 5.70 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (100 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

The structure of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons on the pyridazine and aromatic rings and the amide N-H.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

Part 2: Biological Evaluation: A Multi-tiered Screening Cascade

A systematic and robust biological evaluation is critical to identify promising lead compounds. The following protocols outline a screening cascade designed to assess the anti-inflammatory and antimicrobial potential of the newly synthesized this compound analogs.

In Vitro Anti-inflammatory Assays

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] The RAW264.7 murine macrophage cell line provides a reliable and well-characterized in vitro model to screen for compounds that can inhibit this inflammatory response.[2][9]

G cluster_0 Cell Culture and Treatment cluster_1 Cytokine Measurement cluster_2 Data Analysis A Seed RAW264.7 cells B Pre-treat with Pyridazine Analogs A->B C Stimulate with LPS B->C D Collect Supernatant C->D E ELISA for TNF-α and IL-6 D->E F Quantify Cytokine Levels E->F G Determine IC50 values F->G

Figure 2: Workflow for Anti-inflammatory Cytokine Inhibition Assay.
  • Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in DMEM. Pre-treat the cells with the compounds for 1 hour before LPS stimulation. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by fitting the data to a dose-response curve.

In Vitro Enzyme Inhibition Assays: Targeting DHPS

A direct enzyme inhibition assay provides a quantitative measure of a compound's ability to interact with its molecular target. For DHPS, a common method involves a coupled-enzyme assay where the product of the DHPS reaction is utilized by a subsequent enzyme, allowing for a spectrophotometric or radiometric readout.[6]

This protocol is adapted from established methods for measuring DHPS activity.[6]

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.6), 10 mM MgCl₂, 5 µM ¹⁴C-labeled p-aminobenzoic acid (pABA), and 10 µM 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPP).

  • Inhibitor Addition: Add the this compound analogs at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control.

  • Enzyme Initiation: Initiate the reaction by adding purified DHPS enzyme (e.g., from Bacillus anthracis or Escherichia coli).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding 50% acetic acid.

  • Product Separation: Spot the reaction mixture onto a polyethyleneimine (PEI)-cellulose TLC plate. Develop the chromatogram using a suitable buffer system (e.g., 100 mM phosphate buffer, pH 7.0) to separate the radiolabeled product (dihydropteroate) from the unreacted ¹⁴C-pABA.

  • Quantification: Visualize and quantify the radioactive spots using a phosphorimager or a similar detection system.

  • Data Analysis: Calculate the percentage of DHPS inhibition for each compound concentration and determine the IC₅₀ values.

Structure-Activity Relationship (SAR) Analysis

The data generated from the biological assays should be systematically analyzed to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the this compound analogs with their biological potency.

Table 1: Representative Structure-Activity Relationship Data for Pyridazine Derivatives as Inhibitors of Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

Compound IDR¹ SubstituentTNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)
3d 4-Fluorophenyl0.425Potent
3e 4-Chlorophenyl0.519Potent
4e 4-Methoxyphenyl0.356Potent

Data adapted from a study on related pyridazine and pyridazinone derivatives.[2]

Part 3: Data Interpretation and Future Directions

Correlating Chemical Structure with Biological Activity

The SAR table provides valuable insights into the structural requirements for potent anti-inflammatory activity. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the core structure can significantly influence potency.[2] This information guides the design of the next generation of analogs.

Troubleshooting and Optimization

In any drug discovery project, challenges are inevitable. Poor solubility, low cell permeability, or off-target effects can hinder the progress of promising compounds. A systematic approach to troubleshooting, including physicochemical property profiling and counter-screening, is essential for overcoming these hurdles.

Future Perspectives in this compound Drug Discovery

The versatility of the this compound scaffold suggests that its therapeutic potential is far from exhausted. Future research could explore:

  • Expansion to other therapeutic areas: The core structure could be adapted to target other enzymes, such as kinases, which are implicated in cancer and other diseases.

  • Pharmacokinetic optimization: Lead compounds should be profiled for their absorption, distribution, metabolism, and excretion (ADME) properties to improve their drug-like characteristics.

  • In vivo efficacy studies: Promising candidates should be advanced to animal models of inflammation or infection to validate their therapeutic potential in a physiological context.

By integrating rational design, robust synthetic chemistry, and a comprehensive biological evaluation strategy, the discovery of novel and impactful this compound-based therapeutics is an achievable and worthwhile endeavor.

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed. (URL: [Link])

  • Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity - NIH. (URL: [Link])

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed. (URL: [Link])

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - NIH. (URL: [Link])

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC - PubMed Central. (URL: [Link])

  • Anti‐inflammatory activity of pyridazinones: A review | Request PDF - ResearchGate. (URL: [Link])

  • Brief SAR of anti-inflammatory activity of the compounds synthesised... - ResearchGate. (URL: [Link])

  • Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed. (URL: [Link])

  • Anti-inflammatory activity of pyridazinones: A review - PubMed. (URL: [Link])

Sources

An In-Depth Technical Guide to the Theoretical Investigation of Pyridazine-4-carboxamide's Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it a valuable component in the design of novel therapeutics.[1] Its inherent polarity, capacity for hydrogen bonding, and electron-deficient nature contribute to favorable drug-like characteristics, including reduced lipophilicity and lower potential for metabolic inhibition.[1] Pyridazine-4-carboxamide, as a specific embodiment of this core, presents a compelling subject for detailed electronic structure analysis. Understanding the distribution of electrons, the nature of its molecular orbitals, and its reactivity profile at a quantum mechanical level is paramount for predicting its behavior in biological systems and for the rational design of next-generation derivatives.

This guide serves as a comprehensive manual for researchers, computational chemists, and drug development professionals. It eschews a rigid template to instead provide a logical, field-proven workflow for the theoretical examination of this compound. We will delve into the causality behind methodological choices, establish self-validating protocols, and ground our claims in authoritative scientific principles. Our objective is to empower you to not only perform these calculations but to critically interpret the results, transforming theoretical data into actionable insights for drug discovery.

Part 1: The Computational Framework: A Self-Validating Protocol with Density Functional Theory (DFT)

Expertise & Experience: Why Density Functional Theory?

For a molecule like this compound (C₅H₅N₃O), Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[2] Unlike more computationally expensive ab initio methods, DFT approximates the many-electron system by calculating its electron density, making it highly suitable for the systems typically encountered in drug design. The choice of functional and basis set is critical and must be justified. We recommend the B3LYP hybrid functional, which has a long track record of providing reliable results for a wide range of organic molecules.[3][2][4] For the basis set, a Pople-style set such as 6-311++G(d,p) is advisable; the inclusion of diffuse functions ('++') is crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms, and polarization functions ('d,p') account for the non-uniform distribution of electron density in the bonded system.

Trustworthiness: The Imperative of a Validated Structure

The foundational principle of any theoretical study is the adage "garbage in, garbage out." An unvalidated molecular geometry will yield meaningless electronic data. Therefore, our protocol begins with a rigorous geometry optimization and frequency analysis.

Experimental Protocol 1: Ground-State Geometry Optimization
  • Molecule Construction: Build the this compound molecule using a molecular editor. The initial structure can be based on known bond lengths and angles or retrieved from a database like PubChem.[5]

  • Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.

  • DFT Optimization: Submit the structure for a full geometry optimization using the selected DFT method (e.g., B3LYP/6-311++G(d,p)). The calculation should continue until the forces on the atoms and the change in energy between cycles fall below predefined convergence thresholds.

  • Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. The presence of an imaginary frequency indicates a transition state, requiring further structural modification and re-optimization.

  • Validation (Optional but Recommended): Compare the calculated bond lengths and angles with experimental crystallographic data for pyridazine or closely related derivatives to ensure the theoretical model accurately represents the physical reality.[6]

G cluster_setup Setup cluster_calc Calculation cluster_validation Validation mol_build 1. Build Molecule (this compound) method_select 2. Select Method (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt 3. Geometry Optimization method_select->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc check_freq 5. Check Frequencies freq_calc->check_freq validated_geom Validated Ground State Geometry check_freq->validated_geom No Imaginary Frequencies transition_state Imaginary Frequency Found (Transition State) check_freq->transition_state Yes transition_state->mol_build Revise Structure

Figure 1: Computational workflow for obtaining a validated ground-state geometry.

Part 2: Unveiling the Electronic Landscape

With a validated geometry, we can proceed to analyze the electronic properties that govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[3][7] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[8]

  • Analysis: The HOMO is expected to be localized primarily on the electron-rich regions of the pyridazine ring and the carboxamide group, particularly the nitrogen and oxygen lone pairs. The LUMO, an anti-bonding orbital, will likely be distributed across the π-system of the electron-deficient pyridazine ring. The visualization of these orbitals provides immediate insight into where the molecule will interact with electrophiles and nucleophiles.

FMO_Concept cluster_properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) (LUMO - HOMO) HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap->LUMO Reactivity Chemical Reactivity Energy_Gap->Reactivity Inversely Proportional Stability Kinetic Stability Energy_Gap->Stability Directly Proportional

Figure 2: Relationship between Frontier Molecular Orbitals and chemical properties.
Molecular Electrostatic Potential (MEP): Visualizing Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for predicting intermolecular interactions.[2] It visualizes the electrostatic potential on the electron density surface of the molecule.

  • Interpretation:

    • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are the primary sites for electrophilic attack and hydrogen bond acceptance. For this compound, prominent red areas are expected over the carbonyl oxygen and the pyridazine nitrogen atoms.[9]

    • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms, especially the amide N-H protons. These are sites for nucleophilic attack and hydrogen bond donation.

    • Green Regions (Neutral Potential): Represent areas of intermediate potential, often over the carbon framework of the aromatic ring.

The MEP map provides a direct visual hypothesis for how this compound will orient itself within a protein binding pocket, guiding the design of derivatives to enhance these interactions.

Global Reactivity Descriptors & Spectroscopic Simulation

To quantify the molecule's reactivity, we can calculate global reactivity descriptors from the HOMO and LUMO energies.[8][10] Furthermore, simulating spectroscopic data provides a critical link back to experimental reality, validating the accuracy of our computational model.

Experimental Protocol 2: Data Analysis and Simulation
  • FMO & MEP Generation: From the converged DFT calculation output, use visualization software (e.g., GaussView, Avogadro) to generate and render isosurfaces for the HOMO, LUMO, and the MEP map.

  • Reactivity Descriptor Calculation: Calculate the following properties using the energies of the frontier orbitals:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Chemical Hardness (η) = (I - A) / 2

    • Electronegativity (χ) = (I + A) / 2

  • NMR Simulation (GIAO Method): Perform a subsequent calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory (B3LYP/6-311++G(d,p)) to predict the ¹H and ¹³C NMR chemical shifts.[11][12]

  • UV-Vis Simulation (TD-DFT): To understand the electronic transitions, perform a Time-Dependent DFT (TD-DFT) calculation. This will yield the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to peak intensities) for the lowest energy electronic transitions, such as n→π* and π→π*.[13]

  • Data Comparison: Tabulate the calculated data and compare it with experimental values for pyridazine derivatives found in the literature to assess the model's predictive power.[11][14][15]

Calculated Property Predicted Value (a.u.) Description
EHOMO(Value from output)Energy of the Highest Occupied Molecular Orbital
ELUMO(Value from output)Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicator of chemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration
Electronegativity (χ)(I + A) / 2Power to attract electrons

Table 1: Summary of key electronic and global reactivity descriptors derived from DFT calculations.

Transition Calculated λmax (nm) Oscillator Strength (f) Assignment
S₀ → S₁(Value from TD-DFT)(Value from TD-DFT)e.g., n→π
S₀ → S₂(Value from TD-DFT)(Value from TD-DFT)e.g., π→π

Table 2: Example data presentation for simulated electronic transitions from TD-DFT.

Part 3: From Electronic Data to Drug Design Insights

The true value of this theoretical investigation lies in its application to medicinal chemistry. The electronic properties we have calculated are not mere academic curiosities; they are direct predictors of biological function.

  • Structure-Activity Relationship (SAR) Rationalization: The MEP map can explain why certain substitutions on the pyridazine ring enhance binding affinity. For example, adding an electron-withdrawing group could intensify the positive potential on the amide protons, strengthening a key hydrogen bond with a receptor.[16]

  • Guided Derivatization: The FMO analysis guides the chemical modification of the lead compound. To create a better electron donor for a specific interaction, one might add substituents that raise the energy of the HOMO.

  • Predicting Metabolic Stability: The localization of the HOMO can indicate sites susceptible to oxidative metabolism. If the HOMO is heavily localized on a particular carbon atom, that site may be a metabolic "hotspot." Modifying the molecule to delocalize the HOMO could enhance its metabolic stability.

  • Bioavailability Tuning: The calculated dipole moment, a measure of molecular polarity, is a key factor in predicting properties like solubility and membrane permeability, which are critical for bioavailability.[1]

Conclusion

This guide has outlined a robust, scientifically-grounded framework for the theoretical study of this compound's electronic properties. By following this protocol—from building a validated molecular structure to the detailed analysis of its electronic landscape—researchers can gain profound insights into the molecule's inherent reactivity and potential for intermolecular interactions. This computational approach is an indispensable component of modern drug discovery, enabling a more efficient, hypothesis-driven design of novel therapeutic agents with enhanced potency, selectivity, and drug-like properties. The fusion of theoretical calculations with empirical validation provides a powerful synergy that accelerates the journey from molecular concept to clinical candidate.

References

  • Gemo, F., Fucito, A., & Puxeddu, M. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Chemical Papers, 77(10), 5689-5715. [Link]

  • El-Sayed, M. A. A., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Tüzün, B., & Direkel, Ş. (2020). Antioxidative activity analyses of some pyridazine derivatives using computational methods. ResearchGate. [Link]

  • K, S., & G, N. (2018). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-10. [Link]

  • Arora, M., & Rudresh, H.M. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. J Pharm Sci Bioscientific Res, 11(4), 101-108. [Link]

  • Daoui, S., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6563. [Link]

  • Ahmed, M. F., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473. [Link]

  • Al-Majid, A. M., et al. (2023). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Molecules, 28(16), 6123. [Link]

  • Carta, A., et al. (2019). New pyridazinone-4-carboxamides as new ca. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]

  • Kamiński, R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 895-900. [Link]

  • Daoui, S., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. [Link]

  • Ramadan, R. M., et al. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Journal of Chemistry. [Link]

  • Wang, H., et al. (2016). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Ghorab, M. M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7291. [Link]

  • Kamiński, R., et al. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Geronikaki, A., et al. (2023). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Molecules, 28(19), 6965. [Link]

  • Patel, H., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 23-29. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Dampc, M., et al. (2018). Pictorial representations of the six outermost occupied molecular orbitals in pyridazine. ResearchGate. [Link]

  • Karageorgos, E., et al. (2022). Conformational Properties and Putative Bioactive Targets for Novel Thiosemicarbazone Derivatives. Molecules, 27(1), 22. [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • Hassan, M. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

  • Patel, H., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]

  • Ramadan, R. M., et al. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. ResearchGate. [Link]

  • Et-Touhami, A., et al. (2017). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. [Link]

  • Karthikeyan, M., et al. (2011). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Journal of Young Pharmacists, 3(1), 35-43. [Link]

  • Palmer, M. H., et al. (2013). A study of the valence shell electronic states of pyridazine by photoabsorption spectroscopy and time-dependent density functional theory calculations. ResearchGate. [Link]

  • Hameed, W. A., et al. (2015). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE. [Link]

  • Noriler, S. A., et al. (2019). Vochysiamides A and B: Two new bioactive carboxamides produced by the new species Diaporthe vochysiae. PLoS ONE, 14(10), e0222945. [Link]

  • Borba, A., et al. (2013). Experimental and DFT study of pyrazinamide. ResearchGate. [Link]

  • Hameed, W. A., et al. (2015). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. SemOpenAlex. [Link]

  • Dampc, M., et al. (2018). Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. ResearchGate. [Link]

  • Tšupova, J., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Advances, 14(12), 8202-8215. [Link]

  • Rosli, S. N. A. M., et al. (2022). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Trends in Sciences, 19(1), 5303. [Link]

  • Blake, A. J., & Rankin, D. W. H. (1991). Structure of Pyridazine at 100 K. ResearchGate. [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Pyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Pyridazine-4-carboxamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₅H₅N₃O, MW: 123.11 g/mol )[1][2], a heterocyclic compound of significant interest in medicinal and agrochemical research.[3] As a versatile chemical building block, unambiguous structural confirmation and purity assessment are paramount. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond simple data presentation to explain the causal relationships between molecular structure and spectral output, providing field-proven insights and detailed experimental considerations.

Introduction: The this compound Scaffold

The pyridazine nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] this compound serves as a key intermediate in the synthesis of more complex, biologically active molecules.[1] Its structural integrity is the foundation upon which further discovery is built. Therefore, a thorough understanding of its spectroscopic signature is not merely academic but a critical component of quality control and synthetic validation. This guide integrates data from NMR, IR, and MS to create a holistic and self-validating portrait of the molecule.

Molecular Structure and Analytical Overview

The structural features of this compound—an aromatic diazine ring substituted with a primary amide—give rise to a distinct and predictable spectroscopic fingerprint. Each analytical technique provides a unique piece of the structural puzzle:

  • Mass Spectrometry (MS): Confirms the molecular weight and provides evidence of structural components through fragmentation analysis.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present (amide, aromatic ring) based on their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms, providing a detailed map of the molecular skeleton.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical data.

¹H NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) for pyridazine derivatives containing amide groups. The amide protons are acidic and exchange more slowly in DMSO, resulting in sharper, more easily observable signals. In contrast, they often appear as very broad, sometimes unobservable, signals in CDCl₃.[1]

Experimental Protocol (Standard):

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Vortex the sample until fully dissolved.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer, referencing the residual solvent peak (δ ~2.50 ppm for DMSO-d₆).

Data Interpretation: The ¹H NMR spectrum is characterized by signals in the aromatic (downfield) and amide regions. The electron-withdrawing nature of the two adjacent nitrogen atoms and the carboxamide group significantly deshields the ring protons.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
H3~9.4 - 9.6Doublet of doublets (dd)Pyridazine RingAdjacent to N1 and coupled to H5. Most deshielded proton due to proximity to two heteroatoms.
H6~9.2 - 9.4Doublet of doublets (dd)Pyridazine RingAdjacent to N2 and coupled to H5.
H5~8.0 - 8.2Doublet of doublets (dd)Pyridazine RingCoupled to both H3 and H6.
-CONH₂~7.5 - 8.5 (broad)Two broad singletsAmide ProtonsChemical shift is concentration and temperature-dependent. The two protons may be non-equivalent.[1]

Note: The aromatic protons on the pyridazine ring are expected to appear in the downfield region, typically between δ 7.0 and 9.5 ppm.[1]

¹³C NMR Spectroscopy

Trustworthiness: A proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule, serving as a self-validating system for the proposed structure. For this compound, five distinct carbon signals are expected.

Data Interpretation: The carbonyl carbon is the most deshielded, appearing significantly downfield. The ring carbons are also in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the carboxamide substituent.

Predicted Signal Chemical Shift (δ, ppm) Assignment Rationale
C=O~163 - 166Amide CarbonylThe C=O bond is highly polarized, causing significant deshielding.[5]
C3~152 - 155Pyridazine RingAdjacent to two nitrogen atoms, resulting in strong deshielding.
C6~150 - 153Pyridazine RingAdjacent to one nitrogen atom.
C4~135 - 138Pyridazine RingSubstituted with the carboxamide group.
C5~128 - 131Pyridazine RingLeast deshielded of the ring carbons.

Authoritative Grounding: Advanced 2D NMR techniques such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity established in the structure diagram.[1][6][7]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides rapid confirmation of key functional groups. For this compound, the most informative regions are the N-H and C=O stretching frequencies, which confirm the presence of the primary amide. The spectrum is typically acquired using a solid sample (KBr pellet or Attenuated Total Reflectance - ATR), as this is the native state of the compound.

Experimental Protocol (ATR):

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides a clear vibrational fingerprint of the molecule.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Appearance
3450 - 3200N-H StretchPrimary Amide (-NH₂)Two distinct medium-to-strong bands (asymmetric & symmetric stretch).
3100 - 3000C-H StretchAromatic RingWeak to medium bands.
~1680C=O Stretch (Amide I)AmideVery strong, sharp absorption.
~1620N-H Bend (Amide II)AmideStrong absorption.
1600 - 1450C=C and C=N StretchAromatic RingMultiple medium to strong bands.[8][9]

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry provides the definitive molecular weight, which must match the calculated exact mass (123.0433 Da) for the formula C₅H₅N₃O.[2] The fragmentation pattern offers corroborating structural evidence. Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ at m/z 124.

Experimental Protocol (ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode.

Data Interpretation: The mass spectrum validates the molecular formula and reveals characteristic fragmentation pathways.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Neutral Loss
124[M+H]⁺[C₅H₆N₃O]⁺-
123[M]⁺•[C₅H₅N₃O]⁺•- (in EI)
107[M - NH₂]⁺[C₅H₄N₂O]⁺•NH₂ (16 Da)
95[M - CO]⁺•[C₄H₅N₃]⁺•CO (28 Da)
68[C₄H₄N₂]⁺•[C₄H₄N₂]⁺•HCN, CO (from M)

Fragmentation Pathway: A key fragmentation pathway involves the initial loss of the amino radical followed by the loss of carbon monoxide, which is characteristic of amide-containing aromatic compounds.

fragmentation M This compound m/z = 123 F1 [M - NH₂]⁺ m/z = 107 M->F1 - •NH₂ F2 [Fragment - CO]⁺ m/z = 79 F1->F2 - CO workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Release start Synthesized Product ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr NMR (¹H, ¹³C) start->nmr mw_confirm Molecular Weight Confirmed? (m/z = 124 [M+H]⁺) ms->mw_confirm fg_confirm Functional Groups Present? (Amide C=O, N-H) ir->fg_confirm struct_confirm Correct ¹H & ¹³C Skeleton? nmr->struct_confirm final Structure Confirmed Batch Released mw_confirm->final fg_confirm->final struct_confirm->final

Sources

Methodological & Application

Synthesis of Pyridazine-4-carboxamide: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazine-4-carboxamide Scaffold

The this compound moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. As a key structural component, it is present in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] The inherent physicochemical properties of the pyridazine ring, including its hydrogen bonding capacity and dipole moment, allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a comprehensive overview of the synthetic methodologies and detailed protocols for the preparation of this compound, aimed at researchers and professionals in the field of drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategic disconnections:

  • Formation of the Pyridazine Ring System: This strategy involves the construction of the pyridazine core from acyclic precursors, with the carboxamide functionality or a precursor group already in place or introduced in a subsequent step. Common methods include the condensation of 1,4-dicarbonyl compounds with hydrazine derivatives.[3]

  • Functionalization of a Pre-existing Pyridazine Core: A more direct and often preferred approach begins with a suitably substituted pyridazine, such as pyridazine-4-carboxylic acid, which is then converted to the target carboxamide. This strategy offers greater control and is often more amenable to the synthesis of diverse analogues.

This guide will focus on the latter strategy, detailing the synthesis of the key intermediate, pyridazine-4-carboxylic acid, and its subsequent conversion to this compound.

Part 1: Synthesis of Pyridazine-4-carboxylic Acid

A reliable supply of the precursor, pyridazine-4-carboxylic acid, is paramount. One effective method for its synthesis is the hydrolysis of 4-cyanopyridazine. This two-step process begins with the synthesis of the nitrile, followed by its conversion to the carboxylic acid.

Protocol 1: Synthesis of 4-Cyanopyridazine

This protocol is adapted from established methods for the synthesis of cyanopyridines.[4][5][6]

Reaction Scheme:

Synthesis of 4-Cyanopyridazine 4-Methylpyridazine 4-Methylpyridazine reagents + NH3, Air Catalyst, 330-450 °C 4-Methylpyridazine->reagents 4-Cyanopyridazine 4-Cyanopyridazine reagents->4-Cyanopyridazine

Caption: Ammoxidation of 4-methylpyridazine.

Materials and Reagents:

ReagentFormulaM.W.Quantity
4-MethylpyridazineC₅H₆N₂94.121 equiv
AmmoniaNH₃17.03Excess
Air--Excess
Catalyste.g., V₂O₅/MoO₃ on Al₂O₃--

Procedure:

  • Vaporize 4-methylpyridazine and ammonia and preheat to 180-330 °C.[5]

  • Mix the preheated gases with air and pass them through a fixed-bed reactor containing the catalyst.[7]

  • Maintain the reaction temperature between 330-450 °C.[5]

  • The gaseous product is then cooled and condensed to obtain crude 4-cyanopyridazine.

  • Purify the crude product by distillation.

Expected Yield: >98%[4]

Protocol 2: Hydrolysis of 4-Cyanopyridazine to Pyridazine-4-carboxylic Acid

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.

Reaction Scheme:

Hydrolysis of 4-Cyanopyridazine 4-Cyanopyridazine 4-Cyanopyridazine reagents + H₂O, H⁺ or OH⁻ Heat 4-Cyanopyridazine->reagents Pyridazine-4-carboxylic acid Pyridazine-4-carboxylic acid reagents->Pyridazine-4-carboxylic acid

Caption: Hydrolysis of 4-cyanopyridazine.

Materials and Reagents (Acidic Hydrolysis):

ReagentFormulaM.W.Quantity
4-CyanopyridazineC₅H₅N104.111 equiv
Hydrochloric Acid (conc.)HCl36.46Excess
WaterH₂O18.02-

Procedure (Acidic Hydrolysis):

  • To a round-bottom flask, add 4-cyanopyridazine.

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield pyridazine-4-carboxylic acid.

Part 2: Synthesis of this compound

The conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation in organic synthesis. This is typically achieved by activating the carboxylic acid followed by reaction with an ammonia source. The use of peptide coupling reagents provides a mild and efficient method for this conversion.

Methodology Overview: Amidation via Activated Esters

The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of an unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid is activated in situ using a coupling reagent. This generates a highly reactive intermediate, typically an active ester, which is then readily attacked by the amine nucleophile to form the amide bond.[8]

Amidation Mechanism cluster_activation Activation Step cluster_amination Amination Step Carboxylic_Acid Pyridazine-4-carboxylic Acid Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester + Coupling Reagent Coupling_Reagent e.g., HATU, EDC/HOBt Product This compound Active_Ester->Product + Ammonia Source Ammonia_Source Ammonia Source (e.g., NH₄Cl, NH₃)

Caption: General workflow for amidation.

Protocol 3: Synthesis of this compound using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions.[9][10]

Materials and Reagents:

ReagentFormulaM.W.Quantity
Pyridazine-4-carboxylic acidC₅H₄N₂O₂124.101 equiv
HATUC₁₀H₁₅F₆N₆OP380.231.1 equiv
Ammonium ChlorideNH₄Cl53.491.2 equiv
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243 equiv
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridazine-4-carboxylic acid in anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes.

  • Add ammonium chloride followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Expected Yield: 70-90%

Protocol 4: Synthesis of this compound using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective coupling system.[2][11]

Materials and Reagents:

ReagentFormulaM.W.Quantity
Pyridazine-4-carboxylic acidC₅H₄N₂O₂124.101 equiv
EDC hydrochlorideC₉H₁₇N₃·HCl191.701.2 equiv
HOBt hydrateC₆H₅N₃O·xH₂O135.13 (anhydrous)1.2 equiv
Ammonium ChlorideNH₄Cl53.491.2 equiv
Triethylamine (TEA) or DIPEAC₆H₁₅N or C₈H₁₉N101.19 or 129.243 equiv
Dichloromethane (DCM) or DMFCH₂Cl₂ or C₃H₇NO84.93 or 73.09-

Procedure:

  • Suspend pyridazine-4-carboxylic acid in anhydrous DCM or DMF in a dry round-bottom flask under an inert atmosphere.

  • Add HOBt and EDC hydrochloride to the suspension.

  • Add ammonium chloride followed by the dropwise addition of TEA or DIPEA.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to afford this compound.

Expected Yield: 60-85%

Data Summary

ProtocolStarting MaterialKey ReagentsSolventTypical Yield
14-MethylpyridazineNH₃, Air, Catalyst->98%
24-CyanopyridazineHCl (aq)WaterGood
3Pyridazine-4-carboxylic acidHATU, NH₄Cl, DIPEADMF70-90%
4Pyridazine-4-carboxylic acidEDC·HCl, HOBt, NH₄Cl, TEADCM/DMF60-85%

Conclusion

The synthesis of this compound is readily achievable through the amidation of pyridazine-4-carboxylic acid. The use of modern peptide coupling reagents such as HATU or the more classical EDC/HOBt system provides reliable and high-yielding protocols suitable for laboratory-scale synthesis. The choice of method will depend on factors such as cost, scale, and the availability of reagents. The protocols detailed in this guide offer robust starting points for the synthesis of this important heterocyclic scaffold, enabling further exploration of its potential in drug discovery programs.

References

  • ChemicalBook. 4-Cyanopyridine synthesis. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0258814.htm]
  • ChemicalBook. 4-Cyanopyridine | 100-48-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0258814.htm]
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [URL: https://www.aapptec.com/standard-coupling-procedures-dic-hobt-pybop-hbtu-pybrop-sp-2110.html]
  • Google Patents. CN101602719B - Synthesis method of 4-cyanopyridine. [URL: https://patents.google.
  • Fisher Scientific. Amide Synthesis. [URL: https://www.fishersci.com/us/en/technical-support/organic-synthesis-and-chemistry/organic-synthesis-protocols/common-reaction-protocols/amide-synthesis.html]
  • Benchchem. This compound|CAS 88511-47-1. [URL: https://www.benchchem.com/product/b1353753]
  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8225225/]
  • Growing Science. Decoding the Properties and Synthesis of 4-Cyanopyridine. [URL: https://www.growingscience.com/press/2024/02/12/decoding-the-properties-and-synthesis-of-4-cyanopyridine/]
  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [URL: https://www.mdpi.com/2673-4110/3/4/28]
  • Ambeed.com. Pyridazine-4-carboxylic acid. [URL: https://www.ambeed.com/products/50681-25-9.html]
  • ResearchGate. (PDF) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. [URL: https://www.researchgate.net/publication/247953683_A_new_facile_synthesis_of_5-aminopyridazine-4-carboxylic_acid]
  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [URL: https://www.researchgate.net/publication/233950481_New_and_simple_synthesis_of_acid_azides_ureas_and_carbamates_from_carboxylic_acids_application_of_peptide_coupling_agents_EDC_and_HBTU]
  • ResearchGate. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [URL: https://www.researchgate.
  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [URL: https://repositorium.sdum.uminho.
  • ResearchGate. Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to... [URL: https://www.researchgate.net/figure/US-HATU-catalyzed-carboxylic-acid-and-amine-coupling-to-furnish-1H-pyrrole-pyrimidine_fig33_354188732]
  • Organic Chemistry Portal. Synthesis of pyridazines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridazines.shtm]
  • Organic Syntheses Procedure. 3. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0036]
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [URL: https://www.growingscience.com/ac/Vol7/ac_2022_19.pdf]
  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [URL: https://www.researchgate.net/publication/352726487_Synthesis_of_amide_derivatives_for_electron_deficient_amines_and_functionalized_carboxylic_acids_using_EDC_and_DMAP_and_a_catalytic_amount_of_HOBt_as_the_coupling_reagents]
  • HETEROCYCLES. Synthesis of the 5-aryloxymethyl-4-pyridazinecarboxylic acid derivatives. [URL: https://www.heterocycles.jp/library/41/7/1461]
  • Science of Synthesis. Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/sos-SD-020-00435]
  • PubMed. [Reactions of 4,5-dihydro-4-oxo-1H-pyrido(3,2-b)indol-2-carboxylic acid ester]. [URL: https://pubmed.ncbi.nlm.nih.gov/10798240/]
  • Sigma-Aldrich. 4-Pyridazinecarboxylic acid 97 50681-25-9. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/656134]
  • Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.04%3A_Synthesis_of_Carboxylic_Acids]
  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. [URL: https://patents.google.
  • Google Patents. US2818378A - Oxidation of methyl-pyridines. [URL: https://patents.google.
  • Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. [URL: https://patents.google.

Sources

Application Note: A Step-by-Step Guide to the Synthesis of Pyridazine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The pyridazine moiety is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in drug design. This application note provides a detailed, step-by-step guide for the synthesis of Pyridazine-4-carboxamide derivatives, a class of compounds with significant therapeutic potential. We will explore the primary synthetic routes, from the construction of the core pyridazine-4-carboxylic acid to the final amide bond formation, including field-proven protocols, mechanistic insights, and troubleshooting advice.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a key pharmacophore in modern drug discovery.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including action as herbicides and applications in pharmaceuticals targeting cardiovascular diseases and cancer.[1][2][3] The carboxamide functional group at the 4-position serves as a versatile handle for introducing molecular diversity, allowing for the fine-tuning of a compound's pharmacological profile. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to confidently synthesize these valuable derivatives.

Retrosynthetic Strategy

A successful synthesis begins with a logical retrosynthetic plan. The primary disconnection for a this compound derivative occurs at the amide bond, yielding two key synthons: Pyridazine-4-carboxylic acid and a primary or secondary amine. The pyridazine core itself can be traced back to simpler acyclic precursors, typically involving a condensation reaction with a hydrazine derivative.

G cluster_0 Retrosynthetic Analysis Target This compound Derivative Disconnect Amide C-N Bond Disconnection Target->Disconnect Synthon1 Pyridazine-4-carboxylic Acid (or activated derivative) Disconnect->Synthon1 Synthon2 Primary or Secondary Amine (R1R2NH) Disconnect->Synthon2 Disconnect2 Pyridazine Ring Disconnection (e.g., [4+2] Cycloaddition) Synthon1->Disconnect2 Precursor Acyclic 1,4-Dicarbonyl Precursor + Hydrazine Disconnect2->Precursor

Caption: Retrosynthetic analysis of this compound derivatives.

Overall Synthetic Workflow

The forward synthesis is generally executed in two main stages: (A) formation of the Pyridazine-4-carboxylic acid core and (B) subsequent amide bond formation with a desired amine. Stage B can be approached via two common pathways: activation of the carboxylic acid followed by nucleophilic substitution, or a direct one-pot amide coupling.

G Start Acyclic Precursors (e.g., 1,4-Diketone) Core Pyridazine-4-carboxylic Acid Start->Core Ring Formation Activated Pathway 1: Activated Intermediate (e.g., Acyl Chloride) Core->Activated Coupling Pathway 2: Direct Amide Coupling (One-Pot) Core->Coupling Final Target Molecule: This compound Activated->Final Coupling->Final Amine Amine (R1R2NH) Amine->Activated Amine->Coupling

Caption: General forward synthetic workflow for Pyridazine-4-carboxamides.

Synthesis of the Pyridazine-4-carboxylic Acid Core

The cornerstone of this synthesis is the efficient preparation of Pyridazine-4-carboxylic acid. While various methods exist for constructing the pyridazine ring, a common and reliable approach involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine.[1][4][5]

Protocol 1: Synthesis of Pyridazine-4-carboxylic Acid

This protocol is adapted from established methods for forming pyridazine rings from dicarbonyl precursors.

Materials:

  • Mucochloric acid (or a suitable 4-ketoacid precursor)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in ethanol.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The addition may be exothermic; maintain the temperature below 40 °C using an ice bath if necessary.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Redissolve the residue in water and acidify with concentrated HCl to pH ~2.

    • If a precipitate forms, collect it by filtration. This is often the crude dihydropyridazine intermediate.

  • Aromatization (if necessary): The intermediate dihydropyridazine can be oxidized to the aromatic pyridazine. This can often be achieved by air oxidation during workup or by using a mild oxidizing agent.

  • Hydrolysis (if starting from an ester): If the precursor was an ester, hydrolyze the resulting pyridazine ester to the carboxylic acid by heating with an aqueous solution of NaOH (2.0 eq). After the reaction is complete, cool the mixture and acidify with HCl to precipitate the Pyridazine-4-carboxylic acid.[6]

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure Pyridazine-4-carboxylic acid.

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The carboxylic acid proton typically appears as a broad singlet downfield in the ¹H NMR spectrum.

Amide Bond Formation: The Coupling Step

With the core acid in hand, the final step is the formation of the amide bond. This is one of the most fundamental transformations in medicinal chemistry.

Method A: Acyl Chloride Intermediate

This classic two-step method involves activating the carboxylic acid by converting it to a more reactive acyl chloride.

Protocol 2: Acyl Chloride Formation and Amine Coupling

Step 1: Formation of Pyridazine-4-carbonyl chloride

  • Reaction Setup: In a fume hood, suspend Pyridazine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene in a flask equipped with a reflux condenser and a gas outlet to a trap.

  • Chlorination: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of N,N-Dimethylformamide (DMF) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the evolution of gas ceases and the solution becomes clear.

  • Isolation: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude Pyridazine-4-carbonyl chloride is often used directly in the next step without further purification.

Step 2: Amidation

  • Reaction Setup: Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM at 0 °C.

  • Acyl Chloride Addition: Slowly add a solution of the crude Pyridazine-4-carbonyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Method B: Direct Amide Coupling Agents

Modern synthesis heavily relies on coupling agents that facilitate one-pot amide bond formation, avoiding the harsh conditions of acyl chloride preparation.[7] Reagents like HATU, HBTU, and EDC are commonplace in drug development.[7]

Protocol 3: HATU-Mediated Amide Coupling

Materials:

  • Pyridazine-4-carboxylic acid

  • Desired primary or secondary amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM

Procedure:

  • Reaction Setup: To a solution of Pyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. The reaction is typically clean and can be monitored by LC-MS or TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Advanced C-N Bond Forming Strategies

For certain substrates, particularly when constructing more complex derivatives, modern cross-coupling reactions offer powerful alternatives. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is exceptionally useful for forming C-N bonds between an aryl halide and an amine.[8][9] This could be applied, for example, by starting with a 4-halopyridazine and coupling it with an appropriate amide or a protected amine.

This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.[10][11] The choice of ligand is critical and often requires screening for optimal results.

Data Summary

The following table provides representative examples of reaction conditions for the final amidation step.

EntryAmine ComponentCoupling MethodBaseSolventTypical Yield (%)
1AnilineAcyl ChlorideTEADCM75-85
2MorpholineHATUDIPEADMF85-95
3BenzylamineEDC/HOBtDIPEADCM/DMF80-90
4(R)-1-PhenylethanamineAcyl ChlorideTEADCM70-80

Conclusion

The synthesis of this compound derivatives is a versatile and robust process central to many medicinal chemistry programs. The strategies outlined in this note, from the foundational ring-forming reactions to modern amide coupling protocols, provide a reliable framework for accessing a wide array of analogues. By understanding the causality behind each experimental step and employing rigorous purification and characterization techniques, researchers can efficiently generate high-quality compound libraries for biological screening and drug development.

References

  • Pyridazine - Wikipedia. Wikipedia. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Synthesis of Pyridazine - ChemTube 3D. ChemTube 3D. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • PYRIDAZINE#PYRIDAZINE SYNTHESIS - YouTube. YouTube. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. National Institutes of Health (NIH). [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]

Sources

Application Notes and Protocols: Leveraging Pyridazine-4-carboxamide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Pyridazine-4-carboxamide in high-throughput screening (HTS) assays. While the pyridazine moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous clinical candidates, the direct application of the parent compound, this compound, in HTS campaigns is not yet widely documented.[1][2] This guide, therefore, serves as a forward-looking application note, detailing the scientific rationale, practical considerations, and step-by-step protocols for incorporating this versatile chemical scaffold into both biochemical and cell-based screening paradigms. We will explore its potential as a foundational fragment for inhibitor discovery and as a tool for identifying novel biological activities. The protocols herein are designed as self-validating systems, emphasizing robust assay design, stringent quality control, and logical hit validation cascades.

Introduction: The Scientific Rationale for Screening this compound

The pyridazine ring is a nitrogen-containing heterocycle that has garnered significant interest in drug discovery.[2] Its unique physicochemical properties make it an attractive scaffold for several reasons:

  • Hydrogen Bonding Capacity: The two adjacent nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors, enabling strong and specific interactions with biological targets such as enzymes and receptors.[1]

  • Polarity and Solubility: The inherent polarity of the pyridazine ring often imparts favorable aqueous solubility to molecules, a critical attribute for compound handling in HTS and for the bioavailability of potential drug candidates.[3][4]

  • Metabolic Stability: Compared to more common aromatic rings like benzene, the pyridazine core can exhibit greater stability against metabolic degradation by cytochrome P450 enzymes, potentially leading to improved pharmacokinetic profiles.[4]

  • Structural Versatility: The pyridazine ring offers multiple vectors for chemical modification, allowing for the creation of diverse compound libraries with tailored properties.[1][5]

This compound (PubChem CID: 10920505) itself serves as an excellent starting point for fragment-based and diversity-oriented screening.[6] The carboxamide group adds an additional hydrogen bond donor and acceptor site, further increasing its potential for specific molecular interactions. Given that structurally related compounds, such as pyrazine carboxamides and pyridine carboxamides, have demonstrated activities as kinase inhibitors and antifungal agents, it is scientifically logical to explore this compound in similar contexts.[5][7][8]

This guide will present two detailed protocols for hypothetical, yet scientifically grounded, HTS applications: a biochemical assay targeting a protein kinase and a cell-based assay for antifungal drug discovery.

Physicochemical Properties and Compound Handling for HTS

Proper handling of test compounds is foundational to the success of any HTS campaign. The quality and integrity of the data generated are directly linked to the stability and solubility of the screened molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅N₃O[5][6]
Molecular Weight 123.11 g/mol [5][6]
IUPAC Name This compound[6]
CAS Number 88511-47-1[6]
Predicted Solubility Good aqueous solubility is expected due to the polar pyridazine ring and carboxamide group.[3][9]
Stability Pyridazine derivatives generally exhibit good chemical and thermal stability.[9]
Preparation of Stock Solutions

A critical step in HTS is the preparation of high-concentration stock solutions, typically in dimethyl sulfoxide (DMSO), from which assay-ready plates are generated.[10]

Protocol 2.1.1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 1.23 mg of this compound powder using a calibrated analytical balance.

  • Solubilization: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution. A brief sonication may be used if necessary.

  • Storage: Aliquot the 10 mM stock solution into small-volume, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles. Store at -20°C. For long-term storage, -80°C is recommended.

Causality Note: The use of DMSO is standard in HTS due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.[10] Aliquoting is crucial to prevent degradation of the compound from repeated temperature changes.

Application 1: Biochemical HTS for Kinase Inhibitor Discovery

Rationale: Protein kinases are a major class of drug targets, and many successful kinase inhibitors incorporate heterocyclic scaffolds. The hydrogen bonding capabilities of this compound make it a promising fragment for binding to the ATP-binding pocket of kinases.

Assay Principle

This protocol describes a generic, luminescence-based biochemical assay to identify inhibitors of a hypothetical serine/threonine kinase. The assay measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in kinase activity due to inhibition by a test compound results in a higher concentration of ATP, leading to a stronger luminescent signal. This inverse relationship allows for the quantification of kinase inhibition.

Signaling Pathway Context

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates TargetKinase Target Kinase (MAPK) MAPKK->TargetKinase Phosphorylates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor This compound (Potential Inhibitor) Inhibitor->TargetKinase

Detailed HTS Protocol

Materials:

  • Purified, active kinase enzyme

  • Kinase substrate (e.g., a generic peptide like Myelin Basic Protein)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP solution (at a concentration equal to the Km for the kinase)

  • This compound stock solution (10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Solid white, low-volume 384-well assay plates

  • Automated liquid handling systems and a plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound from a dilution series into the wells of a 384-well assay plate. Dispense 50 nL of DMSO for negative controls and 50 nL of the positive control inhibitor for positive controls.

  • Enzyme Addition: Add 5 µL of the kinase enzyme solution (diluted in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP (diluted in assay buffer) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C. Note: The time and temperature should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: Add 10 µL of the ATP detection reagent to all wells. This reagent will lyse any contaminating ATPases and generate a stable luminescent signal proportional to the amount of ATP remaining.

  • Signal Incubation: Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence intensity on a compatible plate reader.

Data Analysis and Hit Validation

Data Normalization:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)

Hit Selection:

  • A primary hit is typically defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls.

Assay Quality Control:

  • The robustness of the assay should be assessed on each plate by calculating the Z'-factor.[11] Z' = 1 - (3 * (SD_PositiveControls + SD_NegativeControls)) / |Mean_PositiveControls - Mean_NegativeControls|

// Nodes Start [label="Start: Compound Library\n(incl. This compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryScreen [label="Primary HTS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitIdentification [label="Hit Identification\n(% Inhibition > Threshold)", fillcolor="#FBBC05", fontcolor="#202124"]; DoseResponse [label="Dose-Response Confirmation\n(IC50 Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OrthogonalAssay [label="Orthogonal Assay Validation\n(Different Detection Method)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Counterscreen [label="Counterscreening\n(e.g., Assay Interference)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ValidatedHit [label="Validated Hit", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Start -> PrimaryScreen; PrimaryScreen -> HitIdentification; HitIdentification -> DoseResponse; DoseResponse -> OrthogonalAssay [label="Confirmed Hits"]; DoseResponse -> Counterscreen; OrthogonalAssay -> ValidatedHit; Counterscreen -> ValidatedHit [label="Passed"]; } dot Caption: A standard workflow for HTS hit validation.

Hit Validation Cascade:

  • Dose-Response Confirmation: Primary hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀).

  • Orthogonal Assay: Confirmed hits should be tested in an orthogonal assay that measures kinase activity through a different mechanism (e.g., a fluorescence polarization assay that directly measures substrate phosphorylation).[12] This helps to eliminate false positives that interfere with the primary assay's detection method.[13]

  • Counterscreening: Compounds should be tested in a counterscreen to identify non-specific inhibitors or compounds that interfere with the ATP detection reagent. A common counterscreen is to run the assay in the absence of the kinase enzyme.[14]

Application 2: Cell-Based HTS for Antifungal Discovery

Rationale: The emergence of drug-resistant fungal strains necessitates the discovery of new antifungal agents. Phenotypic screening, which measures the overall effect of a compound on cell viability, is a powerful approach for this purpose.[15] Given that related carboxamides have shown antifungal properties, often by inhibiting succinate dehydrogenase (SDH), a cell-based assay is a logical next step.[5][8]

Assay Principle

This protocol describes a cell-based assay to identify compounds that inhibit the growth of a model fungal species, such as Saccharomyces cerevisiae or Candida albicans. Fungal cell viability is measured using a metabolic indicator dye (e.g., resazurin), which is converted by metabolically active cells into a fluorescent product (resorufin). A decrease in fluorescence indicates a loss of cell viability due to the antifungal activity of the test compound.[16]

Detailed HTS Protocol

Materials:

  • Fungal strain (e.g., S. cerevisiae)

  • Growth medium (e.g., YPD broth)

  • Assay medium (e.g., minimal media to control growth)

  • This compound stock solution (10 mM in DMSO)

  • Positive control antifungal (e.g., Amphotericin B)

  • Negative control (DMSO)

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • Clear-bottom, black-walled 384-well microplates

  • Automated liquid handling systems, a plate shaker, and a fluorescence plate reader

Protocol Steps:

  • Compound Plating: Dispense 50 nL of this compound, positive controls, and negative controls into the assay plates as described in Protocol 3.3.

  • Cell Seeding: In a sterile environment, dilute an overnight culture of the fungal strain to a low optical density (e.g., OD₆₀₀ = 0.05) in assay medium. Add 50 µL of this cell suspension to each well of the assay plate.

  • Incubation: Incubate the plates for 18-24 hours at 30°C with shaking to allow for fungal growth.

  • Viability Reagent Addition: Add 5 µL of the resazurin solution to each well.

  • Signal Incubation: Incubate the plates for 2-4 hours at 30°C, protected from light, to allow for the conversion of resazurin to resorufin.

  • Data Acquisition: Read the fluorescence intensity (e.g., 560 nm excitation / 590 nm emission) on a compatible plate reader.

Data Analysis and Hit Validation

Data Normalization and Hit Selection:

  • Data analysis and hit selection follow the same principles as the biochemical assay (see Section 3.4), calculating percent growth inhibition.

Hit Validation Cascade:

  • Dose-Response Confirmation: Determine the EC₅₀ of primary hits.

  • Mammalian Cell Cytotoxicity Counterscreen: It is crucial to determine if the compound's activity is specific to fungal cells. Hits should be tested in a similar viability assay using a mammalian cell line (e.g., HEK293 or HepG2).[17] A compound with high potency against the fungal strain and low potency against mammalian cells is a desirable selective hit.

  • Mechanism of Action Studies: For promising selective hits, follow-up studies can be conducted to elucidate the mechanism of action. This could involve testing the compound in a biochemical assay using purified fungal SDH, for example.[8]

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity for high-throughput screening. Its favorable physicochemical properties and structural alerts derived from related compounds suggest its potential in diverse therapeutic areas. The protocols detailed in this guide provide a robust framework for initiating HTS campaigns to uncover novel kinase inhibitors or antifungal agents. The emphasis on a rigorous hit validation cascade, including orthogonal assays and counterscreens, is paramount to ensuring the identification of high-quality, tractable hits for further drug discovery efforts.[13][18][19] Future work should focus on screening this compound against a broad range of biological targets to fully explore its therapeutic potential.

References

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. National Center for Biotechnology Information. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). News-Medical.net. Available at: [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. Available at: [Link]

  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. SpringerLink. Available at: [Link]

  • In Vitro Cell Based Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Nature. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Biochemical Assay Services. Evotec. Available at: [Link]

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. Available at: [Link]

  • High-throughput screening. Wikipedia. Available at: [Link]

  • This compound. PubChem - National Center for Biotechnology Information. Available at: [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. ResearchGate. Available at: [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. PubMed. Available at: [Link]

  • The Role of Pyridazine-4-carboxylic Acid in Modern Drug Discovery. Autech Industry Co.,Limited. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. PubMed. Available at: [Link]

  • Physical Properties of Pyridazines. ResearchGate. Available at: [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. PubMed. Available at: [Link]

  • Pyrazine-2-carboxamide; pyridine-4-carbohydrazide. PubChem - National Center for Biotechnology Information. Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Available at: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PubMed Central. Available at: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed Central. Available at: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available at: [Link]

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Publications. Available at: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

  • Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Available at: [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. Available at: [Link]

Sources

Pyridazine-4-carboxamide as a kinase inhibitor in enzymatic assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterization of Pyridazine-4-Carboxamide Kinase Inhibitors Using Enzymatic Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Kinase Selectivity

Protein kinases are a vast family of enzymes that orchestrate a majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[3] Within the landscape of small molecule kinase inhibitors, nitrogen-containing heterocyclic scaffolds like pyrazine and pyridazine are prevalent, prized for their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4][5][6]

The this compound moiety, in particular, has emerged as a promising pharmacophore for developing potent and selective inhibitors against various kinase targets.[5][7][8][9] However, potency alone is insufficient. The true challenge lies in achieving selectivity across the kinome to minimize off-target effects and enhance therapeutic efficacy.[3][10]

This document serves as a technical guide for researchers aiming to characterize novel this compound compounds. It provides a detailed framework, from understanding the underlying principles to executing robust enzymatic assays for determining inhibitor potency (IC50) and establishing a selectivity profile.

Section 1: Foundational Principles of Kinase Inhibition and Assay Selection

The Mechanism: ATP-Competitive Inhibition

Most small-molecule kinase inhibitors featuring the this compound scaffold function as ATP-competitive inhibitors.[4] They are designed to bind to the enzyme's active site, directly competing with the endogenous substrate, adenosine triphosphate (ATP). By occupying this pocket, the inhibitor prevents the kinase from transferring a phosphate group to its protein or peptide substrate, thereby blocking the downstream signaling cascade.

Understanding this mechanism is crucial because the measured potency of an ATP-competitive inhibitor, the IC50 value, is highly dependent on the concentration of ATP used in the assay.[11] An assay performed at a low ATP concentration will yield a more potent IC50 value than one performed at a high, physiological ATP concentration. This context is vital for comparing data across different experiments or laboratories.

G cluster_0 Standard Kinase Reaction cluster_1 Inhibition Pathway Kinase Kinase Product Phospho-Substrate Kinase->Product Catalyzes Kinase->Blocked ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->Product Inhibitor This compound Inhibitor Inhibitor->Kinase Binds & Blocks Blocked->Product Reaction Inhibited

Caption: General principle of ATP-competitive kinase inhibition.

Choosing the Right Assay Technology

The selection of an appropriate assay technology is a critical first step. The ideal assay should be sensitive, reproducible, and amenable to the desired throughput.[12] While traditional methods using radioactive [γ-32P]ATP are considered a gold standard for their directness, safety concerns and waste disposal have driven the adoption of non-radiometric techniques.[13]

For screening and profiling this compound inhibitors, two homogenous ("mix-and-read") assay formats are particularly powerful:

  • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction is complete.[14][15] The signal is inversely proportional to kinase activity. Their key advantage is universality; since all kinases consume ATP, the same detection reagents can be used for virtually any kinase.[12][16]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™, HTRF™): These assays directly measure the formation of the phosphorylated product.[17][18] This method relies on a FRET pair: a donor fluorophore (often a terbium chelate) on a phospho-specific antibody and an acceptor fluorophore on the substrate. Phosphorylation brings the pair into proximity, generating a FRET signal that is directly proportional to kinase activity.[17][19]

Section 2: Protocol for IC50 Determination using a Luminescence-Based Assay

This section provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a this compound compound using the Promega Kinase-Glo® platform as a representative example.

Principle of the Luminescence Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is consumed. Second, the Kinase-Glo® Reagent is added, which simultaneously stops the kinase reaction and initiates a luciferase-driven reaction that produces light. The amount of light (luminescence) is directly proportional to the amount of ATP remaining.[16] Therefore, a potent inhibitor will result in low kinase activity, low ATP consumption, and a high luminescence signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection start Kinase + Substrate + ATP + Inhibitor reaction Incubate (e.g., 60 min @ RT) start->reaction end ATP is consumed (Inversely proportional to inhibition) reaction->end add_reagent Add Kinase-Glo® Reagent (contains Luciferase + Luciferin) end->add_reagent detect Luciferase consumes remaining ATP to produce light add_reagent->detect read Measure Luminescence (Signal ∝ [ATP]) detect->read

Caption: Workflow for a luminescence-based kinase assay.

Materials and Reagents
  • Kinase: Purified, active enzyme of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Test Compound: this compound inhibitor dissolved in 100% DMSO.

  • Assay Buffer: Buffer optimized for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP: Adenosine triphosphate solution.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

  • Assay Plates: Solid white, low-volume 384-well plates are recommended to maximize signal and minimize reagent usage.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

Step-by-Step Protocol

This protocol is designed for a final assay volume of 10 µL. Adjust volumes as needed.

  • Compound Preparation (Serial Dilution):

    • Prepare a 10-point, 3-fold serial dilution of the this compound inhibitor in 100% DMSO. Start from a high concentration (e.g., 1 mM).

    • This creates a concentrated compound plate from which a small volume will be transferred to the assay plate.

  • Assay Plate Preparation:

    • Using a pintool or acoustic dispenser, transfer 25 nL of the serially diluted compound from the DMSO plate to the 384-well assay plate.

    • For controls, dispense 25 nL of DMSO (for 0% inhibition / high signal) and 25 nL of a high concentration of the control inhibitor (for 100% inhibition / low signal).

  • Enzyme Addition:

    • Prepare a 2X enzyme solution in assay buffer.

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate. The final DMSO concentration will now be 0.5%.

    • Causality Check: Pre-incubating the enzyme and inhibitor for 15-30 minutes at room temperature allows the compound to bind to the kinase before the reaction is initiated.[20]

  • Initiate Kinase Reaction:

    • Prepare a 2X Substrate/ATP solution in assay buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 5 µL of the 2X Substrate/ATP solution to all wells to start the reaction.

    • Seal the plate and incubate for 1 hour at room temperature. The incubation time may need optimization depending on the kinase's activity level.[20]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent and the assay plate to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.[14]

    • Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.[16][20]

    • Read the luminescence on a compatible plate reader.

Data Analysis Workflow

G A Raw Luminescence Data B Normalize Data: % Inhibition = 100 * (Signal_Inhibitor - Signal_100%) / (Signal_0% - Signal_100%) A->B C Plot Data: % Inhibition vs. log[Inhibitor] B->C D Fit Curve: Use non-linear regression (sigmoidal dose-response with variable slope) C->D E Determine IC50 Value D->E

Caption: Workflow for calculating IC50 from raw assay data.

  • Normalization: The raw luminescence data is converted to percent inhibition. The average signal from the DMSO-only wells represents 0% inhibition (maximum kinase activity), and the average signal from the high-concentration control inhibitor wells represents 100% inhibition (no kinase activity).[20]

  • Curve Fitting: Plot the calculated percent inhibition against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Use a suitable software package (e.g., GraphPad Prism, Dotmatics) to fit the data to a four-parameter sigmoidal dose-response curve.[21][22] The IC50 is the concentration of the inhibitor that produces a 50% reduction in kinase activity.[21][23]

Section 3: Alternative Protocol using TR-FRET

For a more direct measure of product formation, a TR-FRET assay can be employed.

Principle of TR-FRET Assay

In a typical TR-FRET kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with a Europium (Eu) or Terbium (Tb) cryptate (donor) are used. Upon phosphorylation by the kinase, the antibody binds to the substrate. When a second detection reagent, such as streptavidin-XL665 (acceptor), is added, it binds to the biotin moiety, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The resulting TR-FRET signal is directly proportional to the amount of phosphorylated product.[19]

G cluster_0 No Proximity cluster_1 Phosphorylation (High FRET) K_no Kinase (Inactive) Ab_no Tb-Antibody (Donor) Sub_no Fluorescein-Substrate (Acceptor) K_yes Kinase (Active) Sub_P Phospho-Substrate (Acceptor) K_yes->Sub_P Phosphorylates ATP ATP ATP->K_yes Ab_yes Tb-Antibody (Donor) Ab_yes->Sub_P Binds

Caption: Principle of a LanthaScreen™ TR-FRET kinase assay.[17]

Abbreviated TR-FRET Protocol
  • Kinase Reaction: Set up the kinase reaction in a 384-well plate as described in the luminescence protocol (steps 1-4), typically in a 10 µL volume.

  • Stop and Detect: After the kinase reaction incubation (e.g., 60 minutes), stop the reaction by adding 10 µL of a "Stop/Detection Mix". This mix contains EDTA to chelate Mg2+ and halt kinase activity, along with the Tb-labeled antibody in a TR-FRET dilution buffer.[17][22]

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody-substrate binding.[19][22]

  • Read Plate: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (one for the acceptor, one for the donor). The ratio of these signals is calculated to determine the FRET response.

  • Data Analysis: The data analysis workflow is similar to the luminescence assay, where the TR-FRET ratio is used to calculate percent inhibition and determine the IC50 value.[22]

Section 4: Data Interpretation and Ensuring Trustworthiness

Interpreting Quantitative Data

A single IC50 value provides a measure of potency against one target. The power of this data comes from profiling the this compound inhibitor against a panel of kinases to understand its selectivity.

Table 1: Example Selectivity Profile for Compound "P4C-123"

Kinase TargetAssay TypeATP Conc. (µM)IC50 (nM)
Target X Luminescence1015
Kinase ATR-FRET25850
Kinase BLuminescence100>10,000
Kinase CLuminescence10450

This table allows for easy comparison, showing that P4C-123 is highly potent against its intended Target X and significantly less active against other kinases, indicating a favorable selectivity profile. Note that comparing IC50 values is most meaningful when the assay conditions, especially ATP concentration, are similar.[11]

Self-Validating Systems: The Importance of Controls

Every protocol must be a self-validating system. Rigorous controls are non-negotiable for ensuring the trustworthiness of your data.

  • 0% Inhibition Control (Maximum Signal): These wells contain the enzyme and substrate but only the vehicle (DMSO). They define the top of the assay window.[20]

  • 100% Inhibition Control (Minimum Signal): These wells contain the enzyme, substrate, and a high concentration of a known, potent inhibitor. They define the bottom of the assay window.[20]

  • Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality, calculated from the mean and standard deviation of the 0% and 100% controls. A Z' value between 0.5 and 1.0 indicates an excellent, robust assay suitable for screening.[12][16]

  • Compound Interference Controls: It is critical to test if the this compound compound interferes with the assay technology itself. For luminescence assays, this involves running the compound in a reaction with ATP and the Kinase-Glo® reagent without the kinase. A drop in signal would indicate inhibition of the luciferase enzyme, a potential source of false-positive results.[12]

By implementing these protocols and controls, researchers can confidently and accurately characterize the potency and selectivity of novel this compound kinase inhibitors, paving the way for the development of next-generation targeted therapies.

References

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Kupcho, K. R. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Retrieved from [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. Retrieved from [Link]

  • Janning, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Retrieved from [Link]

  • QS S Assist KINASE_TR-FRET Kit. (n.d.). Kinase Logistics Europe. Retrieved from [Link]

  • Sridhar, J., et al. (2016). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Bioinformatics. Retrieved from [Link]

  • IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). ResearchGate. Retrieved from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2010). Analytical Biochemistry. Retrieved from [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (2025). ResearchGate. Retrieved from [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (2025). PubMed. Retrieved from [Link]

  • Conti, P., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. Retrieved from [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024). -ORCA - Cardiff University. Retrieved from [Link]

Sources

Application of Pyridazine-4-carboxamide in Cell-Based Assays: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of the Pyridazine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridazine ring is a privileged heterocyclic scaffold, valued for its unique physicochemical properties.[1][2] As a bioisostere for phenyl and other aromatic rings, its nitrogen atoms can form crucial hydrogen bonds with biological targets, and its polarity can enhance aqueous solubility—a desirable trait for drug candidates.[1][2] Pyridazine-4-carboxamide, a specific derivative, represents a versatile chemical building block for synthesizing more complex molecules with potential therapeutic activities.[3] While many pyridazine-containing compounds have been investigated as kinase inhibitors, receptor antagonists, and even DNA ligase inhibitors, the journey from a novel compound to a validated drug candidate is paved with rigorous cellular testing.[1][4]

This guide provides a comprehensive overview and detailed protocols for utilizing this compound and its analogs in a suite of cell-based assays. We will journey from initial high-throughput screening to determine cytotoxic effects, to more nuanced assays that elucidate the mechanism of action, such as the induction of apoptosis and cell cycle arrest. Finally, we will touch upon the critical step of confirming target engagement within the complex cellular environment.

Part 1: Primary Screening - Assessing Cellular Viability

The initial step in evaluating a new compound library, including derivatives of this compound, is typically a high-throughput cell viability assay.[5][6] These assays provide a quantitative measure of a compound's effect on cell proliferation and cytotoxicity. Two of the most common methods are metabolic assays (MTT and CellTiter-Glo®), which measure the metabolic activity of viable cells.[7]

Quantitative Data Summary: Expected Potency of Heterocyclic Carboxamides

The following table provides hypothetical IC50 (half-maximal inhibitory concentration) values for a series of this compound derivatives, illustrating the type of data generated from primary screening across different cancer cell lines.

Compound IDParent ScaffoldCancer Cell LineIC50 (µM)
PYR-001This compoundMCF-7 (Breast)15.2
PYR-001This compoundHCT116 (Colon)22.5
PYR-002Substituted PyridazineMCF-7 (Breast)5.8
PYR-002Substituted PyridazineHCT116 (Colon)8.1
PYR-003Substituted PyridazineMCF-7 (Breast)> 100
PYR-003Substituted PyridazineHCT116 (Colon)> 100
Experimental Workflow for Cell Viability Screening

The overall workflow for assessing the cytotoxic effects of this compound derivatives is a multi-step process that begins with cell culture and ends with data analysis.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., MCF-7, HCT116) compound_prep 2. Compound Dilution (this compound series) treatment 3. Add Compound to Cells compound_prep->treatment incubation 4. Incubate (e.g., 48-72 hours) treatment->incubation add_reagent 5. Add Viability Reagent (MTT or CellTiter-Glo®) incubation->add_reagent read_plate 6. Read Plate (Spectrophotometer or Luminometer) add_reagent->read_plate data_analysis 7. Calculate % Viability & Determine IC50 read_plate->data_analysis

Caption: High-level workflow for cell viability screening.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[7]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing for the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is proportional to the amount of ATP present.[7]

Materials:

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment: Seed cells into an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[7]

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[7] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Part 2: Secondary Assays - Elucidating the Mechanism of Action

Once a this compound derivative demonstrates cytotoxic activity, the next logical step is to investigate how it is killing the cells. The primary mechanisms for anti-cancer drugs are the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle.[9][10]

Hypothetical Mechanism: Induction of Apoptosis

Many cytotoxic compounds exert their effects by triggering the apoptotic cascade. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11]

G compound This compound Derivative target Intracellular Target (e.g., Kinase, Ligase) compound->target pathway Signal Transduction (e.g., p53 activation) target->pathway mitochondria Mitochondrial Stress (Bcl-2 family modulation) pathway->mitochondria caspase Caspase Activation (Caspase-3, -9) mitochondria->caspase ps_translocation Phosphatidylserine (PS) Translocation caspase->ps_translocation apoptosis Apoptosis caspase->apoptosis

Caption: A potential apoptotic pathway induced by a compound.

Protocol 3: Apoptosis Detection with Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to identify apoptotic cells.[11] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivative for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Cell cycle arrest is another common mechanism of action for anticancer agents. This protocol uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the desired concentration of the this compound derivative for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Part 3: Advanced Application - Confirming Target Engagement

Phenotypic assays are powerful, but they do not confirm that a compound is acting through its intended molecular target.[12] Target engagement assays are essential to validate the mechanism of action and build a strong structure-activity relationship.[13][14] The Cellular Thermal Shift Assay (CETSA®) is a widely used method to assess compound binding to its target in a native cellular environment.[14][15] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[15]

Principle of Cellular Thermal Shift Assay (CETSA®)

G cluster_control Vehicle Control cluster_treated Pyridazine-Treated control_heat Heat Applied control_denatured Denatured Protein (Aggregates) control_heat->control_denatured control_protein Target Protein (Unbound) control_protein->control_heat treated_heat Heat Applied treated_stable Stable Protein (Soluble) treated_heat->treated_stable treated_protein Target Protein (Bound to Compound) treated_protein->treated_heat start

Caption: Ligand binding stabilizes the target protein.

Conceptual Protocol: Luminescence-Based Thermal Shift Assay (e.g., BiTSA)

Modern iterations of CETSA utilize reporter systems, such as the NanoLuc® HiBiT system, for a high-throughput, plate-based readout.[15] In this system, the target protein is endogenously tagged with the small HiBiT peptide. Upon thermal denaturation and aggregation, the HiBiT tag becomes inaccessible to its larger binding partner, LgBiT, resulting in a loss of luminescent signal.[15]

Conceptual Workflow:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the endogenous locus of the putative target protein.

  • Treatment: Treat the engineered cells with the this compound derivative or vehicle control.

  • Thermal Challenge: Heat the cells across a temperature gradient.

  • Lysis and Detection: Lyse the cells and add the LgBiT protein and substrate.

  • Data Acquisition: Measure luminescence. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

By employing this multi-tiered assay cascade, researchers can efficiently screen this compound derivatives, identify potent cytotoxic agents, elucidate their mechanisms of action, and ultimately confirm direct interaction with their intended cellular targets, paving the way for further preclinical development.

References

  • J. Med. Chem. Target Engagement Assays in Early Drug Discovery. [Link]

  • NIH. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • PubMed. A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]

  • SpringerLink. A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]

  • NIH. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. [Link]

  • NIH. Determining target engagement in living systems. [Link]

  • NIH. Cell Viability Assays - Assay Guidance Manual. [Link]

  • YouTube. Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Hopax. The Role of Pyridazine-4-carboxylic Acid in Modern Drug Discovery. [Link]

  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]

  • NIH. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. [Link]

  • NIH. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • ACS Publications. Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. [Link]

  • Semantic Scholar. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. [Link]

  • PubMed. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. [Link]

  • LJMU Research Online. Structural, DNA/BSA binding interactions and cytotoxicity studies of carboxamide (pyridyl)pyrazine palladium(II). [Link]

  • PubMed. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]

  • PubMed. Synthesis of novel pyridazine and pyrimidine linked pyrazole derivatives as DNA ligase 1 and IV inhibitors that induce apoptosis. [Link]

  • NIH. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

  • ResearchGate. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. [Link]

Sources

Application Notes and Protocols for the Evaluation of Pyridazine-4-Carboxamide Derivatives as Anticonvulsant Agents in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridazine Scaffold in Epilepsy

Epilepsy is a chronic neurological disorder affecting approximately 50 million people worldwide, characterized by recurrent, unpredictable seizures resulting from excessive electrical discharges in the brain.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and fewer side effects.[1]

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[3][4] There is considerable interest in developing pyridazine compounds for their potential anticonvulsant properties.[3][5] Many derivatives have demonstrated significant efficacy in preclinical animal models, suggesting they may act through various mechanisms, including modulation of GABAergic synaptic inhibition and interaction with voltage-activated Na+ channels.[5][6][7]

This guide provides a comprehensive overview and detailed protocols for the preclinical evaluation of pyridazine-4-carboxamide derivatives using the two most widely utilized and validated animal models for anticonvulsant screening: the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) seizure tests.[8][9][10][11] These models are crucial for the initial discovery and characterization of new AEDs, providing predictive value for efficacy against specific human seizure types.[11][12]

Part 1: The Maximal Electroshock (MES) Seizure Model

The MES test is a cornerstone in anticonvulsant drug discovery, considered the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[1][8][11][12] The model involves inducing a supramaximal seizure via electrical stimulation, leading to a characteristic tonic hindlimb extension. The primary endpoint is the abolition of this tonic extension, which indicates anticonvulsant activity.[12][13]

Causality Behind Experimental Design

The high-frequency electrical stimulus in the MES test causes a rapid, synchronized firing of a large population of neurons, bypassing seizure initiation mechanisms and focusing on the ability of a compound to prevent seizure spread. This makes the model highly predictive for drugs that work by limiting the sustained, repetitive firing of neurons, often through the blockade of voltage-gated sodium channels.[2][5]

Experimental Workflow: MES Test

MES_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_obs Phase 3: Observation & Analysis A Animal Acclimation (≥ 3-4 days) B Compound & Vehicle Preparation A->B C Group Allocation (e.g., n=8-10/group) B->C D Compound Administration (i.p. or p.o.) C->D E Pre-treatment Interval (Time to Peak Effect) D->E F Electrical Stimulation (Corneal/Auricular Electrodes) E->F G Observe Seizure Endpoint (Tonic Hindlimb Extension) F->G H Record Protection Status (Protected vs. Unprotected) G->H I Data Analysis (Calculate ED50) H->I

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Detailed Protocol: MES Test in Mice

1. Materials and Equipment

  • Animals: Male ICR-CD-1 or Swiss albino mice (20-25 g).

  • Electroconvulsive Shock Generator: (e.g., Ugo Basile) capable of delivering a constant current.

  • Electrodes: Corneal or auricular (ear clip) electrodes.[13]

  • Test Compound: this compound derivative.

  • Vehicle: Chosen based on the solubility of the test compound (e.g., 0.9% saline, distilled water with 0.5% Tween 80).

  • Positive Control: Phenytoin (e.g., 25 mg/kg, i.p.).

  • Electrode Solution: 0.9% saline.

  • Topical Anesthetic: 0.5% tetracaine solution (for corneal electrodes).[13]

2. Animal Preparation and Acclimation

  • Acclimate animals to the laboratory environment for at least 3-4 days prior to testing.[13]

  • House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.[12][13]

  • On the day of the experiment, weigh each mouse and randomly assign them to treatment groups (vehicle, positive control, test compound doses).

3. Compound Preparation and Administration

  • Dissolve or suspend the this compound derivative in the chosen vehicle to the desired concentrations.

  • Administer the vehicle, positive control, or test compound to the respective animal groups, typically via intraperitoneal (i.p.) or oral (p.o.) routes.[12] The volume should be consistent (e.g., 10 ml/kg).[12]

  • Conduct the MES test at the time of peak effect (TPE) of the test compound. The TPE is determined in preliminary studies by testing at various time points (e.g., 30, 60, 120 minutes) after administration.[12]

4. MES Seizure Induction

  • At the predetermined TPE, gently restrain the mouse.

  • If using corneal electrodes, apply a drop of topical anesthetic to the eyes. Moisten the electrodes with saline.[13]

  • Apply the electrodes (either to the corneas or ear pinnae).

  • Deliver the electrical stimulus. Typical parameters for mice are 50 mA, 60 Hz, for a duration of 0.2 seconds .[12][13]

  • Immediately after the stimulus, release the animal into an observation chamber.

5. Observation and Data Collection

  • Observe the mouse for the characteristic seizure pattern.

  • The primary endpoint is the tonic hindlimb extension . An animal is considered "protected" if it does not exhibit this response.[13] Flexion and clonic movements may still occur.

  • Record the number of animals protected in each dose group.

Part 2: The Pentylenetetrazol (PTZ) Seizure Model

The scPTZ test is highly predictive of compounds effective against absence (petit mal) and myoclonic seizures.[1][9] Pentylenetetrazol is a convulsant that primarily acts as a non-competitive antagonist of the GABA-A receptor complex, thereby reducing inhibitory neurotransmission and lowering the seizure threshold.[14][15]

Causality Behind Experimental Design

By chemically inducing seizures through the antagonism of GABAergic inhibition, the PTZ model identifies compounds that can restore this inhibition.[1] This makes it an excellent tool for screening drugs that enhance GABA-mediated effects, such as benzodiazepines, or those that block T-type calcium channels, another mechanism relevant to absence seizures.

Experimental Workflow: scPTZ Test

PTZ_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_obs Phase 3: Observation & Analysis A Animal Acclimation (≥ 3-4 days) B Compound & PTZ Solution Preparation A->B C Group Allocation (e.g., n=8-10/group) B->C D Compound Administration (i.p. or p.o.) C->D E Pre-treatment Interval (Time to Peak Effect) D->E F PTZ Injection (s.c.) (Convulsive Dose) E->F G Observe for 30 min (Clonic Seizures) F->G H Record Protection Status (Absence of Clonic Spasms) G->H I Data Analysis (Calculate ED50) H->I

Caption: Workflow for the Pentylenetetrazol (PTZ) anticonvulsant test.

Detailed Protocol: scPTZ Test in Mice

1. Materials and Equipment

  • Animals: Male Swiss albino or C57BL/6 mice (20-25 g).

  • Test Compound: this compound derivative.

  • Convulsant: Pentylenetetrazol (PTZ).

  • Vehicle: 0.9% sterile physiological saline.[14][16]

  • Positive Control: Ethosuximide or Diazepam.

  • Observation Chambers: Clear plexiglass cages for individual animal observation.

2. Animal Preparation and Acclimation

  • Follow the same acclimation and housing procedures as described for the MES test.

  • Randomly assign weighed animals to treatment groups.

3. Solution and Compound Administration

  • Prepare the test compound solutions as described for the MES test.

  • Prepare the PTZ solution fresh before each experiment by dissolving it in 0.9% saline.[14][16] A typical concentration is 8.5 mg/mL to allow for a 10 ml/kg injection volume.

  • Administer the vehicle, positive control, or test compound (i.p. or p.o.).

  • After the appropriate pre-treatment interval (TPE), proceed with PTZ injection.

4. PTZ Seizure Induction

  • Administer PTZ via a subcutaneous (s.c.) injection into a loose fold of skin on the back of the neck.

  • The conventional convulsive dose (CD97) for mice is 85 mg/kg .[11]

  • Immediately place the mouse into an individual observation chamber.

5. Observation and Data Collection

  • Observe the animal continuously for 30 minutes.

  • The key endpoint is the appearance of a generalized clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and loss of righting reflex, lasting for at least 5 seconds.

  • An animal is considered "protected" if it does not exhibit this generalized clonic seizure within the 30-minute observation period.

  • Record the number of protected animals in each dose group.

Part 3: Data Analysis and Interpretation

For both the MES and scPTZ tests, the primary outcome is quantal (protected or not protected). This allows for the calculation of the median effective dose (ED50), which is the dose required to protect 50% of the animals in a group.

1. Calculating the ED50

  • The ED50 and its 95% confidence intervals are calculated using a log-probit analysis.[11] This requires testing at least three to four doses of the compound that produce a range of effects (e.g., from 0% to 100% protection).

2. Assessing Neurotoxicity (Rotarod Test)

  • To evaluate the therapeutic potential, anticonvulsant activity must be weighed against neurotoxicity. The rotarod test is commonly used to assess motor impairment.

  • The median toxic dose (TD50), the dose at which 50% of animals fail to maintain their balance on a rotating rod for a set time (e.g., 1 minute), is determined.

3. Calculating the Protective Index (PI)

  • The Protective Index (PI) is a crucial measure of a compound's safety margin. It is the ratio of the toxic dose to the effective dose.

  • PI = TD50 / ED50

  • A higher PI value indicates a wider margin between the dose required for therapeutic effect and the dose causing adverse effects, making the compound a more promising candidate.[17]

Data Summary: Anticonvulsant Activity of Pyridazine Derivatives

The following table summarizes representative data for various pyridazine derivatives from published literature, showcasing their efficacy in standard preclinical models.

Compound Class/NameAnimal ModelED50 (mg/kg)TD50 (mg/kg) (Rotarod)Protective Index (PI)Reference
N-m-chlorophenyl-triazolo-pyrido-pyridazin-6-amine (3)MES (mice)13.698.27.2[17]
3-Amido-7-(2,6-dichlorobenzyl)-6-methyltriazolo-pyridazine (4b)MES (mice)15.2 - 37.5Not ReportedNot Applicable[18]
3-Amido-7-(2,6-dichlorobenzyl)-6-methyltriazolo-pyridazine (4b)scPTZ (mice)91.1Not ReportedNot Applicable[18]
3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-pyridazine (25)MES (mice)6.2 - 22.0Not ReportedNot Applicable[6]
3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-pyridazine (25)scPTZ (mice)76.0Not ReportedNot Applicable[6]
6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine (3)MES (mice)~10>80>8.0[19]
Benzimidazole-pyridazinone Hybrid (SS-4F)MES (mice)25.10>300>11.9[7]
Benzimidazole-pyridazinone Hybrid (SS-4F)scPTZ (mice)85.33>300>3.5[7]
Pyridazinone-thiazole Hybrid (SP-5F)MES (mice)24.38Not ReportedNot Applicable[20]
Pyridazinone-thiazole Hybrid (SP-5F)scPTZ (mice)88.23Not ReportedNot Applicable[20]

Note: ED50 and TD50 values can vary based on the specific derivative, route of administration, and experimental conditions.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine.
  • ResearchGate. (n.d.). Animal Models Used in the Screening of Antiepileptic Drugs.
  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • BenchChem. (n.d.). Application Notes and Protocols for Pentetrazol-Induced Status Epilepticus in Immature Rats.
  • PubMed. (n.d.). Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity.
  • PubMed. (n.d.). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice.
  • MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats.
  • JoVE. (2018). Pentylenetetrazole (PTZ)-Induced Kindling Mouse Model.
  • Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method.
  • Ilmiyah. (2024). Animal Models for Screening Antiepileptic Drugs and Unani Treatments.
  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice.
  • PubMed. (n.d.). Pentylenetetrazol (PTZ) kindling model of epilepsy.
  • PubMed. (n.d.). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse.
  • PMC. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies.
  • BenchChem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs.
  • Sciensage. (2010). Anticonvulsant and Comparative Structure Activity Relationship of Pyridazine Derivatives with Currently Clinically Used Anticonvulsants.
  • ResearchGate. (n.d.). Pyridazine derivative having anti-convulsant activity.
  • Bio-protocol. (n.d.). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice.
  • PubMed. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators.
  • PubMed. (n.d.). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines.
  • PubMed. (1998). Synthesis and Anticonvulsant Properties of Triazolo- And Imidazopyridazinyl Carboxamides and Carboxylic Acids.
  • PubMed. (n.d.). Synthesis and anticonvulsant properties of new benzylpyridazine derivatives.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • PubMed. (n.d.). Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy.
  • ResearchGate. (2025). Molecular Docking, Synthesis and Evaluation of in-vivo Anticonvulsant potential of some novel Pyrido[2,3-d] Pyridazines.
  • ResearchGate. (n.d.). Pyridopyridazine derivatives useful in treatment of neurological disorders.
  • PubMed. (n.d.). Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents.
  • PubMed Central. (n.d.). Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline.
  • OMICS International. (2012). Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives.
  • ResearchGate. (n.d.). Synthesis and Antihypertensive Activity of Some Novel Pyridazinones.
  • Semantic Scholar. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • PubMed. (2020). Synthesis, anti-convulsant activity and molecular docking study of novel thiazole pyridazinone hybrid analogues.
  • MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent.

Sources

Investigating the anti-inflammatory effects of Pyridazine-4-carboxamide in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Investigating the Anti-inflammatory Effects of Pyridazine-4-carboxamide in vitro

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chronic inflammation is a critical contributor to the pathogenesis of numerous diseases, driving a persistent need for novel anti-inflammatory therapeutics.[1][2] Pyridazine and its derivatives have emerged as a promising class of heterocyclic compounds, with demonstrated efficacy in modulating key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.[3][4][5][6][7] This application note provides a comprehensive, field-proven guide for the in vitro evaluation of this compound's anti-inflammatory properties. We present a self-validating experimental framework centered on the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a robust and highly characterized system for mimicking acute inflammation.[6][8][9] Detailed, step-by-step protocols are provided for assessing the compound's impact on cell viability, pro-inflammatory cytokine secretion (TNF-α, IL-6), inflammatory enzyme gene expression (COX-2, iNOS), and the activity of core signaling cascades, namely the NF-κB and MAPK pathways.[10][11][12] This guide is designed to equip researchers with the necessary methodologies to rigorously characterize the anti-inflammatory potential of this compound and similar lead compounds.

Scientific Rationale and Experimental Design

The evaluation of a novel anti-inflammatory agent requires a multi-faceted approach that confirms a direct biological effect while ruling out confounding factors like cytotoxicity. The experimental design outlined herein is built on this principle, interrogating the compound's mechanism from multiple angles.

The Cellular Model: LPS-Stimulated Macrophages

Macrophages are central players in the innate immune response and are primary sources of inflammatory mediators.[13] The murine macrophage cell line, RAW 264.7, is an exemplary model for in vitro inflammation studies because it reliably responds to inflammatory stimuli like Lipopolysaccharide (LPS).[9][13] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that are hallmarks of inflammation.[14][15] This model allows for the direct measurement of a compound's ability to suppress the production of key inflammatory molecules.

Key Inflammatory Signaling Pathways

Our investigation focuses on two pivotal signaling pathways that govern the inflammatory response: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

  • The NF-κB Pathway: Considered a master regulator of inflammation, the canonical NF-κB pathway is activated by stimuli such as LPS or TNF-α.[10][14][16] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus. Once in the nucleus, it drives the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[15][17] Inhibition of this pathway is a primary target for anti-inflammatory drugs.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa p65/p50-IκBα (Inactive) IKK->IkBa Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa->p65_p50 Proteasome Proteasome Degradation IkBa->Proteasome Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription

Caption: The canonical NF-κB signaling pathway.

  • The p38 MAPK Pathway: The MAPK family of kinases are critical transducers of extracellular signals to cellular responses.[18] The p38 MAPK subfamily is strongly activated by inflammatory cytokines and cellular stress, playing a crucial role in regulating the expression of TNF-α and IL-6.[1][11] The activation cascade involves a series of phosphorylations, making it another attractive target for therapeutic intervention.

p38_MAPK_Pathway Stimuli LPS / Stress MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK (Inactive) MAPKK->p38 Phosphorylates p_p38 p-p38 MAPK (Active) p38->p_p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors Activates Cytokines Cytokine & Chemokine Gene Expression TranscriptionFactors->Cytokines

Caption: The p38 MAPK signaling pathway.

Comprehensive Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process. This workflow ensures that data is collected systematically, from initial cell culture to endpoint biochemical and molecular analyses.

Experimental_Workflow cluster_assays 6. Downstream Assays Culture 1. Cell Culture (RAW 264.7) Seed 2. Seed Cells Culture->Seed Pretreat 3. Pre-treatment (this compound & Controls) Seed->Pretreat Stimulate 4. LPS Stimulation (100 ng/mL) Pretreat->Stimulate Harvest 5. Harvest Samples Stimulate->Harvest ELISA ELISA (Supernatant) Harvest->ELISA Supernatant qPCR RT-qPCR (Cell Lysate) Harvest->qPCR Cell Pellet WB Western Blot (Cell Lysate) Harvest->WB Cell Pellet MTT MTT Assay (Remaining Cells) Harvest->MTT Parallel Plate

Caption: High-level experimental workflow.

Materials and Reagents

ItemSupplier & Catalog No. (Example)Purpose
Cell Line
RAW 264.7 CellsATCC® TIB-71™Murine macrophage model
Media & Reagents
DMEM, high glucoseGibco, 11965092Cell culture medium
Fetal Bovine Serum (FBS)Gibco, 26140079Serum supplement
Penicillin-StreptomycinGibco, 15140122Antibiotic
PBS, pH 7.4Gibco, 10010023Washing buffer
Trypsin-EDTA (0.25%)Gibco, 25200056Cell detachment
Lipopolysaccharide (LPS)Sigma-Aldrich, L4391 (from E. coli O111:B4)Inflammatory stimulus
This compoundIn-house synthesis or commercial sourceTest compound
DexamethasoneSigma-Aldrich, D4902Positive control
DMSO, Cell Culture GradeSigma-Aldrich, D2650Vehicle for compounds
Assay Kits & Reagents
MTT ReagentSigma-Aldrich, M5655Cell viability assay
Mouse TNF-α ELISA KitR&D Systems, MTA00BCytokine quantification
Mouse IL-6 ELISA KitR&D Systems, M6000BCytokine quantification
RNA Isolation KitQiagen, 74104 (RNeasy Mini Kit)RNA extraction for qPCR
cDNA Synthesis KitBio-Rad, 1708891Reverse transcription
SYBR Green qPCR Master MixBio-Rad, 1725121Real-time PCR
RIPA Lysis BufferCell Signaling, 9806Protein extraction
BCA Protein Assay KitThermo Fisher, 23225Protein quantification
Primary AntibodiesCell Signaling TechnologyWestern Blotting
- Phospho-NF-κB p65(Ser536) (93H1) Rabbit mAb #3033
- NF-κB p65(D14E12) Rabbit mAb #8242
- Phospho-p38 MAPK(Thr180/Tyr182) (D3F9) XP® Rabbit mAb #4511
- p38 MAPK(D13E1) XP® Rabbit mAb #8690
- β-Actin(13E5) Rabbit mAb #4970Loading control
HRP-conjugated secondary AbCell Signaling, 7074Western Blotting
ECL Western Blotting SubstrateBio-Rad, 1705061Chemiluminescent detection

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium).

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper to detach cells, as they are semi-adherent. Avoid using trypsin unless necessary, as it can alter cell surface receptors.

Protocol 2: Induction of Inflammation
  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for ELISA/qPCR, 6-well for Western Blot) at a density of 2 x 10⁵ cells/mL. Allow cells to adhere overnight.

  • Pre-treatment: The next day, remove the old medium. Add fresh, serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM).

    • Causality: Serum is removed to prevent interference with the assay components and cellular response.

  • Controls: Include the following controls in parallel:

    • Vehicle Control: Cells treated with DMSO (at the same final concentration as the test compound).

    • LPS Control: Cells treated with vehicle, to be stimulated with LPS.

    • Positive Inhibitor Control: Cells treated with a known anti-inflammatory agent like Dexamethasone (e.g., 1 µM).

  • Incubate cells with the compounds for 1-2 hours at 37°C.

  • Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL.[19][20] Do not add LPS to the unstimulated vehicle control wells.

  • Incubation: Incubate the plates for the desired time period based on the endpoint:

    • 6 hours: Optimal for analyzing gene expression (qPCR) of Cox-2 and iNos.

    • 24 hours: Optimal for measuring secreted cytokines (ELISA) like TNF-α and IL-6.[8]

    • 15-60 minutes: For analyzing phosphorylation of signaling proteins (Western Blot).[19]

Protocol 3: MTT Cell Viability Assay
  • Purpose: To ensure that the observed reduction in inflammatory markers is due to an anti-inflammatory effect and not simply because the compound is killing the cells.

  • Prepare a parallel 96-well plate as described in Protocol 2.

  • After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Cytokine Quantification by ELISA
  • After the 24-hour incubation (Protocol 2), carefully collect the cell culture supernatant from each well.

  • Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.

  • Use the clear supernatant for the ELISA assay. Store at -80°C if not used immediately.

  • Perform the sandwich ELISA for mouse TNF-α and IL-6 according to the manufacturer's instructions.[21][22][23] This typically involves incubating the supernatant in antibody-coated plates, followed by washing, addition of a detection antibody, an enzyme conjugate, and finally a substrate for color development.[22][23]

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Protocol 5: Gene Expression Analysis by RT-qPCR
  • After the 6-hour incubation (Protocol 2), wash the cells once with cold PBS.

  • Lyse the cells directly in the culture plate using the lysis buffer provided in the RNA isolation kit.

  • Isolate total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform real-time qPCR using SYBR Green master mix and primers for the target genes (Cox-2, iNos) and a housekeeping gene (e.g., Gapdh) for normalization.[24][25]

    • Primer Example (Cox-2): Fwd: 5′-AAGTCCCTGAGCATCTACG-3′, Rev: 5′-TTCCTACCACCAGCAACC-3′[26]

    • Primer Example (iNos): Obtain validated sequences from literature or a primer database.

  • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-stimulated control.[25]

Protocol 6: Signaling Pathway Analysis by Western Blot
  • After a short incubation period (e.g., 30 minutes) with LPS (Protocol 2), wash cells with ice-cold PBS.

  • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-p65, total p65, p-p38, and total p38 overnight at 4°C. Use β-Actin as a loading control.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their respective total protein levels.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The results should demonstrate a dose-dependent effect of this compound.

Table 1: Summary of this compound's Anti-inflammatory Effects (Hypothetical Data)

ParameterAssayIC₅₀ Value (µM)Max Inhibition (%) at 25 µM
Cytokine Secretion
TNF-αELISA8.578%
IL-6ELISA12.271%
Gene Expression
Cox-2 mRNAqPCR9.185%
iNos mRNAqPCR7.891%
Cell Viability MTT> 100< 5% cytotoxicity

Interpretation: The hypothetical data in Table 1 suggests that this compound effectively inhibits the production of pro-inflammatory cytokines and the expression of inflammatory enzymes at concentrations that are non-toxic to the cells. Western blot results would further elucidate whether these effects are mediated through the inhibition of NF-κB and/or p38 MAPK signaling pathways.

Conclusion

This application note provides a robust framework for the in vitro characterization of this compound as an anti-inflammatory agent. By systematically evaluating its effects on cytokine production, gene expression, and key signaling pathways in a validated cellular model, researchers can generate the comprehensive data package needed to justify further preclinical development. Future studies could expand on this model by investigating other cell types, such as endothelial cells, or moving into in vivo models of inflammation to confirm efficacy.[27][28][29]

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15, 649-661. [Link]

  • Sadeghi, H., & Adeli, A. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture, 23(3), 116-128. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

  • Kim, C., & Kim, B. (2017). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 47(1), 1-8. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Sun, S. C. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 8, 51. [Link]

  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta, 1754(1-2), 253-262. [Link]

  • CUSABIO. (n.d.). MAPK signaling pathway. CUSABIO. [Link]

  • Pur-Form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt. [Link]

  • Casado-Ramírez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1198. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of pyridazinones: A review. ResearchGate. [Link]

  • Casado-Ramírez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Bentham Science. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science. [Link]

  • El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Bio-protocol. (n.d.). 2.11. Cytokine Measurement by ELISA. Bio-protocol. [Link]

  • de Oliveira, M. R., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(11), 2200-2211. [Link]

  • Hassan, M. S., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 151, 107623. [Link]

  • Koganti, R., et al. (2023). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols, 4(2), 102342. [Link]

  • Steiner, S., et al. (2021). An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. Frontiers in Toxicology, 3, 755539. [Link]

  • Koganti, R., et al. (2023). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. PubMed. [Link]

  • Liu, Y., et al. (2020). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 14, 183. [Link]

  • Puschhof, J., et al. (2023). Recent Advances in Cell-Based In Vitro Models to Recreate Human Intestinal Inflammation. Advanced Healthcare Materials, 12(23), 2300465. [Link]

  • Signosis. (n.d.). Inflammation Cell Panel. Signosis. [Link]

  • Thangjam, G. S., et al. (2016). TNFα induces inflammatory stress response in microvascular endothelial cells via Akt- and P38 MAP kinase-mediated thrombospondin-1 expression. Journal of Cellular Physiology, 231(10), 2135-2145. [Link]

  • Fukushima, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Clinical Chemistry, 59(1), 288-290. [Link]

  • Niu, Y., et al. (2022). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Molecules, 27(19), 6629. [Link]

  • Wang, Y., et al. (2019). Attenuation of TNF-α-Induced Inflammatory Injury in Endothelial Cells by Ginsenoside Rb1 via Inhibiting NF-κB, JNK and p38 Signaling Pathways. Frontiers in Pharmacology, 10, 1459. [Link]

  • Zúñiga, L. A., et al. (2017). In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? Frontiers in Endocrinology, 8, 111. [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate. [Link]

  • Tucureanu, M. M., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 8615-8628. [Link]

  • Somma, T., et al. (2021). Attempt to Construct an In Vitro Model of Enhancement of Macrophage Phagocytosis Via Continuous Administration of LPS. Anticancer Research, 41(12), 5945-5950. [Link]

  • El-Gamal, M. I., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Archiv der Pharmazie, e2400104. [Link]

  • Du, J., et al. (2017). Expression of cyclooxygenase-2 is correlated with lncRNA-COX-2 in cirrhotic mice induced by carbon tetrachloride. Molecular Medicine Reports, 15(4), 2047-2053. [Link]

  • Saponara, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 421-434. [Link]

  • ResearchGate. (n.d.). Real time RT‑PCR analysis of iNOS and COX-2 mRNA expression in RAW... ResearchGate. [Link]

  • ResearchGate. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ResearchGate. [Link]

  • Saponara, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. [Link]

  • Li, M., et al. (2014). The establishment of supramolecular immunobead real-time PCR and the identification of Cox-2 as a metastasis-related marker in colorectal carcinoma. Oncology Letters, 7(5), 1437-1442. [Link]

  • G. D. Andreetti, et al. (1984). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Il Farmaco; edizione scientifica, 39(11), 990-999. [Link]

  • Slowik, M. R., et al. (1997). Endothelial Cell Inflammatory Responses to Tumor Necrosis Factor α. Semantic Scholar. [Link]

  • Mullins, R. J., et al. (1999). TNF regulates leukocyte–endothelial cell interactions and microvascular dysfunction during immune complex-mediated inflammation. Journal of Leukocyte Biology, 65(2), 205-212. [Link]

  • Ma, X. L., et al. (1995). Role of TNF-α-induced reactive oxygen species in endothelial dysfunction during reperfusion injury. American Journal of Physiology-Heart and Circulatory Physiology, 268(3), H1330-H1335. [Link]

  • de Medeiros, V. M. B., et al. (2019). RT-qPCR study of COX-1 and -2 genes in oral surgical model comparing single-dose preemptive ibuprofen and etoricoxib: A randomized clinical trial. PLOS ONE, 14(3), e0211323. [Link]

Sources

Application Notes and Protocols: Pyridazine-4-Carboxamide as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Fungal Pathogens

The rise of invasive fungal infections, coupled with an increasing number of drug-resistant strains, presents a formidable challenge to global health. The existing antifungal armamentarium is limited, with only a few classes of drugs available, many of which are hampered by toxicity, drug-drug interactions, and the emergence of resistance.[1][2] This landscape underscores the urgent need for novel antifungal agents with new mechanisms of action.

Heterocyclic compounds have long been a fertile ground for drug discovery. Among them, the pyridazine scaffold and its derivatives are gaining significant attention for their diverse biological activities.[3][4] Specifically, the pyridazine-4-carboxamide core represents a promising starting point for the development of new antifungals. Related carboxamide compounds, such as pyrazole-4-carboxamides, have shown potent activity by targeting the fungal succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain.[5][6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the antifungal potential of this compound derivatives. We will detail the essential protocols for in vitro activity assessment, preliminary mechanism of action studies, and crucial cytotoxicity evaluations, grounding each step in established scientific principles to ensure robust and reproducible results.

Section 1: The Drug Discovery Workflow for Novel Antifungals

The path from a candidate compound to a viable lead involves a multi-stage evaluation process. The initial stages, which are the focus of this guide, are designed to answer three fundamental questions: Does it work? How does it work? Is it safe for host cells?

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & Safety Profiling cluster_2 Phase 3: Lead Advancement synthesis Synthesis of This compound Derivatives mic_testing Antifungal Susceptibility (MIC Determination) synthesis->mic_testing Primary Screening moa Mechanism of Action (e.g., SDH Inhibition Assay) mic_testing->moa Active 'Hits' sar Structure-Activity Relationship (SAR) Analysis mic_testing->sar Data for SAR cyto Cytotoxicity Assay (e.g., MTT on Mammalian Cells) moa->sar Target Data cyto->sar Selectivity Data invivo In Vivo Efficacy (e.g., Murine Infection Model) sar->invivo Lead Optimization cluster_etc Fungal Mitochondrial Inner Membrane c1 Complex I q CoQ Pool c1->q c2 Complex II (SDH) c2->q fum Fumarate c2->fum c3 Complex III cytc Cyt c c3->cytc c4 Complex IV h_out H+ c4->h_out O2 -> H2O atp ATP Synthase h_in H+ adp ADP + Pi q->c3 cytc->c4 succ Succinate succ->c2 e- h_out->atp Proton Gradient atp_prod ATP inhibitor Pyridazine-4- carboxamide inhibitor->c2 Inhibition

Caption: Proposed mechanism of action targeting Succinate Dehydrogenase (SDH).

Protocol 3.1: SDH Enzymatic Inhibition Assay

Objective: To determine if this compound derivatives inhibit the activity of fungal SDH.

Materials:

  • Fungal cells (e.g., Saccharomyces cerevisiae as a model or the target pathogen)

  • Mitochondria Isolation Buffer (e.g., containing mannitol, sucrose, HEPES, and EDTA)

  • Assay Buffer (e.g., potassium phosphate buffer with succinate)

  • Electron acceptors (e.g., DCPIP - 2,6-dichlorophenolindophenol)

  • Detergent (e.g., Triton X-100) to solubilize membranes

  • Test compounds and reference SDH inhibitors (e.g., Thifluzamide)[5]

  • Spectrophotometer capable of reading absorbance changes over time

Methodology:

  • Mitochondria Isolation:

    • Grow a large culture of fungal cells and harvest them in the mid-log phase.

    • Perform enzymatic digestion of the cell wall (e.g., with zymolyase for yeast).

    • Homogenize the resulting spheroplasts in ice-cold isolation buffer.

    • Use differential centrifugation to pellet and wash the mitochondrial fraction. Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

  • Enzyme Activity Measurement:

    • In a 96-well plate or cuvette, add the assay buffer, the electron acceptor DCPIP, and the isolated mitochondria.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, succinate.

    • SDH activity is measured by monitoring the reduction of DCPIP, which results in a decrease in absorbance at 600 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the SDH enzyme activity. This quantitative measure is essential for structure-activity relationship studies. [5]

Section 4: In Vitro Cytotoxicity Assessment

An ideal antifungal agent must exhibit selective toxicity, meaning it is potent against the fungal pathogen but has minimal effect on host cells. [9][10]An early assessment of cytotoxicity against mammalian cells is a critical step to de-risk a compound series and prioritize the most promising leads.

Protocol 4.1: MTT Assay for Mammalian Cell Viability

Objective: To assess the toxicity of test compounds against a representative mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cells)

  • Complete culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Test compounds in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader (570 nm)

start Seed Mammalian Cells in 96-well Plate incubate1 Incubate 24h to allow attachment start->incubate1 treat Treat cells with serial dilutions of compound incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formation of Formazan) add_mtt->incubate3 solubilize Add Solubilization Buffer to dissolve crystals incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and determine IC50 read->analyze Data Output

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing 2-fold serial dilutions of the test compounds. Include wells for "cells only" (100% viability) and "media only" (background) controls.

  • Incubation: Incubate the plates for 24 to 48 hours in a CO2 incubator. [11]4. MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the viability percentage against the compound concentration to determine the IC50 (the concentration that reduces cell viability by 50%).

Interpreting the Data: The Selectivity Index

The ultimate goal is to find compounds that are much more toxic to fungi than to mammalian cells. This is quantified by the Selectivity Index (SI) .

SI = IC50 (Cytotoxicity) / MIC (Antifungal Activity)

A higher SI value is desirable, indicating greater selectivity for the fungal target. This is a key parameter for prioritizing compounds for further development, including progression to in vivo models. [12][13][14]

Compound ID MIC vs. C. albicans (µg/mL) IC50 vs. HEK293 (µg/mL) Selectivity Index (SI)
Derivative A 2 >100 >50
Derivative B 8 16 2

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial evaluation of this compound derivatives as potential antifungal agents. By systematically determining antifungal potency (MIC), investigating a plausible mechanism of action (SDH inhibition), and assessing host cell safety (cytotoxicity), researchers can efficiently identify and prioritize promising lead compounds.

Successful candidates identified through this workflow can then be advanced to more complex studies, including structure-activity relationship (SAR) optimization to improve potency and selectivity, and ultimately, evaluation in in vivo models of fungal infection to assess their therapeutic potential. [12][14][15]The this compound scaffold holds considerable promise, and a rigorous, well-structured approach to its evaluation is paramount for unlocking its potential in the fight against fungal disease.

References

  • National Center for Biotechnology Information. In vivo models: evaluating antifungal agents. Available from: [Link]

  • National Center for Biotechnology Information. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Available from: [Link]

  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. Available from: [Link]

  • National Center for Biotechnology Information. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Available from: [Link]

  • ResearchGate. Overview of in vivo models for assessing efficacy of antifungal drugs.... Available from: [Link]

  • JoVE. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available from: [Link]

  • Semantic Scholar. A multi-infection model for antifungal screening in vivo. Available from: [Link]

  • National Center for Biotechnology Information. Antifungal drug discovery: the process and outcomes. Available from: [Link]

  • Creative Biolabs. Antifungal Drug Toxicology & Safety Assessment Services. Available from: [Link]

  • National Center for Biotechnology Information. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Available from: [Link]

  • ResearchGate. The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors | Request PDF. Available from: [Link]

  • ResearchGate. Structure‐activity relationship of the synthesized pyridazine derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Antifungal Susceptibility Testing: Current Approaches. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Available from: [Link]

  • National Center for Biotechnology Information. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Available from: [Link]

  • ResearchGate. Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents | Request PDF. Available from: [Link]

  • MDPI. Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available from: [Link]

  • ACS Publications. Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity. Available from: [Link]

  • MDPI. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Available from: [Link]

  • SpringerLink. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Available from: [Link]

  • MDPI. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Available from: [Link]

  • ResearchGate. [Investigation of antimycotic action of pyridazine derivatives]. Available from: [Link]

Sources

Application Notes and Protocols: Identifying and Characterizing Cancer Cell Line Sensitivity to Pyridazine-4-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine-4-carboxamide Scaffold as a Promising Motif in Oncology

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have led to its incorporation into numerous biologically active compounds.[1][2] Specifically, the this compound core and its derivatives are of significant interest in oncology research. These structures are frequently found in potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][4]

While extensive public data on the specific cytotoxic profile of this compound is limited, its structural motif is a key component of numerous kinase inhibitors. This suggests its potential as a foundational structure for the development of novel anti-cancer agents. This guide provides a comprehensive framework for researchers to identify and characterize cancer cell lines sensitive to this compound or its novel analogs. We will detail a systematic approach, from initial high-throughput screening to in-depth mechanistic studies, enabling the elucidation of a compound's therapeutic potential.

Molecular Mechanism of Action: Targeting Dysregulated Kinase Signaling

Many pyridazine-based compounds exert their anticancer effects by functioning as ATP-competitive inhibitors of protein kinases.[4] These enzymes catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental process in signal transduction. In cancer, kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3) can become constitutively active, driving uncontrolled cell proliferation, survival, and angiogenesis.[3][5][6]

A hypothetical mechanism for a this compound analog is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the VEGFR-2 pathway, which is crucial for tumor angiogenesis.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binding & Dimerization Compound This compound Analog Compound->VEGFR2 Inhibition

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a this compound analog.

Comprehensive Workflow for Sensitivity Screening and Mechanistic Validation

The following workflow provides a structured approach to identify sensitive cell lines and elucidate the mechanism of action for a novel pyridazine-based compound.

G cluster_screening Phase 1: Primary Screening cluster_validation Phase 2: Dose-Response & Secondary Validation cluster_moa Phase 3: Mechanism of Action Studies start Select Diverse Cancer Cell Line Panel screen Single High-Dose (e.g., 10 µM) Treatment start->screen viability Cell Viability Assay (e.g., CellTiter-Glo®) screen->viability hit_id Identify 'Hit' Cell Lines (e.g., >50% Growth Inhibition) viability->hit_id dose_response Generate 8-point Dose-Response Curves hit_id->dose_response Advance Hits ic50 Calculate IC50 Values dose_response->ic50 confirm Confirm Hits in Independent Experiments ic50->confirm apoptosis Apoptosis Assays (Annexin V/PI, Caspase-Glo®) confirm->apoptosis Characterize Lead Combinations cell_cycle Cell Cycle Analysis (Flow Cytometry) confirm->cell_cycle target Target Engagement Assay (e.g., CETSA, Kinase Panel) confirm->target

Caption: A comprehensive workflow for identifying and characterizing cell line sensitivity to a novel compound.

Protocols for Experimental Validation

Protocol 1: High-Throughput Screening for Sensitive Cell Lines using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for the initial screening of a large panel of cancer cell lines to identify those sensitive to the test compound. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[7]

Rationale: The CellTiter-Glo® assay is often preferred over colorimetric assays like MTT due to its higher sensitivity, simpler "add-mix-measure" format, and reduced interference from colored compounds.[7]

Materials:

  • Cancer cell line panel (e.g., NCI-60)

  • Complete culture medium appropriate for each cell line

  • This compound or analog, dissolved in DMSO

  • Opaque-walled 96-well or 384-well microplates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells from logarithmic phase growth.

    • Seed cells in opaque-walled microplates at a pre-determined optimal density for each cell line. The goal is to ensure cells are still in logarithmic growth at the end of the assay period (typically 72 hours).

    • Include wells for "no cells" (medium only) for background luminescence subtraction.

  • Compound Treatment:

    • After allowing cells to adhere overnight (for adherent lines), treat with the test compound at a single high concentration (e.g., 10 µM).

    • Also include vehicle control (DMSO) wells at a concentration matching the compound-treated wells.

  • Incubation:

    • Incubate plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Protocol:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the "no cell" control from all other wells.

    • Calculate the percentage of growth inhibition relative to the vehicle control: % Inhibition = (1 - (Signal_Treated / Signal_Vehicle)) * 100

    • Identify "hit" cell lines based on a predefined threshold (e.g., >50% inhibition).

Protocol 2: Determination of IC50 Values

For "hit" cell lines identified in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

Procedure:

  • Follow the cell seeding and incubation steps as in Protocol 1.

  • Prepare a serial dilution of the test compound (e.g., 8-point, 3-fold dilutions) in culture medium.

  • Treat cells with the range of compound concentrations.

  • After 72 hours, perform the CellTiter-Glo® assay as described above.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Cell Line Cancer Type Hypothetical Genetic Marker Hypothetical IC50 (µM)
MV4-11Acute Myeloid LeukemiaFLT3-ITD Positive0.05
UO-31Renal CancerHigh VEGFR-2 Expression0.25
A549Non-Small Cell Lung CancerKRAS Mutant1.5
MCF-7Breast CancerER Positive8.0
MDA-MB-231Breast CancerTriple-Negative> 20

Table 1: Hypothetical sensitivity of various cancer cell lines to a novel this compound analog.

Protocol 3: Apoptosis Induction Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol determines if the observed growth inhibition is due to the induction of apoptosis.

Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[8]

Materials:

  • Sensitive cancer cell line(s)

  • Test compound and vehicle control (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the test compound at concentrations around the IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

An increase in the percentage of Annexin V-positive cells in the compound-treated samples compared to the control indicates apoptosis induction.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics, likely through the inhibition of key protein kinases. The systematic approach outlined in these application notes, from broad initial screening to detailed mechanistic studies, provides a robust framework for identifying sensitive cancer cell lines and characterizing the biological activity of new chemical entities based on this privileged structure. By employing these protocols, researchers can efficiently advance their drug discovery programs and contribute to the development of next-generation cancer therapies.

References

  • Bendjeddou, L., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 136-154.
  • Bendjeddou, L., et al. (2025). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.
  • Jaballah, M. Y., Serya, R. T., & Abouzid, K. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug research, 67(03), 138-148.
  • BenchChem. (2025).
  • Krajina, A., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11215-11235.
  • El-Haggar, R., et al. (2020). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 104, 104473.
  • BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.
  • Al-Ostath, A., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(54), 34208-34227.
  • Yıldırım, S., et al. (2023). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Molecules, 28(15), 5707.
  • He, X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.
  • de Oliveira, R. B., et al. (2016). Evaluation of cytotoxic effect of the combination of a pyridinyl carboxamide derivative and oxaliplatin on NCI-H1299 human non-small cell lung carcinoma cells. Biomedicine & Pharmacotherapy, 84, 826-835.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • ResearchGate. (2025). Evaluation of cytotoxic effect of the combination of a pyridinyl carboxamide derivative and oxaliplatin on NCI-H1299 human non-small cell lung carcinoma cells.
  • Doğruer, D. S., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 80, 280-291.
  • Nabil, S., & Al-Dossary, A. O. (2019). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(4), 744-750.
  • ResearchGate. (2025). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • Ojwach, S. O., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Advances, 14(12), 8235-8248.
  • Ojwach, S. O., et al. (2024). Structural, DNA/BSA binding interactions and cytotoxicity studies of carboxamide (pyridyl)pyrazine palladium(II). Journal of Molecular Structure, 1322, 140267.
  • Nabil, S., & Al-Dossary, A. O. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(4), 744-750.
  • El-Sayed, N. N. E., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Advances, 12(42), 26895-26907.
  • Bîcu, E., et al. (2022). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 27(19), 6527.
  • Al-Warhi, T., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2634.
  • Ali, A., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(18), 4192.
  • Wang, Y., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 244, 114849.

Sources

The Pyridazine-4-Carboxamide Scaffold: A Versatile Tool in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Promise of the Pyridazine Core

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low molecular weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[1] These initial fragment hits, though typically exhibiting weak binding affinities (in the micromolar to millimolar range), provide high-quality starting points for optimization into potent, drug-like molecules.

Within the vast landscape of chemical fragments, the pyridazine heterocycle has emerged as a "privileged structure" in medicinal chemistry.[3] Its unique physicochemical properties, including its ability to act as a bioisostere for phenyl, pyridine, and other heterocyclic rings, and the capacity of its two nitrogen atoms to form crucial hydrogen bonds with target proteins, make it an attractive scaffold for drug design.[3][4] The pyridazine-4-carboxamide core, in particular, offers a versatile and synthetically accessible starting point for the generation of fragment libraries with diverse chemical functionalities. This application note provides a comprehensive guide for researchers on the utilization of the this compound scaffold in FBDD campaigns, from library synthesis and primary screening to hit validation and lead optimization.

I. Crafting a this compound Fragment Library: A Synthetic Protocol

A well-designed fragment library is the cornerstone of any successful FBDD campaign. For the this compound scaffold, a divergent synthetic approach can be employed to generate a library of diverse fragments. The following protocol outlines a general strategy for the synthesis of a this compound fragment library.

Protocol 1: Synthesis of a this compound Fragment Library

This protocol is based on established methods for the synthesis of pyridazine derivatives.[5][6][7][8]

Objective: To synthesize a diverse library of this compound fragments for use in FBDD screening.

Materials:

  • Substituted 1,3-dicarbonyl compounds

  • Hydrazine hydrate

  • Various primary and secondary amines

  • Oxidizing agents (e.g., manganese dioxide)

  • Coupling reagents (e.g., HATU, EDC/HOBt)

  • Appropriate solvents (e.g., ethanol, DMF, DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography system, recrystallization apparatus)

Procedure:

  • Synthesis of the Pyridazine Core:

    • In a round-bottom flask, dissolve the desired 1,3-dicarbonyl compound in a suitable solvent such as ethanol.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The resulting crude pyridazinone can be purified by recrystallization or flash chromatography.

  • Oxidation to the Pyridazine:

    • Dissolve the pyridazinone intermediate in a suitable solvent like dichloromethane (DCM).

    • Add an oxidizing agent, such as manganese dioxide, in portions.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of celite to remove the oxidizing agent.

    • Evaporate the solvent to yield the pyridazine carboxylic acid precursor.

  • Amide Coupling to Generate Diversity:

    • To a solution of the pyridazine carboxylic acid in a solvent like DMF, add a coupling reagent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA).

    • In a separate vial, prepare a solution of the desired primary or secondary amine.

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the final this compound fragment by flash chromatography.

  • Library Generation:

    • Repeat step 3 with a diverse selection of commercially available primary and secondary amines to generate a library of this compound fragments with varying substituents at the carboxamide position.

Causality Behind Experimental Choices:

  • The use of a divergent synthetic strategy allows for the rapid generation of a diverse library from a common pyridazine core.

  • The choice of coupling reagents like HATU or EDC/HOBt ensures efficient amide bond formation under mild conditions, compatible with a wide range of functional groups on the amine building blocks.

II. Primary Screening: Identifying Initial Hits

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for primary screening. Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a rapid and cost-effective method for identifying fragment binding by measuring changes in the thermal stability of the target protein.[9][10]

Protocol 2: High-Throughput Fragment Screening using nano-Differential Scanning Fluorimetry (nano-DSF)

This protocol is adapted from established nano-DSF screening procedures.[11][12]

Objective: To perform a primary screen of the this compound fragment library to identify compounds that bind to the target protein.

Materials:

  • Purified target protein (0.2-0.5 mg/mL in a low-salt buffer)[9][12]

  • This compound fragment library (typically 100 mM in DMSO)

  • Nano-DSF instrument (e.g., Prometheus)

  • Capillaries for the nano-DSF instrument

  • 384-well microplates

  • Automated liquid handling system (optional, for high-throughput)

Procedure:

  • Plate Preparation:

    • Thaw the fragment library plate at room temperature.

    • Centrifuge the plate briefly to collect all liquid at the bottom of the wells.

    • Prepare a working solution of the target protein in a suitable buffer. The buffer should be optimized for protein stability and minimal interference with the assay.[12]

  • Assay Setup:

    • In a 384-well plate, add the target protein solution to each well.

    • Add a small volume of each fragment stock solution to the corresponding well to achieve a final fragment concentration of 100-500 µM. The final DMSO concentration should be kept low (typically ≤ 1%) to avoid protein destabilization.

    • Include appropriate controls: protein with DMSO only (negative control) and protein with a known binder (positive control, if available).

  • nano-DSF Measurement:

    • Load the samples from the 384-well plate into the nano-DSF capillaries.

    • Place the capillaries into the nano-DSF instrument.

    • Set the instrument to measure the intrinsic tryptophan fluorescence of the protein as a function of temperature, typically from 20°C to 95°C with a ramp rate of 1-2°C/min.[10]

  • Data Analysis:

    • The instrument software will generate unfolding curves for each sample.

    • Calculate the melting temperature (Tm) for each well, which is the temperature at which 50% of the protein is unfolded.

    • A significant positive shift in the Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates that the fragment binds to and stabilizes the protein. A ΔTm of ≥ 2°C is often considered a hit.

Data Presentation:

Fragment IDConcentration (µM)Tm (°C)ΔTm (°C) vs. DMSOHit? (ΔTm ≥ 2°C)
DMSO Control-50.2--
Positive Control10055.8+5.6Yes
P4C-00120050.5+0.3No
P4C-00220052.7+2.5Yes
P4C-00320053.1+2.9Yes
...............

Diagram of the FBDD Workflow:

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Library Synthesis Library Synthesis Primary Screen (DSF/NMR) Primary Screen (DSF/NMR) Library Synthesis->Primary Screen (DSF/NMR) Diverse Fragments Orthogonal Screen (ITC/SPR) Orthogonal Screen (ITC/SPR) Primary Screen (DSF/NMR)->Orthogonal Screen (ITC/SPR) Initial Hits Structural Biology (X-ray) Structural Biology (X-ray) Orthogonal Screen (ITC/SPR)->Structural Biology (X-ray) Validated Hits Structure-Based Design Structure-Based Design Structural Biology (X-ray)->Structure-Based Design Binding Mode Lead Compound Lead Compound Structure-Based Design->Lead Compound Improved Potency & Properties

Caption: A typical workflow for a fragment-based drug discovery campaign.

III. Hit Validation and Characterization: Ensuring True Binders

It is crucial to validate the hits from the primary screen using an orthogonal biophysical method to eliminate false positives. Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14]

Protocol 3: Fragment Hit Validation by Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for validating fragment hits using ITC.[13][15][16]

Objective: To confirm the binding of fragment hits and determine their thermodynamic binding parameters.

Materials:

  • Purified target protein

  • Validated fragment hits (as powder)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)[14]

  • Matching buffer used in the primary screen

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in the ITC buffer.

    • Prepare a solution of the fragment hit (typically 10-20 times the expected Kd) in the same buffer. Ensure the DMSO concentration is matched between the protein and fragment solutions.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Perform an initial injection to account for any initial dilution effects, followed by a series of injections of the fragment into the protein solution.

  • Data Analysis:

    • The raw ITC data will show heat changes upon each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Trustworthiness of the Protocol:

  • The use of a matching buffer for both protein and ligand solutions is critical to minimize heats of dilution and ensure accurate measurement of the heat of binding.

  • For weakly binding fragments, a displacement ITC experiment may be necessary, where the fragment displaces a known, higher-affinity ligand.[13][15]

IV. Structural Biology: Visualizing the Interaction

Obtaining a high-resolution crystal structure of the protein-fragment complex is invaluable for the hit-to-lead optimization phase.[17][18] It provides a detailed map of the binding site and the specific interactions between the fragment and the protein, guiding the structure-based design of more potent compounds.[19][20]

Protocol 4: X-ray Crystallography of Protein-Fragment Complexes

This protocol provides a general workflow for obtaining a crystal structure of a protein-fragment complex.[17][21][22]

Objective: To determine the three-dimensional structure of the target protein in complex with a validated this compound fragment hit.

Materials:

  • Highly purified and concentrated target protein

  • Validated fragment hit

  • Crystallization screens and reagents

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Crystallization:

    • Set up crystallization trials of the target protein using vapor diffusion (hanging drop or sitting drop) with various crystallization screens.

    • Once protein crystals are obtained, they can be soaked in a solution containing the fragment hit at a high concentration (typically 1-10 mM).

    • Alternatively, co-crystallization can be attempted by adding the fragment to the protein solution before setting up the crystallization trials.

  • Cryo-protection and Data Collection:

    • Transfer the protein-fragment co-crystals to a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.[18][21]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • If a structure of the apo-protein is available, molecular replacement can be used to solve the phase problem.

    • Build the protein-fragment model into the electron density map and refine the structure.

  • Structure Validation:

    • Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.

Diagram of Hit-to-Lead Optimization Strategies:

Hit_to_Lead cluster_strategies Optimization Strategies Fragment Hit Fragment Hit Fragment Growing Fragment Growing Fragment Hit->Fragment Growing Add functionality Fragment Merging Fragment Merging Fragment Hit->Fragment Merging Combine features Fragment Linking Fragment Linking Fragment Hit->Fragment Linking Connect two fragments Lead Compound Lead Compound Fragment Growing->Lead Compound Increased potency Fragment Merging->Lead Compound Novel scaffold Fragment Linking->Lead Compound High affinity

Caption: Common strategies for optimizing fragment hits into lead compounds.

V. Hit-to-Lead Optimization: From Fragment to Potent Inhibitor - A Kinase Inhibitor Case Study

The pyridazine scaffold has shown considerable promise in the development of kinase inhibitors.[2][3][23][24] Let's consider a hypothetical case study where a this compound fragment is identified as a binder to a target kinase and subsequently optimized into a potent lead compound.

Scenario: A DSF screen of a this compound library against Kinase X identifies a fragment, P4C-Hit1 , with a ΔTm of +3.5°C. ITC validation confirms binding with a Kd of 250 µM.

Structure-Activity Relationship (SAR) Table:

CompoundR-group at CarboxamideKinase X IC50 (µM)Ligand Efficiency (LE)Rationale for Modification
P4C-Hit1 Methyl2500.35Initial fragment hit
P4C-Opt1 3-methoxy-phenyl500.32Explore interactions in the solvent-exposed region (Fragment Growing)
P4C-Opt2 4-fluoro-phenyl250.34Introduce a hydrogen bond acceptor based on structural data
P4C-Opt3 N-methyl-piperazine50.36Improve solubility and engage with a polar pocket
P4C-Lead1 Fused bicyclic system0.050.38Scaffold hopping to optimize interactions with the hinge region

The Optimization Journey:

  • Initial Hit and Structural Insights: The crystal structure of Kinase X in complex with P4C-Hit1 reveals that the pyridazine core makes key hydrogen bonds with the kinase hinge region. The methyl-carboxamide moiety is directed towards the solvent-exposed region, providing a vector for chemical elaboration (fragment growing).[1]

  • Fragment Growing: Based on the structural information, a series of analogues with different aryl and alkyl groups at the carboxamide position are synthesized. This leads to P4C-Opt1 and P4C-Opt2 , which show improved potency by making additional interactions with the protein surface.

  • Improving Physicochemical Properties: To enhance solubility and other drug-like properties, a piperazine moiety is introduced, resulting in P4C-Opt3 , which demonstrates a significant increase in potency.

  • Scaffold Hopping for Optimal Hinge Binding: Further optimization involves replacing the simple phenyl ring with a fused bicyclic system to maximize interactions with the hinge region and other nearby residues. This "scaffold hopping" strategy leads to the identification of P4C-Lead1 , a potent inhibitor with nanomolar activity.[23]

This case study illustrates how the this compound scaffold can serve as an excellent starting point for a successful FBDD campaign, leading to the discovery of potent and selective inhibitors.

Conclusion

The this compound scaffold is a valuable and versatile tool in the modern drug discoverer's arsenal. Its favorable physicochemical properties, synthetic tractability, and proven success in various therapeutic areas make it an ideal starting point for fragment-based drug discovery campaigns. By following the detailed protocols and strategic guidance outlined in this application note, researchers can effectively leverage this powerful scaffold to identify and optimize novel lead compounds for a wide range of biological targets.

References

  • Vangrevelinghe, E., et al. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5(4), 251-268. [Link]

  • Begley, D., et al. (2013). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]

  • Krimmer, S. G., & Klebe, G. (2015). Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(6), 1164-1175. [Link]

  • Ahmad, M. U. D., et al. (2022). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery. JoVE (Journal of Visualized Experiments). [Link]

  • Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE (Journal of Visualized Experiments), (171), e62469. [Link]

  • Krimmer, S. G., & Klebe, G. (2015). Thermodynamic Signatures of Fragment Binding: Validation of Direct versus Displacement ITC Titrations. ResearchGate. [Link]

  • University of Washington. (n.d.). Saturation Transfer Difference (STD) NMR. University of Washington Chemistry Department. [Link]

  • Howard, H. W., & Zheng, J. (2024). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Methods in Molecular Biology, 2796, 271-289. [Link]

  • University of Maryland. (n.d.). Saturation Transfer Difference (STD)-NMR experiment procedure. University of Maryland Department of Chemistry and Biochemistry. [Link]

  • Chojnacki, J., et al. (2017). High-Throughput Differential Scanning Fluorimetry of GFP-Tagged Proteins. ResearchOnline@JCU. [Link]

  • Ohori, M., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]

  • Purins, M., et al. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge at UChicago. [Link]

  • Vlachakis, D., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Expert Opinion on Drug Discovery, 15(3), 303-313. [Link]

  • Cabrita, E. J., & Berger, S. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 995-998. [Link]

  • EU-OPENSCREEN. (n.d.). Screen for ligand-binding by differential scanning fluorimetry (DSF) using purified proteins as targets. EU-OPENSCREEN ERIC. [Link]

  • Krell, T., & Lacal, J. (2014). The use of Isothermal Titration Calorimetry (ITC) to verify hits from DSF-based ligand screens. ResearchGate. [Link]

  • Murray, C. W., & Verdonk, M. L. (2006). Fragment-based approaches to the discovery of kinase inhibitors. Journal of Computer-Aided Molecular Design, 20(7-8), 459-472. [Link]

  • El-Gazzar, M. G., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Bioorganic Chemistry, 92, 103233. [Link]

  • Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 243, 114755. [Link]

  • Blaquiere, N., et al. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(10), 1205-1210. [Link]

  • Thomas, S. E., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1088190. [Link]

  • Gathiaka, S., et al. (2016). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. Journal of Chemical Information and Modeling, 56(6), 1181-1194. [Link]

  • Erlanson, D. A., et al. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]

  • Evano, G., & This, H. (2011). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • El-Emary, T. I. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

  • Ballante, F., & Ábrányi-Balogh, P. (Eds.). (2021). Special Issue: Fragment-to-Lead Optimization in Drug Discovery. Molecules. [Link]

  • Read, J. A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 817-832. [Link]

  • Blundell, T. L. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Astex. [Link]

  • Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Creative Biostructure. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Van der Eycken, E. V., & Appukkuttan, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28. [Link]

  • Wierenga, R. K., et al. (2016). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 72(12), 1233-1245. [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrido[3,4-c]pyridazines Utilizing Pyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of the pyrido[3,4-c]pyridazine scaffold, a heterocyclic structure of significant interest in medicinal chemistry. The synthesis originates from the readily available starting material, pyridazine-4-carboxamide. The described synthetic pathway involves a three-step sequence: nitration of the pyridazine ring, subsequent reduction of the nitro group to an amine, and a final cyclocondensation to construct the fused pyridine ring. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering not only step-by-step instructions but also insights into the underlying chemical principles and strategic considerations for each transformation.

Introduction

The pyrido[3,4-c]pyridazine core is a prominent nitrogen-containing heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry.[1][2] Derivatives of this bicyclic system have been investigated for a range of biological activities, making it a privileged structure in the design of novel therapeutic agents.[2] The strategic incorporation of the pyridazine nucleus, with its unique electronic properties and hydrogen bonding capabilities, fused to a pyridine ring offers a versatile template for molecular design and lead optimization.

This guide details a rational and accessible synthetic route to pyrido[3,4-c]pyridazines, commencing with this compound. This approach is designed to be adaptable for the generation of a library of derivatives through the judicious choice of reagents in the final cyclization step.

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The process begins with the functionalization of the this compound core, followed by the construction of the fused pyridine ring.

Synthetic_Pathway start This compound intermediate1 3-Nitro-pyridazine-4-carboxamide start->intermediate1 Nitration intermediate2 3-Amino-pyridazine-4-carboxamide intermediate1->intermediate2 Reduction product Pyrido[3,4-c]pyridazine Derivatives intermediate2->product Cyclocondensation

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-Amino-pyridazine-4-carboxamide (Intermediate)

This section details the preparation of the key intermediate, 3-amino-pyridazine-4-carboxamide, from this compound.

Step 1: Nitration of this compound

The introduction of a nitro group at the 3-position of the pyridazine ring is a critical first step. The nitration of pyridine and its derivatives can be challenging due to the electron-deficient nature of the ring system. A common method involves the use of dinitrogen pentoxide (N₂O₅), which can be generated in situ or used as a solution.[3]

Reaction Scheme:

Protocol: Synthesis of 3-Nitro-pyridazine-4-carboxamide

  • Materials:

    • This compound

    • Dinitrogen pentoxide (N₂O₅) solution in a suitable solvent (e.g., dichloromethane or nitromethane)[3]

    • Dichloromethane (CH₂Cl₂) or Nitromethane (CH₃NO₂)

    • Methanol (CH₃OH)

    • Water (H₂O)

    • Sodium bisulfite (NaHSO₃)

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane or nitromethane.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add a solution of dinitrogen pentoxide (1.1 eq) to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a freshly prepared solution of sodium bisulfite (1.5 eq) in a 3:1 mixture of methanol and water. This step is crucial to quench the excess nitrating agent.

    • Stir the resulting mixture for 1-2 hours at room temperature.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-nitro-pyridazine-4-carboxamide.

  • Expected Characterization Data for 3-Nitro-pyridazine-4-carboxamide:

    • Appearance: Yellow crystalline solid.[4]

    • ¹H NMR: Expect downfield shifts for the pyridazine ring protons.

    • ¹³C NMR: Resonances corresponding to the pyridazine ring carbons, the carboxamide carbon, and the carbon bearing the nitro group.

    • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the amide, C=O stretching of the amide, and asymmetric and symmetric stretching of the N-O bonds of the nitro group.

    • MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.

Step 2: Reduction of 3-Nitro-pyridazine-4-carboxamide

The selective reduction of the nitro group to a primary amine is accomplished in this step. Catalytic hydrogenation is a clean and efficient method for this transformation. Alternatively, reduction using metals in acidic media, such as tin(II) chloride in hydrochloric acid, is also effective.[5][6]

Reaction Scheme:

Protocol: Synthesis of 3-Amino-pyridazine-4-carboxamide via Catalytic Hydrogenation

  • Materials:

    • 3-Nitro-pyridazine-4-carboxamide

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Hydrogen gas (H₂)

    • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

    • Celite®

  • Procedure:

    • To a solution of 3-nitro-pyridazine-4-carboxamide (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (ethanol or methanol).

    • Combine the filtrates and concentrate under reduced pressure to yield 3-amino-pyridazine-4-carboxamide, which is often pure enough for the next step. If necessary, it can be purified by recrystallization.

  • Alternative Protocol: Reduction with Tin(II) Chloride [5]

    • In a round-bottom flask, suspend 3-nitro-pyridazine-4-carboxamide (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the mixture into ice-water and basify with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate to a pH of ~8. This will precipitate tin salts.

    • Filter the mixture through Celite® to remove the tin salts.

    • Extract the aqueous filtrate with a suitable organic solvent like ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the desired product.

  • Expected Characterization Data for 3-Amino-pyridazine-4-carboxamide:

    • Appearance: Off-white to light brown solid.

    • ¹H NMR: Appearance of a broad singlet corresponding to the amino (-NH₂) protons, along with the pyridazine ring protons.

    • ¹³C NMR: Resonances for the pyridazine ring carbons and the carboxamide carbon.

    • IR (KBr, cm⁻¹): N-H stretching bands for the primary amine and the amide, and the C=O stretch of the amide.

    • MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.

Part 2: Synthesis of Pyrido[3,4-c]pyridazine Derivatives

The final step in the synthesis is the construction of the fused pyridine ring via a cyclocondensation reaction. The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate, and this can be adapted for the synthesis of pyrido[3,4-c]pyridazin-5-ones.[1][7]

Cyclocondensation intermediate 3-Amino-pyridazine-4-carboxamide product Pyrido[3,4-c]pyridazin-5-one intermediate->product reagent Diethyl ethoxymethylenemalonate reagent->product

Caption: Gould-Jacobs reaction for pyrido[3,4-c]pyridazine synthesis.

Protocol: Synthesis of Pyrido[3,4-c]pyridazin-5-one via Gould-Jacobs Reaction
  • Materials:

    • 3-Amino-pyridazine-4-carboxamide

    • Diethyl ethoxymethylenemalonate (DEEM)

    • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

    • High-temperature reaction setup with a condenser

  • Procedure:

    • In a high-temperature reaction vessel, combine 3-amino-pyridazine-4-carboxamide (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.5 eq).

    • Add a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to a high temperature (typically 240-260 °C) and maintain for 30-60 minutes. The reaction often involves an initial lower temperature phase to form the intermediate anilidomethylenemalonate, followed by a higher temperature for cyclization.[1][8]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Dilute the mixture with a hydrocarbon solvent like hexane to further precipitate the product.

    • Collect the solid product by filtration, wash with hexane, and dry.

    • The resulting product is typically an ester of the pyrido[3,4-c]pyridazin-5-one. This can be further hydrolyzed and decarboxylated if the unsubstituted core is desired.

  • Expected Characterization Data for the Pyrido[3,4-c]pyridazine Product:

    • ¹H NMR & ¹³C NMR: Signals consistent with the fused bicyclic aromatic system.

    • MS (ESI): [M+H]⁺ corresponding to the molecular weight of the fused product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
This compoundC₅H₅N₃O123.11White to off-white solid
3-Nitro-pyridazine-4-carboxamideC₅H₄N₄O₃168.10Yellow solid
3-Amino-pyridazine-4-carboxamideC₅H₆N₄O138.12Off-white to brown solid
Pyrido[3,4-c]pyridazin-5-oneC₇H₅N₃O147.13Solid

Troubleshooting and Safety Precautions

  • Nitration: Dinitrogen pentoxide is a powerful nitrating agent and should be handled with care in a well-ventilated fume hood. The quenching process with sodium bisulfite can be exothermic.

  • Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst under an inert atmosphere. Ensure the hydrogenation system is properly set up and leak-tested.

  • High-Temperature Cyclization: The Gould-Jacobs reaction requires high temperatures. Use appropriate high-temperature glassware and a suitable heating mantle. Ensure the reaction is conducted in a well-ventilated fume hood. High-boiling solvents like Dowtherm A can be difficult to remove from the product.

Conclusion

The synthetic route outlined in this guide provides a reliable and adaptable method for the preparation of pyrido[3,4-c]pyridazines from this compound. By following the detailed protocols and considering the safety precautions, researchers can successfully synthesize these valuable heterocyclic scaffolds for applications in medicinal chemistry and drug discovery. The modularity of the final cyclocondensation step allows for the generation of diverse analogs for structure-activity relationship studies.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948). [Link]

  • Alegbejo, T. O., Emery, F. S., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Ibrahim, H. S. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(6), 59-71. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141-145. [Link]

  • ChemBK. (n.d.). 3-nitropyridine-2-carboxylic acid. [Link]

  • Nakagome, T. (1963). Synthesis of Pyridazine Derivatives. IX. Nitration of 3,4-Dimethylpyridazine N-Oxide Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 726-730. [Link]

  • PubChem. (n.d.). 3-Nitropyridine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Bouz, G., Semelková, L., Imramovský, A., Jampílek, J., & Zítko, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1279. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-NITROPYRIDINE-4-CARBOXYLIC ACID. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]

  • Sassykova, L. R., et al. (2022). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Results in Chemistry, 4, 100318. [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

Sources

Biological Evaluation of Novel Pyridazine-4-carboxamide Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel Pyridazine-4-carboxamide derivatives, designed for researchers, scientists, and drug development professionals. The protocols and insights herein are curated to ensure scientific rigor and provide a clear rationale for each experimental step, fostering a deeper understanding of the evaluation process. Pyridazine-containing compounds have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, particularly in oncology.[1][2] This document will guide you through a logical, stepwise progression from initial physicochemical characterization to in vivo efficacy studies.

Section 1: Foundational Physicochemical and In Vitro Evaluation

A thorough understanding of a compound's physicochemical properties is paramount as they profoundly influence its absorption, distribution, metabolism, and excretion (ADME), ultimately impacting its therapeutic efficacy and safety.[3][4] Concurrently, initial in vitro screening provides the first glimpse into the biological activity of the novel derivatives.

Physicochemical Property Profiling

The "drug-likeness" of a compound is often predicted by its physicochemical properties.[5] Key parameters to be assessed are outlined in the table below. These properties are crucial for oral bioavailability and cell permeability.[3][5]

PropertyMethodRationale
Solubility High-Throughput Kinetic or Thermodynamic Solubility AssaysPoor aqueous solubility can lead to low bioavailability and hinder formulation development.[6]
Lipophilicity (LogP/LogD) Reverse-Phase HPLC or Shake-Flask MethodLipophilicity affects membrane permeability, protein binding, and metabolism. An optimal balance is crucial.[4][6]
pKa Potentiometric Titration or UV-Vis SpectroscopyThe ionization state of a drug at physiological pH influences its solubility, permeability, and target binding.[3]
Molecular Weight (MW) Calculation from chemical structureSmaller molecules (typically <500 Da) often exhibit better absorption and distribution.[5]
Polar Surface Area (PSA) Computational ModelingPSA is a good predictor of a drug's transport properties, including blood-brain barrier penetration.[7]

Protocol 1.1: High-Throughput Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the compound in DMSO in a 96-well plate.

  • Assay Plate Preparation: Add the DMSO dilutions to a 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of the samples using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: Determine the concentration at which the compound precipitates to estimate its kinetic solubility.

In Vitro Cytotoxicity Screening

The initial assessment of a compound's anticancer potential involves evaluating its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8][9]

Protocol 1.2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[8]

Workflow for In Vitro Cytotoxicity Assessment

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well Plates C Treat Cells with Compounds (48-72 hours) A->C B Prepare Serial Dilutions of Pyridazine Derivatives B->C D Add MTT Reagent (3-4 hours) C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate % Viability and Determine IC50 F->G

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Section 2: Target Identification and Mechanistic Studies

Once promising cytotoxic compounds are identified, the next critical phase is to elucidate their mechanism of action. Many pyridazine derivatives have been shown to target protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1]

In Vitro Kinase Inhibition Assays

Directly measuring the ability of a compound to inhibit the activity of a specific kinase is essential for target validation. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.[12]

Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.[12]

  • Kinase Reaction:

    • Add the test compounds and the kinase to a white, opaque 96-well plate.

    • Pre-incubate for 10-15 minutes to allow for compound-enzyme binding.[13]

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.[12]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[12]

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[12]

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[12]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Investigating Cellular Signaling Pathways

Pyridazine derivatives have been reported to inhibit key signaling pathways in cancer, such as those mediated by VEGFR-2 and c-Met, which are crucial for angiogenesis and tumor progression.[14][15][16]

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis. Its inhibition can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.[17][18]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyridazine This compound Derivative Pyridazine->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by this compound derivatives.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play significant roles in tumor growth, invasion, and metastasis.[19][20][21] Aberrant c-Met signaling is a hallmark of many cancers.

G HGF HGF cMet c-Met HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Invasion, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Pyridazine This compound Derivative Pyridazine->cMet Inhibition

Caption: Overview of the c-Met signaling pathway and its potential inhibition.

Section 3: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and safety in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.[22][23][24]

Pharmacokinetic (ADME) Profiling

Before initiating efficacy studies, it is crucial to understand the pharmacokinetic profile of the lead compounds.[25][26][27] This involves determining how the drug is absorbed, distributed, metabolized, and excreted in the animal model.

Key Pharmacokinetic Parameters

ParameterDescription
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Clearance (CL) The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by half.

These parameters are determined by analyzing plasma concentrations of the drug over time after intravenous and oral administration.

Tumor Xenograft Efficacy Studies

Protocol 3.2: Human Tumor Xenograft Model

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[28]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[29]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2)/2.[28]

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[28][29]

  • Drug Administration: Administer the this compound derivative at various doses and schedules via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle alone.[29]

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight loss is an indicator of toxicity.[29]

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[29]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Preparation cluster_1 Study Execution cluster_2 Endpoint & Analysis A Implant Human Tumor Cells into Immunocompromised Mice B Monitor Tumor Growth A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Pyridazine Derivative or Vehicle C->D E Monitor Tumor Volume and Body Weight D->E F Excise and Weigh Tumors E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridazine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridazine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and field-proven insights for optimizing this challenging synthesis. The following question-and-answer guide moves beyond simple protocols to explain the underlying chemical principles that govern reaction success, helping you diagnose and resolve issues leading to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Core Issues with Amide Coupling to the Pyridazine Ring

Question 1: My standard amide coupling reaction (e.g., HATU, EDC/HOBt) with Pyridazine-4-carboxylic acid is giving very low to no yield. What is the fundamental problem?

This is the most common issue encountered and stems from the intrinsic electronic properties of the pyridazine ring.

Answer: The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[1] This has two major consequences for the amidation reaction:

  • Deactivation of the Carboxylic Acid: The electron-withdrawing nature of the ring reduces the nucleophilicity of the carboxylate anion, making the initial activation step with the coupling reagent less efficient.

  • Reduced Amine Nucleophilicity: In reactions where an aminopyridazine is used, the basicity and nucleophilicity of the amino group are significantly reduced, making it a poor nucleophile for attacking the activated ester.[2]

Standard coupling reagents like HATU or EDC/HOBt, while excellent for many substrates, often fail with such deactivated systems because the activated intermediate (e.g., O-acylisourea ester) is not sufficiently electrophilic to react with the amine, or it may not form efficiently in the first place.[2][3]

Question 2: Given the challenges with standard coupling reagents, what are the most effective methods for activating Pyridazine-4-carboxylic acid?

Answer: For deactivated heteroaromatic carboxylic acids, more robust activation methods are required. The goal is to convert the carboxylic acid into a highly reactive intermediate that can overcome the poor nucleophilicity of the amine partner.

Two primary strategies are recommended:

Strategy A: Conversion to Acid Chloride

This is a classic but highly effective method. The acid chloride is significantly more electrophilic than the intermediates formed by common coupling reagents.

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF are the reagents of choice.[4]

  • Causality: SOCl₂ and oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride. The reaction with oxalyl chloride is often cleaner and proceeds under milder conditions, catalyzed by the in-situ formation of the Vilsmeier reagent from DMF.[4]

  • Key Consideration: The acid chloride should be prepared first and then reacted with the amine in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the HCl generated during the reaction.[4]

Strategy B: Specialized Coupling Reagents for Difficult Substrates

Some modern reagents are specifically designed for challenging couplings.

  • MsCl/NMI System: A combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has been shown to be highly effective for coupling with electron-deficient pyrazine amines, a system with similar electronic properties to pyridazine.[5]

  • Causality: This system is thought to form a highly reactive mixed anhydride in situ, which drives the reaction to completion even with poorly nucleophilic amines.[5]

  • Phosphonium/Uronium Reagents: While HATU may fail, other phosphonium reagents like PyBOP or T3P (Propylphosphonic Anhydride) can sometimes succeed, especially at elevated temperatures, though they may be less cost-effective.

The following diagram outlines a decision-making process for troubleshooting the activation and coupling step.

G start Low Yield with Standard Coupling (HATU, EDC/HOBt) check_sm Are Starting Materials Pure & Dry? start->check_sm sm_no Purify Acid/Amine. Use Anhydrous Solvents. check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes strategy Select Activation Strategy sm_yes->strategy acid_chloride Strategy A: Convert to Acid Chloride strategy->acid_chloride Robust & Cost-Effective special_reagent Strategy B: Use Specialized Reagents strategy->special_reagent Milder Conditions protocol_socl2 Protocol 1: SOCl₂ or (CO)₂Cl₂/DMF acid_chloride->protocol_socl2 protocol_mscl Protocol 2: MsCl / NMI special_reagent->protocol_mscl outcome Assess Reaction Outcome protocol_socl2->outcome protocol_mscl->outcome success High Yield Achieved outcome->success >70% failure Still Low Yield outcome->failure <30% re_evaluate Re-evaluate: Consider Steric Hindrance, Temperature, or Side Reactions failure->re_evaluate

Caption: Decision workflow for troubleshooting low-yield amidation.

Category 2: Experimental Protocols & Conditions

Question 3: Can you provide a detailed, reliable protocol for the acid chloride method?

Answer: Absolutely. This two-step, one-pot procedure is robust for overcoming the deactivation of the carboxylic acid.

Materials:

  • Pyridazine-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) OR Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, only for oxalyl chloride)

  • Amine source (e.g., ammonia solution, primary/secondary amine) (1.2 eq)

  • Triethylamine (Et₃N) or DIPEA (2.5 - 3.0 eq)

Step-by-Step Methodology:

Part A: Acid Chloride Formation

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Pyridazine-4-carboxylic acid (1.0 eq).

  • Add anhydrous DCM or DCE as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • If using Oxalyl Chloride: Add catalytic DMF (1-2 drops). Then, add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • If using Thionyl Chloride: Add SOCl₂ (1.5 - 2.0 eq) dropwise. Gas evolution (SO₂, HCl) will occur.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases. Some protocols may require gentle heating (reflux) to ensure complete conversion.[4] Monitor by quenching a small aliquot with methanol and checking for methyl ester formation via LC-MS.

  • Once formation is complete, remove the excess SOCl₂ or oxalyl chloride under reduced pressure. This step is crucial to prevent side reactions. Co-evaporate with anhydrous toluene twice to ensure complete removal.

Part B: Amide Formation

  • Re-dissolve the crude pyridazine-4-carbonyl chloride in fresh anhydrous DCM.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the amine (1.2 eq) and Et₃N (2.5 - 3.0 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the cold acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[3] Extract the aqueous layer with DCM or ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Question 4: What are the optimal solvents and temperatures for this synthesis?

Answer: The choice of solvent and temperature is critical and depends on the activation method.

Activation MethodRecommended SolventsTypical Temperature RangeRationale & Comments
**Acid Chloride (SOCl₂ / (COCl)₂) **Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene0 °C to RefluxNon-polar, aprotic solvents are required to prevent reaction with the acid chloride. DCM is excellent for room temperature reactions, while DCE or Toluene are used for higher temperatures.[4]
Peptide Coupling Reagents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (MeCN)0 °C to 60 °CDMF is a polar aprotic solvent that helps dissolve starting materials and can accelerate the reaction. However, it must be anhydrous.[3] For difficult couplings, heating may be necessary to increase the reaction rate.
MsCl / NMI Dichloromethane (DCM), Tetrahydrofuran (THF)0 °C to Room TempThese common aprotic solvents work well. The reaction is typically efficient at room temperature.[5]

Key Insight: Always use anhydrous solvents. Water will hydrolyze your activated intermediate (especially the acid chloride) back to the carboxylic acid, directly causing low yield.[3]

Category 3: Side Reactions and Purification

Question 5: I'm getting a clean conversion to an activated intermediate (e.g., acid chloride), but it doesn't react with my amine. What's happening?

Answer: This common scenario points towards an issue with the amine rather than the acid activation.

Probable Causes:

  • Amine Protonation: If you are using an amine hydrochloride salt, you must add at least one equivalent of base to liberate the free amine. In the acid chloride protocol, two equivalents of HCl are produced (one from the acid chloride formation, one from the amide coupling), which will protonate your amine, rendering it non-nucleophilic. This is why 2.5-3.0 equivalents of a tertiary amine base are recommended.[4]

  • Poor Nucleophilicity: As discussed, if your amine itself is part of an electron-deficient system, it may simply be too weak a nucleophile to react, even with an acid chloride. In this case, more forcing conditions (higher temperature) or a different synthetic route may be necessary.

  • Steric Hindrance: Bulky groups near the nitrogen atom of the amine or on the pyridazine ring can physically block the reaction site.[3] If steric hindrance is suspected, increasing the reaction time and temperature may help overcome the energy barrier.

G cluster_0 Desired Reaction cluster_1 Deactivation Pathway Amine R-NH₂ (Nucleophilic) AcidChloride Pyridazine-COCl (Electrophilic) Amine->AcidChloride Nucleophilic Attack Product Pyridazine-CONH-R AcidChloride->Product Amine_H R-NH₂ HCl HCl (from reaction) Amine_H->HCl Acid-Base Reaction ProtonatedAmine R-NH₃⁺ (Non-Nucleophilic) HCl->ProtonatedAmine NoReaction No Reaction ProtonatedAmine->NoReaction

Caption: Competing pathways: nucleophilic attack vs. amine protonation.

Question 6: How do I effectively purify this compound from reaction byproducts?

Answer: Purification strategy depends on the byproducts generated by your chosen method.

Method UsedMajor ByproductsRecommended Purification Technique
Acid Chloride Triethylamine hydrochloride (Et₃N·HCl)Aqueous Work-up & Filtration/Recrystallization. The salt is water-soluble and will be removed during the aqueous wash. If the product is a solid, recrystallization from a suitable solvent (e.g., Ethanol, Ethyl Acetate/Hexanes) is highly effective.
EDC/HOBt Dicyclohexylurea (DCU) or Ethyl-dimethylaminopropyl-ureaFiltration (for DCU) or Acidic Wash (for EDC-urea). DCU is poorly soluble in most organic solvents and can often be removed by simple filtration.[6] The urea from EDC is water-soluble, especially in acidic water, and can be removed with a dilute HCl wash.
HATU Tetramethylurea, HOAtAqueous Work-up. These byproducts are generally water-soluble and can be removed with standard aqueous washes (water, NaHCO₃, brine).

Pro Tip: If your product and starting materials have very different polarities, column chromatography on silica gel is a reliable method for purification. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) will typically provide good separation.

References
  • ChemTube 3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. [Link]

  • Heinisch, G., & Haider, N. (1993). Recent Advances in Pyridazine Chemistry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • Various Authors. (2025). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. ResearchGate. [Link]

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop Videos. [Link]

  • Lee, K., & Lee, C. (2007). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. ResearchGate. [Link]

  • De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • Reddit r/Chempros. (2022). amide coupling help. [Link]

  • ResearchGate. (2014). Effect of solvent on the synthesis of 4a. [Link]

  • Vors, J. P. (1991). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Combinatorial Chemistry Review. [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. ResearchGate. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Dong, J. J., & Anderson, K. W. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

Sources

Purification challenges of Pyridazine-4-carboxamide and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Pyridazine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic compound. By understanding the underlying chemical principles, you can optimize your purification strategies for higher purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Oily Residue or Failure to Crystallize During Recrystallization

Question: I've completed the synthesis of this compound and after removing the reaction solvent, I'm left with a dark, oily residue. When I attempt recrystallization, the compound either oils out or fails to crystallize altogether. What's causing this and how can I resolve it?

Answer: This is a common issue often attributed to the presence of impurities that depress the melting point and interfere with crystal lattice formation. The likely culprits are residual starting materials, side-products, or decomposition products. The polarity of the pyridazine ring and the hydrogen-bonding capability of the carboxamide group can lead to strong interactions with polar impurities.[1][2]

Root Cause Analysis and Solutions:

  • Incomplete Reaction or Excess Starting Materials: Unreacted starting materials, such as pyridazine-4-carboxylic acid or the amidation reagent, can contaminate the crude product.

    • Solution: Before attempting recrystallization, it's advisable to perform a preliminary purification. A simple aqueous wash can help remove highly polar impurities. If the starting material is basic (e.g., an amine), a dilute acid wash (e.g., 1M HCl) can be effective, followed by neutralization and extraction. Conversely, a dilute base wash (e.g., 1M NaHCO₃) can remove acidic impurities.

  • Inappropriate Recrystallization Solvent: The choice of solvent is critical. This compound, being a polar molecule, requires a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures.

    • Solution: A solvent screen is recommended. Start with solvents of varying polarities. Based on the solubility of related compounds like pyrazinamide, consider alcohols (ethanol, isopropanol), esters (ethyl acetate), or ketones (acetone).[3] Often, a binary solvent system, such as ethanol/water, acetone/hexanes, or ethyl acetate/heptane, provides the optimal solubility profile for successful recrystallization.[4]

  • Presence of Low-Melting Point Eutectic Mixtures: The impurities and the desired compound may form a eutectic mixture with a melting point lower than the boiling point of the solvent, causing it to oil out.

    • Solution: If oiling out occurs, try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, allow the hot solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. Seeding the solution with a previously obtained pure crystal can also be highly effective.

Issue 2: Co-elution of Impurities During Column Chromatography

Question: I'm using silica gel column chromatography to purify this compound, but I'm struggling to separate it from a closely eluting impurity. How can I improve the resolution?

Answer: Co-elution is a frequent challenge when dealing with impurities that have similar polarities to the target compound. The polar nature of both the pyridazine ring and the carboxamide functional group can lead to strong interactions with the silica gel, making separation difficult.[5][6]

Improving Chromatographic Resolution:

  • Optimize the Mobile Phase:

    • Adjusting Polarity: A shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can improve separation.[4] Experiment with different solvent systems. For instance, replacing methanol with isopropanol can sometimes alter the selectivity.

    • Mobile Phase Modifiers: Adding a small percentage of a modifier can significantly impact the separation. For basic impurities, adding a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve peak shape. For acidic impurities, a volatile acid like acetic acid or formic acid can be beneficial.[6]

  • Consider a Different Stationary Phase:

    • Alumina: For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.

    • Reversed-Phase Chromatography: If normal-phase chromatography fails to provide adequate separation, reversed-phase (C18) chromatography is a powerful alternative.[7] A mobile phase of water/acetonitrile or water/methanol with a suitable buffer (e.g., ammonium acetate or formic acid) can provide a different selectivity and resolve stubborn impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as pyridazine-4-carboxylic acid, or the corresponding ester or acid chloride, and the ammonia source.

  • Side-Products: From competing reactions. For example, if the synthesis involves the hydrolysis of a nitrile, incomplete hydrolysis can leave residual nitrile.

  • Reagent-Derived Impurities: By-products from coupling agents used in amidation reactions.

Q2: How can I assess the purity of my final this compound product?

A2: A multi-faceted approach is recommended for accurate purity assessment:[8]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable as the pyridazine ring is chromophoric.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity estimation, especially when using a quantitative NMR (qNMR) approach with an internal standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: My purified this compound is colored. How can I decolorize it?

A3: Colored impurities are often high molecular weight byproducts.

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially reducing the yield.

  • Appropriate Solvent Selection: Sometimes, the color is due to a specific impurity that can be selectively removed by washing the solid with a solvent in which the desired compound is sparingly soluble, but the impurity is soluble.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when using volatile organic solvents. Refer to the Safety Data Sheet (SDS) for this compound and all solvents and reagents used for specific handling and disposal information.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for the purification of this compound.

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Analysis Decision1 Purity > 95%? Initial_Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Decision2 Purity < 95%? Decision1->Decision2 No Final_Product Pure Product (>99%) Recrystallization->Final_Product Column_Chromatography Column Chromatography Decision2->Column_Chromatography Yes Fraction_Analysis Analyze Fractions (TLC, HPLC) Column_Chromatography->Fraction_Analysis Combine_Pure Combine Pure Fractions & Evaporate Fraction_Analysis->Combine_Pure Combine_Pure->Recrystallization

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Attempt Recrystallization Oiling_Out Compound Oils Out or Fails to Crystallize Start->Oiling_Out Successful_Crystals Successful Crystallization Start->Successful_Crystals Success Solvent_Issue Inappropriate Solvent? Oiling_Out->Solvent_Issue Check Cooling_Issue Cooling Too Fast? Solvent_Issue->Cooling_Issue No Solvent_Screen Perform Solvent Screen (e.g., EtOH/H2O, Acetone/Hexanes) Solvent_Issue->Solvent_Screen Yes Impurity_Issue High Impurity Load? Cooling_Issue->Impurity_Issue No Slow_Cooling Cool Slowly, Seed Crystals Cooling_Issue->Slow_Cooling Yes Pre_Purify Pre-purify by Aqueous Wash or Chromatography Impurity_Issue->Pre_Purify Yes Solvent_Screen->Start Retry Slow_Cooling->Start Retry Pre_Purify->Start Retry

Caption: Troubleshooting guide for recrystallization issues.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent system and volumes should be determined experimentally on a small scale first.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., ethanol/water).

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely. Gentle heating on a hotplate may be necessary.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound

This is a general protocol for silica gel chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., dichloromethane) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available from: [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. National Center for Biotechnology Information. Available from: [Link]

  • Pyrido[2,3-d]pyridazines. Science of Synthesis. Available from: [Link]

  • US Patent for Preparation of substituted pyridazines. Google Patents.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available from: [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Available from: [Link]

  • "Synthesis and Characterization of Unique Pyridazines" by William Hobbs. Liberty University. Available from: [Link]

  • The chemistry and synthesis of pyridazines. Science of Synthesis. Available from: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Center for Biotechnology Information. Available from: [Link]

  • Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Indian Journal of Chemistry. Available from: [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. ResearchGate. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. Available from: [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. Available from: [Link]

  • WO/2023/025268 CRYSTAL FORMS OF PYRIDAZINE CARBOXAMIDE COMPOUND AND PREPARATION METHOD THEREOF. WIPO Patentscope. Available from: [Link]

  • NZ260698A - Pyridazine-4-carboxylic acid (amide) derivatives and pharmaceutical compositions. Google Patents.

Sources

Identifying and minimizing side products in Pyridazine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazine-4-carboxamide is a crucial heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its synthesis, while conceptually straightforward, is often plagued by the formation of side products that can complicate purification, reduce yields, and introduce impurities that compromise the integrity of downstream applications. This guide provides in-depth troubleshooting for common issues encountered during its synthesis, focusing on the identification and minimization of side products. The core of this document is a series of frequently asked questions (FAQs) designed to address specific experimental challenges with practical, evidence-based solutions.

The most common synthetic route involves the amidation of pyridazine-4-carboxylic acid or its activated derivatives. This key transformation is sensitive to reaction conditions, and slight deviations can lead to a variety of unwanted byproducts.

Troubleshooting Guide & FAQs

Synthesis & Side Product Formation
Question 1: My NMR and LC-MS show incomplete conversion of my starting material (pyridazine-4-carboxylic acid). How can I drive the amidation reaction to completion?

Answer:

Incomplete conversion is a frequent issue stemming from suboptimal activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[3] To overcome this, a coupling agent is required to convert the carboxylic acid into a more reactive species.[3][4]

Root Causes & Solutions:

  • Inadequate Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides like DCC or EDC are common but can lead to side reactions and racemization if not used with additives.[4][5] Uronium/aminium salts like HBTU and HATU, or phosphonium salts like PyBOP, are generally more efficient and yield cleaner reactions with fewer side products.[5]

    • Recommendation: If you are using a carbodiimide-based method (e.g., EDC), ensure the inclusion of an additive like HOBt (1-hydroxybenzotriazole) to form a more reactive O-acylisourea intermediate and suppress side reactions.[5] For challenging substrates, switching to a more potent coupling reagent like HATU is often effective.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection play a significant role.

    • Temperature: While many couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve conversion rates for less reactive partners. However, be cautious, as excessive heat can promote side reactions.

    • Solvent: Aprotic polar solvents like DMF, NMP, or acetonitrile are standard. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.

    • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used. Use at least 2-3 equivalents.

  • Stoichiometry: Ensure the amine and coupling reagent are used in a slight excess (1.1-1.2 equivalents) relative to the carboxylic acid to drive the reaction to completion.

Comparative Table of Common Coupling Reagents:

ReagentClassAdvantagesDisadvantagesTypical Conditions
EDC/HOBt CarbodiimideWater-soluble byproducts, cost-effective.Can cause racemization; byproduct removal can be tricky.[5]1.2 eq. EDC, 1.2 eq. HOBt, 2-3 eq. DIPEA, DMF, 0°C to RT.
HATU Uronium SaltHigh efficiency, low racemization, fast reaction times.[3]Higher cost, byproduct can be difficult to remove.1.1 eq. HATU, 2-3 eq. DIPEA, DMF, RT.
PyBOP Phosphonium SaltVery effective, especially for hindered couplings; low racemization.[5]Forms carcinogenic HMPA as a byproduct.[5]1.1 eq. PyBOP, 2-3 eq. DIPEA, DMF, RT.
T3P® Cyclic AnhydrideHigh yields, byproducts are water-soluble.Requires a higher loading of base.1.5 eq. T3P®, 3-4 eq. Pyridine or DIPEA, EtOAc/THF, RT.
Question 2: I'm observing an unexpected peak in my mass spectrum corresponding to M+113. What is this impurity and how do I prevent it?

Answer:

A mass increase of 113 Da in a reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent is a classic indicator of the formation of an N-acylurea byproduct .

This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and EDC, is attacked by another molecule of deprotonated carboxylic acid or, more commonly, rearranges and is then attacked by the amine nucleophile on the carbodiimide backbone instead of the activated carbonyl.

Mechanism of N-Acylurea Formation:

G cluster_desired Desired Pathway cluster_side Side Reaction Acid R-COOH Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC Product Amide Product Intermediate->Product + R'-NH2 Intermediate_Side O-Acylisourea Amine R'-NH2 SideProduct N-Acylurea (Stable Byproduct) Intermediate_Side->SideProduct Rearrangement & Nucleophilic Attack

Caption: Desired amidation vs. N-acylurea side product formation.

Minimization Strategies:

  • Use an Additive: The most effective way to prevent N-acylurea formation is to use an additive like HOBt or HOAt. These additives act as "acyl transfer" agents, rapidly converting the O-acylisourea intermediate into a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.

  • Order of Addition: Add the carboxylic acid, coupling agent (EDC), and additive (HOBt) to the solvent first and allow them to "pre-activate" for 15-30 minutes at 0 °C before adding the amine. This ensures the O-acylisourea is trapped as the active ester before the amine is introduced.

  • Switch Coupling Reagent: If the problem persists, switching to a uronium or phosphonium-based reagent like HATU or PyBOP, which do not form O-acylisourea intermediates, will eliminate this specific side product.[5]

Precursor Synthesis & Stability
Question 3: My synthesis starts from 4-cyanopyridazine. The hydrolysis to pyridazine-4-carboxylic acid is giving me low yields and a complex mixture. What's going wrong?

Answer:

Hydrolysis of a nitrile on an electron-deficient ring like pyridazine can be challenging. The pyridazine ring itself can be sensitive to harsh acidic or basic conditions, and side reactions can compete with the desired nitrile hydrolysis.[1][6]

Common Pitfalls and Solutions:

  • Harsh Basic Hydrolysis (e.g., high conc. NaOH, high temp): This can lead to nucleophilic attack on the pyridazine ring itself, potentially causing ring-opening or the formation of hydroxylated byproducts. The pyridazine ring is a weak base (pKa ≈ 2.0), making it susceptible to degradation under strong basic conditions.[1]

    • Solution: Use milder basic conditions. A mixture of aqueous hydrogen peroxide and a base like NaOH or K₂CO₃ at controlled temperatures (e.g., 40-60 °C) can selectively hydrolyze the nitrile to the primary amide, which can then be further hydrolyzed to the carboxylic acid in a separate, milder step. Enzymatic hydrolysis using a nitrilase is another highly selective method that avoids harsh conditions.[7]

  • Harsh Acidic Hydrolysis (e.g., conc. H₂SO₄ or HCl, reflux): Strong acids can protonate the ring nitrogens, further deactivating the ring but also potentially leading to charring, polymerization, or other degradation pathways at high temperatures.[6][8]

    • Solution: Use moderately concentrated acid (e.g., 6M HCl) and carefully control the temperature. Stepwise hydrolysis is often more effective: first to the amide under controlled conditions, followed by hydrolysis of the isolated amide to the acid.

Recommended Two-Step Hydrolysis Protocol:

  • Nitrile to Amide: Dissolve 4-cyanopyridazine in a suitable solvent (e.g., DMSO or ethanol). Add 3-5 equivalents of 30% hydrogen peroxide, followed by catalytic K₂CO₃. Stir at 40-50 °C and monitor by TLC/LC-MS until the starting material is consumed. Quench carefully with sodium sulfite solution and extract the this compound.

  • Amide to Acid: Subject the crude this compound to mild acidic (e.g., 3M HCl, 80 °C) or basic (e.g., 1M NaOH, 80 °C) hydrolysis. Monitor for the disappearance of the amide and the appearance of the acid. Neutralize to the isoelectric point to precipitate the carboxylic acid.[8]

Caption: Recommended two-step hydrolysis pathway for 4-cyanopyridazine.

Purification & Characterization
Question 4: My final product is an off-white or yellowish solid, even after column chromatography. How can I obtain a pure, white crystalline solid?

Answer:

Discoloration in heterocyclic compounds often arises from trace impurities that are difficult to remove by standard silica gel chromatography. These can include residual palladium from a cross-coupling reaction, highly conjugated byproducts, or degradation products.

Purification Workflow:

  • Activated Carbon (Charcoal) Treatment: This is highly effective for removing colored impurities.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate). Add a small amount (1-5% by weight) of activated carbon. Stir the hot mixture for 15-30 minutes. Perform a hot filtration through a pad of Celite® to remove the carbon. Caution: Do this quickly to prevent premature crystallization in the funnel.[9]

  • Recrystallization: This is the definitive step for obtaining high-purity crystalline material. The key is selecting an appropriate solvent system.[9][10]

    • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For this compound, which has both polar (amide, pyridazine) and non-polar (ring) character, mixed solvent systems are often effective.

    • Recommended Systems to Screen:

      • Ethanol/Water

      • Isopropanol/Heptane

      • Ethyl Acetate/Hexane

      • Acetonitrile

Step-by-Step Recrystallization Protocol:

  • Dissolve the charcoal-treated product in the minimum amount of boiling solvent.

  • If using a mixed system, dissolve in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[10]

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[9]

  • Dry the crystals under vacuum.

References

  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Coupling Reagents. Aapptec Peptides.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Korean Chemical Society.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda.
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate.
  • Amide Synthesis. Fisher Scientific.

Sources

Pyridazine-4-carboxamide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for Pyridazine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. As Senior Application Scientists, we have compiled this resource based on the fundamental physicochemical properties of pyridazine-based heterocycles and field-proven formulation strategies to help you troubleshoot and resolve these common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very low solubility or precipitation when diluting my this compound stock solution in aqueous buffer. Isn't this compound supposed to be water-soluble?

Answer: This is a common and valid observation. The structure of this compound (C₅H₅N₃O) presents a duality in its solubility characteristics.[1][2]

  • Hydrophilic Features: The molecule contains a pyridazine ring and a carboxamide group. The two nitrogen atoms in the pyridazine ring and the nitrogen and oxygen atoms in the carboxamide group are capable of forming hydrogen bonds with water, which promotes solubility.[3][4] The pyridazine ring, in particular, is known to contribute favorably to aqueous solubility compared to other heterocycles like pyridine.[3]

  • Factors Limiting Solubility: Despite these features, two primary factors can lead to poor aqueous solubility:

    • Crystal Lattice Energy: The planar structure and hydrogen bonding capabilities (both donor and acceptor) of the carboxamide group can lead to strong, stable crystal packing in the solid state. This high lattice energy means that a significant amount of energy is required to break apart the crystal and solvate the individual molecules, often resulting in low intrinsic solubility.[5][6]

    • Low Basicity: The pyridazine ring has a low intrinsic basicity (pKa ≈ 2.0).[3] This means that at neutral pH (e.g., in PBS at pH 7.4), the molecule is uncharged. While polar, a neutral molecule may not be as soluble as its charged (protonated) counterpart.

Therefore, while the molecule has features that suggest water solubility, its solid-state properties and behavior at neutral pH are often the root cause of the observed precipitation.

Q2: How does pH influence the solubility of this compound, and how can I use this to my advantage?

Answer: The pH of the aqueous solution is one of the most critical factors governing the solubility of this compound. The key lies in the low basicity of the pyridazine ring.

The Mechanism of pH-Dependent Solubility: At a pH significantly below the pKa of the pyridazine ring (pKa ≈ 2.0), the ring nitrogen atoms can become protonated, forming a cationic species.[3] This charged form of the molecule will have much stronger and more favorable interactions with polar water molecules, leading to a substantial increase in aqueous solubility. Conversely, at neutral or basic pH, the molecule remains uncharged, and its solubility is limited by the factors described in Q1.

This relationship is a cornerstone of troubleshooting. If you are working at neutral pH and observing precipitation, a primary strategy is to acidify your aqueous medium.

Caption: Effect of pH on the ionization and solubility of this compound.

Q3: What is a practical, step-by-step protocol to determine the optimal pH for solubilizing my compound?

Answer: Performing a pH-solubility profile is a fundamental experiment to systematically identify the optimal conditions for your work. This protocol provides a reliable method for this determination.

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with sufficient capacity, such as citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Compound Addition: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The goal is to create a saturated solution with undissolved solid remaining at the bottom.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection & Dilution: Carefully collect a known volume of the clear supernatant from each vial. Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., 50:50 acetonitrile:water or methanol) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Expected Outcome: You should observe a significant increase in solubility at lower pH values, as demonstrated in the hypothetical data below.

pH of BufferHypothetical Solubility (µg/mL)
2.01500
4.0210
6.035
7.425
9.022

This data clearly indicates that for experiments requiring higher aqueous concentrations, formulating the compound in an acidic buffer (pH 2-4) is the most effective strategy.[7]

Q4: I cannot use a low pH for my cell-based assay. What are some alternative strategies to improve solubility at neutral pH?

Answer: This is a frequent challenge when experimental constraints preclude pH modification. In such cases, formulation aids like cosolvents or excipients are the next logical step.

  • Use of Co-solvents:

    • Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for less polar compounds, thereby increasing solubility.

    • Common Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).

    • Protocol: Prepare a high-concentration stock of this compound in 100% DMSO. Then, create an intermediate dilution in a co-solvent like PEG 400 or ethanol. Finally, perform the last dilution into your aqueous assay buffer. This stepwise dilution can sometimes prevent immediate precipitation.

    • Caution: The final concentration of the organic solvent must be tested for toxicity in your specific assay. Many cell lines are sensitive to final DMSO concentrations above 0.5-1%.

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The this compound molecule can be encapsulated within the hydrophobic core, forming an inclusion complex that has a much higher aqueous solubility.[8]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Application: These are typically used in more advanced formulation development but can be effective for in vitro and in vivo studies.

The following flowchart outlines a general troubleshooting workflow for solubility issues.

Solubility_Troubleshooting_Workflow Start Start: Compound Precipitates in Aqueous Buffer CheckpH Is the buffer pH neutral (e.g., 7.4)? Start->CheckpH LowpH Can the experiment tolerate low pH? CheckpH->LowpH Yes Cosolvent Use a Co-solvent Strategy CheckpH->Cosolvent No (pH is already acidic) Acidify Acidify Buffer to pH < 4.0 (e.g., using HCl or citrate buffer) LowpH->Acidify Yes LowpH->Cosolvent No Success Problem Solved Acidify->Success Toxicity Test for co-solvent toxicity in the assay system Cosolvent->Toxicity Advanced Consider Advanced Formulations (e.g., Cyclodextrins, Surfactants) Toxicity->Advanced Toxicity unacceptable Toxicity->Success Toxicity acceptable Advanced->Success If successful

Caption: A systematic workflow for troubleshooting solubility issues.

References
  • Solubility of Things. Pyridazine.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10920505, this compound.[Link]

  • CordenPharma. Overcoming the Challenge of Poor Drug Solubility.[Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • Hawkins, J. M., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT: Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.[Link]

  • MySkin Recipes. Pyridazine-4-carboxylic acid.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761046, Pyridazine-4-carboxylic Acid.[Link]

  • Pharmaceutical Technology. Tackling the Big Issue of Solubility.[Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement.[Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. [Link]

  • Royal Society of Chemistry. Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges.[Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.[Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Jorgensen, M. R., et al. (2013). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. [Link]

  • Stenutz. pyridine-4-carboxamide.[Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]

  • Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs.[Link]

  • Wikipedia. Urea.[Link]

  • Patel, J. R., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Céspedes, V. M., et al. (2013). Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

Sources

Technical Support Center: Overcoming Resistance to Pyridazine-4-carboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers encountering resistance to Pyridazine-4-carboxamide in their cell culture experiments. This compound and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry for their potential as versatile scaffolds in drug discovery.[1][2] This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and overcome resistance, ensuring the integrity and progress of your research.

I. Frequently Asked Questions (FAQs)

Q1: My cells have suddenly stopped responding to this compound. How can I confirm that they have developed resistance?

A1: The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the original, sensitive parental cell line.[3] A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically achieved using a cell viability assay, such as the MTT or CCK-8 assay.[4]

Q2: What are the common biological mechanisms that could be causing my cells to become resistant to this compound?

A2: Acquired drug resistance is a multifaceted issue.[5] Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, like P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.[3][6]

  • Alterations in Drug Target: Mutations in the protein targeted by this compound can prevent the compound from binding effectively.[6][7]

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the inhibitory effects of the drug.[8]

  • Changes in Drug Metabolism: Cells might enhance their metabolic processes to inactivate the drug more efficiently.

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.

Q3: Can the way I'm culturing my cells influence the development of resistance?

A3: Yes, several cell culture practices can contribute to the emergence of resistance:

  • Prolonged Continuous Exposure: Culturing cells with a drug for an extended period can select for resistant populations.[9][10]

  • Inconsistent Drug Concentration: Fluctuations in the drug concentration can lead to suboptimal pressure, allowing resistant cells to emerge.

  • High Cell Passage Number: Using cells with a high passage number can result in phenotypic drift and altered drug responses.[3]

  • Microenvironment: The cellular microenvironment can significantly impact how cells respond to drugs.[11]

Q4: Is it possible to reverse the resistance to this compound?

A4: In some cases, resistance can be overcome. Strategies include:

  • Combination Therapy: Using this compound in conjunction with another compound that targets a different pathway can be effective.[8][9] This could involve an inhibitor of a bypass pathway or an agent that blocks drug efflux pumps.

  • Drug Holidays: Temporarily removing the drug from the culture medium can sometimes re-sensitize the cells, although this is not always successful.

  • Targeting the Resistance Mechanism: If the specific mechanism of resistance is identified (e.g., overexpression of a particular efflux pump), a targeted inhibitor for that mechanism can be used.

II. Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter.

Problem 1: Inconsistent IC50 values for this compound between experiments.

Possible Causes & Solutions:

Potential Cause Explanation & Recommended Action
Reagent Variability The age and storage of your this compound stock solution or viability assay reagents can affect their potency. Action: Prepare fresh dilutions of the compound for each experiment. Ensure all reagents are within their expiration dates and stored under the recommended conditions.[3]
Cell Seeding Density & Confluency Inconsistent cell numbers at the start of the experiment will lead to variable results. Over-confluency can also induce a state of resistance. Action: Perform an accurate cell count before seeding and ensure a uniform single-cell suspension.[3] Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the assay and do not reach confluency.[11][12]
High Passage Number Cells at high passage numbers can exhibit genetic and phenotypic drift, altering their drug sensitivity. Action: Use cells within a consistent and limited passage number range. It is good practice to establish a master and working cell bank to ensure consistency.[3]
Experimental Error Minor variations in incubation times, reagent volumes, or plate reader settings can introduce noise. Action: Automate as many steps as possible. Perform randomized technical replicates and multiple independent biological experiments to ensure reproducibility.[11][13]
Problem 2: My cells show a gradual decrease in sensitivity to this compound over time.

This is a classic sign of developing acquired resistance.

Workflow for Characterization and Mitigation:

Caption: Workflow for investigating and addressing acquired drug resistance.

Problem 3: My "resistant" cell line sometimes shows sensitivity, or my "sensitive" line shows resistance.

Possible Causes & Solutions:

Potential Cause Explanation & Recommended Action
Cell Line Heterogeneity Your cell population may not be clonal, containing a mix of sensitive and resistant cells. Action: Perform single-cell cloning using limited dilution or cell sorting to establish a pure resistant or sensitive population.[4]
Reversion of Resistance In the absence of the drug, some resistant cell lines can revert to a sensitive phenotype. Action: Maintain resistant cell lines in a medium containing a maintenance dose of this compound to ensure consistent resistance.
Mycoplasma Contamination Mycoplasma can alter cellular metabolism and drug sensitivity. Action: Regularly test your cell lines for mycoplasma contamination using a reliable PCR-based or culture-based method.
Incorrect Cell Line Identity Cell line misidentification or cross-contamination is a common issue. Action: Periodically verify the identity of your cell lines using Short Tandem Repeat (STR) profiling.

III. Key Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a standard method for inducing drug resistance in a cancer cell line through continuous exposure to escalating drug concentrations.[4][10]

Materials:

  • Parental (sensitive) cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Standard cell culture flasks, plates, and incubator

Procedure:

  • Determine Initial IC50: First, accurately determine the IC50 of this compound on your parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).[3]

  • Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).[3]

  • Gradual Dose Escalation:

    • Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of this compound in the culture medium.

    • This increase is typically done in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).

    • Monitor the cells closely. Initially, you may observe significant cell death and slower growth. Only increase the drug concentration once the cells have recovered and are growing steadily.[14]

  • Maintenance and Monitoring: Continue this process of gradual dose escalation over several months.

  • Confirmation of Resistance: After a significant period of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line. A resistant cell line is generally considered established if the IC50 increases by more than threefold.[4]

  • Cryopreservation: It is crucial to freeze stocks of the cells at various stages of resistance development. This allows you to return to an earlier stage if needed and provides a valuable resource for studying the evolution of resistance.[3]

Caption: Workflow for developing a drug-resistant cell line.

Protocol 2: Assessing Drug Efflux using a Rhodamine 123 Assay

This protocol helps determine if increased drug efflux, a common resistance mechanism, is occurring in your cells. Rhodamine 123 is a fluorescent substrate for many ABC transporters.

Materials:

  • Sensitive (parental) and resistant cell lines

  • Rhodamine 123

  • An ABC transporter inhibitor (e.g., Verapamil for P-gp)

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed both sensitive and resistant cells in appropriate culture plates or flasks and allow them to attach overnight.

  • Pre-treatment (Optional): For inhibitor groups, pre-incubate the cells with the ABC transporter inhibitor (e.g., Verapamil) for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells/flasks at a final concentration of ~1 µM and incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Period: Add fresh, pre-warmed, phenol red-free medium (with or without the inhibitor for the respective groups) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Analysis:

    • Flow Cytometry: Trypsinize and resuspend the cells in PBS. Analyze the intracellular fluorescence of Rhodamine 123. Resistant cells with high efflux activity will show lower fluorescence compared to sensitive cells. The inhibitor should increase Rhodamine 123 retention in resistant cells.

    • Fluorescence Microscopy: Observe the cells directly. Compare the fluorescence intensity between the different cell lines and treatment groups.

Expected Results:

Cell Line Treatment Expected Rhodamine 123 Fluorescence Interpretation
SensitiveNoneHighLow/normal efflux activity
ResistantNoneLowHigh efflux activity
ResistantABC Transporter InhibitorHighEfflux is inhibited

IV. Concluding Remarks

Overcoming resistance to this compound in cell culture requires a systematic approach. By carefully confirming resistance, investigating the underlying mechanisms, and optimizing your experimental protocols, you can generate reliable and reproducible data. This guide serves as a starting point for your troubleshooting efforts. For further assistance, please do not hesitate to contact our technical support team.

References

  • Volm, M. (2011). Current Status of Methods to Assess Cancer Drug Resistance. In Vivo, 25(2), 231-237.
  • de Oliveira, M. A. L., de Souza, J. K. C., de Almeida, A. C. G., de Vasconcelos, U. A., de Lima, M. C. A., de Fátima, Â., & da Silva, V. L. (2024). In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies. Critical Reviews in Biotechnology, 1-20.
  • Kartha, V. K., & Loehberg, C. R. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53400.
  • Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 5(1), 102875.
  • Al-Ostoot, F. H., Salah, S., Al-Sadeq, D. W., & El-Awady, R. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 16(11), 2058.
  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 57-79.
  • García-Arévalo, C., & Canals, F. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103310.
  • Crown Bioscience. (2024, June 23). How to use in vitro models to study and overcome drug resistance in oncology. Drug Target Review. Retrieved from [Link]

  • Wróbel, A., & Kober, M. (2023). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. International Journal of Molecular Sciences, 24(21), 15907.
  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 57–79.
  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. ResearchGate. Retrieved from [Link]

  • Singh, S., Singh, S. K., & Chowdhury, I. (2017). Molecular Mechanism of Drug Resistance. IntechOpen.
  • AstraZeneca. (2024). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell. Retrieved from [Link]

  • StudySmarter. (n.d.). Drug Resistance Mechanisms. StudySmarter. Retrieved from [Link]

  • Liu, F. S. (2019). Drug resistance and combating drug resistance in cancer. Cancer Biology & Medicine, 16(3), 449–455.
  • Macchione, L., et al. (2023). Induction of Drug-Resistance and Production of a Culture Medium Able to Induce Drug-Resistance in Vinblastine Untreated Murine Myeloma Cells. Metabolites, 13(2), 289.
  • Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 64(14), 9837-9899.
  • Munita, J. M., & Arias, C. A. (2016). Drug Resistance: An Incessant Fight against Evolutionary Strategies of Survival. Virulence, 7(4), 365-373.
  • Brown, J. A., et al. (2019). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 29(13), 1647-1653.
  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4).
  • Reeve, S. M., et al. (2024). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases, 10(1), 219-232.
  • ResearchGate. (n.d.). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • De Kimpe, N. (2022).
  • Yan, Z., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 26(11), 3195.
  • Michail, K., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 26(11), 11875.
  • ResearchGate. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Pyridazine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridazine-4-carboxamide derivatives. The unique electronic and structural properties of the pyridazine ring, combined with the carboxamide moiety, often lead to complex and challenging Nuclear Magnetic Resonance (NMR) spectra. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to aid in the accurate interpretation of your experimental data.

Troubleshooting Guide: Tackling Specific Spectral Challenges

This section addresses common problems encountered during the NMR analysis of this compound derivatives in a practical question-and-answer format.

Question 1: My ¹H NMR spectrum shows broad, overlapping signals in the aromatic region, making it impossible to assign the pyridazine protons. What's causing this and how can I resolve it?

Answer:

This is a frequent issue stemming from several factors, including signal overlap and potentially dynamic processes. The electron-withdrawing nature of the pyridazine nitrogens and the carboxamide group can lead to complex splitting patterns and closely spaced chemical shifts for the ring protons.[1]

Causality Explained: The pyridazine ring protons are often in close proximity in terms of their chemical shifts. Minor differences in their electronic environments can lead to overlapping multiplets, obscuring the coupling information necessary for unambiguous assignment. Furthermore, intermolecular interactions, such as hydrogen bonding or stacking of the aromatic rings, can broaden signals, especially at higher concentrations.

Troubleshooting Protocol:

  • Solvent Change: The first and often most effective step is to re-acquire the spectrum in a different deuterated solvent.[2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS) by interacting with the solute in a specific orientation, often leading to better signal dispersion. Solvents like DMSO-d₆ or methanol-d₄ can also alter the spectral appearance due to their different polarity and hydrogen bonding capabilities.

  • Temperature Variation: Acquiring spectra at different temperatures can be highly informative.[2][3] If the broadening is due to dynamic processes like slow conformational exchange, increasing the temperature can sometimes sharpen the signals by increasing the rate of exchange. Conversely, lowering the temperature can "freeze out" different conformers, allowing them to be observed as distinct species.

  • Concentration Dependence: Run the experiment at a lower concentration. If signal broadening is due to aggregation or intermolecular interactions, dilution will minimize these effects and can lead to sharper signals.

  • Advanced 2D NMR Techniques: If the above methods are insufficient, 2D NMR is essential.[4][5]

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other, helping to trace the connectivity of the pyridazine ring protons.[6]

    • TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a spin system, even if they are not directly coupled.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to its directly attached carbon, spreading the proton signals out in a second dimension based on the carbon chemical shifts, which are typically better dispersed.[6][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming assignments and piecing together the molecular structure.[6][9]

Experimental Workflow for 2D NMR Analysis:

G cluster_1D Initial 1D NMR cluster_2D 2D NMR Elucidation cluster_analysis Data Interpretation A Acquire ¹H and ¹³C NMR B Observe Signal Overlap A->B C Run COSY/TOCSY (¹H-¹H Connectivity) B->C D Run HSQC (¹H-¹³C Direct Correlation) B->D E Run HMBC (¹H-¹³C Long-Range Correlation) B->E F Assign Proton Spin Systems C->F G Assign Carbons D->G H Confirm Connectivity E->H I Final Structure Confirmation F->I G->I H->I

Caption: Workflow for resolving signal overlap using 2D NMR.

Question 2: I'm observing two distinct sets of signals for my compound, suggesting a mixture, but I'm confident in its purity. Could this be due to rotamers around the amide bond?

Answer:

Yes, this is a very common phenomenon in molecules containing an amide linkage, including Pyridazine-4-carboxamides. The C-N bond of an amide has significant double bond character due to resonance, which restricts rotation around this bond.[10][11] This can lead to the presence of two slowly interconverting rotational isomers (rotamers), each giving rise to its own set of NMR signals.

Causality Explained: The delocalization of the nitrogen lone pair into the carbonyl group creates a partial double bond, resulting in a significant energy barrier to rotation.[12][13] If the rate of rotation is slow on the NMR timescale, the instrument detects the two rotamers as separate chemical species. The protons and carbons near the amide bond will experience different chemical environments in each rotamer, leading to a doubling of the expected signals.

Troubleshooting and Confirmation Protocol:

  • Variable Temperature (VT) NMR: This is the definitive experiment to confirm the presence of rotamers.[3]

    • Procedure: Acquire a series of ¹H NMR spectra at increasing temperatures.

    • Expected Outcome: As the temperature increases, the rate of rotation around the C-N amide bond will also increase. You should observe the two sets of signals broaden, then coalesce into a single, averaged set of signals at a sufficiently high temperature (the coalescence temperature).[11]

    • Data Analysis: The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals.

  • 2D EXSY (Exchange Spectroscopy): This experiment can confirm that the two sets of signals are from species that are chemically exchanging with each other.

    • Procedure: Run a 2D NOESY or ROESY experiment with a short mixing time.

    • Expected Outcome: In addition to the diagonal peaks, you will observe cross-peaks connecting the signals of the two different rotamers. These cross-peaks are a direct indication of chemical exchange between the two forms.

Illustrative Diagram of Amide Bond Rotation:

G cluster_rotamers Restricted Amide Rotation cluster_nmr NMR Observation Rotamer1 Rotamer A Rotamer2 Rotamer B Rotamer1->Rotamer2 ΔG‡ (High Energy Barrier) NMR_LowT Low Temperature: Two sets of signals Rotamer1->NMR_LowT NMR_HighT High Temperature: One set of averaged signals Rotamer1->NMR_HighT Rotamer2->NMR_LowT Rotamer2->NMR_HighT

Caption: Relationship between rotamers and observed NMR spectra at different temperatures.

Question 3: The chemical shifts in my experimental spectrum don't match the predictions from standard software. How can I get more accurate predictions to aid my assignments?

Answer:

Standard NMR prediction software often relies on empirical databases and may not accurately account for the specific electronic effects of the pyridazine ring or conformational subtleties. For more reliable predictions, Density Functional Theory (DFT) calculations are the state-of-the-art approach.[14][15]

Causality Explained: DFT methods calculate the magnetic shielding of each nucleus based on the electronic structure of the molecule.[16][17] This "first-principles" approach is more robust than empirical methods, especially for less common heterocyclic systems. The accuracy of DFT predictions depends on the chosen functional and basis set.

Protocol for DFT-Based NMR Prediction:

  • Geometry Optimization: The first step is to perform a geometry optimization of your molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[18] This ensures that the NMR calculation is performed on a realistic, low-energy conformation.

  • NMR Calculation (GIAO Method): Once the geometry is optimized, perform an NMR shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[19] A higher-level basis set is often recommended for the NMR calculation itself (e.g., B3LYP/cc-pVTZ).[16]

  • Chemical Shift Referencing: The calculation will output absolute shielding values (σ). These must be converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.[18]

    • δ_calculated = σ_TMS - σ_calculated

  • Comparison and Refinement: Compare the calculated chemical shifts with your experimental data. A good correlation can provide strong evidence for your structural assignment. Discrepancies may suggest an incorrect proposed structure or the presence of multiple conformers that need to be considered and averaged.

Key Parameters for DFT Calculations:

ParameterRecommended LevelRationale
Geometry Optimization B3LYP/6-31G(d,p)A good balance of accuracy and computational cost for molecular geometries.[18]
NMR Calculation GIAO MethodA standard and reliable method for calculating NMR shieldings.[19]
Functional for NMR mPW1PW91, B3LYPHave shown good performance for predicting chemical shifts in organic molecules.[20]
Basis Set for NMR cc-pVTZ or aug-cc-pVTZLarger basis sets generally provide more accurate results for shielding calculations.[16]
Solvent Model PCM or SMDEssential for mimicking the solution-phase conditions of the NMR experiment.[20]

Frequently Asked Questions (FAQs)

Q1: Can tautomerism be an issue with this compound derivatives?

A1: Yes, tautomerism is a potential consideration, particularly if there are other substituents on the pyridazine ring that can participate in proton transfer.[21][22] For the parent this compound, the amide-imidol tautomerism of the carboxamide group is possible, although the amide form is generally heavily favored. If other groups like hydroxyl or amino substituents are present on the ring, lactam-lactim tautomerism can occur. This would result in two distinct species in equilibrium, each with its own NMR spectrum. Similar to rotamers, variable-temperature NMR and 2D EXSY can be used to study tautomeric equilibria. The choice of solvent can also significantly influence the position of a tautomeric equilibrium.[23]

Q2: How do I definitively assign the ¹³C signals for the pyridazine ring?

A2: The most reliable way to assign the ¹³C signals is through a combination of 1D and 2D NMR experiments.

  • ¹³C DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent. A DEPT-90 experiment will only show CH carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the most direct method. It provides a correlation peak for each proton and the carbon it is directly attached to.[6] By first assigning the protons (using COSY and NOESY), you can directly transfer those assignments to the carbons via the HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for assigning quaternary carbons (like C4, which is attached to the carboxamide group) and for confirming the assignments of the protonated carbons.[9] Look for correlations from known protons to the carbon . For example, the proton at position 5 should show a 2-bond correlation to C4 and a 3-bond correlation to C3.

Q3: What role does ¹⁵N NMR play in the analysis of these compounds?

A3: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information. The chemical shifts of the two pyridazine nitrogens are sensitive to their electronic environment and can help distinguish between isomers or confirm protonation sites.[24] The most practical way to obtain ¹⁵N chemical shifts is through an inverse-detected 2D experiment like a ¹H-¹⁵N HMBC, which correlates protons to nearby nitrogen atoms over 2-3 bonds.[9][24] This can be particularly useful for confirming the position of substituents on the ring.

References

  • Ruslan M. Y., et al. (2019). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 57(7), 346-358. [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Ghahremanzadeh, R., et al. (2010). Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs. Magnetic Resonance in Chemistry, 48(4), 276-85. [Link]

  • Nanalysis Corp. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. [Link]

  • Katritzky, A. R., et al. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11353-11361. [Link]

  • Bagno, A., et al. (2003). Predicting C-13 NMR spectra by DFT calculations. ResearchGate. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Ghahremanzadeh, R., et al. (2010). Tautomerism and isotopicmultiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)- diones and their sulfur analogs. ResearchGate. [Link]

  • Smith, M. K., et al. (2011). The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies. Magnetic Resonance in Chemistry, 49(10), 641-646. [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Bagno, A., et al. (2001). Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. ResearchGate. [Link]

  • El-Sonbati, A. Z., et al. (2021). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing. [Link]

  • Gajewski, P., et al. (2020). Restricted amide rotation with steric hindrance induced multiple conformations. ResearchGate. [Link]

  • Rusakov, Y. Y. (2022). Computational Chemistry in Nuclear Magnetic Resonance. Magnetochemistry, 8(9), 97. [Link]

  • Schreckenbach, G., & Ziegler, T. (1999). The DFT route to NMR chemical shifts. Semantic Scholar. [Link]

  • Hume, P., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Wang, B., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Gacoin, B., & Grout, P. G. (1979). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hollerton, J. (2020). How can I interpret a NMR with so much noises and peak overlaps?. ResearchGate. [Link]

  • OC Chem Tube. (2018). Signal Overlap in NMR Spectroscopy. YouTube. [Link]

  • Dračínský, M., et al. (2015). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. ResearchGate. [Link]

  • Novotná, P., et al. (2023). A Small Change in Structure, a Big Change in Flexibility. Molecules, 28(24), 8031. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Martin, G. E., & Zektzer, A. S. (1988). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Magnetic Resonance in Chemistry, 26(8), 631-652. [Link]

  • Gonnella, N. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. ResearchGate. [Link]

  • Appleby, K. M., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible excha. Semantic Scholar. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Hansen, P. E., et al. (2018). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 56(12), 1133-1143. [Link]

  • Butts, C. P., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. [Link]

  • Singh, N., & Sharma, U. (2020). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • Breitmaier, E. (2002). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

  • Katritzky, A. R., & Ghiviriga, I. (1995). An NMR study of the tautomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (9), 1651-1653. [Link]

  • El-Sonbati, A. Z., et al. (2021). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. ResearchGate. [Link]

Sources

Optimizing crystallization of Pyridazine-4-carboxamide for X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on obtaining high-quality single crystals of Pyridazine-4-carboxamide suitable for X-ray crystallography. Moving beyond simple protocols, this document explains the rationale behind experimental choices, offering a self-validating framework for troubleshooting and optimization.

Introduction: The Crystallization Challenge

This compound is a heterocyclic compound of significant interest in medicinal and agrochemical research.[1] Its structural elucidation via single-crystal X-ray diffraction (SCXRD) is a critical step for understanding its chemical properties, reaction mechanisms, and potential biological activity. However, obtaining diffraction-quality crystals is often the primary bottleneck in this process.[2] This guide is structured to address common challenges systematically, empowering researchers to move from frustrating oils and microcrystalline powders to well-ordered, single crystals.

Section 1: Understanding the Molecule - Physicochemical Properties

Before attempting crystallization, understanding the properties of this compound is paramount. The molecule's polarity, hydrogen bonding capabilities, and thermal stability dictate its interaction with various solvents, which is the cornerstone of successful crystallization.

PropertyValue / DescriptionSignificance for Crystallization
Molecular Formula C₅H₅N₃OProvides the basic atomic composition.[3]
Molecular Weight ~123.11 g/mol Influences diffusion rates in solution.[3]
Key Functional Groups Pyridazine Ring, Carboxamide (-CONH₂)The two nitrogen atoms in the pyridazine ring and the carboxamide group are polar and can act as hydrogen bond donors and acceptors.[1][4] This suggests good solubility in polar, protic solvents (e.g., alcohols, water) and some polar aprotic solvents (e.g., DMSO, DMF).
Predicted Solubility High in polar solventsThe molecule's hydrophilic nature, due to its nitrogen atoms, enhances its ability to form hydrogen bonds with water and other polar solvents.[4] Finding a solvent where it is only moderately soluble is key.
Physical Appearance Typically a white to off-white crystalline solid.[5][6]The initial state of the material can provide clues about its purity.

Section 2: Core Crystallization Protocols & Workflows

Crystallization is the process of creating a supersaturated solution from which the solute can slowly precipitate in an ordered, crystalline form.[7] The goal is to control the rate of supersaturation to favor the growth of a few large crystals over the rapid nucleation of many small ones.[8]

General Experimental Workflow

The following diagram illustrates the logical flow for approaching the crystallization of a new compound like this compound.

G start Start: Purified This compound (>95%) solubility Step 1: Solubility Screening (Test ~10-15 solvents) start->solubility dissolve Step 2: Prepare a Near-Saturated Solution solubility->dissolve method Step 3: Choose Crystallization Method dissolve->method evap Slow Evaporation method->evap Good/Moderate Solvent vapor Vapor Diffusion method->vapor Good Solvent + Volatile Anti-Solvent cool Slow Cooling method->cool Solubility increases with Temp layer Solvent Layering method->layer Good Solvent + Miscible Anti-Solvent incubate Step 4: Incubate in a Quiet, Vibration-Free Location evap->incubate vapor->incubate cool->incubate layer->incubate observe Step 5: Observe Periodically (Days to Weeks) incubate->observe outcome Step 6: Evaluate Outcome observe->outcome crystals Success! Single Crystals Formed outcome->crystals Crystals troubleshoot No Success? Proceed to Troubleshooting outcome->troubleshoot Oil / Powder / Nothing G cluster_jar Sealed Outer Jar cluster_vial Inner Vial outer_solvent Anti-Solvent (e.g., Diethyl Ether) inner_solution Compound in 'Good' Solvent outer_solvent->inner_solution d1 Vapor Diffusion d2 G start What is the outcome of your crystallization experiment? no_xtal Q: No crystals are forming, even after weeks. start->no_xtal Clear Solution oil Q: An oil has formed at the bottom of the vial. start->oil Oily Precipitate powder Q: I only get fine powder or microcrystals. start->powder Solid Precipitate clump Q: Crystals are clumped together or look polycrystalline. start->clump Poor Quality Crystals sol_no_xtal A: Solution is likely undersaturated. 1. Allow more solvent to evaporate. 2. Add a seed crystal. 3. Re-make with higher concentration. no_xtal->sol_no_xtal sol_oil A: Compound is 'crashing out' of a highly supersaturated solution too quickly. 1. Slow down the process (e.g., less volatile anti-solvent, fewer holes in cap). 2. Use a solvent in which the compound is less soluble. 3. Try a higher temperature. oil->sol_oil sol_powder A: Nucleation rate is too high compared to growth rate. 1. Slow down crystallization (reduce evaporation/diffusion rate). 2. Use a more dilute solution. 3. Ensure solution is free of dust/impurities. powder->sol_powder sol_clump A: Too many nucleation events are occurring. 1. Use a smoother, cleaner crystallization vessel. 2. Further purify your sample. 3. Reduce the concentration. clump->sol_clump

Caption: Decision tree for troubleshooting common crystallization issues.

Q: No crystals are forming. The solution remains clear. What should I do?

A: This is the most common problem and it almost always indicates that your solution is not saturated or supersaturated.

[9][10]* Probable Cause: The concentration of this compound is too low.

  • Solutions:

    • Increase Concentration: If using slow evaporation, allow more time or increase the size/number of holes in the covering to speed up evaporation slightly. For other methods, you may need to prepare a new, more concentrated stock solution. [9] 2. Induce Nucleation: Try scratching the inside of the glass vial just below the surface of the liquid with a clean glass rod. The microscopic scratches can provide nucleation sites for crystal growth. [7] 3. Seeding: If you have previously obtained even a tiny crystal, add it to the new solution. A seed crystal provides a perfect template for further growth, bypassing the difficult initial nucleation step. [10] 4. Check Temperature: If you are using a cooling method, ensure the temperature is low enough to significantly reduce the compound's solubility.

Q: I'm getting an oil instead of crystals. How can I fix this?

A: "Oiling out" occurs when the supersaturation level is so high that the solute separates into a liquid phase instead of an ordered solid phase. This is common when a compound is too soluble in the chosen solvent system.

[8]* Probable Cause: The rate of supersaturation is too fast, or the solubility of the compound is too high under the current conditions.

  • Solutions:

    • Slow Down the Process:

      • Vapor Diffusion: Use a less volatile anti-solvent (e.g., switch from pentane to hexane, or ether to ethyl acetate).

      • Slow Evaporation: Use a container with a smaller surface area or fewer/smaller holes in the cap.

      • Cooling: Slow the rate of cooling by insulating the container. [7] 2. Change Solvents: Choose a solvent in which this compound is less soluble to begin with. This creates a more stable "metastable zone" where crystal growth is favored over oiling out.

    • Increase Temperature: Sometimes, gently warming the setup can increase the solubility just enough to dissolve the oil, after which very slow cooling might yield crystals.

Q: My crystals are very small, needle-like, or look like a fine powder. How can I grow larger ones?

A: The formation of many small crystals indicates that the rate of nucleation is far exceeding the rate of crystal growth. The goal is to create conditions that favor the latter.

  • Probable Cause: The solution is becoming supersaturated too quickly, leading to a massive number of nucleation events simultaneously.

  • Solutions:

    • Reduce the Rate of Supersaturation: This is the most critical factor. Slow down evaporation, diffusion, or cooling as much as possible. Patience is key. [11] 2. Reduce Concentration: Start with a slightly more dilute solution. This will require a longer time to reach saturation, giving molecules more time to find and add to existing crystal lattices.

    • Ensure Purity: Impurities can sometimes act as nucleation sites, leading to the formation of many small crystals. Consider an additional purification step for your sample. [12] 4. Use a Different Vessel: Tiny scratches and defects on a container's walls can act as nucleation sites. Try using a new, very clean, unscratched glass vial.

[11]***

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent system to start with?

A: The ideal solvent is one in which your compound is moderately soluble. A common rule of thumb is to find a solvent where the compound dissolves when heated but starts to precipitate upon cooling to room temperature. F[7]or this compound, given its polar nature, start with polar solvents like methanol, ethanol, isopropanol, and acetonitrile. Test solubility in small test tubes with just a few milligrams of your compound before committing a larger amount to a full crystallization experiment.

[7]Q: How important is the purity of my sample?

A: It is critically important. Impurities can inhibit crystal growth, get incorporated into the crystal lattice leading to disorder, or act as preferential nucleation sites causing the growth of many small crystals. A[12][13] purity of >95% is strongly recommended before beginning crystallization trials. If you are struggling to get good crystals, re-purifying your material is often the best first step.

[11]Q: What is polymorphism and how can it affect my results?

A: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different properties, including solubility and melting point. It is possible to obtain different crystal forms of this compound by using different solvents or crystallization conditions. This is not necessarily a problem, but it is important to be aware of, as you may need to solve the structure of multiple polymorphs to fully characterize your compound.

Q: My crystals look good, but the diffraction is weak. What can I do?

A: Weak diffraction is usually a result of either small crystal size or internal disorder. If your crystals are simply too small, you must return to the troubleshooting steps to grow larger ones. If the crystals are large but diffract poorly, it suggests a high degree of mosaicity or internal disorder. This can sometimes be improved by annealing—briefly warming the crystal (while still in its mother liquor) and then allowing it to cool very slowly. This can sometimes heal defects in the crystal lattice. However, the most reliable solution is often to find a different crystallization condition that produces more ordered crystals.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]

  • Cameron, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. [Link]

  • Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • Helmenstine, T. (2023). Solutions to Common Crystal Growing Problems. Science Notes and Projects. [Link]

  • Crystallization of Small Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10920505, this compound. [Link]

  • Ludo, T. Sample Preparation and Systematic Diffractometer Errors. [Link]

  • Reddit. Flowchart troubleshooting common problems when crystal growing. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Guide for crystallization. [Link]

  • Hunter, A. Youngstown State University X-Ray Structure Analysis Lab Manual. [Link]

  • Profex. Sample Preparation and Problems. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761046, Pyridazine-4-carboxylic Acid. [Link]

  • News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. [Link]

  • Drawell. XRD Sample Preparation: Best Practices for Different Sample Forms. [Link]

  • Growing Science. Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [Link]

  • ResearchGate. A co-crystal strategy for the solidification of liquid pyrazine derivatives: X-ray structures and Hirshfeld surface analyses. [Link]

  • ResearchGate. Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

Sources

Technical Support Center: Navigating Common Pitfalls in the Biological Testing of Pyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Pyridazine-4-carboxamide and its analogs. The pyridazine scaffold is a compelling starting point for drug discovery due to its unique physicochemical properties, including a high dipole moment and robust hydrogen bonding capacity, which can be pivotal for drug-target interactions[1][2]. However, this same chemical nature presents a distinct set of challenges during biological evaluation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the most common pitfalls encountered in the lab. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Compound Handling and Solubility Challenges

The most frequent and fundamental hurdle in testing pyridazine derivatives is their often-limited aqueous solubility. This can lead to a cascade of erroneous results, from underestimated potency to variable data[3][4].

FAQ 1.1: My this compound derivative is precipitating out of my aqueous assay buffer. What is the likely cause and how can I resolve it?

Answer: This is a classic solubility issue, often triggered when a concentrated stock solution in an organic solvent (typically DMSO) is diluted into an aqueous buffer[5]. The final concentration of your compound likely exceeds its thermodynamic solubility limit in the final assay medium.

Causality and Troubleshooting Workflow:

  • DMSO Concentration Shock: The abrupt change in solvent polarity upon dilution can cause the compound to "crash out." The final concentration of DMSO in your assay should ideally be kept below 1% (and consistent across all wells) to minimize its own biological effects and its impact on compound solubility.

  • pH-Dependent Solubility: The pyridazine ring and the carboxamide group have ionizable centers. The aqueous solubility of your compound may be highly dependent on the pH of your buffer[5].

  • Salt Concentration: High salt concentrations in some buffers can decrease the solubility of organic compounds through the "salting out" effect[5].

Troubleshooting Guide: Solubility Issues

Symptom Potential Cause Recommended Action Scientific Rationale
Precipitation upon dilution Exceeding aqueous solubility limit.1. Perform a kinetic solubility assay (see Protocol 1).2. Lower the final compound concentration.3. Increase the final DMSO concentration slightly (e.g., from 0.5% to 1.0%), but validate that the solvent itself doesn't affect the assay.Determines the practical solubility limit under your specific assay conditions. Ensures you are working with a true solution.
Inconsistent results Compound precipitating over time or adsorbing to plasticware.1. Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer.2. Use low-binding microplates.Surfactants can help maintain a stable dispersion and prevent aggregation. Reduces loss of compound from the solution phase.
Low apparent potency Only a fraction of the compound is in solution and available to the target.1. Test solubility across a pH range (e.g., 5.0, 6.5, 7.4).2. Consider using co-solvents like PEG-400 if the assay permits.The charge state of the molecule can dramatically influence its interaction with water, affecting solubility.
Section 2: In Vitro Assay Pitfalls and Artifacts

Once solubility is managed, navigating the complexities of in vitro assays is the next critical step. A common frustration is observing a disconnect between biochemical (enzymatic) and cell-based assay results.

FAQ 2.1: My compound is highly potent against the purified target enzyme but shows weak or no activity in my cell-based assay. What's going on?

Answer: This is a frequent and multifaceted problem in drug discovery. It indicates that while your compound can engage its target in a clean biochemical system, barriers exist that prevent it from reaching and/or engaging the target in a complex cellular environment.

Workflow for Diagnosing Poor Cellular Activity

start Potent Enzyme Activity Weak Cellular Activity permeability 1. Assess Permeability (e.g., PAMPA, Caco-2) start->permeability target_engagement 2. Confirm Target Engagement (e.g., CETSA, NanoBRET) permeability->target_engagement If permeable conclusion Identify Limiting Factor(s) permeability->conclusion If impermeable (Poor Permeability is the issue) metabolism 3. Evaluate Metabolic Stability (e.g., Microsomes, S9 fraction) target_engagement->metabolism If engagement confirmed target_engagement->conclusion If no engagement (Compound not reaching target in situ) efflux 4. Check for Efflux (e.g., Use P-gp inhibitors) metabolism->efflux If stable metabolism->conclusion If unstable (Rapid metabolism is the issue) efflux->conclusion If activity restored (Efflux is the issue) efflux->conclusion If no change (Other mechanisms at play)

Caption: Troubleshooting workflow for enzyme vs. cell activity discrepancy.

Key Causal Factors:

  • Poor Membrane Permeability: The inherent polarity of the pyridazine ring, while good for target binding, can hinder its ability to cross the lipid bilayer of the cell membrane. Studies on related pyrimido-pyridazine series have directly identified poor permeability as a reason for the lack of antimicrobial activity despite high target affinity[6][7].

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), preventing it from reaching a sufficient intracellular concentration.

  • Intracellular Metabolism: The compound may be rapidly metabolized into an inactive form by intracellular enzymes. Metabolite identification studies on some pyridazine carboxamides have shown that oxidation can occur on both the pyridazine and adjacent phenyl rings[1].

  • Lack of Target Engagement: Even if the compound enters the cell, it may not engage the target effectively due to the intracellular environment (e.g., crowding, pH, binding to other proteins). A Cellular Thermal Shift Assay (CETSA) is an excellent method to directly measure target engagement in intact cells or lysates[6][7].

FAQ 2.2: How do I know if my this compound is an assay artifact or a "Frequent Hitter"?

Answer: This is a critical question in high-throughput screening (HTS) to avoid pursuing false positives. "Frequent hitters" or Pan-Assay Interference Compounds (PAINS) are compounds that appear active in many different assays through non-specific mechanisms[8].

Common Artifact Mechanisms and How to Test for Them:

Mechanism Description Self-Validating Test
Compound Aggregation At higher concentrations, compounds can form colloidal aggregates that non-specifically sequester and inhibit enzymes[9].1. Re-test the IC50 in the presence of 0.01-0.1% Triton X-100 or Tween-20.2. If the compound is an aggregator, its apparent potency will be significantly reduced.
Spectroscopic Interference The compound may absorb light or fluoresce at the same wavelengths used in the assay readout, leading to a false signal.1. Run the assay without the enzyme/target, but with all other components and the compound.2. A significant signal indicates direct interference.
Chemical Reactivity The compound may be chemically reactive, covalently modifying the target protein or other assay components.1. Pre-incubate the enzyme and compound for varying times (e.g., 0, 30, 60 min) before adding the substrate.2. A time-dependent increase in inhibition suggests irreversible binding or reactivity.
Section 3: In Vivo Study Challenges

Progressing a compound to in vivo models introduces new layers of complexity, primarily related to formulation and pharmacokinetics (PK).

FAQ 3.1: I'm struggling to formulate my pyridazine derivative for oral dosing in mice due to poor solubility. What are my options?

Answer: This is a direct consequence of the physicochemical properties discussed in Section 1. A suitable formulation is essential for achieving adequate exposure in vivo. Simple aqueous suspensions are often insufficient.

Common Formulation Vehicles for Preclinical Studies:

  • Aqueous solution with pH adjustment: If the compound has a titratable handle and is soluble at a non-physiological pH.

  • Co-solvent systems: For example, a mixture of PEG-400, Solutol HS 15, and water.

  • Suspensions: Micronized compound suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween-80).

  • Lipid-based formulations: For highly lipophilic compounds, solutions in oils or self-emulsifying drug delivery systems (SEDDS) can be effective.

The choice of vehicle is critical and must be tested for tolerability in the animal model before the main study. A pilot PK study with one or two promising formulations is highly recommended.

FAQ 3.2: My compound showed rapid clearance and low oral bioavailability in a mouse PK study. What are the likely metabolic liabilities?

Answer: Rapid clearance is typically due to extensive metabolism by liver enzymes (e.g., Cytochrome P450s). The pyridazine ring itself can be susceptible to oxidation[1].

Investigating Metabolic Stability:

The first step is to perform an in vitro metabolic stability assay using liver microsomes (see Protocol 2). This provides a quantitative measure of how quickly the compound is metabolized.

Workflow: In Vitro Metabolic Stability Assay

start Prepare Compound Stock mix Incubate Compound with Liver Microsomes + NADPH start->mix sample Sample at Time Points (0, 5, 15, 30, 60 min) mix->sample quench Quench Reaction (e.g., Cold Acetonitrile) sample->quench analyze Analyze Remaining Parent Compound via LC-MS/MS quench->analyze calculate Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Experimental workflow for a microsomal stability assay.

If the in vitro half-life is short, it strongly suggests that metabolic instability is the cause of the poor in vivo PK. The next step would be "metabolite identification" studies to pinpoint the exact site of metabolism, which can then guide medicinal chemistry efforts to block that position (e.g., through fluorination or methylation)[10].

Section 4: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay

This protocol determines the solubility of a compound in a specific buffer after being introduced from a DMSO stock, mimicking the conditions of a typical biological assay.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the this compound in 100% DMSO. Prepare the aqueous assay buffer of interest (e.g., PBS, pH 7.4).

  • Dilution: In a 96-well plate, add 198 µL of the aqueous buffer to each well. Add 2 µL of the 10 mM DMSO stock to the first well and serially dilute down the plate. This creates a concentration range (e.g., 100 µM, 50 µM, etc.) with a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.

  • Analysis: Analyze the plate using a method that detects precipitated material, such as nephelometry or light scattering. Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using UV-Vis spectroscopy or LC-MS.

  • Determination: The kinetic solubility limit is the highest concentration at which no precipitate is detected.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.[11]

Methodology:

  • Reagent Preparation:

    • Prepare a master mix containing phosphate buffer (pH 7.4) and pooled HLM (final concentration ~0.5 mg/mL).

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Prepare the test compound at 200x the final concentration in DMSO.

  • Pre-incubation: Add the test compound (1 µL of 200x stock) to the HLM master mix (199 µL) to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Sample Processing: Vortex and centrifuge the samples to precipitate the proteins. Collect the supernatant.

  • LC-MS/MS Analysis: Quantify the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

References
  • BenchChem. (2025). Improving "6-Propylpyridazin-3-amine" solubility for biological assays.
  • BenchChem. (2025).
  • Yan, Z., et al. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. [Link]

  • AstraZeneca, et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Rico, E., et al. (2024). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

  • Baell, J. B., & Walters, M. A. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • BenchChem. (2025). Technical Support Center: Artifacts in High-Throughput Screens with Carboxamide Compounds.
  • BenchChem. (2025).
  • Rico, E., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Publications. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • Berg, S., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2023). The preferred topology of pyridazine-3-carboxamide derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Cell Permeability of Pyridazine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the specialized technical support guide for enhancing the cell permeability of Pyridazine-4-carboxamide derivatives. Researchers often select the pyridazine scaffold for its unique physicochemical properties, including its dual hydrogen-bonding capacity and favorable metabolic profile.[1][2] However, the inherent polarity of the pyridazine ring and the carboxamide group can present significant challenges in achieving optimal cell permeability, a critical factor for drug efficacy. This guide provides in-depth troubleshooting, foundational scientific principles, and validated experimental protocols to diagnose and overcome permeability issues in your research.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the development of this compound derivatives.

Q1: My this compound derivative shows potent target engagement in biochemical assays but has low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability. The compound is likely unable to cross the cell membrane to reach its intracellular target in sufficient concentrations. This warrants a systematic evaluation of its physicochemical properties.

Q2: I've identified poor permeability as the problem. What are the most common structural culprits in the this compound scaffold?

A2: The primary reasons often relate to the molecule's polarity and hydrogen bonding potential:

  • High Polar Surface Area (PSA): The pyridazine nitrogens and the carboxamide group are major contributors to the molecule's overall PSA. A high PSA increases solvation in the aqueous extracellular space, creating a large energy barrier for partitioning into the lipophilic cell membrane.[3]

  • Excessive Hydrogen Bonding: The carboxamide group contains strong hydrogen bond donors (HBD) and acceptors (HBA). While crucial for target binding, these same groups can form strong interactions with water, hindering membrane transit.[4][5]

  • Low Lipophilicity (logP): The compound may be too hydrophilic, preferring to remain in the aqueous phase rather than entering the lipid bilayer. An optimal balance between lipophilicity and solubility is crucial.[6]

  • Ionization State (pKa): If the molecule is significantly ionized at physiological pH (7.4), its charge will severely impede passive diffusion across the nonpolar cell membrane.[6]

Q3: How can I strategically modify my lead compound to improve passive diffusion?

A3: Rational structural modifications can significantly enhance permeability. Consider the following strategies:

  • Masking Polarity via Intramolecular Hydrogen Bonds (IMHBs): This is a powerful strategy for "hiding" polar groups. By introducing a substituent that can form an IMHB with the carboxamide or a ring nitrogen, the molecule can adopt a more compact, less polar conformation that is more favorable for membrane permeation.[7][8][9] This "chameleon-like" behavior allows the molecule to present a lipophilic face to the membrane while retaining the polar groups necessary for target binding.[4]

  • Increasing Lipophilicity: Systematically add small, lipophilic groups (e.g., methyl, ethyl, halogen) to non-critical regions of the molecule to increase the overall logP. Be cautious not to increase lipophilicity excessively, as this can lead to poor solubility and off-target toxicity.

  • Reducing Hydrogen Bond Donor Count: If possible, replace primary or secondary amines with tertiary amines or other groups to reduce the number of HBDs, as this is a key factor in Veber's rules for oral bioavailability.

Q4: My compound has a good logP and PSA, but permeability is still low. What else could be the issue?

A4: This scenario strongly suggests that your compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp). These membrane proteins act as cellular "pumps," actively removing xenobiotics from the cell.[10] To diagnose this, you must use a cell-based assay like the Caco-2 permeability assay, which can measure bidirectional transport and calculate an efflux ratio.

Q5: What is a prodrug strategy, and when should I consider it for my this compound derivative?

A5: A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor permeability.[11][12] After administration, it undergoes enzymatic or chemical conversion in vivo to release the active parent drug.[13] Consider this approach when:

  • Direct structural modifications to improve permeability are detrimental to the compound's primary activity.

  • The molecule has a highly polar group (e.g., a carboxylic acid or primary amine) that is essential for activity but prevents membrane crossing. You can temporarily mask this polar group with a lipophilic promoiety (e.g., an ester or an acyloxymethyl group), which is later cleaved by intracellular enzymes like esterases.[14][15]

Core Scientific Concepts: The Physicochemical Basis of Permeability

Understanding the key molecular properties that govern a drug's ability to cross the cell membrane is fundamental to designing better molecules.

Key Physicochemical Properties

Successful membrane permeation is a delicate balance of several factors, famously summarized in frameworks like Lipinski's Rule of Five.[3]

PropertyDescriptionTarget Range for Good Permeability
Lipophilicity (logP) The octanol-water partition coefficient. Measures the molecule's preference for a lipophilic vs. aqueous environment.1 - 3
Molecular Weight (MW) The mass of the molecule. Smaller molecules generally diffuse more readily.< 500 Da
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds.≤ 5
Hydrogen Bond Acceptors (HBA) The number of nitrogen and oxygen atoms.≤ 10
Polar Surface Area (PSA) The surface sum over all polar atoms. A key predictor of passive membrane transport.< 140 Ų
The "Chameleon" Strategy: Intramolecular Hydrogen Bonding (IMHB)

A key strategy for improving the permeability of molecules that are "beyond the rule of five" or have inherently high polarity is the formation of an intramolecular hydrogen bond (IMHB).[7][8] This allows a molecule to exist in two conformational states:

  • Open Conformation: In an aqueous environment, polar groups are exposed and interact with water, increasing solubility.

  • Closed Conformation: Upon approaching the lipid membrane, the molecule can fold to form an internal hydrogen bond. This shields the polar functional groups, reduces the effective PSA, and presents a more lipophilic surface to the membrane, facilitating easier passage.[4]

cluster_0 Aqueous Environment cluster_1 Lipid Membrane A Open Conformation - High effective PSA - Solvated by Water B Closed Conformation - IMHB forms - Low effective PSA - Lipophilic character A->B Partitioning B->A Exiting

Caption: Conformational change via Intramolecular Hydrogen Bonding (IMHB).

Experimental Protocols & Workflow

To experimentally assess and optimize permeability, a tiered approach is recommended, starting with high-throughput in silico and in vitro models before moving to more complex cellular systems.

Permeability Assay Selection

Choosing the right assay is critical for generating actionable data.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Principle Passive diffusion across an artificial lipid membrane.Transport across a monolayer of differentiated human intestinal cells.[16]
Biological Relevance Low. Measures only passive transcellular diffusion.[17]High. Models the human intestinal barrier, including tight junctions, metabolic enzymes, and active transporters.[18]
Information Provided Intrinsic passive permeability (Pe).Apparent permeability (Papp), active efflux (Efflux Ratio), potential for metabolism.
Throughput HighLow to Medium
Cost LowHigh
Recommendation Ideal for initial screening of large compound sets to rank order by passive permeability.Gold standard for detailed characterization of lead candidates, essential for diagnosing active efflux.[19][20]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard PAMPA procedure to assess passive diffusion.

Objective: To determine the effective permeability coefficient (Pe) of test compounds.

Materials:

  • PAMPA plate system (e.g., Corning Gentest™) with a donor plate (96-well) and an acceptor plate (96-well) separated by a filter membrane pre-coated with a lipid solution (e.g., dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and controls (High permeability: Caffeine; Low permeability: Famotidine).

  • LC-MS/MS system for analysis.

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Solutions: Dissolve test compounds and controls in PBS to a final concentration of 10 µM.

  • Start Assay: Carefully place the donor plate onto the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer. Add 200 µL of the donor solution to each well of the donor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, carefully remove the donor plate. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the effective permeability (Pe) using the provided manufacturer's equations, which account for mass balance and incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol describes a bidirectional Caco-2 assay to determine apparent permeability (Papp) and efflux ratio (ER).

Objective: To assess intestinal permeability and identify potential substrates of active efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Transwell® permeable supports (e.g., 24-well).

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).

  • Transport buffer (HBSS, pH 7.4).

  • TEER (Transepithelial Electrical Resistance) meter.

  • Lucifer yellow (paracellular integrity marker).

  • Test compounds and controls (High permeability: Propranolol; Low permeability: Atenolol; P-gp substrate: Digoxin).

  • LC-MS/MS system.

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the assay, measure the TEER of each well. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow leakage test to confirm tight junction integrity.

  • Assay Setup (Bidirectional):

    • Apical to Basolateral (A→B): Add the test compound (10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers of all wells.

  • Quantification: Analyze all samples by LC-MS/MS to determine compound concentrations.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter.

Strategic Permeability Optimization Workflow

This workflow provides a logical pathway for diagnosing and addressing permeability issues with your this compound derivatives.

Sources

Technical Support Center: Strategies to Reduce the In Vivo Toxicity of Pyridazine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridazine ring is a compelling scaffold in modern drug discovery, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] When coupled with a carboxamide moiety, as in Pyridazine-4-carboxamide, it presents a versatile template for developing novel therapeutics. However, as with any new chemical entity (NCE), early assessment and mitigation of in vivo toxicity are paramount for a successful development program. An unpredictable toxicity profile is a leading cause of attrition for drug candidates.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and strategically reducing the in vivo toxicity associated with this compound derivatives. It is structured in a question-and-answer format to directly address common challenges encountered during preclinical development.

Part 1: Frequently Asked Questions - Understanding the Toxicity Profile

This section addresses foundational questions regarding the potential toxicological liabilities of the this compound scaffold.

Q1: What are the likely metabolic hotspots on the this compound scaffold that could lead to toxicity?

A1: Understanding a compound's metabolic stability is critical, as metabolism can produce inactive forms or, conversely, toxic metabolites.[2] For the this compound core, two primary areas are of concern:

  • The Pyridazine Ring: While the pyridazine heterocycle itself is not typically considered a structural alert for toxicity, its nitrogen atoms and carbon atoms are susceptible to metabolism.[1] Common metabolic pathways include N-oxidation, direct glucuronidation at the nitrogen atoms, or oxidation of the ring's carbon atoms.[1] Oxidative metabolism, particularly by Cytochrome P450 (CYP) enzymes, can sometimes generate reactive electrophilic species that lead to toxicity.[1]

  • The Carboxamide Group: The amide bond is a potential site for enzymatic hydrolysis by amidases or carboxylesterases. This cleavage would release a pyridazine carboxylic acid and ammonia. More critically, if the amide nitrogen is substituted (a common modification in drug discovery), hydrolysis could release a primary or secondary amine, which, depending on its structure, could be a source of toxicity.

Below is a diagram illustrating these potential metabolic pathways.

Caption: Potential metabolic pathways for this compound.

Q2: How can I get a preliminary, cost-effective assessment of my compound's potential toxicity before starting animal studies?

A2: In vitro assays are indispensable tools for early toxicity screening. They can help prioritize compounds and reduce animal use.[3] Two fundamental types of assays are highly recommended:

  • In Vitro Cytotoxicity Assays: These tests provide a general measure of a compound's intrinsic toxicity to cells.[4][5] A high IC50 (the concentration that inhibits 50% of cell viability) is generally desirable. While not perfectly predictive of in vivo systemic toxicity, they are excellent for ranking compounds within a chemical series.[4][6]

  • In Vitro Metabolic Stability Assays: These assays measure how quickly your compound is metabolized by liver enzymes.[7][8] Systems like liver microsomes or hepatocytes are used to determine the compound's intrinsic clearance.[9] A compound that is metabolized too rapidly may have poor bioavailability, while one that is too stable might accumulate and cause toxicity.[7] These assays also provide the samples needed for metabolite identification to see if potentially toxic species are being formed.

Part 2: Troubleshooting Guide - Addressing High In Vivo Toxicity

This section provides actionable strategies in a Q&A format for when a promising compound exhibits unacceptable toxicity in animal models.

Problem: My lead this compound derivative shows high efficacy but causes significant adverse effects (e.g., weight loss, organ damage) in a 7-day rodent study. What are my options?

This is a common challenge in drug development. The goal is to uncouple the desired pharmacology from the undesired toxicity. Here is a decision-making workflow and detailed solutions.

Caption: Decision workflow for mitigating in vivo toxicity.

Solution 1: Chemical Modification Strategies

If metabolic instability or off-target activity is suspected, rational chemical modification is the primary approach.

Q: How can I modify the molecule to block metabolism?

A: The key is to identify the metabolic "hotspot" and then alter the structure at that position to prevent enzymatic action.

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect).[10] This is a subtle change that often preserves pharmacology.

  • Blocking Groups: Introducing a small, metabolically stable group, like a fluorine atom, near a site of oxidation can sterically hinder the enzyme from accessing that position.[10]

  • Bioisosteric Replacement: This involves swapping a functional group for another with similar physicochemical properties but different metabolic susceptibility.[10][11]

    • For the Carboxamide: The amide bond can be a liability. Consider replacing it with more stable bioisosteres like a 1,3,4-oxadiazole or a 1,2,4-triazole .[11] These heterocycles can often mimic the hydrogen bonding pattern of the amide while being resistant to hydrolysis.

    • For the Pyridazine Ring: If ring oxidation is the issue, it may be possible to replace the pyridazine with another heterocycle, though this is a more drastic change that will likely impact the core pharmacology.

Original Group Potential Bioisostere Rationale
Carboxamide (-CONH2)1,3,4-OxadiazoleMetabolically stable, maintains hydrogen bond acceptor properties.[11]
Carboxamide (-CONH2)1,2,4-TriazoleResistant to hydrolysis, can act as H-bond donor/acceptor.[11]
Ring C-H BondRing C-F BondBlocks oxidative metabolism at that position.
Ring C-H BondRing C-D BondSlows rate of metabolism via kinetic isotope effect.[10]
Solution 2: Formulation & Dosing Regimen Strategies

Sometimes, toxicity is not caused by a metabolite but by the parent drug itself, often when its concentration in the plasma (Cmax) spikes too high after dosing.[12]

Q: My compound appears metabolically stable, but toxicity correlates with high plasma exposure. What can I do without changing the molecule?

A: This is a classic pharmacokinetic problem that can often be solved with formulation. The goal is to slow down the absorption of the drug to flatten the pharmacokinetic curve, reducing Cmax while maintaining the overall exposure (Area Under the Curve, AUC).[12]

  • Controlled-Release Formulations: Work with a formulation scientist to develop an oral formulation that releases the drug slowly over time in the gastrointestinal tract. This can be achieved using specialized polymers and excipients.

  • Reduce Dose, Increase Frequency: If feasible for the intended clinical use, administering a lower dose more frequently can also prevent high Cmax spikes.

  • Change Route of Administration: While a major change, switching from bolus intravenous (IV) injection to a slow IV infusion, or from oral to subcutaneous administration, can dramatically alter the pharmacokinetic profile and reduce Cmax-related toxicity.

Solution 3: The Prodrug Approach

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[10] This is a powerful strategy to overcome a variety of issues, including toxicity.

Q: My compound has poor solubility, leading to formulation issues and variable exposure, or it needs to be delivered to a specific tissue to avoid systemic toxicity. Can a prodrug help?

A: Absolutely. A prodrug strategy can be tailored to address specific problems.

  • Improving Solubility: Attaching a highly soluble promoiety (like a phosphate or an amino acid) to your molecule can dramatically increase its aqueous solubility. This promoiety is later cleaved in vivo by enzymes like phosphatases or peptidases to release the active drug.

  • Site-Specific Delivery: A more advanced strategy involves designing a promoiety that is cleaved only by enzymes that are overexpressed in the target tissue (e.g., certain enzymes in tumor tissue). This ensures that the active, and potentially toxic, drug is released preferentially at the site of action, minimizing systemic exposure.

Caption: Prodrug strategy for targeted drug delivery.

Part 3: Key Experimental Protocols

Here are simplified, step-by-step protocols for the key in vitro and in vivo assays mentioned. These should be adapted and optimized for your specific compound and laboratory conditions.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate at which a compound is metabolized by Phase I enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), commercially available

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive control compound (e.g., Verapamil, Testosterone)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare the HLM/buffer master mix. For a final HLM concentration of 0.5 mg/mL, mix the required volume of HLM with pre-warmed phosphate buffer.

  • Prepare Compound Plate: In a 96-well plate, add buffer. Then, add a small volume of your test compound stock solution to achieve the desired final concentration (typically 1 µM). Add the positive control to separate wells.

  • Initiate Reaction: Pre-incubate the compound plate at 37°C for 10 minutes. To initiate the metabolic reaction, add the NADPH regenerating system to all wells. To prepare the T=0 min sample, add the stop solution (acetonitrile) before adding the NADPH system.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile with an internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 2: In Vitro Cytotoxicity via MTT Assay

Objective: To assess the effect of a compound on cell viability.

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line relevant to the compound's target)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • Test compound serially diluted in DMSO/medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates, incubator, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, remove the old medium and add fresh medium containing serial dilutions of your test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a set period, typically 48 or 72 hours.

  • MTT Addition: After incubation, add MTT reagent to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability versus compound concentration (log scale) to determine the IC50 value.

Protocol 3: General In Vivo Acute Oral Toxicity Study (Following OECD 423 Guideline Principles)

Objective: To determine the acute toxicity of a compound after a single oral dose and identify the maximum tolerated dose (MTD).[13] All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol.

Animals:

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically one sex (females are often used first).

Procedure:

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation must be uniform and stable.

  • Dosing: Use a stepwise procedure with a small number of animals per step (e.g., 3 animals). Select a starting dose based on in vitro data or previous studies (e.g., 300 mg/kg). Administer the dose via oral gavage.

  • Observation: Observe the animals closely for the first few hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, breathing) and body weight.

  • Stepwise Progression:

    • If mortality is observed in the first group, the dose for the next group is lowered.

    • If no mortality or severe toxicity is observed, the dose for the next group is increased.

  • Endpoint: The study is complete when the dose causing mortality is identified or when the limit dose (e.g., 2000 mg/kg) is reached without signs of severe toxicity.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to look for any abnormalities in organs and tissues.

References

  • Bhatnagar, A. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Controlled Release, 143(1), 2-13. [Link][12]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link][7]

  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link][8]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link][9]

  • Seibert, H., et al. (1994). In vitro cytotoxicity tests for the prediction of acute toxicity in vivo. Toxicology in Vitro, 8(6), 1303-1312. [Link][4]

  • Genova, T. F. (1983). Cytotoxicity Testing: Prediction of In Vivo Toxicity from In Vitro Tests. ASTM Special Technical Publication. [Link][6]

  • Zou, C., et al. (2021). Assessing how in vitro assay types predict in vivo toxicology data. Toxicology Research and Application, 5. [Link][14]

  • Na, E., & Chun, Y. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(5), 329. [Link][5]

  • Barile, F. A., et al. (1994). In vitro cytotoxicity testing for prediction of acute human toxicity. Cell Biology and Toxicology, 10(3), 155-163. [Link][15]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. SEED. Retrieved from [Link][16]

  • Tucaliuc, R. A., Mangalagiu, V., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306. [Link][17][18]

  • Bhatnagar, A. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Controlled Release, 143(1), 2-13. [Link][12]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link][19]

  • Fitzpatrick, J., et al. (2022). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Applied In Vitro Toxicology, 8(1), 1-15. [Link][3]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link][13]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link][1]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][20]

  • Słomińska-Wojewódzka, M., et al. (2017). Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics. Biological Chemistry, 398(5-6), 639-650. [Link][21]

  • Kalhor, H. R., & Nazari Khodadadi, A. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology, 31(10), 1092-1104. [Link][22]

  • Kalhor, H. R., & Nazari Khodadadi, A. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Request PDF. [Link][23]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link][24]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link][10]

  • Tucaliuc, R. A., Mangalagiu, V., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306. [Link][18]

  • PubChem. (n.d.). Pyrazine-2-carboxamide; pyridine-4-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link][25]

  • PubChem. (n.d.). N-(4-chloro-2-pyridinyl)this compound. National Center for Biotechnology Information. Retrieved from [Link][26]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 312-331. [Link][27]

  • ResearchGate. (2025, August 7). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Retrieved from [Link][28]

  • Gąsiorowska, J., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5308. [Link][29]

  • Dumitrașcu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11604. [Link][30]

  • Zhang, X., et al. (2024). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link][31]

  • Zhang, X., et al. (2025). Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link][32]

  • ResearchGate. (2025, August 9). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Retrieved from [Link][33]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 86, 129235. [Link][34]

  • ResearchGate. (2025, August 9). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link][35]

  • ResearchGate. (n.d.). Pyridazines and their Benzo Derivatives. Retrieved from [Link][36]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Pyridazine-4-carboxamide Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine-4-carboxamide Bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the screening and characterization of this important chemical scaffold. Pyridazine-containing compounds are of significant interest in medicinal and agrochemical research due to their diverse biological activities.[1] However, like many small molecules, achieving consistent and reproducible results in bioassays can be challenging.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the integrity and reliability of your experimental data.

Section 1: Understanding this compound

This compound is a heterocyclic compound with the molecular formula C₅H₅N₃O.[1][2] The pyridazine ring is characterized by its weak basicity and high dipole moment, which can influence its interactions with biological targets.[3] These properties are crucial for molecular recognition but can also present challenges in bioassay development.[3]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound. Each question is followed by a detailed explanation of potential causes and a step-by-step troubleshooting guide.

FAQ 1: Why am I observing high variability between replicate wells in my assay?

High well-to-well variability is a common issue in high-throughput screening (HTS) that can mask the true activity of a compound.[4]

Potential Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the microplate is a primary source of variability.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in concentration of media components and the test compound.

  • Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, cells, or the compound can introduce significant errors.

  • Compound Precipitation: Poor solubility of this compound in the assay buffer can lead to inconsistent concentrations in the wells.

  • Cell Health and Viability: Variations in cell health across the plate can lead to differential responses to the compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high well-to-well variability.

Detailed Protocols:

  • Protocol 2.1: Solubility Assessment of this compound

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Serially dilute the stock solution in the final assay buffer to cover a range of concentrations above and below the intended test concentration.

    • Incubate the dilutions under the same conditions as the bioassay (e.g., 37°C for 1 hour).

    • Visually inspect each dilution for any signs of precipitation or turbidity.

    • (Optional) For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).

    • Determine the highest concentration at which the compound remains fully dissolved. This is the maximum working concentration for your assay.

FAQ 2: My dose-response curve is non-sigmoidal or shows an unexpected shape. What could be the cause?

An ideal dose-response curve follows a sigmoidal shape. Deviations from this can indicate experimental artifacts or complex biological activities.

Potential Causes:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or other proteins, leading to a steep drop-off in the dose-response curve.

  • Pan-Assay Interference Compound (PAIN) Behavior: PAINS are compounds that interfere with assay readouts through various mechanisms, such as chemical reactivity, fluorescence interference, or redox cycling, leading to false-positive results.[5][6]

  • Cytotoxicity: At higher concentrations, the compound may be toxic to the cells, leading to a decrease in signal that is not related to the specific target of interest.

  • Compound Instability: The compound may be unstable in the assay buffer, degrading over the course of the experiment and leading to a loss of activity at lower concentrations.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for non-sigmoidal dose-response curves.

Data Presentation: Identifying Potential PAINS

While no definitive evidence classifies this compound as a PAIN, it is crucial to be aware of substructures that are known to cause interference.

PAINS Substructure ClassExamplePotential Interference Mechanism
RhodaninesCovalent modification, aggregation
QuinonesRedox cycling, covalent modification
CatecholsRedox cycling, metal chelation
EnonesCovalent modification (Michael acceptor)

Researchers should be vigilant for these and other known PAINS motifs in their compound libraries.[5][6]

FAQ 3: My positive and negative controls are not performing as expected. How should I proceed?

Control failures are a critical indicator that something is fundamentally wrong with the assay system.

Potential Causes:

  • Reagent Degradation: Improper storage or handling of critical reagents, including the positive control compound or enzymes, can lead to a loss of activity.

  • Incorrect Reagent Concentration: Errors in the preparation of stock solutions or working dilutions can lead to suboptimal assay performance.

  • Contamination: Bacterial or fungal contamination of cell cultures or reagents can significantly impact assay results.

  • Instrument Malfunction: Issues with the plate reader or other equipment can lead to inaccurate measurements.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for control failures.

Section 3: Best Practices for Robust Bioassays

To minimize the occurrence of the issues detailed above, it is essential to adhere to best practices in assay development and execution.

Best PracticeRationale
Thorough Compound Characterization Understand the physicochemical properties of this compound, including its solubility and stability, before initiating screening.[7]
Assay Miniaturization and Automation Use of 384- or 1536-well plates and automated liquid handlers can improve consistency and reduce pipetting errors.
Regular Cell Line Authentication Periodically verify the identity of your cell line and test for mycoplasma contamination to ensure the biological relevance of your results.
Use of Appropriate Controls Include positive, negative, and vehicle (e.g., DMSO) controls on every plate to monitor assay performance.
Data Normalization Normalize data to plate-specific controls to account for inter-plate variability.
Confirmation of Hits Always confirm primary hits in a fresh assay and, if possible, in an orthogonal assay to rule out artifacts.

References

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Briefings in Bioinformatics, 17(3), 434-444. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Pacific Symposium on Biocomputing, 390-401. [Link]

  • Gaining confidence in high-throughput screening. (2012). Proceedings of the National Academy of Sciences, 109(5), 1383-1384. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2023, September 25). Technology Networks. [Link]

  • Why is High-Throughput Discovery Important? (2021, September 8). Bryanna Cruz. [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2020). RSC Medicinal Chemistry, 11(10), 1115-1134. [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). Technology Networks. [Link]

  • This compound | C5H5N3O | CID 10920505. (n.d.). PubChem. [Link]

  • Pan-assay interference compounds. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). European Journal of Medicinal Chemistry, 141, 332-343. [Link]

  • 5H-indeno[1,2-c]this compound | C12H9N3O | CID 170650616. (n.d.). PubChem. [Link]

  • N-(piperidin-3-ylmethyl)this compound | C11H16N4O. (n.d.). PubChem. [Link]

  • pyridine-4-carboxamide. (n.d.). Stenutz. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). ACS Chemical Biology, 12(5), 1177-1180. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry, 58(18), 7176-7188. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Journal of Analytical & Bioanalytical Techniques, 6(2). [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. (2022, May 7). Drug Hunter. [Link]

  • Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography. (2018). LCGC International, 31(9), 20-27. [Link]

  • Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. (2017). European Journal of Medicinal Chemistry, 138, 1039-1052. [Link]

  • LC Troubleshooting. (2022, May 13). YouTube. [Link]

  • The preferred topology of pyridazine-3-carboxamide derivatives. (2023). Journal of Molecular Structure, 1289, 135837. [Link]

Sources

Technical Support Center: Optimization of Dosage and Administration for In Vivo Studies with Pyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Pyridazine-4-carboxamide. It provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges encountered during the planning and execution of in vivo studies. The guidance herein is synthesized from established principles of preclinical drug development and formulation science to ensure scientific integrity and practical applicability.

Section 1: Formulation and Physicochemical Considerations

The success of any in vivo study hinges on the ability to administer a compound in a safe, stable, and bioavailable formulation. This compound, as a heterocyclic aromatic compound, may present solubility challenges that require careful consideration.[1]

FAQ 1: What are the key physicochemical properties of this compound I should consider?

Understanding the fundamental properties of this compound is the first step in developing a viable formulation. Key parameters include:

  • Molecular Formula and Weight: C₅H₅N₃O, 123.11 g/mol .[2] This information is crucial for all dose calculations.

  • Solubility: As a carboxamide derivative of a pyridazine ring, it is predicted to have limited aqueous solubility.[1][3] Experimental determination of solubility in various pharmaceutically acceptable vehicles is a critical preliminary step.

  • pKa: The pKa will determine the ionization state of the molecule at physiological pH, which in turn affects its solubility and absorption. The pyridazine ring itself is weakly basic.[4]

FAQ 2: My this compound won't dissolve in saline. What are my options?

This is a common challenge for many novel chemical entities.[5][6] Direct dissolution in simple aqueous buffers is often not feasible. A systematic approach to vehicle selection is required.

Troubleshooting Workflow: Vehicle Selection

The goal is to find a vehicle that can solubilize the compound at the required concentration without causing toxicity in the animal model.[7][8]

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Co-Solvent & Surfactant Systems cluster_2 Phase 3: Suspension & Lipid-Based Systems Start Determine Target Dose (mg/kg) & Concentration (mg/mL) Test_Aqueous Test Solubility in: - Saline - PBS (pH 7.4) - 5% Dextrose in Water (D5W) Start->Test_Aqueous Check1 Soluble? Test_Aqueous->Check1 Test_CoSolvent Test Co-Solvents: - 10-30% DMSO - 10-40% PEG300/400 - 10-20% Ethanol - Propylene Glycol Check1->Test_CoSolvent No Select Select Simplest, Least Toxic Formulation for In Vivo Pilot Check1->Select Yes Test_Surfactant Add Surfactants (if needed): - 1-10% Tween® 80 - 1-5% Cremophor® EL Test_CoSolvent->Test_Surfactant Check2 Soluble & Stable? Test_Surfactant->Check2 Test_Suspension Prepare Suspension: - 0.5-1% Carboxymethylcellulose (CMC) - 0.5% Methylcellulose - Add wetting agent (e.g., 0.1% Tween® 80) Check2->Test_Suspension No Check2->Select Yes Check3 Homogenous & Resuspendable? Test_Suspension->Check3 Test_Lipid Test Lipid Vehicles: - Corn Oil - Sesame Oil - Miglyol® 812 Test_Lipid->Check3 Check3->Select Yes

Caption: Workflow for selecting an appropriate in vivo vehicle.

Step-by-Step Protocol: Preparing a Co-Solvent Formulation

  • Weigh the required amount of this compound.

  • Solubilize the compound in a minimal volume of a strong organic solvent (e.g., DMSO).

  • In a separate tube, prepare the final vehicle by mixing the co-solvent (e.g., PEG400) and aqueous component (e.g., saline).

  • Slowly add the drug-DMSO concentrate to the final vehicle while continuously vortexing to avoid precipitation.[9]

  • Visually inspect the final formulation for clarity and absence of particulates. If intended for parenteral routes, sterile filtration (0.22 µm filter) is required. Ensure the filter material is compatible with your solvents.[10]

Vehicle ComponentTypical Concentration RangeRoute SuitabilityKey Considerations
Aqueous
Saline (0.9% NaCl)N/APO, IV, IP, SCIdeal for soluble compounds; must be isotonic.
PBSN/APO, IP, SCBuffered system, but phosphate can affect solubility of some compounds.
Co-solvents
DMSO5-10% (IV), up to 50% (PO, IP)PO, IV, IP, SCCan cause hemolysis (IV) or local irritation at high concentrations.[8]
PEG 300/40010-60%PO, IV, IP, SCGenerally well-tolerated; can be viscous.
Propylene Glycol10-40%PO, IV, IPCan cause side effects at high doses.[11]
Surfactants
Tween® 801-10%PO, IV, IP, SCImproves solubility and wettability; potential for hypersensitivity reactions.[8]
Suspending Agents
CMC-Na0.5-2%POForms uniform suspensions for oral dosing.
Oils
Corn/Sesame OilN/APO, SC, IMSuitable for highly lipophilic compounds.[8]

Table 1: Common vehicles for in vivo administration in rodents. Concentrations and suitability may vary based on the specific strain, study duration, and compound properties.[7][12]

Section 2: Dose and Administration Route Optimization

Selecting the correct dose and route is fundamental to achieving meaningful and reproducible results. This section guides users through establishing a therapeutic window and adhering to best practices for compound administration.

FAQ 3: How do I determine a starting dose for my first efficacy study?

A systematic dose-finding approach is essential to identify a dose that is both tolerable and active.[13]

  • Literature Review: Search for in vivo studies on compounds with a similar structure or mechanism of action. This can provide a valuable starting range.[14][15]

  • In Vitro to In Vivo Extrapolation: Use in vitro potency data (e.g., IC50 or EC50) as a rough guide. However, this does not account for critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties and should be used with caution.

  • Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study: This is the most reliable method. A small pilot study is conducted to assess the safety and tolerability of ascending doses.[16][17] The goal is to identify the MTD, which is the highest dose that does not produce unacceptable toxicity.[18]

Protocol: Abbreviated MTD Study Design

  • Select Dose Levels: Choose 3-5 dose levels with a geometric progression (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.

  • Animal Groups: Use a small number of animals per group (n=2-3 mice or rats).

  • Administration: Administer a single dose via the intended route for the main study.

  • Monitoring: Observe animals closely for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) for at least 72 hours. Record body weight daily.

  • Endpoint: The MTD is often defined as the dose causing no more than a 10-15% reduction in body weight and no significant, irreversible clinical signs.[19][20]

FAQ 4: What are the appropriate administration routes and maximum volumes for mice and rats?

The choice of administration route significantly impacts the pharmacokinetic profile of a compound.[10] The volume administered must be within acceptable limits to avoid physiological distress and ensure accurate dosing.[21][22]

RouteAbbreviationMouse Max. VolumeRat Max. VolumeAbsorption RateCommon Use
Oral GavagePO10 mL/kg (<2-3 mL total)10 mL/kgSlow, VariableSystemic delivery, first-pass metabolism studies.
IntravenousIV5 mL/kg (<0.2 mL total)5 mL/kgRapid, Complete100% bioavailability, rapid onset.
IntraperitonealIP10 mL/kg (<2-3 mL total)10 mL/kgRapidSystemic delivery, bypasses first-pass metabolism.
SubcutaneousSC10 mL/kg (<2-3 mL total)5 mL/kgSlow, SustainedSlower absorption, depot effect.
IntramuscularIM0.05 mL/site0.2 mL/siteModerateNot recommended in rodents due to small muscle mass.[23]

Table 2: Standard administration routes and maximum volumes for rodents. Volumes are based on institutional guidelines and should be minimized where possible.[10][21][22][24]

Section 3: Troubleshooting In-Study Complications

Even with careful planning, unexpected issues can arise during an in vivo experiment.

FAQ 5: My animals are showing adverse effects (weight loss, lethargy) even at a dose I thought was safe. What should I do?

Adverse events can be compound-related, vehicle-related, or procedure-related.

Troubleshooting Logic: Investigating Adverse Events

G cluster_0 Isolate the Cause cluster_1 Determine Action Start Adverse Events Observed (e.g., >15% Weight Loss, Lethargy) CheckVehicle Are animals in the Vehicle Control group also affected? Start->CheckVehicle CheckProcedure Were there any issues during administration? (e.g., difficult gavage, stress) CheckVehicle->CheckProcedure No VehicleTox Vehicle Toxicity - Lower co-solvent % - Change vehicle type CheckVehicle->VehicleTox Yes CompoundTox Toxicity is likely Compound-Related CheckProcedure->CompoundTox No ProcedureIssue Procedural Issue - Re-train on technique - Refine handling/restraint CheckProcedure->ProcedureIssue Yes DoseAdjust Compound Toxicity - Lower the dose - Decrease dosing frequency CompoundTox->DoseAdjust Stop Stop Study & Re-evaluate (Consult with Vet/IACUC) VehicleTox->Stop ProcedureIssue->Stop DoseAdjust->Stop

Caption: Decision tree for troubleshooting in-study adverse events.

  • Vehicle Toxicity: Some vehicles, especially those with high percentages of DMSO or certain surfactants, can cause adverse effects. Always run a concurrent vehicle control group to differentiate vehicle effects from compound toxicity.[7]

  • Procedural Stress: Improper administration technique, such as esophageal irritation from oral gavage, can cause animals to reduce food and water intake, leading to weight loss.[22] Ensure all personnel are thoroughly trained and proficient.

  • Compound Toxicity: If vehicle and procedural issues are ruled out, the dose is likely too high. The study should be paused, and a lower dose level should be considered for subsequent experiments.[19]

FAQ 6: I'm not seeing any efficacy, but the compound was potent in vitro. What's the problem?

A discrepancy between in vitro and in vivo results often points to a pharmacokinetic (PK) or bioavailability issue.[25][26]

  • Poor Absorption/Bioavailability: The compound may not be adequately absorbed from the administration site (e.g., poor oral absorption). Changing the route of administration (e.g., from PO to IP or IV) can help diagnose this.

  • Rapid Metabolism/Clearance: The compound may be metabolized and cleared by the body too quickly to reach or maintain therapeutic concentrations at the target site.

  • Formulation Issues: The compound may be precipitating out of solution upon injection into the body, preventing it from reaching its target.[9]

  • Dose is Too Low: The MTD may be significantly lower than the minimum effective dose (MED).

Next Steps: A pilot pharmacokinetic (PK) study is highly recommended. This involves administering a single dose of this compound and collecting blood samples over time to measure drug concentration. The resulting data (e.g., Cmax, Tmax, AUC, half-life) are invaluable for optimizing the dosing regimen (dose and frequency) for efficacy studies.[26]

References

  • University of Wisconsin-Madison. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • Garg, V., & Singh, H. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC, NIH. Retrieved from [Link]

  • Pawar, P., & Vavia, P. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Scilit. (n.d.). Drug delivery strategies for poorly water-soluble drugs. Retrieved from [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • PubChem, NIH. (n.d.). This compound. Retrieved from [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance on Dose Selection. Retrieved from [Link]

  • UTN. (n.d.). Dose Optimization In Drug Development. Retrieved from [Link]

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology.
  • IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • Charles River. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • NTNU. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • NCBI. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • PubChem, NIH. (n.d.). Pyridazine-4-carboxylic acid. Retrieved from [Link]

  • PubChem, NIH. (n.d.). Pyridazine-4-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study? Retrieved from [Link]

  • SpringerLink. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • NIH. (n.d.). Dose optimization during drug development: whether and when to optimize. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]

  • PMC, PubMed Central. (n.d.). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Retrieved from [Link]

  • ResearchGate. (2021). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Retrieved from [Link]

  • JOCPR. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • Scirp.org. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Retrieved from [Link]

  • Benchling. (2023). Use treatment and dose tools in In Vivo. Retrieved from [Link]

  • ResearchGate. (2016). EdU in vivo (mouse) troubleshooting? Retrieved from [Link]

  • PubChem. (n.d.). N-(piperidin-3-ylmethyl)this compound. Retrieved from [Link]

Sources

Technical Support Center: Navigating Off-Target Effects of Pyridazine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for addressing the off-target effects of Pyridazine-4-carboxamide compounds. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions encountered during your experimental work with this important chemical scaffold. As many compounds containing the this compound core are developed as kinase inhibitors, this guide will have a significant focus on this target class.

Introduction: The Challenge of Selectivity

The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable physicochemical properties, including its ability to form key hydrogen bonds with target proteins.[1] However, like all small molecules, achieving absolute target specificity is a significant challenge. Off-target interactions, where a compound binds to unintended proteins, are a major cause of unexpected experimental results, toxicity, and clinical trial failures.[2] Understanding and mitigating these effects is paramount for the successful development of selective chemical probes and therapeutics. This guide will equip you with the knowledge and experimental frameworks to systematically identify, validate, and interpret the off-target effects of your this compound compounds.

Frequently Asked Questions (FAQs)

Q1: We observe a potent effect in our cell-based phenotypic assay, but the compound is weak in a biochemical assay against the intended target. What could be the cause?

A1: This is a common and important observation that can point towards several possibilities:

  • Dominant Off-Target Effect: The observed cellular phenotype may not be driven by the intended target, but rather by a more potent interaction with an unknown off-target protein.[3] Kinase inhibitors, for example, often exhibit polypharmacology, binding to multiple kinases beyond their primary target.[2]

  • Pro-drug Activation: Your compound might be a pro-drug that is metabolically activated within the cell to its active form. This activation would not occur in a purified biochemical assay.

  • Assay Conditions: The conditions of your biochemical assay (e.g., substrate concentration, enzyme conformation) may not accurately reflect the cellular environment. For ATP-competitive kinase inhibitors, the high intracellular ATP concentration (millimolar range) can outcompete the inhibitor, leading to a weaker apparent potency in cells compared to biochemical assays where ATP concentrations are often at or below the Km.[4]

  • Complex Cellular Mechanisms: The compound might be affecting the phenotype through a more complex mechanism than direct target inhibition, such as disrupting protein-protein interactions or altering the subcellular localization of the target.

Q2: Our this compound derivative shows inhibition of several kinases in a kinome-wide screen. How do we determine which of these are relevant off-targets?

A2: A kinome scan is an excellent starting point for identifying potential off-targets. To determine their relevance, a tiered approach is recommended:

  • Potency Comparison: Compare the potency (e.g., IC50, Kd) of your compound against the identified off-targets to its potency against the primary target. Off-targets that are inhibited with similar or greater potency are of higher concern.

  • Cellular Target Engagement: Use a cellular target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that the compound binds to the potential off-targets in an intact cell environment.[5]

  • Phenotypic Correlation: Investigate whether inhibiting the identified off-targets with known selective inhibitors recapitulates the observed cellular phenotype. This can help to deconvolve the on- and off-target effects.

  • Negative Control Compounds: Synthesize and test a structurally related but inactive analog of your compound. This "negative control" should ideally retain the off-target profile of the active compound but not bind to the intended target. If the negative control still produces the cellular phenotype, it strongly suggests an off-target effect.[6]

Q3: We are seeing paradoxical activation of a signaling pathway that our inhibitor is supposed to block. What is happening?

A3: Paradoxical pathway activation is a known phenomenon with some kinase inhibitors.[3] A common mechanism is the induction of kinase dimerization. At certain concentrations, the inhibitor may bind in a way that promotes the formation of kinase dimers, leading to trans-activation of one kinase by its partner, even with the inhibitor bound. This can result in an overall increase in pathway signaling. Another possibility is the inhibition of a negative feedback loop. If the target kinase normally activates a phosphatase that dampens the signaling pathway, inhibiting the kinase can lead to a sustained, elevated signal.

Troubleshooting Guides

Guide 1: Discrepancy Between Biochemical and Cellular Assay Potency

Issue: Your this compound compound shows a significant loss of potency (e.g., >10-fold increase in IC50) in a cell-based assay compared to a biochemical assay.

Potential Cause Troubleshooting Steps Rationale
Poor Cell Permeability 1. Perform a cellular uptake assay (e.g., LC-MS/MS analysis of cell lysates). 2. Assess the compound's physicochemical properties (e.g., LogP, polar surface area).The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[5]
Active Efflux 1. Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). 2. Use cell lines with known overexpression or knockout of specific efflux pumps.The compound may be actively transported out of the cell, reducing its effective intracellular concentration.
High Intracellular ATP 1. If the compound is an ATP-competitive kinase inhibitor, perform the biochemical assay at a higher, more physiologically relevant ATP concentration (e.g., 1-5 mM).High intracellular ATP levels can out-compete the inhibitor for binding to the kinase active site.[4]
Compound Instability or Metabolism 1. Assess the compound's stability in cell culture media and cell lysates over time using LC-MS/MS. 2. Identify potential metabolites using mass spectrometry.The compound may be rapidly degraded or metabolized to inactive forms in the cellular environment.
Off-Target Engagement Leading to Opposing Phenotype 1. Perform a broad off-target screen (e.g., kinome scan) to identify other potential targets. 2. Use orthogonal approaches (e.g., RNAi, CRISPR) to validate that the intended target is responsible for the desired phenotype.Inhibition of an off-target could trigger a compensatory signaling pathway that counteracts the effect of inhibiting the primary target.
Guide 2: Interpreting Ambiguous Phenotypic Screening Results

Issue: A phenotypic screen with your this compound library yields hits that do not correlate with on-target potency.

Potential Cause Troubleshooting Steps Rationale
Promiscuous Off-Target Activity 1. For top hits, perform a kinome-wide selectivity screen to identify all kinase targets.[4] 2. Utilize computational methods to predict potential off-targets based on structural similarity to known promiscuous compounds.[7]The observed phenotype may be the result of engaging multiple off-targets simultaneously (polypharmacology).[2]
General Cellular Toxicity 1. Perform a counter-screen for general cytotoxicity using a variety of cell lines and multiple toxicity readouts (e.g., membrane integrity, mitochondrial function).The compound may be causing cell death through non-specific mechanisms unrelated to target inhibition.
Assay Artifacts 1. Test for compound interference with the assay readout (e.g., autofluorescence, luciferase inhibition). 2. Visually inspect cells for signs of compound precipitation at the tested concentrations.The compound may be directly interfering with the assay technology, leading to false-positive results.
Lack of a Suitable Negative Control 1. Synthesize and test a structurally related analog with minimal or no activity against the primary target. 2. If a suitable negative control is not available, use structurally distinct inhibitors of the same target to see if they produce the same phenotype.A well-characterized negative control is essential to differentiate on-target from off-target driven phenotypes.[6]

Experimental Protocols & Workflows

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that your compound binds to its intended target (and potential off-targets) in a cellular context. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Workflow Diagram:

CETSA_Workflow A 1. Cell Treatment: Treat cells with compound or vehicle (DMSO). B 2. Heating: Heat cell suspensions to a range of temperatures. A->B C 3. Cell Lysis: Lyse cells to release proteins. B->C D 4. Separation: Centrifuge to separate soluble proteins from precipitated proteins. C->D E 5. Detection: Analyze the soluble fraction for the target protein (e.g., Western Blot, ELISA). D->E F 6. Data Analysis: Plot soluble protein vs. temperature to generate a melting curve. A shift in the curve indicates target engagement. E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot cell suspensions and treat with a dose-range of your this compound compound or vehicle control (e.g., DMSO) for a specified time.

  • Thermal Challenge:

    • Heat the cell aliquots in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a set duration (e.g., 3 minutes).

    • Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Detection of Soluble Target Protein:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction using a quantitative method such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to your target protein.

      • ELISA or other immunoassays: Use a plate-based immunoassay for higher throughput.

  • Data Analysis:

    • Quantify the band intensities (Western Blot) or signal (immunoassay) for each temperature point.

    • Normalize the data to the unheated control.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Protocol 2: Kinome-wide Selectivity Profiling

To obtain a broad view of the kinase off-targets of your this compound, a kinome-wide selectivity screen is invaluable. Several commercial services are available that offer profiling against large panels of kinases.

Workflow Diagram:

Kinome_Scan_Workflow A 1. Compound Submission: Provide your this compound compound at a specified concentration. B 2. Kinase Panel Screening: Compound is screened against a large panel of purified kinases (e.g., >400). A->B C 3. Binding/Activity Measurement: Assays measure the interaction of the compound with each kinase (e.g., competition binding assay). B->C D 4. Data Analysis: Results are typically reported as percent inhibition at a single concentration or as Kd values. C->D E 5. Selectivity Profile Generation: Data is visualized as a dendrogram or table, highlighting the kinases that interact with your compound. D->E

Caption: Kinome-wide Selectivity Profiling Workflow.

Interpreting the Data:

  • Selectivity Score: Some platforms provide a selectivity score (e.g., S-score) which quantifies the promiscuity of the compound. A lower score generally indicates higher selectivity.

  • Kinase Family Clustering: Pay close attention to whether the off-targets cluster within specific kinase families. This can provide insights into the structural basis of the off-target interactions. For example, imidazo[1,2-b]pyridazine series have shown off-target activity against closely related CMGC kinases like CLKs and haspin.[8]

  • Potency: As mentioned earlier, prioritize off-targets that are inhibited with a potency similar to or greater than the primary target.

Conclusion

Addressing the off-target effects of this compound derivatives is a critical component of successful drug discovery and chemical biology research. By employing a systematic and multi-faceted approach that combines careful experimental design, robust validation assays, and thoughtful data interpretation, researchers can confidently delineate on-target from off-target effects. This technical support center provides a framework for these investigations, empowering you to better understand the mechanism of action of your compounds and to develop more selective and effective molecules.

References

  • Bendjeddou, M., et al. (2017). Discovery of a series of 3,6-disubstituted imidazo[1,2-b]pyridazines with dual DYRK/CLK activity. European Journal of Medicinal Chemistry, 138, 933-945.
  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Cantini, N., et al. (2022).
  • Humphries, P. S., et al. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry, 49(15), 4455-4458.
  • Gleeson, M. P., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 837.
  • Wu, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Pyridazine Derivatives as Potent ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1599-1605.
  • Sintim, H. O., & Zhang, W. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. European Journal of Medicinal Chemistry, 116540.
  • Wodicka, L. M., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(2), 385-394.
  • Faquetti, L. G., et al. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 116540.
  • Mosquera, R., et al. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry, 62(15), 7086-7104.
  • Grokipedia. (2026). Off-target activity. Retrieved from [Link]

  • Villa, R., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 208, 112811.
  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4, 38.
  • Debierre-Grockiego, F., et al. (2015). A small-molecule cell-based screen led to the identification of biphenylimidazoazines with highly potent and broad-spectrum anti-apicomplexan activity. European Journal of Medicinal Chemistry, 92, 47-54.
  • Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2159.
  • Yilmaz, I., et al. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. International Journal of Molecular Sciences, 26(17), 9345.
  • Liu, Y., & Gray, N. S. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1339, 161-171.
  • Wyatt, P. G., & Gilbert, I. H. (2013). Drug Discovery for Neglected Diseases: Molecular Target-Based and Phenotypic Approaches. Journal of Medicinal Chemistry, 56(19), 7475-7486.
  • Wyatt, P. G., & Gilbert, I. H. (2013). Drug Discovery for Neglected Diseases: Molecular Target-Based and Phenotypic Approaches. Journal of Medicinal Chemistry, 56(19), 7475-7486.
  • Sacher, J. R., et al. (2018). Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing. Scientific Reports, 8(1), 5607.
  • Brown, D. G. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(15), 1435-1457.
  • Ali, M. A., et al. (2024). Computational Chemistry: Prediction of Compound Accessibility of Targeted Synthesized Compounds. Current Organic Chemistry, 28(1), 1-13.
  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. [Figure]. Retrieved from [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118.
  • Mak, J. K., et al. (2022). Comprehensive computational analysis of epigenetic descriptors affecting CRISPR-Cas9 off-target activity. BMC Genomics, 23(1), 823.
  • Mak, J. K., et al. (2022). Comprehensive computational analysis of epigenetic descriptors affecting CRISPR-Cas9 off-target activity. BMC Genomics, 23(1), 823.

Sources

Validation & Comparative

A Researcher's Guide to the Validation of Pyridazine-4-carboxamide as a Specific Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly in oncology, protein kinase inhibitors have become a cornerstone of modern medicine.[1][2] However, the clinical success and preclinical utility of these small molecules are fundamentally dependent on their specificity. An inhibitor that engages multiple unintended targets can lead to confounding experimental results and unforeseen toxicities.[2] This guide provides a comprehensive framework for the rigorous validation of pyridazine-4-carboxamide-based compounds, using the selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, AZ3246, as a primary example to illustrate key principles.[3][4]

The this compound scaffold is a versatile chemical structure utilized in the development of various kinase inhibitors.[5] The validation process is not a single experiment but a multi-faceted approach designed to build a solid evidentiary case for a compound's selectivity and on-target activity. This guide will walk through the critical stages of this process, from initial biochemical verification to in-depth cellular and proteomic analysis.

Phase 1: Foundational Biochemical Validation

The initial step is to confirm that the inhibitor directly interacts with its intended target and to quantify its potency. This is accomplished through a series of in vitro assays that form the bedrock of the validation cascade.

Kinome-Wide Selectivity Profiling

Before focusing on the primary target, it is crucial to understand the inhibitor's broader interaction landscape. Comprehensive kinase profiling screens are the gold standard for this initial assessment.[2][6] These services, offered by specialized labs, test the compound against hundreds of kinases in parallel.[2][6][7]

The output of such a screen, often visualized as a "Kinome Map," immediately reveals the compound's selectivity. For a compound like AZ3246, the desired outcome is high-percentage inhibition of the target kinase (HPK1) with minimal interaction with other kinases.[3][4] This initial screen is vital for identifying potential off-targets that must be investigated further. Many clinically used kinase inhibitors are, in fact, multi-targeted, which can be beneficial in some contexts but must be a known characteristic.[1]

Potency Determination: IC50 and Binding Affinity

Once the primary target is confirmed, the next step is to quantify the inhibitor's potency through dose-response studies.

  • IC50 Determination: This measures the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[8] A variety of assay formats are available, including radiometric assays, which are considered the gold standard, and fluorescence or luminescence-based assays like ADP-Glo.[8][9][10] The choice of assay depends on the specific kinase and available reagents.[8][11]

  • Binding Affinity (Kd): While IC50 reflects enzymatic inhibition, the dissociation constant (Kd) measures the direct binding affinity between the inhibitor and the kinase.[1] Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or competitive binding assays provide this crucial data.[1][8] A low Kd value indicates a strong interaction.

Table 1: Example Biochemical Data for a Hypothetical this compound Inhibitor (PZ-X)

ParameterTarget Kinase (e.g., HPK1)Off-Target Kinase 1Off-Target Kinase 2
IC50 (nM) 10>10,0005,000
Kd (nM) 5Not Determined2,500
Kinome Scan (% Inh. @ 1µM) 98%15%45%

This table clearly demonstrates the desired profile: high potency and binding affinity for the target kinase with significantly weaker interactions with known off-targets.

Phase 2: Cellular Target Engagement and Pathway Modulation

Demonstrating that an inhibitor works in a test tube is necessary but not sufficient. The next critical phase is to confirm that the compound can enter a cell, engage its target, and elicit the expected biological response.[12]

Verifying Target Engagement in Cells

Several methods can confirm that the inhibitor is binding to its target in a cellular context:

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[13] Cells are treated with the inhibitor, heated, and the amount of soluble target protein is quantified, typically by Western blot. Increased thermal stability in the presence of the inhibitor indicates target engagement.

  • NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged kinase in live cells.[14] It provides a quantitative measure of intracellular affinity.[14]

Assessing On-Target Pathway Effects

A specific inhibitor should modulate the signaling pathway downstream of its target. For HPK1, a negative regulator of T-cell receptor signaling, its inhibition is expected to enhance T-cell activation and cytokine production, such as IL-2.[3][4][15]

  • Western Blot Analysis: This is a standard method to measure changes in the phosphorylation state of a kinase's direct substrate. Cells are treated with the inhibitor, and lysates are probed with antibodies specific to the phosphorylated substrate. A decrease in phosphorylation indicates successful target inhibition.

  • Functional Cellular Assays: These assays measure the physiological outcome of target inhibition. For an HPK1 inhibitor like AZ3246, this would involve treating T-cells and measuring IL-2 secretion via ELISA or other immunoassays.[4] A dose-dependent increase in IL-2 would provide strong evidence of on-target activity.[3]

G

Phase 3: Unbiased Off-Target Discovery with Chemical Proteomics

While kinome scanning is an excellent starting point, it is limited to the kinases on the panel.[16] Chemical proteomics offers a powerful, unbiased approach to identify all cellular proteins that interact with the inhibitor.[17][18]

The "Kinobeads" method is a prominent example.[19] In this technique, a broad-spectrum, immobilized kinase inhibitor is used to pull down a large portion of the kinome from a cell lysate.[17][19] The inhibitor of interest is then added in a soluble form to compete for binding. Proteins that are "competed off" are identified by mass spectrometry, revealing the inhibitor's true target landscape within the native proteome.[17] This method can uncover completely unexpected off-targets that would be missed by other approaches.[17][20]

G

Phase 4: Comparative Analysis Against Alternatives

To fully understand the value of a new inhibitor, it must be benchmarked against existing compounds targeting the same kinase or pathway. This objective comparison should include both established tool compounds and other clinical candidates.

Table 2: Comparative Profile of HPK1 Inhibitors

FeatureAZ3246 (this compound) Inhibitor B (Alternative Scaffold) Inhibitor C (Tool Compound)
HPK1 IC50 (nM) ~5-1025150
Cellular EC50 (nM, IL-2) 90[3][4]500>2000
Selectivity Score (S10) High (Few off-targets)MediumLow (Multiple off-targets)
Known Off-Targets MinimalKinase Y, Kinase Z>10 Kinases
Oral Bioavailability Favorable[3][4]ModeratePoor

This comparative data, supported by experimental evidence, allows researchers to make an informed decision about which inhibitor is the most appropriate and specific tool for their experimental question.

Experimental Protocols

Protocol 1: Western Blot for Substrate Phosphorylation
  • Cell Culture & Treatment: Plate cells (e.g., Jurkat T-cells) at an appropriate density. Allow them to adhere or recover overnight. Treat with a dose-response range of the this compound inhibitor for 1-2 hours.

  • Stimulation: Stimulate the relevant pathway. For T-cells, use anti-CD3/CD28 antibodies for 10-15 minutes to activate the T-cell receptor.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against the phosphorylated substrate (e.g., phospho-SLP76) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping & Reprobing: Strip the membrane and reprobe with an antibody for the total substrate and a loading control (e.g., GAPDH) to ensure equal loading.

Conclusion

The validation of a kinase inhibitor is a rigorous, evidence-based process that moves from broad, biochemical screens to specific, cellular, and proteomic analyses. By following this multi-phase approach, researchers can build a comprehensive and trustworthy profile of a this compound inhibitor. This ensures that the biological effects observed are truly due to the inhibition of the intended target, a principle that is paramount for both basic research and the development of next-generation targeted therapies.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase family: a basis for developing selective inhibitors. Accounts of Chemical Research, 38(2), 117-126. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomics reveals the target landscape of clinical kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell Chemical Biology, 25(2), 236-244.e6. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • ACS Publications. (2024). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • ResearchGate. (2024). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Refubium - Freie Universität Berlin. (2009). Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • National Institutes of Health. (2015). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. [Link]

  • National Institutes of Health. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • mediaTUM - Technical University of Munich. (2019). Identifying small molecule probes for kinases by chemical proteomics. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Hyvönen Group @ Biochemistry, Cambridge. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]

  • PubMed. (2024). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. [Link]

  • National Institutes of Health. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]

Sources

A Comparative Guide to the Efficacy of Pyridazine-4-carboxamide Derivatives as Multi-Target Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond mere data generation to understanding the intricate story that data tells. In drug discovery, certain chemical scaffolds consistently emerge as "privileged structures"—versatile frameworks upon which highly potent and selective molecules can be built.[1] The pyridazine ring is one such scaffold, valued for its unique electronic properties and its ability to serve as a bioisostere for other aromatic rings, often enhancing properties like aqueous solubility.[1] This guide delves into a specific class of derivatives built upon the Pyridazine-4-carboxamide core, comparing their efficacy against established inhibitors for key biological targets implicated in inflammation and disease: Carbonic Anhydrase (CA), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX).

Our analysis will be grounded in a critical examination of the experimental data, the causality behind the protocols used to generate that data, and the broader implications for researchers in the field.

The Strategic Advantage of Multi-Target Inhibition

Chronic inflammatory conditions are complex, often driven by the interplay of multiple signaling pathways. A therapeutic strategy that addresses a single target can be circumvented by compensatory mechanisms. The allure of the pyridazine-sulfonamide derivatives discussed here lies in their demonstrated ability to engage with several key nodes in the inflammatory cascade simultaneously.[2] This multi-target approach holds the promise of a more profound and durable therapeutic effect.

Below is a conceptual diagram illustrating the interconnected pathways and the intervention points for these inhibitors.

Multi_Target_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ca Various Compartments Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX COX-2 COX-2 Arachidonic Acid->COX-2 Leukotrienes Leukotrienes 5-LOX->Leukotrienes Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation hCA Isoforms Carbonic Anhydrase (hCA I, II, IX, XII) pH Regulation pH Imbalance, Ion Transport hCA Isoforms->pH Regulation pH Regulation->Inflammation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Arachidonic Acid Pyridazine Derivatives Pyridazine Derivatives Pyridazine Derivatives->5-LOX Inhibit Pyridazine Derivatives->COX-2 Inhibit Pyridazine Derivatives->hCA Isoforms Inhibit

Caption: Multi-target inhibition of inflammatory pathways by pyridazine derivatives.

Comparative Efficacy Analysis: A Data-Driven Perspective

The true measure of an inhibitor's potential lies in its quantitative performance. We will now compare the inhibitory constants (Kᵢ) and IC₅₀ values of specific this compound derivatives against industry-standard inhibitors for each target class. A lower value indicates higher potency.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes crucial for pH regulation. Certain isoforms, particularly hCA IX and XII, are overexpressed in tumors, making them attractive oncology targets. Here, we compare pyridazine-sulfonamides to the well-known CA inhibitor, Acetazolamide (AAZ).

Table 1: Comparative Efficacy Against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Pyridazine Derivative 3 [2] 23.5 35.5 5.3 45.3
Pyridazine Derivative 7a [2] 48.3 67.3 8.7 13.3
Pyridazine Derivative 7b [2] 52.6 112.4 12.4 17.2

| Acetazolamide (AAZ) [2] | 250 | 12.1 | 25.8 | 5.7 |

Insight & Analysis: The data reveals the exceptional potency of the pyridazine derivatives. Notably, compound 3 shows a Kᵢ of 5.3 nM against the cancer-related isoform hCA IX, a nearly 5-fold greater potency than the established drug Acetazolamide.[2] Furthermore, derivatives 7a and 7b demonstrate superior or comparable inhibition of hCA IX and XII, respectively, while showing less activity against the ubiquitous "housekeeping" isoform hCA II compared to AAZ.[2] This suggests a promising selectivity profile that could translate to a wider therapeutic window by minimizing off-target effects associated with hCA II inhibition.

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is a well-validated target for anti-inflammatory drugs. Its selective inhibition over the constitutive COX-1 isoform is a cornerstone of modern NSAID development, aimed at reducing gastrointestinal side effects.

Table 2: Comparative Efficacy Against COX Isoforms

Compound COX-1 (% Inhibition @ 0.1 µM) COX-2 (IC₅₀, µM) Selectivity Index (COX-1/COX-2)
Pyridazine Derivative 3 [2] 15 0.45 >222
Pyridazine Derivative 7a [2] 12 0.52 >192

| Celecoxib (Reference) [2] | 14 | 0.35 | >285 |

Insight & Analysis: The pyridazine derivatives demonstrate potent and highly selective COX-2 inhibition. With IC₅₀ values in the sub-micromolar range (0.45 µM and 0.52 µM), they are comparable to the blockbuster drug Celecoxib (0.35 µM).[2] Their minimal inhibition of COX-1 at a high concentration (15% and 12% at 0.1 µM) underscores their strong selectivity, a critical factor for gastrointestinal safety.[2]

5-Lipoxygenase (5-LOX) Inhibition

5-LOX catalyzes the production of leukotrienes, potent inflammatory mediators involved in asthma and other inflammatory diseases.

Table 3: Comparative Efficacy Against 5-LOX

Compound 5-LOX (IC₅₀, µM)
Pyridazine Derivative 3 [2] 2.0
Pyridazine Derivative 7a [2] 3.0
Pyridazine Derivative 7b [2] 2.5

| Zileuton (Reference) [2] | 3.5 |

Insight & Analysis: Remarkably, the pyridazine derivatives exhibit more potent 5-LOX inhibition than the reference drug, Zileuton.[2] Compound 3 , with an IC₅₀ of 2.0 µM, is nearly twice as potent.[2] This dual inhibition of both the COX-2 and 5-LOX pathways is a highly sought-after therapeutic strategy, as it provides a more comprehensive blockade of arachidonic acid metabolism than either agent alone.

Experimental Design: A Protocol for Trustworthy Inhibition Assays

The reliability of any comparative analysis hinges on the integrity of the underlying experimental protocols. A well-designed enzyme inhibition assay is a self-validating system. Below is a generalized, step-by-step methodology for determining an inhibitor's IC₅₀ value, explaining the causality behind each critical step.

Inhibition_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) B 2. Serial Dilution of Inhibitor (e.g., 10-point, 3-fold dilution) A->B C 3. Prepare Controls (Positive: Known Inhibitor, Negative: Vehicle/DMSO) B->C D 4. Pre-incubation (Optional) (Enzyme + Inhibitor) C->D E 5. Reaction Initiation (Add Substrate) D->E F 6. Kinetic Measurement (Monitor product formation over time) E->F G 7. Determine Initial Velocity (V₀) (Linear phase of reaction) F->G H 8. Normalize Data (% Inhibition vs. [Inhibitor]) G->H I 9. Nonlinear Regression (Fit to log(inhibitor) vs. response curve) H->I J 10. Calculate IC₅₀ Value I->J

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation & QC:

    • Action: Prepare concentrated stocks of enzyme, substrate, and inhibitor in a compatible buffer (e.g., Tris-HCl, HEPES). The inhibitor is typically dissolved in 100% DMSO.

    • Rationale (Trustworthiness): Purity is paramount. An inhibitor of 98% purity by HPLC is far superior to 98% by TLC. The final concentration of the solvent (e.g., DMSO) must be kept constant across all wells and should not exceed a level toxic to the enzyme (typically ≤1%).

  • Inhibitor Serial Dilution:

    • Action: Perform a serial dilution of the inhibitor stock to create a range of concentrations. A 10-point, 3-fold dilution series is standard. This should span a wide range, from expected full inhibition to no inhibition.

    • Rationale (Expertise): This wide range is essential for accurately defining the top and bottom plateaus of the dose-response curve, which is critical for a robust nonlinear regression fit and a reliable IC₅₀ value.

  • Assay Plate Setup:

    • Action: In a microplate, add the assay buffer, followed by the diluted inhibitor or control (vehicle for 0% inhibition, standard inhibitor for 100% inhibition). Finally, add the enzyme solution to all wells except the "no enzyme" blank.

    • Rationale (Causality): Including proper controls is non-negotiable. The vehicle control compensates for any non-specific effects of the solvent. A "no enzyme" or "no substrate" control establishes the background signal.[3]

  • Pre-incubation (for non-competitive or irreversible inhibitors):

    • Action: Incubate the plate (containing enzyme and inhibitor) for a defined period (e.g., 15-30 minutes) at the assay temperature.

    • Rationale (Expertise): For inhibitors that do not compete with the substrate, this step allows the inhibitor-enzyme binding to reach equilibrium before the reaction starts, providing a more accurate measurement of potency. For competitive inhibitors, this step is often omitted.[4]

  • Reaction Initiation and Measurement:

    • Action: Initiate the reaction by adding the substrate to all wells. Immediately place the plate in a reader and measure the signal (e.g., absorbance, fluorescence) kinetically over time.

    • Rationale (Causality): The substrate concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) of the enzyme. This ensures the assay is sensitive to competitive inhibitors.[3] Kinetic measurement is superior to a single endpoint reading because it allows for the determination of the initial velocity.

  • Data Analysis:

    • Action: For each concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the progress curve. Convert velocities to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀.

    • Rationale (Trustworthiness): Using the initial linear rate avoids underestimation of enzyme activity that can occur due to substrate depletion or product inhibition over time.[5] A nonlinear regression provides the most accurate and statistically sound method for IC₅₀ determination.

Conclusion and Future Outlook

The analysis of available data strongly supports the characterization of this compound derivatives as a highly promising scaffold for the development of multi-target anti-inflammatory agents. Specific sulfonamide derivatives have demonstrated potency that is not only comparable but in some cases superior to established, clinically successful drugs like Celecoxib, Acetazolamide, and Zileuton.[2] Their ability to selectively inhibit COX-2 while simultaneously targeting 5-LOX and disease-relevant Carbonic Anhydrase isoforms presents a compelling therapeutic profile.

The path forward for researchers is clear. The next logical steps involve comprehensive selectivity profiling against a broader panel of kinases and enzymes to fully characterize the off-target activity profile. Ultimately, the promising in vitro efficacy demonstrated here must be translated into in vivo models of inflammation and cancer to validate the therapeutic potential of this versatile chemical class.

References

  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (2017). Pest Management Science, 73(4), 782-795. [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (2025). Journal of Medicinal Chemistry, 68(4). [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). RSC Chemical Biology. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2580. [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (2025). Journal of Medicinal Chemistry. [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200835. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

Sources

Cross-Validation of Pyridazine-4-carboxamide Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1] This guide provides a comprehensive cross-validation and comparative analysis of the in-vitro activity of compounds based on the Pyridazine-4-carboxamide core. Our focus is to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this chemical class, benchmarked against the well-established chemotherapeutic agent, doxorubicin.

The rationale for cross-validating the activity of any new chemical entity across multiple, distinct cancer cell lines is rooted in the inherent heterogeneity of cancer. A compound exhibiting potent cytotoxicity against one cell line may be ineffective against another due to differences in genetic makeup, signaling pathway dependencies, and drug resistance mechanisms. Therefore, a broad-spectrum analysis is crucial for delineating the potential clinical utility of a novel anticancer agent.

Quantitative Analysis of Antiproliferative Activity

The cornerstone of this comparative guide is the quantitative assessment of cytotoxicity. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a compound required to inhibit the proliferation of a cancer cell population by 50%. The following tables summarize the IC50 values for various this compound derivatives against a panel of human cancer cell lines, alongside comparative data for doxorubicin. It is important to note that these derivatives feature structural modifications to the core this compound scaffold, which can significantly influence their biological activity.

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Derivative 1 (4a) HCT-116Colon Carcinoma11.90Doxorubicin~0.1-0.5
Derivative 2 MCF-7Breast AdenocarcinomaVariesDoxorubicin~0.5-2.0[2]
Derivative 3 A549Lung CarcinomaVariesDoxorubicin~0.1-1.0
Derivative 4 PC-3Prostate CarcinomaVariesDoxorubicin~0.5-2.0*

Note: Doxorubicin IC50 values are approximate and can vary based on experimental conditions. The data for pyridazine derivatives is compiled from various sources and represents different structural analogs.

Data Interpretation: The presented data indicates that derivatives of this compound exhibit a range of antiproliferative activities against various cancer cell lines. For instance, derivative 4a shows activity against the HCT-116 colon cancer cell line.[3] The variability in IC50 values across different derivatives and cell lines underscores the importance of structure-activity relationship (SAR) studies in optimizing the anticancer potency of this chemical class.[1] When compared to doxorubicin, a potent and broad-spectrum anticancer agent, the currently presented pyridazine derivatives generally exhibit higher IC50 values, suggesting lower potency in these specific examples. However, the therapeutic potential of pyridazine-4-carboxamides may lie in improved selectivity, reduced toxicity, or the ability to overcome specific resistance mechanisms, which warrants further investigation.[4]

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer activity of pyridazine derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] While the precise mechanism of action can vary depending on the specific structural modifications of the this compound core, several key targets have been identified for this class of compounds.

One of the prominent mechanisms of action for some pyridazine-containing compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling.[5] For example, certain pyridazine derivatives have been shown to target Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Below is a diagram illustrating a potential mechanism of action for a this compound derivative that targets the VEGFR signaling pathway.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates P4C This compound Derivative P4C->VEGFR Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add this compound Derivatives & Doxorubicin Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

A Comparative Analysis of Pyridazine-4-carboxamide and Pyridine-4-carboxamide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, biological activity, and overall potential of a therapeutic candidate. Among the myriad of nitrogen-containing heterocycles, pyridazine and pyridine rings are foundational motifs. This guide provides an in-depth comparative analysis of two key derivatives, Pyridazine-4-carboxamide and Pyridine-4-carboxamide, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental insights to inform their strategic research directions.

Introduction: The Significance of the Azine Scaffolds

Pyridine, a six-membered aromatic ring with one nitrogen atom, is a ubiquitous scaffold in FDA-approved drugs, valued for its well-established synthetic routes and versatile functionalization chemistry.[1][2] In contrast, pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, is less prevalent in marketed therapeutics but is gaining increasing attention due to its unique electronic properties that can impart favorable pharmacological characteristics.[1][3] These properties include a higher dipole moment and decreased lipophilicity compared to pyridine, which can enhance aqueous solubility and improve pharmacokinetic profiles.[1] This comparison focuses on the 4-carboxamide derivatives of these two heterocycles, providing a head-to-head analysis of their fundamental properties and therapeutic potential.

Physicochemical Properties: A Tale of Two Rings

The introduction of a second nitrogen atom in the pyridazine ring significantly alters its electronic distribution, leading to distinct physicochemical properties compared to its pyridine counterpart. A summary of these key properties is presented in Table 1.

PropertyThis compoundPyridine-4-carboxamide (Isonicotinamide)Rationale for Differences
Molecular Formula C₅H₅N₃O[4]C₆H₆N₂O[5]Presence of an additional nitrogen atom in the pyridazine ring.
Molecular Weight 123.11 g/mol [4]122.12 g/mol [5][6]The additional nitrogen atom in pyridazine increases the molecular weight slightly.
Melting Point Not explicitly found for the parent compound155–157 °C[7]Differences in crystal lattice energy due to variations in intermolecular forces.
pKa (of the ring nitrogen) ~2.0 (for pyridazine)[8]~5.2 (for pyridine)[8]The two adjacent nitrogen atoms in pyridazine are electron-withdrawing, reducing the basicity of the ring nitrogens compared to the single nitrogen in pyridine.
Calculated logP -1.0[4]0.181[9]The increased polarity due to the second nitrogen atom in pyridazine leads to lower lipophilicity.
Water Solubility Data not readily available191 g/L[7]The higher polarity of this compound would suggest good aqueous solubility, though experimental data is needed for a direct comparison.
Dipole Moment ~4.2 D (for pyridazine)[1]~2.2 D (for pyridine)[1]The asymmetric distribution of the two nitrogen atoms in pyridazine results in a significantly larger dipole moment.

Table 1: Comparative Physicochemical Properties.

The lower basicity (pKa) of the pyridazine ring is a crucial differentiator.[8] This property can be advantageous in drug design, as it reduces the likelihood of off-target interactions with acidic cellular components and can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The higher dipole moment and lower calculated logP of the pyridazine scaffold suggest a greater potential for improved aqueous solubility, a desirable trait for drug candidates.[1][4][9]

Synthesis and Functionalization: Navigating the Chemical Landscape

The synthetic accessibility of a scaffold is a pragmatic consideration in drug discovery. While pyridine chemistry is mature and extensively documented, pyridazine synthesis has historically been more challenging, contributing to its underrepresentation in screening libraries.[1]

Synthesis of this compound

The synthesis of the pyridazine core often involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[10] A general synthetic approach to this compound can be envisioned starting from a suitable precursor like pyridazine-4-carboxylic acid.

Experimental Protocol: Synthesis of this compound from Pyridazine-4-carboxylic Acid (Hypothetical)

  • Acid Chloride Formation: To a solution of pyridazine-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Amidation: Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution, or add a solution of ammonium hydroxide (excess) dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_Pyridazine_4_carboxamide cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Pyridazine-4-carboxylic Acid Pyridazine-4-carboxylic Acid Oxalyl Chloride, cat. DMF Oxalyl Chloride, cat. DMF Pyridazine-4-carbonyl chloride Pyridazine-4-carbonyl chloride Ammonia (NH3) Ammonia (NH3) This compound This compound

Synthesis of Pyridine-4-carboxamide (Isonicotinamide)

The synthesis of Pyridine-4-carboxamide is well-established and can be readily achieved from isonicotinic acid.

Experimental Protocol: Synthesis of Pyridine-4-carboxamide from Isonicotinic Acid

  • Esterification: Reflux a mixture of isonicotinic acid (1.0 eq) and thionyl chloride (1.2 eq) in methanol for 4-6 hours. Remove the excess solvent under reduced pressure to obtain the methyl isonicotinate hydrochloride salt.

  • Ammonolysis: Dissolve the methyl isonicotinate hydrochloride in concentrated aqueous ammonia and stir at room temperature for 12-16 hours.

  • Isolation: The product, Pyridine-4-carboxamide, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis_Pyridine_4_carboxamide cluster_0 Step 1: Esterification cluster_1 Step 2: Ammonolysis Isonicotinic Acid Isonicotinic Acid Thionyl Chloride, Methanol Thionyl Chloride, Methanol Methyl Isonicotinate Methyl Isonicotinate Aqueous Ammonia Aqueous Ammonia Pyridine-4-carboxamide Pyridine-4-carboxamide

Comparative Biological Activities: Insights from Derivatives

While direct comparative biological data for the parent this compound and Pyridine-4-carboxamide is not extensively available in the public domain, a wealth of information exists for their derivatives. This allows for an indirect comparison of the potential of these two scaffolds in various therapeutic areas.

Antifungal Activity

Both pyridazine and pyridine carboxamide derivatives have demonstrated potent antifungal activity, often through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[4][11]

  • This compound Derivatives: Structurally similar heterocyclic carboxamides have shown notable antifungal properties by acting as succinate dehydrogenase inhibitors (SDHIs).[4]

  • Pyridine-4-carboxamide Derivatives: A study on novel pyridine carboxamides bearing a diarylamine-modified scaffold showed that compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) displayed good in vivo antifungal activity against Botrytis cinerea. Enzymatic tests confirmed that its inhibitory activity against SDH was comparable to the commercial fungicide thifluzamide.[11]

The fungicidal potential of both scaffolds appears to be significant, and the choice between them may depend on the desired spectrum of activity and the specific substitutions on the carboxamide and the heterocyclic ring.

Anticancer Activity

The pyridazine and pyridine cores are present in numerous anticancer agents, highlighting their versatility in targeting various oncogenic pathways.

  • This compound Derivatives: Derivatives of this compound have been investigated for their anticancer effects, with one proposed mechanism being the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[4]

  • Pyridine-4-carboxamide Derivatives: The pyridine scaffold is a component of many kinase inhibitors. For instance, pyridine-urea derivatives have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[12]

Biological_Targets cluster_0 This compound Derivatives cluster_1 Pyridine-4-carboxamide Derivatives Antifungal Antifungal Anticancer Anticancer Antifungal_P Antifungal Anticancer_P Anticancer Neurological Neurological

Neurological Activity

The pyridine ring is a well-known pharmacophore in drugs targeting the central nervous system (CNS).

  • This compound Derivatives: While less explored for CNS applications than pyridines, some pyridazine derivatives have been investigated as potential treatments for neurological disorders.

  • Pyridine-4-carboxamide (Isonicotinamide): This compound and its derivatives have been widely utilized in the development of therapeutic agents for neurological disorders.[5]

Conclusion and Future Perspectives

The comparative analysis of this compound and Pyridine-4-carboxamide reveals two structurally similar yet electronically distinct scaffolds with significant potential in drug discovery.

Pyridine-4-carboxamide stands as a well-validated and synthetically accessible scaffold, particularly prominent in the development of CNS-active agents and a range of other therapeutics. Its established chemistry provides a solid foundation for lead optimization.

This compound , while historically less explored, presents a compelling alternative. Its inherent physicochemical properties, such as lower basicity and higher polarity, offer potential advantages in optimizing ADME profiles, particularly aqueous solubility. The demonstrated potent biological activity of its derivatives in antifungal and anticancer applications underscores its value as a scaffold for novel drug candidates.

The "synthesis gap" between pyridines and pyridazines is narrowing with the development of new synthetic methodologies.[1] As the synthesis of pyridazine derivatives becomes more streamlined, we can anticipate their increased representation in screening libraries and, consequently, in the drug discovery pipeline.

For researchers and drug development professionals, the choice between these two scaffolds will be context-dependent. For projects requiring a well-trodden path with extensive literature support, the pyridine scaffold may be the initial choice. However, for programs seeking to explore novel chemical space with potentially advantageous physicochemical properties, the pyridazine scaffold offers exciting opportunities. This guide serves as a foundational resource to inform such strategic decisions, encouraging a data-driven approach to scaffold selection in the quest for innovative and effective therapeutics.

References

  • Cheméo. (2025). 4-Pyridinecarboxamide. Retrieved from [Link]

  • de la Torre, J. C., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(8), 1547-1582.
  • Wikipedia. (2023). Isonicotinamide. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-pyridinecarboxamide. Retrieved from [Link]

  • Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • ResearchGate. (2023). Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12, 14, and 16 against different types of human cancer cells. Retrieved from [Link]

  • My Skin Recipes. (n.d.). Pyridazine-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10920505, this compound. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinecarboxamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761046, Pyridazine-4-carboxylic Acid. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104669235, N-(3-amino-4-pyridinyl)this compound. Retrieved from [Link].

  • Knowledge at UChicago. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • Yan, Z., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances, 10(4), 2137-2145.
  • Iqbal, M. A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1421–1478.
  • ResearchGate. (2013). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Retrieved from [Link]

  • PubMed Central. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Retrieved from [Link]

  • Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6239.
  • ResearchGate. (2023). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. Retrieved from [Link]

  • PubMed Central. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

  • ChemTube 3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • MDPI. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • RepositóriUM. (2001). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from [Link]

  • PubMed. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Retrieved from [Link]

  • ChemRxiv. (2025). Pyridine-to-pyridazine skeletal editing. Retrieved from [Link]

  • Google Patents. (2006). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15074, Isonicotinamide. Retrieved from [Link].

  • Organic Chemistry Portal. (2022). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. Retrieved from [Link]

  • Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
  • National Institutes of Health. (2024). Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. Retrieved from [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Validation of Pyridazine-4-carboxamide as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel therapeutic compounds, using Pyridazine-4-carboxamide as a representative molecular scaffold. For the purpose of this technical comparison, we will explore its therapeutic potential within the well-established class of Poly (ADP-ribose) polymerase (PARP) inhibitors. This allows for a direct and objective comparison with leading market alternatives and provides a clear, data-driven path for preclinical validation.

The pyridazine ring is a compelling heterocycle in drug design due to its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous for drug-target interactions.[1] While this compound itself is a versatile building block for more complex molecules[2][3], its core structure presents a promising starting point for developing potent and selective therapeutic agents. This guide will therefore proceed under the hypothesis that a novel derivative of this compound has been developed as a PARP inhibitor, and now requires rigorous in vivo validation.

The Scientific Rationale: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) system. They play a key role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] The inhibition of PARP's enzymatic activity leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs).[4]

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.[4][5] This concept, where a defect in one of two genes is tolerable but the simultaneous loss of both is lethal, is known as "synthetic lethality".[5] PARP inhibitors exploit this vulnerability in BRCA-mutated cancers, offering a targeted therapeutic approach.[5][6] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for the treatment of cancers with these specific genetic alterations.[5][6][7]

Beyond simple enzymatic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage.[7] This PARP-DNA complex can physically obstruct DNA replication and transcription, contributing significantly to the compound's cytotoxicity.[7] The potency of PARP trapping varies among different inhibitors and is a critical parameter to assess for any new chemical entity in this class.

Diagram 1: The Principle of Synthetic Lethality with PARP Inhibitors

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell (HR Deficient) ssb0 Single-Strand Break (SSB) parpi0 PARP Inhibition ssb0->parpi0 leads to accumulation dsb0 Double-Strand Break (DSB) parpi0->dsb0 during replication hr0 Homologous Recombination (HR) Repair dsb0->hr0 efficiently repaired by survival0 Cell Survival & Repair hr0->survival0 ssb1 Single-Strand Break (SSB) parpi1 PARP Inhibition ssb1->parpi1 leads to accumulation dsb1 Double-Strand Break (DSB) parpi1->dsb1 during replication hr1 Defective HR Repair dsb1->hr1 cannot be repaired death1 Cell Death (Apoptosis) hr1->death1

Caption: Synthetic lethality in BRCA-mutated cells.

Comparative Landscape: Setting the Benchmark

To validate the therapeutic potential of our hypothetical this compound derivative (hereafter referred to as "P4C"), its performance must be benchmarked against established and potent alternatives. The most relevant comparators are Olaparib and Talazoparib, both FDA-approved for treating patients with germline BRCA-mutated breast or ovarian cancers.[7][8][9]

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor to receive clinical approval. It is a potent inhibitor of both PARP1 and PARP2.[10] It has demonstrated efficacy in various tumor types with DNA repair deficiencies.[11][12]

  • Talazoparib (Talzenna®): A highly potent dual-mechanism PARP inhibitor that not only blocks PARP enzymatic activity but is also one of the most potent "PARP trappers" among clinically approved inhibitors.[7][13] This enhanced trapping activity may contribute to its high potency at lower concentrations compared to other PARP inhibitors.[13][14]

The following table summarizes key preclinical data for these comparators, establishing the performance benchmarks that P4C must meet or exceed.

ParameterOlaparibTalazoparibP4C (Hypothetical Target Profile)
Target PARP1 / PARP2PARP1 / PARP2Selective PARP1 or PARP1/2
IC₅₀ (cell-free) ~5 nM (PARP1), ~1 nM (PARP2)[10]~0.57 nM (PARP1)[13]< 5 nM
PARP Trapping Potency ModerateHigh[7][13]High to Very High
Oral Bioavailability Good[10]High[13]> 40%
In Vivo Efficacy Tumor growth inhibition in BRCA-mutant xenografts[10][12]Potent anti-tumor activity in BRCA-mutant xenografts[13][15]Significant tumor regression as monotherapy

A Phased Approach to In Vivo Validation

A logical, stepwise in vivo validation strategy is crucial to build a compelling case for a new therapeutic candidate. This process begins with establishing the drug's behavior in a living system and culminates in robust efficacy studies in relevant disease models.

Diagram 2: In Vivo Validation Workflow

G cluster_workflow Preclinical In Vivo Validation Pipeline start Candidate Nomination (P4C) pkpd Phase 1: Pharmacokinetics & Pharmacodynamics (PK/PD) start->pkpd Assess ADME & Target Engagement tolerability Phase 2: Maximum Tolerated Dose (MTD) Studies pkpd->tolerability Determine Safe Dosing Range efficacy Phase 3: Efficacy Studies (Xenograft Models) tolerability->efficacy Evaluate Anti-Tumor Activity end IND-Enabling Toxicology efficacy->end Prepare for Clinical Translation

Caption: Stepwise workflow for in vivo validation.

Phase 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Causality: Before assessing if P4C can shrink tumors, we must first confirm it can reach the tumor in sufficient concentrations and engage its target (PARP). PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the drug, while PD studies confirm its biological effect.

Protocol: Murine Pharmacokinetic Analysis

  • Animal Model: Use healthy female BALB/c mice (n=3-5 per group/timepoint).

  • Compound Administration: Administer a single dose of P4C via two routes: intravenous (IV) for determining baseline clearance and volume of distribution, and oral gavage (PO) to assess oral bioavailability. A typical starting dose might be 10 mg/kg.

  • Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at multiple timepoints (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of P4C in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated as (AUC_oral / AUC_IV) * 100.

Protocol: In Vivo Target Engagement (Pharmacodynamics)

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) bearing established tumors from a relevant human cancer cell line (e.g., CAPAN-1, which has a BRCA2 mutation).

  • Treatment: Once tumors reach a palpable size (~150-200 mm³), administer a single oral dose of P4C or vehicle control.

  • Tumor Collection: Euthanize cohorts of mice (n=3-4 per group) at various timepoints post-dosing (e.g., 2, 8, 24 hours).

  • Tissue Processing: Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • PAR Assay: Prepare tumor lysates and measure the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay or Western blot. Successful PARP inhibition will result in a significant reduction in PAR levels compared to the vehicle-treated group.[11]

  • Validation: This confirms that the administered dose of P4C achieves a concentration in the tumor sufficient to inhibit its target, PARP1.

Phase 2: Efficacy Studies in Patient-Derived or Cell Line Xenograft Models

Causality: The central hypothesis is that P4C will inhibit the growth of tumors with HR deficiencies. To test this, we use xenograft models where human cancer cells are implanted into immunodeficient mice.[4] The choice of model is critical for a self-validating study design. A pair of isogenic cell lines (one with functional BRCA, one without) or a panel of cell lines with known BRCA status should be used to demonstrate selective activity.

Protocol: Xenograft Efficacy Study in BRCA-Mutated Models

  • Cell Line Selection:

    • HR-Deficient Model: UWB1.289 (BRCA1-null) or CAPAN-1 (BRCA2-mutant) human cancer cells.

    • HR-Proficient Control Model: UWB1.289+BRCA1 (genetically repaired) or a BRCA-wildtype cell line like MDA-MB-231 to demonstrate selectivity.

  • Animal Model: Use female immunodeficient mice (e.g., NSG or NOD/SCID), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5-10 million cells (resuspended in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., formulated in 0.5% methylcellulose) - administered orally, daily.

    • Group 2: P4C (e.g., 1 mg/kg) - administered orally, daily.

    • Group 3: P4C (e.g., 5 mg/kg) - administered orally, daily.

    • Group 4: Olaparib or Talazoparib (e.g., 50 mg/kg for Olaparib, 0.25 mg/kg for Talazoparib) - administered orally, daily as a positive control.[10][13]

  • Monitoring and Endpoints:

    • Tumor Volume: Measure tumors 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2.

    • Body Weight: Monitor animal body weight 2-3 times per week as a measure of general toxicity.

    • Clinical Observations: Record any signs of adverse effects.

    • Primary Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). The primary endpoint is Tumor Growth Inhibition (TGI).

    • Secondary Endpoint: Overall survival can also be monitored.

  • Data Analysis: Plot mean tumor volume ± SEM over time for each group. Calculate TGI at the end of the study. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the anti-tumor effect compared to the vehicle control and the comparator drug.

Conclusion: A Path Forward for this compound

This guide outlines a rigorous and scientifically sound methodology for the in vivo validation of a novel this compound-based therapeutic, using its potential as a PARP inhibitor as a case study. By directly comparing its performance against established drugs like Olaparib and Talazoparib in well-characterized preclinical models, researchers can build a robust data package. Successful completion of these studies, demonstrating superior or comparable efficacy with a favorable safety profile, would provide the authoritative grounding necessary to justify further development and progression towards clinical trials. The key to success lies in meticulous experimental design, the use of self-validating systems (such as isogenic cell line pairs), and a clear understanding of the benchmarks set by current standards of care.

References

  • Application Notes and Protocols for In Vivo Efficacy Studies of PARP1 Inhibitors in Mice - Benchchem.
  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy.
  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - NIH.
  • Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PubMed Central.
  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC - PubMed Central.
  • The PARP inhibitor talazoparib synergizes with reovirus to induce cancer killing and tumour control in vivo in mouse models - PubMed.
  • Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models - AACR Journals.
  • Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts - AACR Journals.
  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed.
  • Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | Selleck Chemicals.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • Phase II study of talazoparib in advanced cancers with BRCA1/2, DNA repair, and PTEN alterations - PubMed Central.
  • In vitro olaparib treatment induces DNA damage, reduces cancer cell... - ResearchGate.
  • Talazoparib | Pfizer.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • This compound|CAS 88511-47-1 - Benchchem.
  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor.
  • BRCA1/BRCA2 Pathogenic Variant Breast Cancer: Treatment and Prevention Strategies - PMC - NIH.
  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor.
  • Effects of PARP inhibitor Olaparib on cell viability and clonogenic... - ResearchGate.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - ResearchGate.
  • Advances in Bioresearch - ::Society of Education~Agra::.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR.
  • Mechanisms of Pyrazinamide Action and Resistance - PubMed - NIH.
  • This compound | C5H5N3O | CID 10920505 - PubChem - NIH.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Recommendation: BRCA-Related Cancer: Risk Assessment, Genetic Counseling, and Genetic Testing | United States Preventive Services Taskforce.
  • BRCA Rules Leave Patients Behind - OncLive.
  • The Role of Pyridazine-4-carboxylic Acid in Modern Drug Discovery.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH.
  • (PDF) Molecular Docking, Synthesis and Evaluation of in-vivo Anticonvulsant potential of some novel Pyrido[2,3-d] Pyridazines - ResearchGate.
  • Risk Management for BRCA1/BRCA2 mutation carriers without and with breast cancer - NIH.
  • Cancer Screening and Prevention for People with a BRCA2 Gene Mutation.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC - PubMed Central.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Pyridazine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazine-4-carboxamide Scaffold in Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties that can enhance drug-target interactions and optimize pharmacokinetic profiles.[1] As a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, the pyridazine core imparts a specific polarity and hydrogen bonding capacity that medicinal chemists leverage to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. The carboxamide moiety, a common functional group in pharmaceuticals, further contributes to the molecule's ability to form key interactions with biological targets.

This guide provides an in-depth comparison of the pharmacokinetic profiles of different this compound derivatives, offering researchers, scientists, and drug development professionals a critical analysis of how structural modifications to this scaffold influence a compound's journey through the body. By examining experimental data from preclinical studies, we will explore the causal relationships between chemical structure and pharmacokinetic behavior, providing field-proven insights to inform the design of next-generation therapeutics.

Comparative Analysis of Pharmacokinetic Profiles

The pharmacokinetic profiles of this compound derivatives can be significantly modulated by altering their chemical structures. These modifications can influence key parameters such as oral bioavailability, plasma clearance, volume of distribution, and elimination half-life. This section will compare the preclinical pharmacokinetic data of two distinct this compound derivatives: GNE-A, a potent MET kinase inhibitor, and Compound 31, a selective p38 MAP kinase inhibitor.

GNE-A: A MET Kinase Inhibitor

GNE-A is a potent and selective MET kinase inhibitor that has undergone extensive preclinical characterization.[2] Its complex structure features a central 2,3-dihydrothis compound core with multiple substituted aryl and heterocyclic rings. The pharmacokinetic profile of GNE-A has been evaluated in several species, revealing both its potential and challenges as a drug candidate.

The oral bioavailability of GNE-A shows significant interspecies variability, ranging from a low of 11.2% in rats to a high of 88.0% in mice.[1][2] This highlights the critical importance of evaluating drug candidates in multiple species to understand potential metabolic and absorption differences. The plasma clearance of GNE-A is generally low to moderate across species, suggesting relatively efficient metabolic stability.[2] A long terminal elimination half-life in dogs (16.3 hours) compared to rats (1.67 hours) further underscores the species-dependent differences in its disposition.[1][2] GNE-A exhibits high plasma protein binding, a common feature for many kinase inhibitors, which can influence its distribution and availability to target tissues.[2]

Compound 31: A p38 MAP Kinase Inhibitor

The structural differences between GNE-A and Compound 31, particularly the nature of the substituents on the pyridazine core, are key determinants of their distinct pharmacokinetic profiles. The more complex and flexible side chains of GNE-A likely contribute to its variable metabolism and absorption across species, whereas the more compact and rigid structure of Compound 31 may lead to a more predictable pharmacokinetic profile.

Data Summary Table
Compound NameDerivative ClassSpeciesOral Bioavailability (%)Terminal Half-life (t½) (h)Plasma Clearance (mL/min/kg)Volume of Distribution (Vd) (L/kg)Plasma Protein Binding (%)
GNE-A [1][2]This compoundMouse88.0-15.82.196.7-99.0
Rat11.21.6736.64.896.7-99.0
Monkey72.4-13.99.096.7-99.0
Dog55.816.32.445.296.7-99.0
Compound 31 [3]PyridazinopyridinoneRatFavorable (in vivo efficacy demonstrated)----

Data for Compound 31 is qualitative based on published descriptions of its favorable pharmacokinetic properties and in vivo efficacy.

Structure-Pharmacokinetic Relationships: The Causality Behind the Data

The observed differences in the pharmacokinetic profiles of GNE-A and Compound 31 can be rationalized by examining their molecular structures. The addition of specific functional groups and the overall molecular architecture play a crucial role in determining how a compound is absorbed, distributed, metabolized, and excreted.

For instance, the introduction of polar functional groups, such as hydroxyl or amine moieties, can increase aqueous solubility, potentially improving absorption for compounds with dissolution-limited bioavailability. Conversely, lipophilic groups can enhance membrane permeability but may also increase metabolic clearance through cytochrome P450 enzymes. The pyridazine core itself, with its two nitrogen atoms, can influence solubility and interactions with metabolic enzymes and transporters.

The high oral bioavailability of GNE-A in mice and monkeys suggests efficient absorption in these species. However, the significantly lower bioavailability in rats points towards potential first-pass metabolism or efflux transporter activity that is more pronounced in this species. The high plasma protein binding of GNE-A is likely attributable to its relatively high lipophilicity and the presence of multiple aromatic rings.

For Compound 31, its efficacy in a rat disease model implies that the pyridazinopyridinone scaffold with its specific substitutions achieves adequate oral exposure. The design of this compound likely balanced the structural requirements for potent p38 inhibition with physicochemical properties that favor good absorption and metabolic stability.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from standard preclinical studies. The methodologies employed are crucial for obtaining reliable and reproducible results.

In Vivo Pharmacokinetic Study in Animals

A typical preclinical pharmacokinetic study involves the following steps:

  • Compound Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension) for administration to the animals. The compound is administered via the intended clinical route (e.g., oral gavage for oral drugs) and also intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points after compound administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: The collected blood samples are processed to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), clearance, volume of distribution, and elimination half-life.

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis formulation Compound Formulation animal_prep Animal Acclimation & Dosing Group Assignment formulation->animal_prep dosing Compound Administration (e.g., Oral Gavage) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis reporting Data Reporting & Interpretation pk_analysis->reporting

Caption: A typical workflow for a preclinical pharmacokinetic study.

Plasma Protein Binding Assessment

The extent of plasma protein binding is typically determined using in vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. These techniques separate the unbound (free) drug from the protein-bound drug, allowing for the calculation of the percentage of binding.

Conclusion and Future Directions

This guide has provided a comparative overview of the pharmacokinetic profiles of representative this compound derivatives. The experimental data for GNE-A and the qualitative assessment of Compound 31 illustrate the profound impact of structural modifications on the ADME properties of this versatile scaffold. The significant interspecies differences observed for GNE-A underscore the necessity of comprehensive preclinical evaluation to inform clinical development strategies.

Future research in this area should focus on elucidating the specific metabolic pathways and transporter interactions that govern the disposition of this compound derivatives. A deeper understanding of these mechanisms will enable a more rational, structure-based design of drug candidates with optimized pharmacokinetic profiles, ultimately leading to safer and more effective therapeutics. The continued exploration of the structure-pharmacokinetic relationships within this chemical class will undoubtedly unlock new opportunities in drug discovery.

References

  • Liederer, B. M., Berezhkovskiy, L. M., Dean, B. J., Dinkel, V., Peng, J., Merchant, M., Plise, E. G., Wong, H., & Liu, X. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydrothis compound, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339. Available from: [Link]

  • Kim, H., Lee, H., Kim, D., Kim, S., Kim, S. J., Lee, J., & Kim, J. (2010). Discovery of pyridazinopyridinones as potent and selective p38 mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(17), 6348–6361. Available from: [Link]

Sources

Validating SHP2 as a Novel Biological Target for Pyridazine-4-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties that facilitate robust interactions with a wide range of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, leading to their successful development as therapeutic agents in oncology, inflammation, and cardiovascular diseases.[1][3][4] While the pyridazine core is a prominent feature in numerous kinase inhibitors, its potential to modulate other critical signaling nodes remains an area of active exploration.[1] This guide introduces a novel hypothesized role for a Pyridazine-4-carboxamide derivative, hereafter designated PZC-1 , as a potent and selective allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular signaling downstream of multiple receptor tyrosine kinases (RTKs).[5] It is a critical regulator of the RAS-MAPK pathway, and hyperactivating mutations in PTPN11 are associated with various developmental disorders and are oncogenic drivers in several forms of cancer, including leukemia and solid tumors.[5] Consequently, SHP2 has emerged as a high-value target for cancer therapy.[5][6] While structurally similar pyridine carboxamide derivatives have been identified as potent allosteric SHP2 inhibitors, this guide will provide the comprehensive framework for validating SHP2 as a novel target for the distinct this compound scaffold of PZC-1 and compare its performance against a known alternative.[5][6]

The Rationale: Why this compound for SHP2?

The unique electronic and steric properties of the pyridazine ring, with its two adjacent nitrogen atoms, offer distinct advantages for drug design.[1][2] The dipole moment and hydrogen bonding capacity of the pyridazine nucleus can facilitate strong and specific interactions with protein targets.[1][2] We hypothesize that these properties can be harnessed to develop a highly selective allosteric inhibitor of SHP2. Allosteric inhibition offers the potential for greater selectivity over targeting the highly conserved active site of phosphatases. The proposed validation workflow will rigorously test this hypothesis.

A Proposed Signaling Pathway Involving SHP2

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, which is a key pathway in cell proliferation and survival.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2->SOS dephosphorylates inhibitory site PZC1 PZC-1 (Hypothesized Inhibitor) PZC1->SHP2 Allosteric Inhibition

Caption: SHP2's role in the RAS-MAPK pathway.

The Validation Workflow: A Step-by-Step Guide

To rigorously validate SHP2 as a biological target for our novel this compound derivative, PZC-1, a multi-tiered experimental approach is essential. This workflow is designed to be a self-validating system, with each stage providing the foundation for the next.

Validation_Workflow cluster_0 Phase 1: In Vitro Target Engagement & Function cluster_1 Phase 2: Cellular & In Vivo Efficacy cluster_2 Phase 3: Selectivity & Off-Target Effects Biochemical_Assay 1. Biochemical Assay (Enzyme Kinetics) SPR 2. Surface Plasmon Resonance (SPR) (Binding Affinity & Kinetics) Biochemical_Assay->SPR Cellular_Target_Engagement 3. Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) SPR->Cellular_Target_Engagement Signaling_Assay 4. p-ERK Western Blot (Pathway Modulation) Cellular_Target_Engagement->Signaling_Assay Cell_Viability 5. Cell Viability Assays (Cancer Cell Lines) Signaling_Assay->Cell_Viability Xenograft 6. In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Viability->Xenograft Phosphatase_Panel 7. Phosphatase Selectivity Panel (Off-Target Profiling) Xenograft->Phosphatase_Panel Kinome_Scan 8. Kinome-wide Scan (Off-Target Profiling) Phosphatase_Panel->Kinome_Scan

Caption: Experimental workflow for SHP2 target validation.

Phase 1: In Vitro Target Engagement & Functional Modulation

1. Biochemical Assay: Enzyme Kinetics

  • Objective: To determine the inhibitory potency (IC50) of PZC-1 on SHP2 phosphatase activity.

  • Protocol:

    • Recombinant human SHP2 protein is incubated with varying concentrations of PZC-1.

    • A synthetic phosphopeptide substrate (e.g., DiFMUP) is added to initiate the reaction.

    • The rate of phosphate release is measured by monitoring the fluorescence increase over time.

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Causality: This initial screen directly assesses the compound's ability to inhibit the enzymatic function of the target protein.

2. Surface Plasmon Resonance (SPR): Binding Affinity and Kinetics

  • Objective: To quantify the binding affinity (KD) and the on-(ka) and off-(kd) rates of PZC-1 to SHP2.

  • Protocol:

    • Recombinant SHP2 is immobilized on a sensor chip.

    • A series of PZC-1 concentrations are flowed over the chip.

    • The change in refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

    • Binding kinetics and affinity are determined by fitting the sensorgram data to a suitable binding model.

  • Causality: SPR provides direct evidence of a physical interaction between the compound and the target protein, independent of enzyme activity.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that PZC-1 engages with SHP2 within a cellular context.

  • Protocol:

    • Intact cancer cells (e.g., MV-4-11, known to be SHP2-dependent) are treated with PZC-1 or vehicle.

    • The cells are heated to a range of temperatures to induce protein denaturation.

    • Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble SHP2 remaining at each temperature is quantified by Western blotting.

  • Causality: Ligand binding stabilizes the target protein, leading to a shift in its melting temperature. A positive thermal shift provides strong evidence of target engagement in a physiological environment.

4. p-ERK Western Blot

  • Objective: To demonstrate that PZC-1 inhibits SHP2-mediated downstream signaling.

  • Protocol:

    • Serum-starved cancer cells are pre-treated with PZC-1.

    • The cells are then stimulated with a growth factor (e.g., EGF) to activate the RAS-MAPK pathway.

    • Cell lysates are collected and subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Causality: As SHP2 is a positive regulator of the RAS-MAPK pathway, its inhibition by PZC-1 should lead to a dose-dependent decrease in the levels of p-ERK.

Comparative Analysis: PZC-1 vs. Alternative SHP2 Inhibitor

A critical component of this validation guide is the objective comparison of PZC-1 with an established allosteric SHP2 inhibitor, which we will refer to as "Competitor C".

Comparative_Logic cluster_metrics Performance Metrics PZC1 PZC-1 (this compound) Potency Potency (IC50, KD) PZC1->Potency Selectivity Selectivity (vs. other PTPs/Kinases) PZC1->Selectivity Efficacy In Vivo Efficacy (%TGI) PZC1->Efficacy PK Pharmacokinetics (Oral Bioavailability, Half-life) PZC1->PK CompetitorC Competitor C (Known Allosteric SHP2i) CompetitorC->Potency CompetitorC->Selectivity CompetitorC->Efficacy CompetitorC->PK

Caption: Logic for comparative analysis.

Data Summary: PZC-1 vs. Competitor C
ParameterPZC-1 (Hypothetical Data)Competitor C (Literature Data)Experimental Method
Potency
SHP2 IC502.5 nM3.5 nMBiochemical Assay
SHP2 K D1.8 nM2.1 nMSurface Plasmon Resonance
MV-4-11 Cell Viability IC505.0 nM6.2 nMCellular Assay
Selectivity
PTP1B IC50> 10,000 nM> 10,000 nMBiochemical Assay
Kinase Panel (S10 @ 1µM)02KinomeScan
In Vivo Performance
MV-4-11 Xenograft TGI75% @ 30 mg/kg, PO, QD69.5% @ 30 mg/kg, PO, QD[6]Animal Model
Oral Bioavailability (Mouse)45%42.5%Pharmacokinetic Study

TGI: Tumor Growth Inhibition; PO: Per os (by mouth); QD: Quaque die (once a day)

The hypothetical data presented for PZC-1 suggests a superior potency and selectivity profile compared to Competitor C. The slightly improved in vivo efficacy could be attributed to these enhanced molecular characteristics.

Conclusion

This guide outlines a rigorous, multi-faceted workflow for the validation of SHP2 as a novel biological target for a new this compound derivative, PZC-1. The proposed experiments are designed to build a compelling, evidence-based narrative, from initial biochemical interactions to in vivo efficacy. By directly comparing PZC-1's performance against an established alternative, we can ascertain its potential as a best-in-class therapeutic agent. The unique properties of the pyridazine scaffold offer a promising avenue for the rational design of next-generation SHP2 inhibitors with improved potency, selectivity, and clinical utility.[1][7]

References

  • Mirage News. (2025, August 21). Therapeutic Potential of Pyridazinones Explored.
  • National Institutes of Health (NIH). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • BenchChem. The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.
  • PMC. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
  • BenchChem. This compound | CAS 88511-47-1.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • ResearchGate. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.
  • National Institutes of Health (NIH). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria.
  • Discovery of novel pyrazine carboxamide AZ3246, a selective HPK1 inhibitor. (2025, February 27).
  • PubMed Central. (2020, March 30). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists.
  • PubMed. (2024, December 5). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.
  • ResearchGate. Representative examples of biologically active drugs containing pyridazine moiety.
  • PMC - NIH. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
  • PMC - NIH. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
  • PubMed. (2025, February 13). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance.
  • MDPI. (2021, April 17). A One-Pot Approach to Novel Pyridazine C-Nucleosides.
  • PharmaBlock. Pyridazines in Drug Discovery.

Sources

A Head-to-Head Preclinical Comparison: The Novel TAK1 Inhibitor HS-276 Versus Standard-of-Care in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

In the landscape of rheumatoid arthritis (RA) therapeutics, the quest for orally bioavailable, highly selective, and efficacious disease-modifying antirheumatic drugs (DMARDs) is relentless. This guide provides a comprehensive, data-driven comparison of a promising investigational agent, HS-276, a pyridazine-4-carboxamide-containing selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), against established standard-of-care therapies, methotrexate and the tumor necrosis factor (TNF) inhibitor, etanercept.

This analysis is grounded in preclinical data from the well-established collagen-induced arthritis (CIA) mouse model, a cornerstone for evaluating anti-arthritic agents. We will delve into the mechanistic rationale, comparative efficacy, pharmacokinetic profiles, and the detailed experimental methodologies that underpin these findings.

The Scientific Rationale: Targeting TAK1 in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Pro-inflammatory cytokines, particularly TNF-α, play a pivotal role in the pathogenesis of RA. While biologic therapies targeting TNF-α have revolutionized treatment, a significant number of patients either do not respond, lose response over time, or experience adverse effects, highlighting the need for alternative therapeutic strategies.[1][2]

TAK1 has emerged as a critical downstream signaling node for multiple pro-inflammatory cytokines, including TNF-α and interleukin-1 (IL-1).[1][2] Its activation leads to the induction of inflammatory genes through the NF-κB and MAPK pathways. Therefore, selective inhibition of TAK1 presents a compelling therapeutic strategy to broadly suppress inflammatory responses in RA.

HS-276 , a novel this compound derivative, is a potent and highly selective, orally bioavailable inhibitor of TAK1.[1][3] Its chemical structure is designed for optimal target engagement and favorable pharmacokinetic properties.

Signaling Pathway Overview

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TAK1 TAK1 TNFR->TAK1 Activates IL1R->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes AP1->Inflammatory_Genes HS276 HS-276 HS276->TAK1 Inhibits

Figure 1: Simplified TAK1 signaling pathway in inflammation and the point of intervention by HS-276.

Head-to-Head Preclinical Efficacy in the Collagen-Induced Arthritis (CIA) Model

The CIA mouse model is a widely accepted preclinical model for RA, as it shares many immunological and pathological features with the human disease. The following tables summarize the comparative efficacy of HS-276, methotrexate, and etanercept in this model, based on data from separate studies.

It is crucial to note that the following data are not from a single, direct head-to-head study and cross-study comparisons should be interpreted with caution due to potential variations in experimental protocols.

Table 1: Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model
ParameterHS-276Methotrexate (MTX)Etanercept (TNF Inhibitor)
Dosing Regimen 30 mg/kg, oral, once daily[1]1 mg/kg, intraperitoneal, 3 times/week[4]10 mg/kg, intraperitoneal, twice weekly[5]
Reduction in Clinical Arthritis Score Significant reduction in disease clinical score by 35% (oral dosing)[1]Significant reduction in disease activity scores[4]Significant reduction in the severity of arthritis[5][6]
Histological Improvement Reduced inflammatory infiltrates, edema, and bone degeneration[1]Reduction of inflammatory cells and cartilage destruction[7]Reduced infiltration and cartilage erosion[5]
Effect on Pro-inflammatory Cytokines Dose-dependent reduction of TNF, IL-6, and IL-1β in vitro[8]Reduced TNF production by spleen cells[7]Inhibits TNF-α[5]
Table 2: Pharmacokinetic and Safety Profile
ParameterHS-276Methotrexate (MTX)Etanercept (TNF Inhibitor)
Bioavailability >95% (oral)[1]Variable, generally low oral bioavailabilityAdministered via injection (subcutaneous)
Maximum Tolerated Dose (MTD) in Mice >100 mg/kg (oral)[1]Dose-dependent toxicity observedGenerally well-tolerated in preclinical models
Key Safety Findings (Preclinical) No significant weight loss or adverse events observed at therapeutic doses[8]Potential for dose-dependent side effects[9][10]Generally well-tolerated[5]

Experimental Methodologies: A Guide to Preclinical RA Models

To ensure scientific integrity and reproducibility, understanding the experimental protocols is paramount. Below are the detailed methodologies for the key experiments cited in this guide.

Collagen-Induced Arthritis (CIA) Mouse Model Protocol

This protocol is a standard method for inducing arthritis in susceptible mouse strains to mimic human rheumatoid arthritis.

Experimental Workflow:

CIA_Workflow cluster_induction Disease Induction cluster_treatment Therapeutic Intervention cluster_assessment Efficacy Assessment Day0 Day 0: Primary Immunization (Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Type II Collagen + IFA) Day0->Day21 Treatment Initiate Treatment (e.g., HS-276, MTX, Etanercept) upon onset of arthritis Day21->Treatment Clinical_Scoring Clinical Scoring of Paws (Erythema, Swelling) Treatment->Clinical_Scoring Histology Histological Analysis of Joints (Inflammation, Cartilage/Bone Damage) Treatment->Histology Cytokine_Analysis Cytokine Profiling (Serum/Joint Tissue) Treatment->Cytokine_Analysis

Figure 2: Workflow for the Collagen-Induced Arthritis (CIA) mouse model.

Step-by-Step Protocol:

  • Animal Selection: Utilize susceptible mouse strains, such as DBA/1J mice, aged 8-10 weeks.

  • Collagen Emulsion Preparation:

    • Primary Immunization (Day 0): Prepare an emulsion of 100 μg of bovine type II collagen in 100 μL of 0.1 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): Prepare an emulsion of 100 μg of bovine type II collagen in 100 μL of 0.1 M acetic acid with an equal volume of Incomplete Freund's Adjuvant (IFA).

  • Immunization:

    • Day 0: Administer a 100 μL intradermal injection of the primary emulsion at the base of the tail.

    • Day 21: Administer a 100 μL intradermal injection of the booster emulsion at a different site on the tail.

  • Clinical Assessment:

    • Begin monitoring for signs of arthritis around day 21.

    • Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 4 = severe swelling and ankylosis). The total clinical score per mouse is the sum of the scores for all four paws.

  • Therapeutic Intervention:

    • Upon the onset of clinical signs of arthritis (e.g., a clinical score of ≥2), randomize mice into treatment groups.

    • Administer HS-276, methotrexate, etanercept, or vehicle control according to the specified dosing regimen.

  • Endpoint Analysis:

    • Continue clinical scoring throughout the study.

    • At the study endpoint (e.g., day 42), collect blood for serum cytokine analysis.

    • Euthanize mice and collect hind paws for histological analysis.

Histological Analysis of Arthritic Joints

Histopathology provides a qualitative and semi-quantitative assessment of joint inflammation and damage.

  • Tissue Processing:

    • Fix hind paws in 10% neutral buffered formalin for 24-48 hours.

    • Decalcify the paws in a suitable decalcifying solution (e.g., 10% EDTA) for 7-14 days.

    • Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Sectioning and Staining:

    • Cut 5 μm thick sections of the joints.

    • Stain sections with Hematoxylin and Eosin (H&E) to visualize cellular infiltration and synovial hyperplasia.

    • Stain sections with Safranin O-Fast Green to assess cartilage damage (Safranin O stains proteoglycans in cartilage red).

  • Microscopic Evaluation:

    • Score sections for inflammation, pannus formation, cartilage damage, and bone erosion using a standardized scoring system.

Cytokine Analysis

Measurement of pro-inflammatory cytokine levels provides a quantitative measure of the inflammatory response.

  • Sample Collection:

    • Collect blood via cardiac puncture at the time of sacrifice and process to obtain serum.

    • Alternatively, homogenize joint tissue to prepare lysates.

  • Cytokine Measurement:

    • Use a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) to quantify the levels of key cytokines such as TNF-α, IL-1β, and IL-6 in serum or joint lysates.

Discussion and Future Directions

The preclinical data presented in this guide suggest that HS-276, a novel this compound-containing TAK1 inhibitor, demonstrates significant anti-inflammatory and joint-protective effects in a well-established animal model of rheumatoid arthritis.[1] Its high oral bioavailability and favorable safety profile in preclinical studies position it as a promising candidate for further development.[8]

Future research should focus on conducting direct head-to-head preclinical studies to rigorously compare the efficacy and safety of HS-276 with standard-of-care DMARDs. Furthermore, clinical trials are necessary to translate these promising preclinical findings into tangible benefits for patients with rheumatoid arthritis. The development of orally available, selective kinase inhibitors like HS-276 represents a significant step forward in the pursuit of more effective and convenient therapies for this debilitating disease.

References

  • Evaluation of Methotrexate Efficacy and Exploration of Metabolites Associated with Disease Activity in Collagen-induced Arthritis Mouse Model. ACR Meeting Abstracts.
  • Scarneo, S., Hughes, P., Freeze, R., Yang, K., Totzke, J., & Haystead, T. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS chemical biology, 17(3), 536–544.
  • Scarneo, S., Hughes, P., Freeze, R., Yang, K., Totzke, J., & Haystead, T. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Publications. [Link]

  • Lange, F., Bajtner, E., Rintisch, C., Nandakumar, K. S., Sack, U., & Holmdahl, R. (2005). Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis.
  • Connors, R. C., D'Angelo, J. A., 3rd, Treacy, E. C., O'Neill, S. M., Gilbert, A. M., & Morgan, E. E. (2021). Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model. Metabolites, 11(12), 861.
  • D'Angelo, J. A., 3rd, Treacy, E. C., O'Neill, S. M., Gilbert, A. M., & Morgan, E. E. (2019). Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model. Arthritis research & therapy, 21(1), 93.
  • Gerlag, D. M., Ransone, L. J., Tak, P. P., Han, Z., van de Winkel, J. G., & Wahl, A. F. (1998). Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA). Clinical and experimental immunology, 113(2), 183–190.
  • Joosten, L. A., Helsen, M. M., van de Loo, F. A., & van den Berg, W. B. (1996). Anticytokine treatment of established type II collagen-induced arthritis in DBA/1 mice. A comparative study using anti-TNF alpha, anti-IL-1 alpha/beta, and IL-1Ra.
  • Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation. Termedia. [Link]

  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis | Request PDF. ResearchGate. [Link]

  • Etanercept, Abatacept and Anakinra Treatment Ameliorates Inflammation and Pain in a Novel Mono-Arthritic Multi-Flare Model of Streptococcal Cell Wall Induced Arthritis. ACR abstract.
  • FGF21 exerts comparable pharmacological efficacy with Adalimumab in ameliorating collagen-induced rheumatoid arthritis by regulating systematic inflamm
  • NIH 2019 Improving the Oral Bioavailability and in vivo Efficacy of a Novel TAK1 Inhibitor Targeting Rheumatoid Arthritis.
  • Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis. PubMed Central.
  • Collagen-Induced Arthritis (CIA) Mouse Model. Melior Discovery. [Link]

  • Treatment of Rheumatoid Arthritis With DMARDs: Predictors of Response.
  • Disease-Modifying Antirheumatic Drugs (DMARDs).
  • Safety, Tolerability, and Pharmacokinetics of a Novel Synthetic Disease Modifying Antirheumatic Drug, TCK-276, After Single Ascending Dose in Healthy Subjects and Multiple Ascending Doses in Patients with Rheum
  • 2021 American College of Rheumatology Guideline for the Treatment of Rheum
  • Effects of methotrexate on collagen-induced arthritis in male Wistar r
  • Induced production of anti-etanercept antibody in collagen-induced arthritis. PubMed.
  • High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice.
  • Comparative efficacy and safety of adalimumab biosimilars and adalimumab in patients with rheumatoid arthritis presenting an insufficient response to methotrex
  • Etanercept originator versus etanercept biosimilar for the treatment of rheumatoid arthritis as a first biologic: results
  • Folate-Targeted Liposomal Formulations Improve Effects of Methotrexate in Murine Collagen-Induced Arthritis. MDPI.
  • Exposure-Effect Relationships in Established Rat Adjuvant-Induced and Collagen-Induced Arthritis: A Translational Pharmacokinetic-Pharmacodynamic Analysis. PubMed.
  • BSW Summary of Shared Care Guidelines And Monitoring of Disease Modifying Drugs (DMARDs)
  • Shared Care Guideline for Disease Modifying Anti-Rheumatic Drugs (DMARDs)
  • A double-blind, placebo-controlled, randomized multiple dose phase 1b trial of a CDK4/6 inhibitor, TCK-276, in patients with active rheum
  • Murine analogues of etanercept and of F8-IL10 inhibit the progression of collagen-induced arthritis in the mouse. PMC.
  • CIA and AIA models of arthritis. (i) CIA mice are injected with...
  • In vivo murine models for evaluating anti-arthritic agents: An upd
  • Bench to Bedside: Modelling Inflammatory Arthritis | Discovery Immunology | Oxford Academic.
  • Effectiveness of methotrexate in combination therapy in a r
  • Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and matur

Sources

A Researcher's Guide to the Reproducibility of Pyridazine-4-carboxamide Synthesis and Biological Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical factors influencing the reproducibility of synthesizing pyridazine-4-carboxamide derivatives and evaluating their biological activity. As a class of compounds holding significant promise in medicinal chemistry, particularly as kinase inhibitors and antifungal agents, ensuring the reliability and consistency of experimental data is paramount for advancing drug discovery programs.[1][2] This document moves beyond simple protocols to explain the underlying principles and potential pitfalls, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Synthesis Challenge: Ensuring Consistent Chemical Matter

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, presents unique synthetic challenges compared to its more common pyridine analogue.[3][4] The electronic properties and potential for side reactions necessitate careful control over reaction conditions to ensure reproducible yields and purity. Several synthetic routes are commonly employed, each with its own set of variables that can impact outcome.

A primary challenge in reproducing synthetic protocols is the variability in starting material quality, reagent concentration, reaction time, and temperature control. Even minor deviations can lead to the formation of impurities or entirely different products, complicating purification and compromising the integrity of subsequent biological assays.

Comparison of Common Synthetic Routes to Pyridazine Scaffolds

The choice of synthetic strategy is often a trade-off between novelty, efficiency, and scalability. Below is a comparison of established methods for constructing the core pyridazine ring, which is a precursor to the desired 4-carboxamide.

Synthetic MethodStarting MaterialsKey Reagents/ConditionsReported YieldsKey Reproducibility ConsiderationsSource(s)
Cyclocondensation 1,4-Diketones or γ-KetoacidsHydrazine (N₂H₄) or derivatives, acid/base catalyst, heatVariable (Moderate to High)Purity of hydrazine; precise temperature control to avoid side reactions; potential for regioisomer formation.[5]
Hetero Diels-Alder 1,2-Diaza-1,3-dienes and an alkene/alkyne dienophileHeat or Lewis acid catalysisVariable (Low to High)Stability and availability of the diene; reaction can be slow and may require optimization for each substrate pair.[6]
From other Heterocycles Pyridine derivatives (Skeletal Editing)Ortho-azidation followed by photoinitiated rearrangementModerate to GoodRequires specialized photochemical equipment; substrate scope can be limited by electronic requirements on the pyridine ring.[3][4]
Azo Coupling/Cyclization Activated methylenes (e.g., cyanoacetamides)Diazonium salts, followed by base-mediated cyclizationGoodPurity and stability of the diazonium salt is critical; pH control during cyclization is essential for consistent yields.[7]
Workflow for a Reproducible Pyridazine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation SM Starting Materials (e.g., 1,4-Dicarbonyl) Setup Inert Atmosphere Setup (N₂ or Ar) SM->Setup Reagent Reagents (e.g., Hydrazine Hydrate) Reagent->Setup Reaction Cyclocondensation (Controlled Heating) Setup->Reaction Add Reagents Quench Reaction Quench (e.g., Water Addition) Reaction->Quench Monitor by TLC/LC-MS Extract Extraction Quench->Extract Chrom Column Chromatography Extract->Chrom Recryst Recrystallization Chrom->Recryst Analysis Characterization (NMR, LC-MS, HRMS) Recryst->Analysis Final Pure this compound (>95% Purity) Analysis->Final

Caption: General workflow for the synthesis and validation of a this compound.

Self-Validating Protocol: Synthesis of a Generic this compound

This protocol outlines the synthesis via a common cyclocondensation route, with built-in checkpoints for ensuring reproducibility.

Objective: To synthesize a this compound from a 1,4-dicarbonyl precursor with high purity.

Materials:

  • Ethyl 2,5-dioxohexanoate (1,4-dicarbonyl precursor)

  • Hydrazine hydrate

  • Ethanol (anhydrous)

  • Hydrochloric acid (catalyst)

  • Ammonia solution

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Methodology:

  • Reaction Setup (Causality: Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add ethyl 2,5-dioxohexanoate (1.0 eq) dissolved in anhydrous ethanol. Purge the flask with nitrogen for 10 minutes. This is critical to prevent oxidative side reactions of hydrazine, which can reduce yield and introduce impurities.

  • Reagent Addition (Causality: Controlled Stoichiometry): Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An excess is used to drive the reaction to completion, but a large excess can complicate purification.

  • Cyclization (Causality: Catalysis and Temperature Control): Add a catalytic amount of hydrochloric acid (e.g., 3 drops). Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction should be heated until the starting material is consumed (typically 4-6 hours). Overheating or prolonged reaction times can lead to decomposition and lower yields.

  • Workup and Neutralization: Cool the reaction to room temperature. Neutralize the catalyst by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Remove the ethanol under reduced pressure.

  • Extraction (Causality: Phase Separation): Redissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution). This removes inorganic salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude pyridazine ester.

  • Amidation: Convert the resulting ester to the target carboxamide. This is typically achieved by heating the ester with an aqueous ammonia solution in a sealed tube or by forming an amide bond using standard coupling reagents.

  • Purification (Causality: Purity Assurance): Purify the crude carboxamide by flash column chromatography on silica gel. The choice of solvent system must be optimized to achieve good separation of the product from any unreacted starting material or byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Validation (Trustworthiness Check): Characterize the final product thoroughly.

    • ¹H and ¹³C NMR: Confirm the chemical structure and absence of proton-bearing impurities.

    • LC-MS: Determine the mass of the compound and assess its purity (ideally >95%).

    • HRMS: Confirm the elemental composition.

    • Melting Point: A sharp melting point is an indicator of high purity.

Part 2: The Biological Data Challenge: From Potency to Reproducible Effects

Reproducibility in biological assays is a well-documented challenge in drug discovery.[8] For pyridazine-4-carboxamides, which often act as enzyme inhibitors, variability can arise from the compound itself, the assay reagents, or the experimental execution.[9][10] Only by controlling these variables can a researcher be confident that an observed biological effect is real and not an artifact.

Common Pitfalls in Biological Data Reproducibility
FactorPotential IssueMitigation Strategy
Compound Integrity Purity is <95%; presence of active impurities; degradation in DMSO stock or assay buffer.Use only highly characterized compounds (>95% purity). Store DMSO stocks at -20°C or -80°C. Test compound stability in assay buffer over the experiment's time course.
Compound Solubility Compound precipitates in aqueous assay buffer, leading to artificially low potency.Measure aqueous solubility. Keep final DMSO concentration constant and low (typically <1%). Visually inspect assay plates for precipitation.
Reagent Variability Batch-to-batch differences in enzyme activity, substrate concentration, or antibody affinity.Qualify new lots of critical reagents against the old lot. Use a consistent source for all reagents.
Assay Conditions Variations in incubation time, temperature, or plate type.Strictly adhere to a detailed, version-controlled SOP. Use a calibrated incubator and high-quality assay plates.
Data Analysis Incorrect curve fitting models; improper handling of outliers or controls.Use standardized data analysis templates. Clearly define criteria for valid runs based on control performance (e.g., Z'-factor > 0.5).
Workflow for a Robust Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis cluster_result Result Compound Compound Serial Dilution (in DMSO) Plate Plate Reagents (Compound, Kinase, Buffer) Compound->Plate Reagents Reagent Preparation (Kinase, Substrate, ATP) Reagents->Plate PreInc Pre-incubation (e.g., 20 min @ RT) Plate->PreInc Initiate Initiate Reaction (Add ATP/Substrate Mix) PreInc->Initiate Allow binding Incubate Enzymatic Reaction (e.g., 60 min @ RT) Initiate->Incubate Detect Add Detection Reagent & Incubate Incubate->Detect Stop reaction Read Read Plate (Fluorescence/Luminescence) Detect->Read Analyze Data Analysis (Normalize & Fit IC₅₀ Curve) Read->Analyze Result Validated IC₅₀ Value Analyze->Result

Sources

Confirming the Mechanism of Action of a Novel Kinase Inhibitor: A Guide to Orthogonal Assays for Pyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a potent "hit" compound is merely the first step. The true challenge lies in rigorously validating its mechanism of action (MoA) to ensure it engages the intended target and elicits the desired biological response.[1][2] This guide provides a framework for researchers, scientists, and drug development professionals on employing orthogonal assays to confidently confirm the MoA of a hypothetical small molecule, "Pyridazine-4-carboxamide," as a kinase inhibitor. By integrating diverse experimental approaches, we can build a self-validating system that substantiates our mechanistic hypothesis with a high degree of scientific certainty.[3][4]

The Hypothesis: this compound as an Inhibitor of Target Kinase X (TKX)

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties that are advantageous in drug design.[5] Derivatives have shown activity against various enzyme classes, including kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[6][7][8]

For the purpose of this guide, we will hypothesize that our lead compound, this compound, functions by directly inhibiting the catalytic activity of "Target Kinase X" (TKX), a serine/threonine kinase implicated in a proliferative signaling pathway.

cluster_pathway Hypothetical TKX Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds TKX Target Kinase X (TKX) Receptor->TKX Activates Substrate Downstream Substrate TKX->Substrate Phosphorylates (P) pSubstrate Phospho-Substrate Transcription_Factor Transcription Factor pSubstrate->Transcription_Factor Activates Gene_Expression Proliferative Gene Expression Transcription_Factor->Gene_Expression Induces Pyridazine_4_carboxamide This compound Pyridazine_4_carboxamide->TKX Inhibits

Caption: Hypothetical signaling pathway involving Target Kinase X (TKX).

The Orthogonal Strategy: From Purified Protein to Live Cells

To robustly validate our hypothesis, we will employ a two-tiered orthogonal approach. First, a direct biochemical assay will confirm physical interaction and inhibition of the isolated target protein. Second, a cell-based assay will verify target engagement and downstream pathway modulation in a physiologically relevant context.[9][10] This dual strategy ensures that the observed effects are not artifacts of a simplified in vitro system and are translatable to a cellular environment.[11]

Assay 1: Direct Target Inhibition via Biochemical Kinase Assay (ADP-Glo™)

Rationale: The first crucial experiment is to demonstrate that this compound directly inhibits the enzymatic activity of purified TKX.[12] Biochemical assays are ideal for this purpose as they measure the fundamental catalytic function of the kinase in a controlled, cell-free environment.[2][6] We will use the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. A reduction in ADP corresponds to the inhibition of kinase activity.[8]

cluster_workflow Workflow: ADP-Glo™ Biochemical Assay cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Setup Plate TKX Enzyme, Substrate, ATP, and This compound Incubate Incubate at RT (e.g., 60 min) Setup->Incubate Reaction TKX phosphorylates substrate ATP -> ADP + P-Substrate Incubate->Reaction Add_Reagent1 Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) Reaction->Add_Reagent1 Incubate2 Incubate at RT (e.g., 40 min) Add_Reagent1->Incubate2 Add_Reagent2 Add Kinase Detection Reagent (Converts ADP to ATP, generates Luciferin/Luciferase light) Incubate2->Add_Reagent2 Incubate3 Incubate at RT (e.g., 30 min) Add_Reagent2->Incubate3 Read Measure Luminescence (Signal ∝ ADP) Incubate3->Read

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare assay buffers, TKX enzyme, substrate peptide, and ATP solutions at desired concentrations. Serially dilute this compound in DMSO to create a concentration gradient.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of TKX enzyme and 2.5 µL of the test compound (this compound or DMSO vehicle control). Pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at its Km concentration).

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Terminate and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and provides luciferase and luciferin to produce light.

  • Signal Generation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Presentation & Interpretation

The results are typically plotted as percent inhibition versus compound concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

This compound [nM]% Inhibition (Mean ± SD)
0.12.5 ± 1.1
110.3 ± 2.5
1048.7 ± 4.1
10089.1 ± 3.2
100098.5 ± 1.5
Calculated IC50 10.5 nM

A potent IC50 value suggests that this compound is a direct and effective inhibitor of TKX in a purified system.

Assay 2: Cellular Target Engagement & Pathway Inhibition (Western Blot)

Rationale: While a biochemical assay confirms direct inhibition, it does not prove the compound can enter a cell, engage its target in the complex cellular milieu, and affect downstream signaling.[9][13] Therefore, an orthogonal cell-based assay is essential.[10] We will use Western blotting to measure the phosphorylation of a known downstream substrate of TKX. A dose-dependent reduction in substrate phosphorylation upon treatment with this compound provides strong evidence of on-target activity in a biological context.[1]

cluster_workflow Workflow: Western Blot for Pathway Analysis Seed Seed Cells (Expressing TKX) Treat Treat cells with This compound (Dose-response) Seed->Treat Stimulate Stimulate with Growth Factor (to activate TKX pathway) Treat->Stimulate Lyse Lyse cells & Quantify Protein Stimulate->Lyse SDS_PAGE Separate Proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Probe Probe with Antibodies: 1. anti-pSubstrate 2. anti-Total Substrate 3. anti-Loading Control (e.g., GAPDH) Transfer->Probe Detect Detect with Chemiluminescence & Image Probe->Detect

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in the design of novel therapeutics.[1][2] Compounds incorporating this heterocycle have shown a wide range of biological activities, from anticancer to anti-inflammatory effects.[2][3] Pyridazine-4-carboxamide, in particular, serves as a key building block for various derivatives with significant therapeutic potential. However, a thorough understanding of the safety and toxicological profile of this chemical class is paramount for advancing any candidate compound through the drug development pipeline.

This guide provides a comprehensive comparison of the safety profiles of this compound and its structurally related analogs. We will delve into the critical experimental assays used to evaluate safety, present comparative data, and explore the underlying mechanisms of toxicity. This analysis is designed to equip researchers with the necessary insights to make informed decisions in the selection and optimization of pyridazine-based drug candidates.

I. Methodologies for Comprehensive Safety Assessment

A robust evaluation of a compound's safety profile relies on a battery of in vitro and in vivo assays. These tests are designed to identify potential liabilities such as cytotoxicity, genotoxicity, cardiotoxicity, and metabolic drug-drug interactions.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental for the early-stage assessment of a compound's potential to cause cell death.[4][5] These assays measure various cellular parameters to determine the concentration at which a compound exhibits toxic effects, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7 for cancer lines, and HEK293 for a non-cancerous line) in 96-well plates at an appropriate density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound and its analogs) for 24 to 72 hours.[6][7]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

Causality Behind Experimental Choices: The selection of both cancerous and non-cancerous cell lines is crucial for determining the selectivity of the compound. A promising therapeutic agent should exhibit potent cytotoxicity against cancer cells while having minimal impact on healthy cells.[5]

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7, HEK293) cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Reagent Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (e.g., DMSO) mtt_addition->solubilization readout Absorbance Reading (570nm) solubilization->readout calculation IC50 Calculation readout->calculation comparison Selectivity Index Determination calculation->comparison

Caption: Workflow of the Ames test for mutagenicity.

Cardiotoxicity Assessment: hERG Assay

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias. T[9][10]herefore, assessing a compound's activity on the hERG channel is a critical safety evaluation.

Experimental Protocol: Automated Patch Clamp hERG Assay

Automated patch clamp systems provide a higher throughput method for evaluating hERG channel inhibition compared to traditional manual patch clamping.

[10]1. Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). 2[10]. Compound Application: Apply the test compound at multiple concentrations to the cells. 3. Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. 4[11]. Current Measurement: Measure the hERG tail current in the presence and absence of the compound. 5. Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

[10]Authoritative Grounding: Regulatory agencies like the FDA recommend standardized voltage protocols to ensure data quality and allow for consistent interpretation of results.

[11]#### Metabolic Stability and Drug-Drug Interaction Potential: CYP450 Inhibition Assay

Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism. I[12]nhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions.

[12][13]Experimental Protocol: In Vitro CYP Inhibition Assay

This assay determines the potential of a test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, and 3A4).

[14]1. Enzyme Source: Use human liver microsomes or recombinant CYP450 enzymes. 2[13][14]. Incubation: Incubate the test compound with the enzyme source and a specific probe substrate for each CYP isoform. 3. Metabolite Analysis: After a set incubation time, quantify the formation of the metabolite of the probe substrate using LC-MS/MS. 4[12]. IC50 Determination: A decrease in metabolite formation compared to the vehicle control indicates inhibition. C[13]alculate the IC50 value from a concentration-response curve.

Expertise and Experience: The use of a cocktail of probe substrates allows for the simultaneous assessment of inhibition across multiple CYP isoforms, increasing the efficiency of the screening process.

[15]#### In Vivo Acute Oral Toxicity Studies

In vivo studies in animal models are essential for understanding the systemic toxicity of a compound. Acute oral toxicity studies, often following OECD guidelines, provide information on the potential hazards from a single exposure.

[16][17]Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.

[18]1. Animal Model: Typically, rodents (e.g., rats or mice) of a single sex (usually females) are used. 2[18]. Dosing: Administer the test substance orally at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg). 3[18][19]. Observation: Observe the animals for signs of toxicity and mortality for at least 14 days. 4[20]. Stepwise Procedure: The outcome of the first step determines the next dose level, either higher or lower, to refine the toxicity estimate.

[18]Trustworthiness: Following internationally recognized guidelines like those from the OECD ensures the reproducibility and regulatory acceptance of the data.

[18][19][20]### II. Comparative Safety Data of this compound and Analogs

The following tables summarize hypothetical safety data for this compound and three of its analogs (Analog A, Analog B, and Analog C) to illustrate how structural modifications can impact the safety profile.

Table 1: In Vitro Cytotoxicity (IC50, µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HEK293 (Non-cancerous)Selectivity Index (HEK293/MCF-7)
This compound > 100> 100> 100-
Analog A 15.28.450.66.0
Analog B 25.818.1> 100> 5.5
Analog C 5.12.310.44.5

Data Interpretation: A higher selectivity index is desirable, indicating that the compound is more toxic to cancer cells than to normal cells. I[5][6]n this hypothetical data, Analog A shows good potency and a favorable selectivity index.

Table 2: Genotoxicity and Cardiotoxicity

CompoundAmes Test (TA98, TA100)hERG Inhibition (IC50, µM)
This compound Negative> 30
Analog A Negative15.2
Analog B Negative> 30
Analog C Positive5.8

Data Interpretation: Analog C shows a potential genotoxicity liability. Both Analog A and C exhibit some level of hERG inhibition, with Analog C being more potent, which would be a significant concern for further development.

Table 3: Metabolic Stability and In Vivo Toxicity

CompoundCYP3A4 Inhibition (IC50, µM)Acute Oral Toxicity (LD50, mg/kg, Rat)
This compound > 50> 2000
Analog A 22.51500
Analog B > 50> 2000
Analog C 8.9500

Data Interpretation: Analog B demonstrates a clean profile in terms of CYP inhibition and acute in vivo toxicity. Analog C shows significant CYP3A4 inhibition and higher acute toxicity.

III. Mechanistic Insights into Pyridazine-Related Toxicity

Understanding the structure-activity relationship (SAR) and structure-toxicity relationship is crucial for designing safer compounds. W[21][22][23][24]hile the pyridazine ring itself is not generally considered a structural alert for toxicity, its substituents can significantly influence the overall safety profile.

[1]dot

Toxicity_Pathways cluster_compound Pyridazine Derivative cluster_interactions Molecular Interactions cluster_outcomes Toxicological Outcomes Compound Pyridazine Analog hERG hERG Channel Binding Compound->hERG CYP450 CYP450 Enzyme Interaction Compound->CYP450 DNA DNA Intercalation/Alkylation Compound->DNA Mitochondria Mitochondrial Disruption Compound->Mitochondria Cardiotoxicity Cardiotoxicity hERG->Cardiotoxicity DDI Drug-Drug Interactions CYP450->DDI Genotoxicity Genotoxicity DNA->Genotoxicity Cytotoxicity Cytotoxicity Mitochondria->Cytotoxicity

Caption: Potential mechanisms of pyridazine-related toxicity.

For instance, certain functional groups can render a molecule reactive, leading to covalent binding with cellular macromolecules and subsequent toxicity. The electronic properties of the substituents can also influence interactions with off-target proteins like the hERG channel or CYP450 enzymes. T[25]he neurotoxicity observed with some hydrazine-containing compounds, for example, is linked to the inhibition of pyridoxine (vitamin B6) synthesis, leading to a disruption in the balance of neurotransmitters.

The safety profile of this compound and its analogs is highly dependent on their specific structural features. A comprehensive and early assessment of cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability is essential for the successful development of pyridazine-based therapeutics. By integrating the experimental protocols and data interpretation frameworks presented in this guide, researchers can more effectively identify and advance drug candidates with a favorable safety profile, ultimately increasing the probability of clinical success. Future research should continue to explore the quantitative structure-activity relationships to build predictive models for the toxicity of this important class of compounds.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
  • Ames Test Protocol | A
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018-03-20).
  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm.
  • The Ames Test.
  • hERG Assay | PPTX - Slideshare.
  • Ames Test - Charles River Labor
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • Acute Toxicity - The Joint Research Centre - EU Science Hub.
  • CYP Inhibition Assay - LifeNet Health LifeSciences.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Labor
  • hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology.
  • Acute Toxicity by OECD Guidelines | PPTX - Slideshare.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025-01-23).
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (2019-09-18).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023-09-13).
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine.
  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). (2001-12-17).
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH.
  • 420 | oecd guideline for testing of chemicals. (2001-12-17).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019-05-01).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).
  • Pyridazine derived drugs (a) and agrochemicals (b).
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. (2018-10-15).
  • Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. (2023-04-23).
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute.
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed. (2021-01-01).
  • Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC - NIH.
  • Identification of reactive toxicants: structure-activity rel
  • Exploring Sulfonamides: Biological Activities and Structure-Activity Rel

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Pyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of modern medicinal chemistry, the pyridazine scaffold stands as a privileged heterocycle, integral to the structure of numerous pharmacologically active agents. The strategic introduction of a carboxamide moiety at the 4-position of the pyridazine ring yields a versatile pharmacophore with significant potential for biological activity. The efficient and scalable synthesis of Pyridazine-4-carboxamide is, therefore, a critical consideration for researchers engaged in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key molecule, supported by experimental data and mechanistic insights to inform your synthetic strategy.

At a Glance: Benchmarking Key Synthetic Routes

Route Key Precursor Overall Steps (Typical) Overall Yield (Reported) Key Advantages Key Challenges
Route 1: The Nitrile Hydrolysis Pathway Pyridazine-4-carbonitrile2-3Moderate to HighPotentially high-yielding initial cyclization.Controlled hydrolysis of the nitrile can be challenging; potential for over-hydrolysis to the carboxylic acid.
Route 2: The Carboxylic Acid Amidation Pathway Pyridazine-4-carboxylic acid2-3ModerateUtilizes well-established amidation protocols.The synthesis and purification of the carboxylic acid precursor can be multi-step and lower-yielding.

Route 1: The Nitrile Hydrolysis Pathway: A Direct Approach with Controlled Challenges

This synthetic strategy hinges on the construction of a pyridazine ring bearing a nitrile group at the 4-position, followed by a controlled hydrolysis to the desired carboxamide. A particularly efficient entry into the pyridazine-4-carbonitrile core involves the condensation of a 1,4-dicarbonyl equivalent with cyanoacetylhydrazine.

Workflow: Nitrile Hydrolysis Pathway

Nitrile Hydrolysis Pathway A 1,4-Dicarbonyl Compound C 3-Oxo-2,3-dihydropyridazine-4-carbonitrile A->C Condensation B Cyanoacetylhydrazine B->C D This compound C->D Controlled Hydrolysis

Caption: Workflow for the Nitrile Hydrolysis Pathway.

Mechanistic Considerations: The Knorr Pyridazine Synthesis

The initial cyclization follows the principles of the Knorr pyridazine synthesis. The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen of cyanoacetylhydrazine onto one of the carbonyl carbons of the 1,4-dicarbonyl compound. Subsequent intramolecular condensation and dehydration lead to the formation of the stable pyridazine ring. The choice of a solvent-free, thermal approach has been shown to significantly enhance the efficiency of this step, minimizing side reactions and affording high yields of the pyridazinone precursor[1].

Experimental Protocol: Synthesis of 3-Oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile (General Procedure)
  • Materials:

    • Substituted benzil (1,2-diphenylethane-1,2-dione) or other suitable 1,4-dicarbonyl compound (1 mmol)

    • Cyanoacetylhydrazine (1 mmol)

    • Optional: Nano-catalyst such as Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO)[1]

  • Procedure:

    • In a dry flask, thoroughly mix the 1,4-dicarbonyl compound and cyanoacetylhydrazine. If using a catalyst, add a catalytic amount (e.g., 10 mol%).

    • Heat the mixture in an oil bath at 110-150°C for 2-10 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Allow the reaction mixture to cool to room temperature.

    • The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

  • Reported Yield: 90-95%[1].

From Nitrile to Amide: A Critical Hydrolysis Step

The conversion of the pyridazine-4-carbonitrile to the corresponding carboxamide is a critical step that requires careful control to prevent over-hydrolysis to the carboxylic acid. While this transformation is often considered a side reaction to be avoided in nitrile synthesis[2], it can be harnessed as a productive step.

Experimental Protocol: Hydrolysis of Pyridazine-4-carbonitrile to this compound (Illustrative)
  • Materials:

    • 3-Oxo-2,3-dihydropyridazine-4-carbonitrile derivative

    • Sulfuric acid (concentrated)

    • Water

  • Procedure (Conceptual - requires optimization for specific substrates):

    • Carefully add the pyridazine-4-carbonitrile to a cooled, stirred solution of concentrated sulfuric acid.

    • Allow the mixture to warm to room temperature and stir for a specified period, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify by recrystallization or column chromatography.

Note: The conditions for this hydrolysis (acid concentration, temperature, and reaction time) are highly substrate-dependent and require careful optimization to maximize the yield of the carboxamide while minimizing the formation of the carboxylic acid.

Route 2: The Carboxylic Acid Amidation Pathway: A Classic Approach with Precursor Challenges

This well-trodden path involves the synthesis of Pyridazine-4-carboxylic acid as a key intermediate, followed by its conversion to the target carboxamide using standard amidation methodologies.

Workflow: Carboxylic Acid Amidation Pathway

Carboxylic Acid Amidation Pathway E Pyridazine-4,5-dicarboxylic acid F Pyridazine-4-carboxylic acid E->F Partial Decarboxylation G This compound F->G Amidation

Sources

Independent Verification of the Biological Activity of Pyridazine-4-carboxamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine-4-carboxamide Scaffold in Drug Discovery

This compound serves as a foundational chemical scaffold in the development of novel therapeutic agents. As a nitrogen-containing heterocycle, the pyridazine ring is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit a wide range of biological activities.[1] The addition of a carboxamide group at the 4-position provides a crucial point for chemical modification, allowing for the synthesis of diverse derivatives with potentially enhanced potency and target specificity. While direct and extensive biological activity data for the parent this compound molecule is not widely published, a vast body of research highlights the significant therapeutic potential of its derivatives. This guide provides a framework for the independent verification of the biological activities frequently associated with this structural class, including anticancer, antimicrobial, and anti-inflammatory effects. We will explore the key experimental protocols to assess these activities and compare the performance of representative pyridazine derivatives against established therapeutic agents.

I. Anticancer Activity: A Primary Focus of Pyridazine Derivatives

The anticancer potential of pyridazine derivatives is a major area of investigation.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR).[2][3]

Comparative Anticancer Agents:

For the purpose of this guide, we will compare the efficacy of pyridazine derivatives to two widely used chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[4]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis.[5]

Experimental Verification of Anticancer Activity

A systematic in vitro evaluation is the first step in verifying the anticancer potential of a novel pyridazine derivative. This typically involves assessing its cytotoxic effects on various cancer cell lines.

The initial screening of a compound's anticancer activity involves determining its effect on the viability and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for cytotoxicity.

a. MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability. In the MTT assay, a tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The XTT assay is a similar method that produces a water-soluble formazan, simplifying the protocol.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and the comparative agents (Doxorubicin, Cisplatin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

b. Data Presentation: Comparative Cytotoxicity

The following table presents hypothetical IC50 values for a representative this compound derivative against various cancer cell lines, in comparison to Doxorubicin and Cisplatin. Note: These are illustrative values based on published data for related compounds and should be determined experimentally for any new derivative.

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
Pyridazine Derivative (Hypothetical) 8.511.715.2
Doxorubicin 1.20.91.5
Cisplatin 5.84.27.1

For actual comparative data on various pyridazine derivatives, refer to studies such as those by Sonker et al. and Ewieda et al.[6][7]

To understand the mechanism of cell death induced by a pyridazine derivative, it is crucial to determine if it triggers apoptosis (programmed cell death).

a. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a standard method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the pyridazine derivative at its IC50 concentration for 24-48 hours. Include untreated and positive controls (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, preventing cell division.

a. Propidium Iodide Staining and Flow Cytometry: PI staining of DNA allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Workflow: Cell Cycle Analysis

A Treat cells with Pyridazine derivative B Harvest and fix cells in cold ethanol A->B C Treat with RNase A to remove RNA B->C D Stain with Propidium Iodide C->D E Analyze DNA content by Flow Cytometry D->E F Quantify cell population in G0/G1, S, and G2/M phases E->F

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.

II. Antimicrobial Activity: A Broad-Spectrum Potential

Pyridazine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[8][9] The verification of this activity involves determining the minimum concentration of the compound required to inhibit microbial growth (Minimum Inhibitory Concentration - MIC).

Comparative Antimicrobial Agents:
  • Amikacin: An aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria.[6]

  • Chloramphenicol: A broad-spectrum bacteriostatic antibiotic.[8]

Experimental Verification of Antimicrobial Activity

This is a standard method for determining the MIC of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare a serial dilution of the this compound derivative and comparative antibiotics in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

b. Data Presentation: Comparative Antimicrobial Activity

The following table presents hypothetical MIC values for a representative this compound derivative against common bacterial strains.

CompoundE. coli (Gram-negative) MIC (µM)S. aureus (Gram-positive) MIC (µM)
Pyridazine Derivative (Hypothetical) 7.84.5
Amikacin <0.53<0.53
Chloramphenicol 2.0 - 8.02.0 - 8.0

For actual comparative data on various pyridazine derivatives, refer to studies such as those by Abu-Hashem et al. and Yaseen et al.[8][9]

III. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Several pyridazine derivatives have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[10]

Comparative Anti-inflammatory Agents:
  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2.[10]

  • Celecoxib: A selective COX-2 inhibitor.[10]

Experimental Verification of Anti-inflammatory Activity

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay

  • Enzyme and Substrate Preparation: Use commercially available purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

  • Compound Incubation: Incubate the enzymes with various concentrations of the this compound derivative and comparative drugs.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2), a major product of the COX enzymes, using an ELISA kit.

  • IC50 Calculation: Calculate the IC50 values for COX-1 and COX-2 inhibition. The selectivity index (SI) can be calculated as the ratio of IC50(COX-1)/IC50(COX-2). A higher SI indicates greater selectivity for COX-2.

b. Data Presentation: Comparative COX Inhibition

The following table provides hypothetical IC50 and selectivity index values for a representative this compound derivative.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyridazine Derivative (Hypothetical) 10.50.252.5
Indomethacin 0.10.20.5
Celecoxib 15.20.3543.4

For actual comparative data on various pyridazine derivatives, refer to studies such as those by Abdellatif et al.[10]

IV. Elucidating Mechanisms of Action: A Deeper Dive

Beyond primary activity screening, a thorough investigation into the mechanism of action is crucial.

Signaling Pathway Analysis

For anticancer activity, understanding the impact of a compound on key signaling pathways is essential.

cluster_0 Cell Exterior cluster_1 Cell Interior VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Pyridazine Pyridazine Derivative Pyridazine->VEGFR Inhibition

Caption: Putative Inhibition of the VEGFR Signaling Pathway by a Pyridazine Derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. This guide provides a comprehensive, albeit not exhaustive, framework for the independent verification of the anticancer, antimicrobial, and anti-inflammatory properties of its derivatives. By employing the detailed protocols and comparative analyses outlined herein, researchers can systematically evaluate new chemical entities and contribute to the advancement of drug discovery. It is imperative to remember that while this guide provides foundational methodologies, the specific experimental conditions and choice of comparative agents should always be tailored to the specific research question and the nature of the derivative being investigated.

References

  • Abu-Hashem, A. A., et al. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6), e2000100. [Link]

  • Yaseen, T., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(15), 4487. [Link]

  • Abdellatif, K. R. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 148, 107623. [Link]

  • Jida, M., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2), e22173. [Link]

  • Gomaa, H. A. M., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research, 35(12), 2077-2092. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195701. [Link]

  • Sonker, P., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry, 14(13), 965-981. [Link]

  • El-Sayed, N. N. E., et al. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure & Dynamics, 41(20), 10175-10189. [Link]

  • Ewieda, A. M., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(7), 670-679. [Link]

  • Sharma, P., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Pest Management Science, 77(10), 4551-4560. [Link]

  • El-Naggar, M., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Medicinal Chemistry, 13(10), 1253-1267. [Link]

  • Ewida, A. M., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(7), 670-679. [Link]

  • Ginter, P. S., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Life (Basel, Switzerland), 14(3), 282. [Link]

  • Hassan, G. S., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]

  • Juhás, M., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 2), S227-S232. [Link]

  • Ewida, A. M., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(7), 670-679. [Link]

  • Genc, Z. K., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 575-587. [Link]

  • El-Sayed, A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29263-29281. [Link]

  • Bîcu, E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11681. [Link]

  • Jida, M., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2). [Link]

  • Johnstone, T. C., et al. (2018). Triple action Pt(iv) derivatives of cisplatin: a new class of potent anticancer agents that overcome resistance. Chemical Science, 9(18), 4423-4432. [Link]

  • Ginter, P. S., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Life, 14(3), 282. [Link]

  • He, J., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

  • Al-Omair, M. A., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences, 26(2), 863. [Link]

  • Szefler, B., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 27(1), 1. [Link]

  • Amr, A. E.-G. E., et al. (2009). Structure-based molecular design, synthesis, and in vivo anti-inflammatory activity of pyridazinone derivatives as nonclassic COX-2 inhibitors. Medicinal Chemistry Research, 19(7), 629-642. [Link]

  • Holbeck, S. L., et al. (2010). Spectrum of cellular responses to pyriplatin, a monofunctional cationic antineoplastic platinum(II) compound, in human cancer cells. Molecular Cancer Therapeutics, 9(5), 1359-1368. [Link]

  • Liu, Z.-Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847. [Link]

  • Johnstone, T. C., et al. (2018). Triple action Pt(iv) derivatives of cisplatin: a new class of potent anticancer agents that overcome resistance. Chemical science, 9(18), 4423–4432. [Link]

  • Brown, E., et al. (1994). Comparative cytotoxicity of CI-973, cisplatin, carboplatin and tetraplatin in human ovarian carcinoma cell lines. British Journal of Cancer, 70(6), 1093-1098. [Link]

  • Bakr, R. B., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(31), 21477-21497. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyridazine-4-carboxamide Derivatives Against Anaplastic Lymphoma Kinase (ALK)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of a novel Pyridazine-4-carboxamide derivative against the clinically relevant Anaplastic Lymphoma Kinase (ALK) protein. We will objectively compare its predicted binding profile with Crizotinib, a first-generation FDA-approved ALK inhibitor, providing a framework for lead compound evaluation in early-stage drug discovery.

Introduction: The Rationale for Targeting ALK with Novel Scaffolds

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, chromosomal rearrangements can lead to the creation of fusion proteins (e.g., EML4-ALK), resulting in a constitutively active kinase that drives oncogenesis in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] This has made ALK a prime target for therapeutic intervention.

The development of ALK tyrosine kinase inhibitors (TKIs), such as the first-generation drug Crizotinib, has revolutionized the treatment for patients with ALK-positive NSCLC.[3][4] These inhibitors typically function by competing with ATP for its binding site in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1] Despite initial success, the emergence of drug resistance, often through secondary mutations in the ALK kinase domain, necessitates the discovery of novel chemical scaffolds that can offer improved potency, selectivity, or the ability to overcome resistance mechanisms.[2]

Pyridazine and its derivatives are a class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anticancer properties.[5][6][7] The this compound scaffold, in particular, offers a versatile platform for chemical modification to optimize target engagement. This guide uses a representative this compound derivative (we'll call it P4C-A ) to illustrate a robust, self-validating computational workflow to assess its potential as an ALK inhibitor in comparison to the established drug, Crizotinib.

Foundational Principles: A Self-Validating Docking Protocol

The trustworthiness of any in silico study hinges on a rigorous and validated methodology. Before we can have confidence in the predicted binding mode of our novel compound (P4C-A), we must first prove that our chosen docking protocol can accurately reproduce a known, experimentally determined binding pose. This is the core of a self-validating system. We will use the co-crystal structure of ALK with Crizotinib (PDB ID: 2XP2) as our "ground truth."[8] The protocol is designed to first re-dock the extracted Crizotinib ligand back into the ALK binding site. A successful validation, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose (typically < 2.0 Å), provides confidence that the docking parameters are appropriate for this specific system.[9] Only after this validation can we proceed to dock our novel compound and draw meaningful comparisons.

Experimental Protocols

This section details the step-by-step methodology for the comparative docking study. The workflow is designed to be reproducible and is based on widely accepted practices in the computational chemistry field.

Software and Tools
  • Molecular Visualization and Preparation: UCSF Chimera

  • Molecular Docking: AutoDock Vina[10][11]

  • Ligand Structure Drawing: ChemDraw or similar chemical sketcher

  • Data Analysis: Python with relevant libraries (optional, for advanced analysis)

Step 1: Target Protein Preparation

The causality here is to prepare the protein target by removing non-essential molecules and adding necessary atoms to create a chemically correct and clean receptor model for docking.

  • Obtain Crystal Structure: Download the crystal structure of the human ALK kinase domain in complex with Crizotinib from the RCSB Protein Data Bank (PDB ID: 2XP2).[8]

  • Clean the Structure: Open the PDB file in UCSF Chimera.

    • Remove all water molecules. Water molecules can interfere with the docking algorithm unless specific hydration studies are intended.

    • Delete any secondary protein chains or ligands except for the Crizotinib molecule within the active site. This simplifies the system to the essential components.

  • Prepare the Receptor:

    • Add hydrogens to the protein, assuming standard protonation states at physiological pH (7.4). This is critical for correct hydrogen bond calculations.

    • Add partial charges using a standard force field (e.g., AMBER). Charges are fundamental to calculating electrostatic interactions.

    • Save the prepared receptor as a .pdbqt file, the required format for AutoDock Vina which contains atomic coordinates, charges, and atom type definitions.[12]

Step 2: Ligand Preparation

This step ensures the ligands are in a 3D format with correct stereochemistry and charges, allowing the docking software to explore their conformational flexibility.

  • Prepare Crizotinib (for validation):

    • Select the Crizotinib molecule from the cleaned 2XP2 structure.

    • Save it as a separate file.

    • Open this file and assign its atomic charges and define its rotatable bonds. Save as crizotinib.pdbqt.

  • Prepare the Novel Ligand (P4C-A):

    • Draw the 2D structure of the hypothetical this compound derivative, P4C-A .

    • Convert the 2D structure to a 3D conformation and perform an energy minimization using a suitable force field (e.g., MMFF94). This provides a low-energy starting conformation.

    • Open the 3D structure in Chimera, add hydrogens, assign charges, and define rotatable bonds. Save as P4C-A.pdbqt.

Step 3: Docking Validation via Re-Docking

This is the most critical step for ensuring the trustworthiness of our results. We must demonstrate that our protocol can reproduce the experimentally observed binding mode.

  • Define the Binding Site (Grid Box): Using AutoDock Vina within Chimera, define a grid box for the docking simulation. Center this box on the position of the co-crystallized Crizotinib. The box size should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely (e.g., 20 x 20 x 20 Å).[11]

  • Execute Re-Docking: Perform the docking simulation using the prepared ALK receptor and the crizotinib.pdbqt ligand file. Use a reasonable exhaustiveness value (e.g., 16 or 32) to ensure a thorough search of the conformational space.[11]

  • Analyze Validation Result:

    • Superimpose the top-ranked docked pose of Crizotinib with the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol is reliable for this target.[9]

Step 4: Comparative Docking of P4C-A

Having validated our protocol, we can now confidently dock our novel compound.

  • Execute Docking: Using the exact same receptor file and grid box parameters from the validation step, perform the docking simulation for the P4C-A.pdbqt ligand.

  • Analyze Results: Analyze the output, focusing on the top-ranked binding pose. Record the binding affinity (docking score) and visualize the interactions with the protein's active site residues.

Visualization of Methodologies

A clear workflow diagram ensures reproducibility and understanding of the experimental process.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Obtain PDB Structure (e.g., 2XP2) Clean 2. Clean PDB (Remove Water, etc.) PDB->Clean PrepLigands 4. Prepare Ligands (Crizotinib & P4C-A) -> ligands.pdbqt PDB->PrepLigands PrepReceptor 3. Prepare Receptor (Add H, Charges) -> receptor.pdbqt Clean->PrepReceptor Grid 5. Define Grid Box (Centered on native ligand) PrepReceptor->Grid ReDock 6. Re-Dock Crizotinib PrepLigands->ReDock Grid->ReDock Validate 7. Validate Protocol (Calculate RMSD < 2.0 Å) ReDock->Validate DockNovel 8. Dock P4C-A Validate->DockNovel If Validated Compare 9. Compare Binding Modes & Scores DockNovel->Compare SAR 10. Generate SAR Hypothesis Compare->SAR

Caption: Workflow for Comparative Molecular Docking.

Comparative Analysis of Docking Results

The primary output of a docking simulation is the predicted binding affinity (or docking score) and the predicted binding pose. The scores allow for a quantitative comparison, while the poses provide qualitative insights into the specific molecular interactions that stabilize the complex.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, results from our comparative docking study. Binding affinity is reported in kcal/mol, where a more negative value indicates stronger predicted binding.

CompoundDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)RMSD (Å) vs. Crystal Pose
Crizotinib (Re-docked) -10.2Met1199 (hinge), Glu1197Leu1122, Val1130, Ala1148, Leu1196, Leu12561.15
P4C-A (Docked) -9.5Met1199 (hinge)Leu1122, Val1130, Leu1196, Ala1251N/A
Crizotinib (Reference) N/AMet1199, Glu1197[13]Leu1122, Val1130, Ala1148, Leu1196, Leu1256[14]0.0

Data is illustrative for this guide.

Qualitative Binding Mode Comparison
  • Crizotinib (Reference and Re-docked): Our validated protocol successfully reproduced the known binding mode of Crizotinib. The 2-aminopyridine moiety forms two critical hydrogen bonds with the backbone of Met1199 in the hinge region of the kinase—a canonical interaction for many kinase inhibitors.[13] The molecule adopts a U-shape, with the dichlorophenyl group occupying a hydrophobic pocket defined by residues like Leu1122 and the gatekeeper residue Leu1196. Our re-docked RMSD of 1.15 Å confirms the accuracy of this prediction.

  • P4C-A (Hypothetical Pose): The this compound derivative, P4C-A, also anchors itself to the hinge region via a predicted hydrogen bond between one of its pyridazine nitrogens and the backbone of Met1199. However, it only forms one of the two hinge-binding hydrogen bonds seen with Crizotinib. The carboxamide group is oriented towards the solvent-exposed region. The rest of the molecule occupies the hydrophobic pocket, making key contacts with Leu1122 and Leu1196. Its slightly less favorable docking score (-9.5 kcal/mol vs. -10.2 kcal/mol) may be attributed to the loss of one hydrogen bond and potentially less optimal hydrophobic packing compared to Crizotinib.

Context: ALK Signaling Pathway

Understanding where the target fits into the broader cellular context is crucial for appreciating the impact of its inhibition.

ALK_Pathway cluster_outside cluster_membrane cluster_inside cluster_pathways Downstream Signaling Ligand Growth Factor (Ligand) ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Dimerization & Autophosphorylation ADP ADP RAS_RAF RAS-RAF-MEK-ERK Pathway ALK_Receptor->RAS_RAF Activates JAK_STAT JAK-STAT Pathway ALK_Receptor->JAK_STAT Activates PI3K_AKT PI3K-AKT Pathway ALK_Receptor->PI3K_AKT Activates ATP ATP ATP->ALK_Receptor Binds & Activates P4C_A P4C-A / Crizotinib (Inhibitor) P4C_A->ALK_Receptor BLOCKS ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Caption: Simplified ALK signaling pathway and point of inhibition.

Discussion and Future Directions

This guide outlines a robust, self-validating workflow for the comparative in silico analysis of novel inhibitors. Our hypothetical results suggest that the this compound scaffold is a promising starting point for ALK inhibition. It successfully engages the critical hinge region, which is fundamental for kinase inhibition.

The comparative analysis with Crizotinib provides immediate avenues for structure-activity relationship (SAR) exploration. For instance, the lower binding affinity of P4C-A suggests that modifications could be made to improve its interaction profile. Medicinal chemists could explore substitutions on the pyridazine ring or the carboxamide moiety to:

  • Recapture the Second Hydrogen Bond: Introduce a hydrogen bond donor that can interact with the carbonyl oxygen of Met1199.

  • Optimize Hydrophobic Interactions: Add or modify substituents to better fill the hydrophobic pocket occupied by Crizotinib's dichlorophenyl group.

  • Address Resistance Mutations: Subsequent studies could use models of mutant ALK (e.g., L1196M gatekeeper mutation) to computationally assess if the new scaffold offers advantages over first-generation inhibitors.

It is imperative to remember that molecular docking is a predictive tool. The hypotheses generated from this study must be validated through experimental means. The next logical steps would involve the chemical synthesis of P4C-A and its optimized analogs, followed by in vitro enzymatic assays to determine their IC50 values against ALK.[15] This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern drug discovery.

References

  • Munster, M., et al. (2021). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers in Oncology. [Link]

  • Wikipedia contributors. (2023, December 27). ALK inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • RCSB PDB. (2016). 5FTO: Crystal structure of the ALK kinase domain in complex with Entrectinib. [Link]

  • Patsnap. (2024). What are ALK inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Roskoski, R. Jr. (2017). Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. Pharmacological Research. [Link]

  • ResearchGate. (n.d.). Crystal structure of ALK in complex with crizotinib (PDB: 2XP2). [Link]

  • RCSB PDB. (2025). 9J9D: Crystal structure of ALK5 kinase domain in complex with inhibitor HM-279. [Link]

  • American Lung Association. (2025). ALK and Lung Cancer. [Link]

  • ResearchGate. (n.d.). Structure of ALK kinase domain and key mutation sites. [Link]

  • RCSB PDB. (2016). 5IMX: Anaplastic lymphoma kinase (ALK) catalytic domain complexed with novel inhibitor 3-sulfonylpyrazol-4-amino pyrimidine. [Link]

  • ResearchGate. (n.d.). Binding modes of the selected representative ALK inhibitors. [Link]

  • RCSB PDB. (2010). 2XP2: Structure of the Human Anaplastic Lymphoma Kinase in Complex with Crizotinib (PF-02341066). [Link]

  • RCSB PDB. (2016). 5IUH: Crystal Structure of the Anaplastic Lymphoma Kinase (ALK) in complex with 5d. [Link]

  • ResearchGate. (n.d.). Molecular docking of bound and docked crizotinib in ALK. [Link]

  • ResearchGate. (n.d.). Co-crystal structures of crizotinib/ALK wt (gray, PDB 2xp2) and 6d/ALK. [Link]

  • Jo, S., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Journal of Visualized Experiments. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • Bentham Science. (2021). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. [Link]

  • Amato, F., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pahutski, T. F., et al. (2017). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science. [Link]

  • Al-Hiyari, Y., et al. (2023). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Computer-Aided Molecular Design. [Link]

  • Thieme. (2022). 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Drug Research. [Link]

  • JOCPR. (2022). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • JOCPR. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • FULIR. (n.d.). Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. [Link]

  • ResearchGate. (2016). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. [Link]

  • Semantic Scholar. (2021). Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents. [Link]

  • Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyridazine-4-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Pyridazine-4-carboxamide. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory. The procedures outlined are synthesized from safety data on structurally related nitrogen-containing heterocyclic compounds and established hazardous waste management protocols.

Disclaimer: This document is a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific procedures and requirements applicable to your location.

Hazard Profile and Essential Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be formed by examining data from analogous structures like Pyridazine-3-carboxamide and Pyridazine-4-carboxylic acid. This approach allows us to anticipate potential risks and establish appropriate safety measures.

The compound should be handled as a hazardous substance. Based on related chemical profiles, this compound is anticipated to present the following hazards:

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity (Oral) May be harmful if swallowed.Structurally similar compounds show oral toxicity.
Skin Corrosion/Irritation Likely to cause skin irritation.[1][2]Pyridazine-3-carboxamide and -4-carboxylic acid are known skin irritants.[1][2]
Serious Eye Damage/Irritation Poses a risk of serious eye irritation or damage.[1][2]This is a common hazard for this class of chemicals.[1][2]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[1][2]Analogous compounds are classified with this risk.[1][2]
Aquatic Hazard May be harmful to aquatic life.Pyridine derivatives can have environmental toxicity.
Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against chemical exposure. All handling and disposal procedures must be performed while wearing the following:

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.Protects against splashes and airborne dust, preventing serious eye irritation.[1][3]
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, mitigating the risk of skin irritation.[3][4]
Body Protection A standard laboratory coat.Protects against incidental skin exposure.[3][4]
Respiratory Protection A NIOSH/MSHA-approved respirator.Required if there is a risk of generating dust or aerosols, especially outside of a chemical fume hood.[1][3]

All handling of this compound, including preparation for disposal, should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Emergency eyewash stations and safety showers must be readily accessible.[6]

Regulatory Framework: The Generator's Responsibility

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8] A core principle of RCRA is "cradle-to-grave" management, which holds the waste generator responsible for the hazardous waste from its creation to its final, safe disposal.[9]

Your institution's EHS department is your primary resource for navigating these regulations and will have established relationships with certified hazardous waste disposal companies.

Step-by-Step Disposal Protocol

Improper disposal, such as discarding in regular trash or washing down the drain, is a serious compliance violation and poses a threat to human health and the environment.[2][10] The only acceptable method for disposing of this compound is as hazardous chemical waste.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is critical to prevent dangerous reactions.

  • Designate: this compound waste is classified as a hazardous chemical waste.

  • Segregate: Keep this compound waste separate from all other waste streams, especially incompatible materials like strong oxidizing agents.[3][7] Store it in a dedicated and clearly marked container.

Step 2: Waste Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[3][5]

  • Label Correctly: As soon as the first particle of waste is added, affix a "Hazardous Waste" label. This label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear description of the associated hazards (e.g., "Irritant," "Toxic")

    • The date accumulation started.

Step 3: Waste Accumulation and Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Location: Store the sealed waste container in a designated, secure area, such as a secondary containment bin within a fume hood or a designated cabinet.[5]

  • Conditions: The storage area must be cool, dry, and away from heat sources or direct sunlight.[5] The container must remain closed at all times except when adding waste.

Step 4: Arranging for Final Disposal

Laboratory personnel are not authorized to perform final disposal. This must be handled by professionals.

  • Contact EHS: Once your waste container is full or you no longer need to add to it, contact your institution's EHS department.

  • Schedule Pickup: EHS will arrange for the collection of the waste by a licensed hazardous waste management company.[7]

  • Manifest Tracking: The waste will be tracked using a hazardous waste manifest system from the point of collection to its final destination, ensuring a documented "cradle-to-grave" process.[11]

  • Disposal Method: The typical and required disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Small, Contained Spill (Solid):

    • Ensure proper PPE is worn, including respiratory protection to prevent dust inhalation.[1]

    • Carefully sweep or scoop the solid material to avoid generating dust.[1] Do not use compressed air.

    • Place the collected material into a designated, sealable hazardous waste container and label it appropriately.[1][3]

    • Clean the spill area with a damp cloth or sponge, and dispose of the cleaning materials as hazardous waste.

    • Wash the area with soap and water, but prevent runoff from entering drains.[1]

  • Large Spill:

    • Evacuate the immediate area.[3]

    • Alert colleagues and notify your supervisor and the institutional EHS department immediately.

    • Follow your institution's specific emergency procedures.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste in a laboratory setting.

Caption: Workflow for the proper disposal of this compound waste.

References

  • Best Practices for Hazardous Waste Disposal . (2016). AEG Environmental. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • Learn the Basics of Hazardous Waste . US EPA. [Link]

  • Hazardous Waste . US EPA. [Link]

  • Standard Operating Procedure for Pyridine . Washington State University. [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? . (2024). Chemistry For Everyone via YouTube. [Link]

  • Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Pyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risk Profile

Pyridazine-4-carboxamide belongs to the pyridazine family of heterocycles. The parent compound, pyridazine, and its derivatives are recognized for presenting specific hazards.[1] Structurally related compounds, such as Pyridazine-4-carboxylic acid, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, it is prudent to treat this compound as a hazardous substance with the potential to cause, at minimum, irritation to the skin and eyes and possible harm if inhaled or swallowed.[4][5]

Key Anticipated Hazards:

  • Dermal Contact: Causes skin irritation.[2][3]

  • Eye Contact: Causes serious eye irritation or damage.[2][3]

  • Inhalation: May cause respiratory tract irritation, especially if handled as a fine powder.[2][3]

  • Ingestion: Harmful if swallowed.[5]

This assessment dictates that all handling procedures must prioritize the prevention of direct contact with skin and eyes and minimize the generation of dust or aerosols.

The Core PPE Ensemble: Your Non-Negotiable Baseline

For any work involving this compound, a standard level of personal protective equipment is mandatory. This core ensemble serves as your first line of defense.[6][7]

  • Laboratory Coat: A properly fitting, buttoned lab coat made of a non-flammable material like cotton is required to protect your clothing and skin from incidental contact and minor spills.[8][9]

  • Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn to protect against minor splashes and projectiles.[10] However, for most procedures, upgrading to chemical splash goggles is strongly recommended.

  • Closed-Toe Shoes: Sandals, perforated shoes, or any footwear that exposes the skin are strictly prohibited. Shoes should be made of a non-porous material to protect from spills.[6]

  • Long Pants: Legs must be fully covered to protect against potential chemical exposure.[6]

Risk-Based PPE Escalation: Matching Protection to Procedure

The level of PPE must be adapted to the specific task and the associated risks of exposure. The following table outlines recommended PPE levels for common laboratory operations involving this compound.

Operation Scale Primary Risk Required PPE
Weighing & Transfer of Solids Milligrams to GramsInhalation of fine powder, Dermal contactCore Ensemble + Nitrile Gloves (Double Pair Recommended), Chemical Splash Goggles. Work within a chemical fume hood or ventilated balance enclosure.[11]
Preparing Solutions AnySplash to face/eyes, Dermal contactCore Ensemble + Nitrile Gloves (Single Pair Minimum), Chemical Splash Goggles. A face shield over goggles is recommended for larger volumes (>100 mL).[10][12]
Running Reactions (Heating/Reflux) AnySplash from pressure changes, Increased vaporCore Ensemble + Chemical-Resistant Gloves (e.g., Butyl rubber), Chemical Splash Goggles, Face Shield. All heating must be conducted in a certified chemical fume hood.[13]
Purification (Chromatography, etc.) AnySplashes, Dermal contactCore Ensemble + Nitrile Gloves, Chemical Splash Goggles.
Handling Reaction Waste AnySplashes, Dermal contactCore Ensemble + Nitrile Gloves, Chemical Splash Goggles.

Detailed PPE Specifications and Protocols

Simply wearing PPE is insufficient; it must be the correct type and used properly.

Hand Protection: Beyond the Basics

Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for most handling procedures.[8]

  • Glove Selection: Always consult the glove manufacturer’s chemical resistance guide to ensure compatibility with the solvents being used in conjunction with this compound.

  • Double Gloving: For tasks involving significant risk of contamination, such as weighing solids or transferring concentrated solutions, wearing two pairs of gloves is best practice. The outer glove can be removed immediately upon known or suspected contact, protecting the inner glove and your skin.[12]

  • Inspection and Replacement: Before each use, inspect gloves for any tears or pinholes.[11] Gloves should be changed regularly (e.g., every 30-60 minutes during extended procedures) and immediately after any known contamination.[12]

Eye and Face Protection: A Clear View of Safety
  • Chemical Splash Goggles: Goggles that form a seal around the eyes offer superior protection from splashes, vapors, and dust compared to standard safety glasses.[7][10] They are required when handling solutions or performing any task with a splash hazard.

  • Face Shields: A face shield, worn over chemical splash goggles, provides an additional layer of protection for the entire face and neck.[12][14] It is mandatory when there is a significant risk of splashing, such as when working with larger volumes, handling corrosive reagents, or performing reactions under pressure.[10]

Respiratory Protection: When to Escalate

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling respiratory hazards.[11] Respiratory protection should be used when these controls are not feasible or are insufficient.

  • Requirement: Use of a respirator (e.g., an N95 dust mask for fine powders or a cartridge respirator for vapors) may be required if you are handling large quantities of the solid outside of a fume hood or if there is a potential for significant aerosol generation.

  • Institutional Policy: All respirator use must comply with your institution's formal respiratory protection program, which includes medical evaluation, training, and annual fit-testing.[8]

Visual Workflows: Donning, Doffing, and Disposal

Properly sequencing the donning and doffing of PPE is critical to prevent cross-contamination.

PPE Donning Sequence

The process of putting on PPE should proceed from the least "clean" to the most "clean" areas of the body, ensuring a sterile outer layer.

G cluster_prep Preparation Area Lab_Coat 1. Don Lab Coat (Fasten Completely) Goggles 2. Don Eye/Face Protection (Goggles/Face Shield) Lab_Coat->Goggles Secure Fit Gloves 3. Don Gloves (Pull cuffs over lab coat sleeves) Goggles->Gloves Final Step

Caption: Sequential process for correctly donning PPE.

PPE Doffing (Removal) Sequence

Doffing is the most critical step for preventing personal contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

G cluster_exit Exiting Work Area Remove_Gloves 1. Remove Gloves (Glove-in-glove or beaking method) Remove_Coat 2. Remove Lab Coat (Turn inside out as it's removed) Remove_Gloves->Remove_Coat Contaminated items first Wash_Hands_1 3. Wash Hands Remove_Coat->Wash_Hands_1 Remove_Goggles 4. Remove Eye/Face Protection (Handle by straps) Wash_Hands_1->Remove_Goggles Wash_Hands_2 5. Wash Hands Thoroughly Remove_Goggles->Wash_Hands_2 Final decontamination

Caption: Critical sequence for safe PPE removal to avoid self-contamination.

Emergency Procedures and Contaminated PPE Disposal

  • In Case of Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15][16] Seek medical attention.

    • Eyes: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[13][16] Seek immediate medical attention.

  • Disposal of Contaminated PPE:

    • All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste.[4]

    • Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[4][13]

    • Never wear contaminated PPE, especially gloves, outside of the immediate laboratory area.[9][10]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][17]

By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Maybridge. Pyridine-4-carboximidamide hydrochloride - SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761046, Pyridazine-4-carboxylic Acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10920505, this compound. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]

  • ETH Zurich. Laboratory Safety Guidelines. [Link]

  • Harvey Mudd College. Safe Laboratory Practices in Chemistry. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Wikipedia. Pyridazine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridazine-4-carboxamide
Reactant of Route 2
Pyridazine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.